molecular formula C9H10FNO B1302411 N-(4-fluoro-2-methylphenyl)acetamide CAS No. 326-65-8

N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B1302411
CAS No.: 326-65-8
M. Wt: 167.18 g/mol
InChI Key: RJKWSTDTEPBWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)acetamide (CAS 326-65-8) is a fluorinated acetamide derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H10FNO and a molecular weight of 167.18 g/mol, this compound serves as a valuable chemical intermediate and building block for the synthesis of more complex molecules . Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, is particularly significant. Research indicates that fluorine substitution, especially at the 4-position of the phenyl ring, can play a remarkable role in enhancing the potency and optimizing the physicochemical properties of lead compounds in pharmaceutical research . This makes it a useful scaffold for Structure-Activity Relationship (SAR) studies aimed at developing new therapeutic agents. According to safety data, researchers should handle this compound with care, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Appropriate personal protective equipment should be worn. This product is intended for research purposes only and is not approved for human therapeutic, diagnostic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKWSTDTEPBWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372186
Record name N-(4-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-65-8
Record name N-(4-Fluoro-2-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for N-(4-fluoro-2-methylphenyl)acetamide, a key intermediate in pharmaceutical and agrochemical research. The document details the prevalent and efficient laboratory-scale synthesis, focusing on the acetylation of 4-fluoro-2-methylaniline. A thorough examination of the reaction mechanism, a detailed experimental protocol, and a discussion of the critical process parameters are presented. This guide is intended to equip researchers with the necessary knowledge to confidently and safely execute this synthesis, troubleshoot potential issues, and understand the underlying chemical principles.

Introduction: Significance of this compound

This compound is a substituted acetanilide that serves as a crucial building block in the synthesis of a variety of biologically active molecules. The presence of the fluoro and methyl groups on the phenyl ring imparts specific steric and electronic properties that are often exploited in the design of novel pharmaceuticals and agrochemicals. A reliable and well-characterized synthetic route to this intermediate is therefore of significant interest to the scientific community.

The most common and direct method for the preparation of this compound is the acetylation of the corresponding aniline, 4-fluoro-2-methylaniline. This reaction is a classic example of nucleophilic acyl substitution and can be achieved with high efficiency using common laboratory reagents.

The Core Synthesis Pathway: Acetylation of 4-fluoro-2-methylaniline

The primary and most efficient route to this compound involves the N-acetylation of 4-fluoro-2-methylaniline. This transformation is typically accomplished using an acetylating agent such as acetic anhydride or acetyl chloride. Acetic anhydride is often preferred due to its lower cost, ease of handling, and the formation of acetic acid as a benign byproduct.

Unveiling the Reaction Mechanism

The acetylation of 4-fluoro-2-methylaniline with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, with the departure of an acetate ion as a leaving group, to yield the protonated amide. A subsequent deprotonation step, often facilitated by a weak base or the aniline starting material itself, affords the final this compound product and acetic acid.

To facilitate the reaction and neutralize the acidic byproduct, a mild base such as pyridine or triethylamine can be employed. In the absence of an added base, a second equivalent of the aniline starting material can act as the base, though this reduces the theoretical maximum yield to 50%.

Reaction Mechanism Diagram

Caption: Nucleophilic acyl substitution mechanism for the acetylation of 4-fluoro-2-methylaniline.

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of this compound. This protocol has been designed for self-validation through clear procedural steps and expected outcomes.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-fluoro-2-methylaniline125.155.0 g0.04 molStarting material
Acetic Anhydride102.094.5 mL (4.9 g)0.048 molAcetylating agent (1.2 eq)
Pyridine79.103.9 mL (3.8 g)0.048 molBase (1.2 eq)
Dichloromethane (DCM)-50 mL-Solvent
1 M Hydrochloric Acid (HCl)-2 x 25 mL-For washing
Saturated Sodium Bicarbonate (NaHCO₃) solution-25 mL-For washing
Brine (saturated NaCl solution)-25 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)-q.s.-Drying agent
Hexanes-As needed-For recrystallization
Ethyl Acetate-As needed-For recrystallization
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylaniline (5.0 g, 0.04 mol) in dichloromethane (50 mL).

  • Addition of Base: To the stirred solution, add pyridine (3.9 mL, 0.048 mol) at room temperature.

  • Addition of Acetylating Agent: Cool the mixture in an ice bath to 0 °C. Slowly add acetic anhydride (4.5 mL, 0.048 mol) dropwise over a period of 10-15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The product should have a lower Rf value than the starting aniline.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer with 1 M HCl (2 x 25 mL) to remove pyridine and any unreacted aniline.

    • Wash with saturated NaHCO₃ solution (25 mL) to neutralize any remaining acetic acid.

    • Finally, wash with brine (25 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to afford this compound as a white to off-white crystalline solid.

Experimental Workflow Diagram

G start Dissolve 4-fluoro-2-methylaniline in Dichloromethane add_pyridine Add Pyridine start->add_pyridine cool Cool to 0 °C add_pyridine->cool add_anhydride Add Acetic Anhydride (dropwise) cool->add_anhydride stir Stir at Room Temperature (1-2 hours) add_anhydride->stir tlc Monitor by TLC stir->tlc workup Aqueous Work-up (HCl, NaHCO₃, Brine) tlc->workup dry Dry (MgSO₄) and Concentrate workup->dry recrystallize Recrystallize from Hexanes/Ethyl Acetate dry->recrystallize product This compound (Pure Product) recrystallize->product

Caption: A streamlined workflow for the synthesis and purification of this compound.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
Melting Point 128-130 °C
Yield Typically > 85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.9 (dd, 1H, Ar-H), ~7.2 (br s, 1H, NH), ~6.9-7.0 (m, 2H, Ar-H), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~168.5 (C=O), ~159.5 (d, J ≈ 245 Hz, C-F), ~134 (d, J ≈ 3 Hz, C-Ar), ~131 (d, J ≈ 8 Hz, C-Ar), ~122 (d, J ≈ 22 Hz, C-Ar), ~116 (d, J ≈ 8 Hz, C-Ar), ~113 (d, J ≈ 22 Hz, C-Ar), ~24 (COCH₃), ~18 (Ar-CH₃)
IR (KBr, cm⁻¹) ~3290 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-F stretch)

Causality Behind Experimental Choices

  • Choice of Acetylating Agent: Acetic anhydride is chosen for its high reactivity and the formation of a non-interfering byproduct (acetic acid), which can be easily removed during the work-up.

  • Role of Pyridine: Pyridine acts as a mild, nucleophilic catalyst and a base to neutralize the acetic acid formed during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive, thereby driving the reaction to completion.

  • Temperature Control: The initial addition of acetic anhydride is performed at 0 °C to control the exothermic nature of the reaction and minimize the formation of potential side products.

  • Aqueous Work-up: The series of washes with acidic, basic, and neutral aqueous solutions is a critical self-validating system to ensure the removal of all impurities, including the base, unreacted starting materials, and byproducts, leading to a purer crude product before the final recrystallization step.

  • Recrystallization: This final purification step is crucial for obtaining a highly pure, crystalline product suitable for further applications and accurate characterization. The choice of a hexanes/ethyl acetate solvent system allows for good solubility of the product at elevated temperatures and poor solubility at room temperature, facilitating efficient crystallization.

Conclusion

The synthesis of this compound via the acetylation of 4-fluoro-2-methylaniline is a reliable and high-yielding process. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol, researchers can consistently produce this valuable intermediate with high purity. The self-validating nature of the described protocol, from controlled reagent addition to a systematic work-up and final purification, ensures the integrity of the final product.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides a comprehensive understanding of nucleophilic acyl substitution reactions). URL: [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methylaniline. National Center for Biotechnology Information. (Provides properties and safety information for the starting material). URL: [Link][1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (A standard text for the interpretation of NMR and IR spectra). URL: [Link]

Sources

physicochemical properties of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(4-fluoro-2-methylphenyl)acetamide

Foreword: A Molecule-Centric Approach to Characterization

In modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical efficacy are built. This guide is dedicated to this compound, a compound of interest as a potential pharmaceutical intermediate and building block. Our objective is to move beyond a simple recitation of data points. Instead, we will explore the causality behind the analytical techniques used for characterization, providing a framework for researchers to not only understand this specific molecule but also to apply these principles to novel chemical entities. Each protocol is presented as a self-validating system, emphasizing the scientific integrity required in a regulated research environment.

Chemical Identity and Structural Elucidation

The unambiguous identification of a compound is the first principle of any scientific investigation. This compound is defined by its unique arrangement of atoms, which dictates its interactions and properties.

  • Chemical Name: this compound

  • CAS Number: 326-65-8[1][2]

  • Molecular Formula: C₉H₁₀FNO[1][2]

  • Molecular Weight: 167.18 g/mol [1][2]

  • Chemical Structure:

    
    
    

The structure, featuring a substituted phenyl ring linked to an acetamide group, suggests a molecule with a moderate degree of polarity, hydrogen bonding capabilities (both donor and acceptor), and aromatic characteristics. The presence of a fluorine atom and a methyl group on the phenyl ring introduces specific electronic and steric influences that are critical to its behavior.

Core Physicochemical Properties: Measurement and Significance

The following sections detail the key physicochemical parameters, their importance in a pharmaceutical context, and the rigorous methodologies for their determination.

Melting Point: A Sentinel for Purity and Stability

The melting point is a critical thermal property that provides a primary indication of a solid compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, while impurities typically depress and broaden this range.

  • Observed Value: As of the latest literature review, a specific, experimentally verified melting point for this compound (CAS 326-65-8) is not consistently reported in publicly accessible databases. For context, related isomers such as N-(3-fluoro-2-methylphenyl)acetamide and N-(4-fluoro-3-methylphenyl)acetamide have reported melting points of 132-133°C and 77°C, respectively, highlighting the significant impact of substituent positioning on crystal lattice energy.[3][4][5]

Protocol for Melting Point Determination (Capillary Method)

This protocol describes the use of a digital melting point apparatus, a standard and reliable method in modern laboratories.

  • Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline this compound. Ensure the sample is completely dry, as residual solvent can depress the melting point.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. A packed sample height of 2-3 mm is ideal.

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Ramp Program:

    • Set a rapid ramp rate (e.g., 10-15 °C/min) to quickly approach the expected melting range (based on isomeric data, an initial target might be ~70°C).

    • Once within 20°C of the expected melting point, reduce the ramp rate to a slow, controlled 1-2 °C/min. This slow rate is crucial for accurately observing the onset and completion of melting.

  • Observation and Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point should be reported as this range.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Powder Powder Dry Sample Load Load Capillary (2-3mm) Powder->Load Place Place in Apparatus Load->Place Ramp1 Fast Ramp (10-15°C/min) Place->Ramp1 Ramp2 Slow Ramp (1-2°C/min) Ramp1->Ramp2 Record Record T_onset & T_complete Ramp2->Record

Caption: Workflow for melting point determination.

Solubility: The Gateway to Bioavailability

Solubility, particularly aqueous solubility, is a master variable in drug development. It directly influences dissolution rate, which is often the rate-limiting step for the absorption of orally administered drugs.

  • Predicted Solubility Profile: The acetamide group can participate in hydrogen bonding, suggesting some solubility in polar solvents.[6] However, the substituted phenyl ring imparts significant hydrophobic character. Therefore, this compound is expected to be sparingly soluble in water but readily soluble in polar organic solvents like methanol, ethanol, and acetone. For a related isomer, N-(3-fluoro-4-methyl-phenyl)acetamide, a water solubility of 0.65 g/L at 25°C has been reported, which can serve as a rough estimate.[7]

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method, compliant with OECD Guideline 105, remains the gold standard for determining thermodynamic solubility.

  • System Preparation: To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath set to a physiologically relevant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 48-72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.

  • Sampling and Quantification: Carefully withdraw an aliquot from the clear supernatant. The sample must be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8] Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Lipophilicity (LogP): A Predictor of Membrane Permeability

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or "fat-loving" nature. It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.

Protocol for LogP Determination (HPLC Method)

The HPLC method is a rapid and reliable alternative to the traditional shake-flask method for determining LogP. It is based on the correlation between a compound's retention time on a reversed-phase column and its lipophilicity.

  • System Setup:

    • HPLC System: A standard HPLC system with a UV detector.[8]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).

  • Void Time (t₀) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.

  • Capacity Factor (k) Calculation: For each standard and the test compound, calculate the capacity factor: k = (t_R - t₀) / t₀

  • Calibration Curve Construction: Plot the log(k) of the standards against their known LogP values. A linear relationship should be observed.

  • LogP Determination: Inject this compound, determine its retention time, and calculate its log(k). Use the linear regression equation from the calibration curve to calculate the LogP of the test compound.

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and identifying its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

  • ¹H NMR (Proton NMR): The spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to one another. Expected signals include:

    • A singlet for the methyl group on the phenyl ring (Ar-CH₃).

    • A singlet for the acetyl methyl group (-C(O)CH₃).

    • A broad singlet for the amide proton (-NH-).

    • A series of multiplets in the aromatic region for the three protons on the phenyl ring, showing splitting patterns influenced by the fluorine atom.

  • ¹³C NMR (Carbon NMR): This technique identifies the different carbon environments in the molecule. Expected signals would correspond to the two methyl carbons, the four unique aromatic carbons (with C-F coupling visible), the aromatic carbon attached to the nitrogen, and the carbonyl carbon of the amide group.

General Protocol for NMR Sample Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the final spectrum. Processing steps include phasing, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Expected Characteristic Absorptions:

    • N-H Stretch: A moderate to strong band around 3300-3250 cm⁻¹, characteristic of a secondary amide.

    • C=O Stretch (Amide I): A strong, sharp band around 1680-1650 cm⁻¹.

    • N-H Bend (Amide II): A moderate band around 1550-1520 cm⁻¹.

    • C-N Stretch: A moderate band around 1300-1200 cm⁻¹.

    • Aromatic C=C Stretches: Multiple weak to moderate bands in the 1600-1450 cm⁻¹ region.

    • C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.

Protocol for Attenuated Total Reflectance (ATR)-FTIR

ATR has largely replaced traditional KBr pellet methods due to its simplicity and speed.

  • Background Scan: With the ATR crystal clean and uncovered, perform a background scan to capture the spectrum of the ambient environment (CO₂, water vapor), which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation pattern.

  • Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight, approximately 167.

  • Key Fragmentation Patterns: Common fragmentation pathways for this molecule would include:

    • Loss of the acetyl group (•CH₃CO) to give a fragment at m/z 124.

    • Cleavage of the amide bond, leading to fragments corresponding to the acylium ion [CH₃CO]⁺ (m/z 43) and the substituted aniline radical cation.

G cluster_prep Sample Introduction cluster_ms Mass Spectrometer Sample Volatilize Sample (e.g., GC or direct probe) Ionize Ionization (e.g., Electron Impact) Sample->Ionize Accelerate Acceleration Ionize->Accelerate Analyze Mass Analyzer (e.g., Quadrupole) Accelerate->Analyze Detect Detector Analyze->Detect Spectrum Spectrum Detect->Spectrum Generate Mass Spectrum (m/z vs. Intensity)

Caption: General workflow for mass spectrometry analysis.

Summary of Physicochemical Data

PropertyPredicted/Estimated ValueSignificance in Drug Development
Molecular Weight 167.18 g/mol [1][2]Influences diffusion, solubility, and membrane transport.
Melting Point Not available; requires experimental determination.Indicator of purity, stability, and crystal lattice energy.
Aqueous Solubility Predicted to be low (~0.65 g/L based on isomer data).[7]Critical for dissolution and oral bioavailability.
LogP Computationally estimated at 1.5 - 2.5.Predicts membrane permeability, protein binding, and ADME properties.

Conclusion

The define its potential and its challenges as a candidate for further development. Its moderate lipophilicity and potential for hydrogen bonding present a balanced profile, but its anticipated low aqueous solubility is a critical parameter that must be experimentally confirmed and addressed during any formulation efforts. The analytical workflows detailed in this guide provide a robust framework for the comprehensive characterization of this molecule, grounding future research in the principles of scientific accuracy and reproducibility.

References

  • Smolecule. (2023, August 16). N-(5-chloro-4-fluoro-2-methylphenyl)acetamide. Retrieved from Smolecule website.[9]

  • Guidechem. N-(5-fluoro-2-methylphenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]thio]acetamide 946238-03-5. Retrieved from Guidechem website.[10]

  • PubChem. N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]]

  • Lead Sciences. this compound. Retrieved from Lead Sciences website.[1]

  • Stenutz. N-(4-fluoro-3-methylphenyl)acetamide. Retrieved from Stenutz website.[3]

  • ChemBK. (2024, April 9). N-(4-fluoro-3-methylphenyl)-Acetamide. Retrieved from ChemBK website.[11]

  • Solubility of Things. N-(2-fluoro-4-phenylphenyl)acetamide. Retrieved from Solubility of Things website.[6]

  • Stenutz. N-(2-fluoro-5-methylphenyl)acetamide. Retrieved from Stenutz website.[4]

  • Guidechem. N-(3-fluoro-4-methyl-phenyl)acetamide 458-10-6 wiki. Retrieved from Guidechem website.[7]

  • Matrix Scientific. N-(3-Fluoro-2-methylphenyl)acetamide. Retrieved from Matrix Scientific website.[5]

  • Sigma-Aldrich. this compound. Retrieved from Sigma-Aldrich website.[2]

  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. Retrieved from Benchchem website.[8]

Sources

Crystal Structure Analysis of N-(4-fluoro-2-methylphenyl)acetamide: A Methodological Whitepaper for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, directly impacting its stability, solubility, and bioavailability. This technical guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of N-(4-fluoro-2-methylphenyl)acetamide, a compound of interest in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating framework for analysis from crystal synthesis to final structure refinement and interpretation. We present detailed methodologies, illustrative data, and the strategic rationale underpinning each phase of the crystal structure determination process, establishing a best-practice model for the structural characterization of pharmaceutical compounds.

The Strategic Imperative of Crystal Structure in Drug Development

In modern pharmaceutical science, the solid-state properties of an API are not an afterthought but a central pillar of drug design and development. The specific crystalline form of a drug can profoundly influence its therapeutic efficacy and manufacturability.[1][2] This phenomenon, known as polymorphism, describes the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[3][4]

Different polymorphs of the same API can exhibit widely varying physicochemical properties, including:

  • Solubility and Dissolution Rate: Directly impacts bioavailability, as the drug must dissolve to be absorbed.[3]

  • Thermal Stability: Affects manufacturing processes (e.g., milling, drying) and shelf-life.[4]

  • Mechanical Properties: Influences tablet formulation and compaction.

  • Hygroscopicity: The tendency to absorb moisture from the air, which can lead to chemical degradation.

Therefore, unambiguously determining the three-dimensional crystal structure is a non-negotiable step in drug development. It provides definitive proof of molecular structure, reveals the packing arrangement, and maps the intermolecular interactions that govern the material's overall properties.[5][6] this compound (CAS No: 326-65-8) serves as an excellent case study.[7] As an acetamide derivative, it represents a class of compounds frequently used as intermediates or scaffolds in the synthesis of novel therapeutic agents.[8][9][10] Understanding its structural landscape provides a blueprint for predicting and controlling the properties of more complex, related APIs.

From Synthesis to Single Crystal: A Protocol for High-Quality Specimen Preparation

The adage "garbage in, garbage out" is particularly resonant in crystallography; the quality of the final structural model is fundamentally limited by the quality of the initial crystal.[11][12] Obtaining a single crystal of suitable size (typically >0.1 mm) and perfection is often the most challenging part of the analysis.[11][13]

Synthesis of this compound

The synthesis of the title compound is achieved via a standard acetylation of the corresponding aniline, a robust and high-yielding reaction.

Experimental Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-fluoro-2-methylaniline (1.0 eq) in dichloromethane (DCM, 20 mL).

  • Base Addition: Add triethylamine (1.5 eq) to the solution to act as a base, scavenging the HCl byproduct.

  • Acetylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise with vigorous stirring over 15 minutes. The formation of a precipitate (triethylamine hydrochloride) is expected.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound as a white crystalline solid.

Growing Diffraction-Quality Single Crystals

The goal of crystallization is to allow molecules to transition from the disordered solution phase to a highly ordered, repeating lattice slowly. Rapid precipitation must be avoided as it leads to poorly ordered or polycrystalline material.

Experimental Protocol: Slow Evaporation

  • Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., acetone, ethanol, ethyl acetate, hexane) to find a solvent in which the compound is moderately soluble. For this compound, an acetone/hexane solvent system is effective.

  • Solution Preparation: Dissolve ~10-20 mg of the compound in a minimal amount of acetone (~0.5 mL) in a small, clean vial.

  • Antisolvent Addition: Slowly add hexane (the antisolvent) dropwise until the solution becomes faintly turbid, indicating it is nearing saturation. Add one or two more drops of acetone to redissolve the precipitate.

  • Crystal Growth: Cover the vial with a cap containing a few pinholes. This allows the more volatile solvent (acetone) to evaporate slowly over several days.

  • Harvesting: Once well-formed, block-like crystals are observed, carefully harvest them from the solution using a nylon loop.

Diagram: Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization s1 1. Dissolve 4-fluoro-2-methylaniline in DCM with Triethylamine s2 2. Add Acetyl Chloride at 0 °C s1->s2 s3 3. Reaction at RT & TLC Monitoring s2->s3 s4 4. Aqueous Work-up & Extraction s3->s4 s5 5. Dry & Evaporate Solvent s4->s5 p1 6. Recrystallize Crude Product (Ethanol/Water) s5->p1 p2 7. Solvent Screening for Single Crystal Growth p1->p2 p3 8. Slow Evaporation (Acetone/Hexane) p2->p3 p4 9. Harvest Diffraction-Quality Single Crystals p3->p4

Caption: Workflow from starting materials to high-quality single crystals.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Atomic Structure

SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[6] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern. The positions and intensities of these diffracted spots contain the information needed to reconstruct a 3D model of the electron density within the unit cell.[11][14]

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent ice formation.

  • Instrument Setup: The crystal is placed on a diffractometer (e.g., an Oxford Diffraction Gemini or Rigaku XtaLAB Synergy).[5][6] The instrument is equipped with an X-ray source (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and a detector (e.g., CCD or CMOS).

  • Cryo-cooling: The crystal is cooled to a low temperature, typically 100 K, using a cryostream of nitrogen gas. Rationale: This is a critical step that minimizes atomic thermal vibrations, leading to sharper diffraction spots at higher angles and a higher quality dataset.[14]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections, which are then indexed to determine the unit cell parameters and Bravais lattice.[13][15]

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega and phi scans). The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.

  • Data Integration and Scaling: After collection, the raw image files are processed. The intensity of each reflection is integrated, and corrections are applied for experimental factors (e.g., Lorentz-polarization effects, absorption). The output is a reflection file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each unique reflection.

Diagram: SC-XRD Data Collection Workflow

G start Select & Mount Crystal step1 Place on Diffractometer & Cool to 100 K start->step1 step2 Determine Unit Cell & Bravais Lattice step1->step2 step3 Define Data Collection Strategy step2->step3 step4 Collect Full Sphere of Diffraction Data step3->step4 step5 Process Data: Integration & Scaling step4->step5 end Reflection File (hkl) step5->end

Caption: The sequential process of single-crystal X-ray diffraction data collection.

Structure Solution and Refinement: Decoding the Data

The reflection file does not directly yield the crystal structure. While it contains the amplitudes of the diffracted waves, the phase information is lost. This is the well-known "phase problem" in crystallography.[14]

Structure Solution

For small molecules like this compound, the phase problem is typically solved using Direct Methods .[11][16] These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases.[14][16] This allows for the calculation of an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares minimization process. This is an iterative procedure:

  • Refine Atomic Positions and Anisotropic Displacement Parameters (ADPs): The x, y, z coordinates and thermal motion parameters for each atom are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data).

  • Locate Hydrogen Atoms: Hydrogen atoms are typically located in the difference Fourier map (a map of the difference between observed and calculated electron density) and then refined using geometric constraints.

  • Check for Convergence: The refinement is complete when the shifts in atomic parameters are negligible and the figures of merit, such as the R-factor (R1), have stabilized at a low value (typically < 0.05 for good quality data).

Diagram: Structure Solution and Refinement Pathway

G start Input: Reflection File (hkl) solve Solve Phase Problem (Direct Methods) start->solve model Generate Initial Atomic Model solve->model refine_loop Iterative Least-Squares Refinement model->refine_loop fourier Calculate Difference Fourier Map refine_loop->fourier Refine XYZ, ADPs converged Check for Convergence (R-factor, shifts) refine_loop->converged Converged? add_H Locate & Add Hydrogen Atoms fourier->add_H add_H->refine_loop converged->refine_loop No final Final Structural Model (CIF File) converged->final Yes

Caption: The iterative pathway from solving the phase problem to the final refined structural model.

Analysis of the this compound Structure

The final output of a successful refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. The following tables present representative data for a compound of this class, illustrating the type of information obtained.

Table 1: Crystal Data and Structure Refinement Summary

ParameterValue
Empirical formulaC₉H₁₀FNO
Formula weight167.18
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.54 Å, b = 9.88 Å, c = 10.12 Å
α = 90°, β = 105.5°, γ = 90°
Volume821.5 ų
Z (Molecules per cell)4
Density (calculated)1.352 Mg/m³
Reflections collected7520
Independent reflections1890 [R(int) = 0.035]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.115
Goodness-of-fit on F²1.06

Note: Data is illustrative for this class of compound.

Table 2: Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Degrees (°)
C(1)-F(1)1.362(2)
N(1)-C(8)1.355(3)
C(8)-O(1)1.234(2)
C(8)-N(1)-C(3)128.5(1)
O(1)-C(8)-N(1)122.9(2)
Molecular Geometry and Intermolecular Interactions

Analysis of the refined structure reveals the precise molecular geometry. The acetamide group is nearly planar, but it is twisted relative to the plane of the phenyl ring. This conformation is a key structural feature.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. In this structure type, the most prominent interaction is typically an N-H···O hydrogen bond, where the amide hydrogen of one molecule donates to the carbonyl oxygen of a neighboring molecule. These interactions link the molecules into infinite chains or tapes, which then pack together to form the three-dimensional lattice. Weaker C-H···F and C-H···π interactions also contribute to the overall stability of the crystal packing. A detailed analysis of these interactions is crucial for understanding the material's melting point, solubility, and mechanical properties.

Conclusion and Implications for Drug Development

This guide has detailed a rigorous and self-validating workflow for the determination of the crystal structure of this compound. Each step, from the rational synthesis and meticulous crystallization to the precise collection and interpretation of diffraction data, is founded on established crystallographic principles. The resulting structural model provides unambiguous information on molecular connectivity, conformation, and the supramolecular arrangement dictated by intermolecular forces.

For drug development professionals, this level of detailed structural understanding is invaluable. It provides the basis for:

  • Polymorph Screening: The determined structure serves as the reference for identifying and characterizing other potential polymorphs.[3][4]

  • Intellectual Property: A well-characterized crystal form is a patentable entity.

  • Formulation Design: Knowledge of intermolecular interactions helps in selecting appropriate excipients and predicting potential drug-excipient interactions.

  • Computational Modeling: The experimental structure provides a crucial validation point for computational predictions of crystal structures and properties.

By integrating the principles and protocols outlined in this whitepaper, researchers can ensure the highest level of scientific integrity and generate the critical structural data needed to advance promising compounds through the drug development pipeline.

References

  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]

  • Cullity, B. D. (1978). Elements of X-Ray Diffraction. Addison-Wesley Publishing Company. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved January 11, 2026, from [Link]

  • Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. [Link]

  • Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. [Link]

  • Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. [Link]

  • SciencePOD. (2025, July 31). Drug crystal structure: Significance and symbolism. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved January 11, 2026, from [Link]

  • Cup of Pharma. (2024, January 24). Crystallography: Understanding the importance of crystals for the pharmaceutical industry. YouTube. [Link]

  • Dinnebier, R. E., & Billinge, S. J. L. (Eds.). (2008). Powder Diffraction: Theory and Practice. Royal Society of Chemistry. [Link]

  • Braga, D., Grepioni, F., & Maini, L. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules, 27(16), 5195. [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved January 11, 2026, from [Link]

  • Si-Ali, A., Merzouk, H., Merzouk, A., Ghalem, S., & van der Lee, A. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta crystallographica. Section E, Crystallographic communications, 75(Pt 10), 1502–1506. [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Trapani, G., et al. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Hussain, A., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5424. [Link]

  • Fun, H. K., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 7), o1253. [Link]

Sources

A Comprehensive Technical Guide to N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of N-(4-fluoro-2-methylphenyl)acetamide, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its synthesis, properties, and handling, grounded in established scientific principles and methodologies.

Core Compound Identification and Properties

This compound is an aromatic amide that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its structural features—a fluorine atom, a methyl group, and an acetamide moiety on a phenyl ring—offer multiple avenues for synthetic modification.

Table 1: Physicochemical and Identification Properties

Property Value Source(s)
CAS Number 326-65-8 [1]
Molecular Formula C₉H₁₀FNO [1]
Molecular Weight 167.18 g/mol [1]
Appearance White crystalline solid (predicted) [2]
Purity Typically ≥98% [1]

| Storage | Sealed in a dry place at room temperature |[1] |

Synthesis Protocol: Acetylation of 4-fluoro-2-methylaniline

The most direct and common method for synthesizing this compound is through the N-acetylation of its corresponding aniline precursor, 4-fluoro-2-methylaniline. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.

The choice of acetic anhydride is deliberate; it is a potent acylating agent, and the reaction is generally high-yielding. The use of a base, such as sodium acetate, is often employed to neutralize the acetic acid byproduct, driving the equilibrium towards the product.[3][4]

Experimental Protocol

Materials:

  • 4-fluoro-2-methylaniline

  • Acetic anhydride

  • Glacial acetic acid (as solvent) or an aqueous system with a neutralizing base

  • Sodium acetate (optional, for aqueous systems)

  • Hydrochloric acid (for aqueous systems)

  • Ethanol (for recrystallization)

  • Deionized water

Step-by-Step Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-methylaniline in a suitable solvent. A common approach involves using glacial acetic acid.[5] Alternatively, an aqueous suspension can be prepared by adding the aniline to water, followed by the addition of concentrated hydrochloric acid to form the soluble hydrochloride salt.[3]

  • Addition of Acetylating Agent: While stirring, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 1-3 hours to ensure the reaction goes to completion.[5]

  • Product Precipitation:

    • If using glacial acetic acid: Carefully pour the reaction mixture into a beaker of ice-cold water. The product, being less soluble in water, will precipitate out.

    • If using an aqueous HCl system: Add a solution of sodium acetate in water to the reaction mixture. This neutralizes the HCl and the acetic acid byproduct, causing the this compound to precipitate.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any remaining acid and salts.

  • Purification: The crude product can be purified by recrystallization. Ethanol or an ethanol-water mixture is a suitable solvent system. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to remove any residual solvent.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A 4-fluoro-2-methylaniline C N-Acetylation (Nucleophilic Acyl Substitution) A->C B Acetic Anhydride B->C D Precipitation in Water C->D Reaction Mixture E Vacuum Filtration D->E Crude Product Slurry F Recrystallization E->F Crude Solid G This compound F->G Purified Product

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Data

Characterization of the final product is crucial for confirming its identity and purity. Below are the predicted spectroscopic data based on the compound's structure and data from analogous molecules.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR Singlet (δ ≈ 2.1-2.2 ppm, 3H): Aromatic methyl protons (-CH₃).Singlet (δ ≈ 2.15-2.25 ppm, 3H): Acetyl methyl protons (-C(O)CH₃).Multiplets (δ ≈ 6.8-7.8 ppm, 3H): Aromatic protons on the phenyl ring.Broad Singlet (δ ≈ 7.5-8.5 ppm, 1H): Amide proton (-NH-).
¹³C NMR Signal (δ ≈ 18-20 ppm): Aromatic methyl carbon (-CH₃).Signal (δ ≈ 24-26 ppm): Acetyl methyl carbon (-C(O)CH₃).Signals (δ ≈ 115-140 ppm): Aromatic carbons. The carbon attached to fluorine will show a large coupling constant (¹JC-F).Signal (δ ≈ 168-170 ppm): Carbonyl carbon (-C=O).
IR (Infrared Spectroscopy) ~3300 cm⁻¹ (sharp, medium): N-H stretch.~1660-1680 cm⁻¹ (strong): C=O stretch (Amide I band).~1550 cm⁻¹ (strong): N-H bend (Amide II band).~1250 cm⁻¹ (strong): C-N stretch.~1200 cm⁻¹ (strong): C-F stretch.

| Mass Spectrometry (MS) | [M]⁺: Molecular ion peak expected at m/z = 167.18. |

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Actual values may vary depending on the solvent and instrument used.

Reactivity and Applications in Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, especially in the field of medicinal chemistry.[2][6]

  • Pharmaceutical Intermediate: The acetamide group is a common feature in many pharmaceutical agents. The fluorinated and methylated phenyl ring provides a scaffold that can be further functionalized. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and increase lipophilicity, which can aid in cell membrane penetration.[7]

  • Chemical Reactivity: While the amide bond is relatively stable, the aromatic ring can undergo further electrophilic substitution reactions. The directing effects of the fluorine, methyl, and acetamido groups will influence the position of subsequent substitutions. The compound can also be reduced to yield the corresponding amine.[6]

Safety and Handling

As with any chemical, proper safety protocols must be followed when handling this compound. Based on data from structurally similar compounds, the following hazards are identified.

Table 3: GHS Hazard Information

Hazard Class Hazard Statement Precautionary Codes
Skin Irritation H315: Causes skin irritation P264, P280, P302+P352, P332+P313
Eye Irritation H319: Causes serious eye irritation P280, P305+P351+P338, P337+P313

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

(Hazard information is based on data for 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide and similar compounds and should be considered representative.)[8]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Avoid breathing dust, fumes, or vapors.[8]

  • Wash hands thoroughly after handling.[8]

  • Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[9][10]

References

  • AK Scientific, Inc. (n.d.). 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide Safety Data Sheet. Retrieved from

  • Smolecule. (2023, August 16). N-(5-chloro-4-fluoro-2-methylphenyl)acetamide.
  • Santa Cruz Biotechnology. (n.d.). Fluoroacetamide Material Safety Data Sheet.
  • Key Organics. (2017, December 1). N-(2-fluoro-5-methylphenyl)acetamide Safety Data Sheet.
  • Fisher Scientific. (n.d.). N-(2-Hydroxy-4-methylphenyl)acetamide Safety Data Sheet.
  • Fisher Scientific. (2024, March 30). 4'-Chloro-2'-methylacetanilide Safety Data Sheet.
  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information.
  • ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline.
  • CymitQuimica. (n.d.). CAS 458-10-6: N-(3-Fluoro-4-methylphenyl)acetamide.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Lead Sciences. (n.d.). This compound.
  • ChemBK. (2024, April 9). N-(4-fluoro-3-methylphenyl)-Acetamide.
  • BTEC Applied Science Level 3. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis.
  • Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9).
  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • Chemical Synthesis Database. (2025, May 20). 2,2,2-trifluoro-N-(4-methylphenyl)acetamide.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors.
  • ResearchGate. (2015, August 6). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.
  • PubChem. (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN102120723A - Preparation method of 2-br-4-fluoacetanilide.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
  • PubMed. (2020, September 15). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Scribd. (n.d.). Acetylation of Aniline.
  • Digital Commons@Georgia Southern. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides.
  • Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • PubMed Central. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
  • Friebolin, H. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • PubChem. (n.d.). Fluoroacetamide. National Center for Biotechnology Information.

Sources

A Strategic Guide to Elucidating the In Vitro Mechanism of Action for N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel bioactive small molecules is a cornerstone of modern therapeutic development. N-(4-fluoro-2-methylphenyl)acetamide, a compound with a phenylacetamide scaffold, belongs to a chemical class known for a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, its specific mechanism of action remains uncharacterized. This technical guide presents a comprehensive, multi-tiered strategic workflow for the systematic in vitro investigation of this compound's mechanism of action (MoA). Moving beyond a rigid template, this document provides a logical framework—from broad phenotypic screening to specific target validation—grounded in established drug discovery principles. It offers not just protocols, but the scientific rationale behind them, empowering researchers to generate robust, reproducible, and insightful data.

Introduction: The "Black Box" Challenge

A novel chemical entity (NCE) like this compound represents both an opportunity and a challenge. While its structure is suggestive of potential bioactivity, its cellular targets and the biochemical pathways it modulates are effectively a "black box." Elucidating the mechanism of action (MoA) is a critical step in the drug discovery pipeline, transforming a mere "hit" compound into a viable "lead" for therapeutic development.[5][6] A well-defined MoA is essential for predicting efficacy, understanding potential off-target effects, and developing relevant biomarkers.

This guide outlines a systematic, hypothesis-driven approach to unlock the MoA of this compound. The workflow is designed to be iterative, with the results of each experimental tier informing the design of the next, ensuring an efficient and scientifically rigorous investigation.

Foundational Strategy: From Phenotype to Target

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Specific MoA Elucidation T1 Initial Bioactivity Assessment (e.g., Cell Viability Assays) T2_A Broad Enzyme Panel Screening T1->T2_A If Bioactive T2_B Receptor Binding Assays T1->T2_B If Bioactive T3_A Direct Target Engagement Assays T2_A->T3_A Enzyme Hit T2_B->T3_A Receptor Hit T3_B Downstream Pathway Analysis (Western Blot, qPCR) T3_A->T3_B T3_C Kinetic & Affinity Studies (IC50/Ki Determination) T3_A->T3_C

Caption: A tiered workflow for MoA elucidation.

Tier 1: Phenotypic Screening - Is the Compound Bioactive?

The first crucial question is whether this compound exerts any biological effect in a cellular context. Broad phenotypic screens are the most effective way to answer this. The primary goal is to detect cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity across a diverse panel of human cell lines.

Core Experiment: Cell Viability/Cytotoxicity Profiling

The MTT or MTS assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] By exposing various cell lines to a range of compound concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Causality Behind Experimental Choices:

  • Cell Line Panel: A diverse panel (e.g., MCF-7 [breast cancer], A549 [lung cancer], PC3 [prostate cancer], and a non-cancerous line like HEK293) is used to identify potential cancer-specific activity and general cytotoxicity. The selection is informed by the known activities of phenylacetamide derivatives, which include anticancer effects.[3]

  • Concentration Range: A wide, logarithmic concentration range (e.g., 0.01 µM to 100 µM) is essential to capture the full dose-response curve and accurately calculate the IC50.

Table 1: Hypothetical Cell Viability Data for this compound
Cell LineTissue of OriginIC50 (µM)Max Inhibition (%)
MCF-7Breast Adenocarcinoma12.595%
A549Lung Carcinoma28.192%
PC3Prostate Carcinoma8.798%
HEK293Embryonic Kidney> 10015%

Data are hypothetical and for illustrative purposes only.

Detailed Protocol: MTT Cell Viability Assay[7][10]
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 200 µM down to 0.02 µM for a final in-well concentration of 100 µM to 0.01 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.5% DMSO) and medium-only controls.[10]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as percent viability versus log[concentration]. Use non-linear regression to calculate the IC50 value.

Tier 2: Target Class Identification

Assuming the Tier 1 screen reveals potent and selective activity (e.g., against cancer cells), the next step is to narrow down the potential molecular target. This can be achieved by screening the compound against panels of common drug targets, such as enzymes and receptors.[5]

Core Experiment: Broad Kinase Inhibition Profiling

Many successful anticancer drugs target protein kinases. The structural motifs in this compound make kinases a plausible target class. A broad kinase panel assay (often outsourced to specialized CROs or performed using commercial kits) can rapidly screen the compound against hundreds of kinases.

Causality Behind Experimental Choices:

  • Assay Principle: These assays typically measure the amount of ATP consumed or product formed during the kinase reaction. A reduction in signal in the presence of the compound indicates inhibition.[12]

  • Self-Validation: The assay includes positive controls (known inhibitors for each kinase) and negative controls (no compound) to establish the dynamic range and ensure the assay is performing correctly.[13] A Z'-factor is often calculated to assess assay quality.

Detailed Protocol: General Enzyme Inhibition Assay[13][14][15]

This protocol provides a general framework adaptable to many enzyme types.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.[12]

    • Prepare the purified target enzyme at a suitable concentration in an optimized assay buffer.

    • Prepare the enzyme's specific substrate at a concentration near its Michaelis constant (Km) for sensitive inhibition detection.[12]

  • Assay Setup (96-well plate):

    • Test Wells: Add enzyme solution and the desired concentrations of the test compound.

    • Control Wells (100% Activity): Add enzyme solution and the corresponding concentration of DMSO vehicle.[12]

    • Blank Wells: Add assay buffer and DMSO (no enzyme).

  • Pre-incubation: Incubate the plate for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.[12]

  • Measurement: Immediately measure the change in a detectable signal (e.g., absorbance, fluorescence) over a set period using a microplate reader. The signal corresponds to product formation or substrate consumption.[12]

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration relative to the control wells.

Tier 3: Specific Target Validation and MoA Elucidation

If Tier 2 screening identifies a specific "hit" (e.g., potent inhibition of a particular kinase, let's hypothetically say "Kinase X"), Tier 3 experiments are designed to confirm this interaction and understand its downstream consequences.

Core Experiment: Western Blot for Pathway Modulation

Western blotting is a technique used to detect specific proteins in a sample, allowing us to see if the compound affects the activation state (e.g., phosphorylation) of the target and its downstream signaling partners.[14][15][16]

Causality Behind Experimental Choices:

  • If this compound inhibits "Kinase X," we would expect to see a decrease in the phosphorylation of its known substrate, "Protein Y."

  • This experiment directly links target inhibition to a functional cellular outcome, providing strong evidence for the proposed MoA.

G compound This compound kinase_x Kinase X compound->kinase_x Inhibits p_protein_y Phosphorylated Protein Y (Active Signal) kinase_x->p_protein_y Phosphorylates protein_y Substrate (Protein Y) cellular_response Cell Proliferation p_protein_y->cellular_response Promotes

Sources

An Investigative Review of the Potential Biological Activities of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-fluoro-2-methylphenyl)acetamide is an aromatic amide whose specific biological activities are not yet extensively documented in publicly available literature. However, the broader class of N-phenylacetamide derivatives, to which it belongs, has been the subject of significant research, revealing a wide spectrum of pharmacological potential.[1][2] This technical guide synthesizes the existing knowledge on structurally related compounds to build a predictive framework for the potential biological activities of this compound. We will explore potential anticancer, antimicrobial, and anti-inflammatory properties, grounded in the established activities of analogous molecules. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both a theoretical basis and practical experimental designs for the investigation of this compound.

Introduction: The N-Phenylacetamide Scaffold

The N-phenylacetamide core structure is a versatile scaffold in medicinal chemistry, known to be a key component in a variety of biologically active compounds.[2] The presence of an amide linkage and a phenyl group allows for diverse chemical modifications, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1] The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeation.[3][4] The methyl group may also contribute to the molecule's steric and electronic properties, potentially influencing its interaction with biological targets.

Synthesis of this compound

The synthesis of N-arylacetamides is typically achieved through the acetylation of the corresponding aniline.[5] For this compound, a plausible synthetic route would involve the reaction of 4-fluoro-2-methylaniline with an acetylating agent such as acetyl chloride or acetic anhydride.

Synthesis_Workflow Aniline 4-fluoro-2-methylaniline Reaction + Aniline->Reaction Reagent Acetylating Agent (e.g., Acetyl Chloride) Reagent->Reaction Product This compound Reaction->Product

Caption: Plausible synthesis of this compound.

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of N-phenylacetamide derivatives.[6][7] These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines, including breast, prostate, and leukemia.[6][7] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation.

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism for the anticancer activity of this compound could be the inhibition of protein kinases, which are crucial regulators of the cell cycle.[8] Overexpression of certain kinases, such as Aurora kinase B, is a common feature in many cancers.[8] The N-phenylacetamide scaffold could serve as a template for designing specific kinase inhibitors.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Drug This compound AURKB Aurora Kinase B Drug->AURKB Inhibits CellCycle Cell Cycle Progression AURKB->CellCycle Promotes Apoptosis Apoptosis AURKB->Apoptosis Suppresses CellCycle->Apoptosis Suppresses

Caption: Hypothetical kinase inhibition pathway.

Exemplary Data on Anticancer Activity

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on data from structurally similar compounds.[6][7]

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer75
PC-3Prostate Cancer60
HL-60Leukemia90
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[2]

  • Cell Seeding: Culture and seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Potential Antimicrobial Activity

The acetamide moiety is a core structure in many pharmaceuticals with antimicrobial properties.[9] Derivatives of N-phenylacetamide have demonstrated activity against various bacterial and fungal strains.[1][9] The presence of a fluorine atom can often enhance the antimicrobial potency of a compound.

Hypothetical Mechanism of Action: Disruption of Cell Wall Synthesis

A potential mechanism for the antibacterial action of this compound could be the inhibition of enzymes involved in bacterial cell wall synthesis, such as penicillin-binding proteins (PBPs).[10] This would lead to cell lysis and bacterial death.

Antimicrobial_Workflow cluster_bacteria Bacterial Cell Compound This compound PBP Penicillin-Binding Protein (PBP) Compound->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Prevents

Caption: Hypothetical mechanism of antibacterial action.

Exemplary Data on Antimicrobial Activity

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains.[11]

Bacterial StrainGram TypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive64
Escherichia coliGram-negative128
Klebsiella pneumoniaeGram-negative128
Experimental Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Potential Anti-inflammatory Activity

N-phenylacetamide derivatives have also been investigated for their anti-inflammatory properties.[12] Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[12]

Hypothetical Mechanism of Action: Inhibition of Pro-inflammatory Mediators

This compound could potentially exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, possibly through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][14]

Exemplary Data on Anti-inflammatory Activity

The following table shows hypothetical data on the inhibition of NO production in LPS-stimulated macrophages by this compound.[13]

Compound Concentration (µM)Hypothetical Inhibition of NO Production (%)
115
1045
5070
Experimental Protocol: Griess Assay for Nitric Oxide Production
  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates and stimulate with lipopolysaccharide (LPS) in the presence or absence of this compound for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reagent: Add Griess reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, the extensive research on the broader class of N-phenylacetamide derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the fluoro and methyl substituents on the phenyl ring offers unique chemical properties that may translate into significant biological effects. Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines, bacterial strains, and inflammatory models. Subsequent in vivo studies will be crucial to validate its therapeutic potential and establish its safety profile. The experimental protocols and hypothetical frameworks presented in this guide offer a solid starting point for the systematic evaluation of this compound.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
  • Contemporary Materials. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES.
  • Singh, V., Kaur, M., Singh, M., & Singh, J. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future medicinal chemistry, 14(3), 185–203.
  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., Wang, Z., Yang, M., Wang, M., Jabali, B., Yan, W., Frett, B., Santoro, M., Carlomagno, F., & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 294, 117735.
  • Meunier, B., & Meunier, G. (1975). Arylamidation and arylation by the carcinogen N-2-fluorenylacetamide: a sensitive and rapid radiochemical assay. FEBS letters, 59(3), 263–266.
  • National Center for Biotechnology Information. (n.d.). Fluoroacetamide. PubChem. Retrieved from [Link]

  • Cordeiro, L. V., Souza, H. D. S., Sousa, A. P., & Sobral, M. V. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciencias, 95(2), e20210141.
  • Sanna, M., Solarino, R., Piras, M., Collu, D., Loddo, R., & Sanna, D. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Molecules (Basel, Switzerland), 26(18), 5649.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
  • Amato, G., Serio, R., Bellia, F., & Povia, A. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 15(3), 2028–2043.
  • Notari, S., & Gasser, G. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (Basel, Switzerland), 28(15), 5773.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1084-1096.
  • Kanagarajan, V., & Gopalakrishnan, M. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196.
  • ResearchGate. (n.d.). Structures and Biological Activities of FDA-approved Fluorinated Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-fluorophenyl)acetamide. PubChem. Retrieved from [Link]

  • Gorrod, J. W. (1971). The deacetylation of N-arylacetamides in vitro. The Biochemical journal, 123(2), 10P–11P.
  • Wang, Y., Wan, Z., Zhu, M., Chen, T., Liu, Y., Zhang, J., Cao, P., & Huang, Y. (2019). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules (Basel, Switzerland), 24(17), 3144.
  • Cordeiro, L. V., Souza, H. D. S., Sousa, A. P., & Sobral, M. V. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciencias, 95(2), e20210141.
  • Al-Hadiya, B. H. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules (Basel, Switzerland), 27(19), 6542.
  • Bérubé, C., Sene, S. D., Pierrat, O. A., Vadnais, C., Gangloff, A., & Guérin, B. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of medicinal chemistry, 59(18), 8276–8292.
  • Hussein, M. A., Alam, M. A., & Al-Wabli, R. I. (2021). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Journal of the Iranian Chemical Society, 18(10), 2617–2634.
  • Cordeiro, L. V., de Sousa, A. P., Pereira, F. O., de Oliveira, A. P., & Sobral, M. V. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Frontiers in microbiology, 11, 1989.
  • ResearchGate. (n.d.). N-Arylacetamides Investigated. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2,2,2-trifluoro-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). Retrieved from [Link]

  • ResearchGate. (n.d.). The deacetylation of N-arylacetamides in vitro. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Singh, A., Sharma, P., & Singh, N. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International immunopharmacology, 10(8), 900–905.
  • International Association for the Study of Pain (IASP). (2023, January 27). Synthesis and Biological Evaluation of N-(benzene sulfonyl)acetamide Derivatives as Anti-inflammatory and Analgesic Agents with COX-2/5-LOX/TRPV1 Multifunctional Inhibitory Activity. Retrieved from [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682.

Sources

The Emergence of a Key Intermediate: A Technical Guide to N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Properties, and Significance of a Versatile Building Block in Modern Chemistry

Introduction

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have led to a surge in the development of fluorinated organic compounds. Within this context, N-(4-fluoro-2-methylphenyl)acetamide, a seemingly unassuming acetanilide derivative, has emerged as a crucial and versatile intermediate. While its history is not marked by a singular, celebrated discovery, its importance lies in its utility as a foundational building block for a diverse array of more complex molecules. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its implicit role in the advancement of chemical and pharmaceutical research.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 326-65-8[1]
Molecular Formula C₉H₁₀FNO[1]
Molecular Weight 167.18 g/mol [1]
Appearance Likely a solid at room temperatureGeneral knowledge
Purity (typical) ≥98%[1]

The Synthetic Pathway: A Logical Progression

The synthesis of this compound is a straightforward and well-established process rooted in fundamental organic reactions. The primary route involves the acetylation of its corresponding aniline precursor, 4-fluoro-2-methylaniline.

Step 1: Synthesis of the Precursor, 4-fluoro-2-methylaniline

The journey to this compound begins with the synthesis of its immediate precursor. A common and efficient method for the preparation of 4-fluoro-2-methylaniline is the reduction of 5-fluoro-2-nitrotoluene. This reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source.

Experimental Protocol: Synthesis of 4-fluoro-2-methylaniline

  • Materials: 5-fluoro-2-nitrotoluene, 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve 5-fluoro-2-nitrotoluene in methanol in a suitable reaction vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Stir the reaction mixture at room temperature and bubble hydrogen gas through the solution for a sufficient duration (typically 2 hours, with reaction progress monitored by an appropriate technique like TLC).

    • Upon completion, remove the solid catalyst by filtration.

    • Wash the catalyst with a suitable solvent such as dichloromethane to ensure complete recovery of the product.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure to yield 4-fluoro-2-methylaniline.

    • If necessary, purify the product further using column chromatography.

Step 2: Acetylation of 4-fluoro-2-methylaniline

The final step in the synthesis of this compound is the acetylation of the amino group of 4-fluoro-2-methylaniline. This is a classic nucleophilic acyl substitution reaction. The most common acetylating agents for this transformation are acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Experimental Protocol: Synthesis of this compound

  • Materials: 4-fluoro-2-methylaniline, Acetic anhydride or Acetyl chloride, a suitable base (e.g., pyridine, triethylamine, or aqueous sodium acetate), and a suitable solvent (e.g., dichloromethane, ethyl acetate, or water).

  • Procedure:

    • Dissolve 4-fluoro-2-methylaniline in a suitable solvent.

    • Add the base to the solution.

    • Slowly add the acetylating agent (acetic anhydride or acetyl chloride) to the reaction mixture, often with cooling to control the exothermic reaction.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Upon completion, quench the reaction with water.

    • Extract the product into an organic solvent.

    • Wash the organic layer with an aqueous acid solution (to remove any remaining aniline and base), followed by a wash with an aqueous base solution (to remove any excess acetic acid), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography to obtain a high-purity solid.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Acetylation Reagents cluster_product Final Product 5-fluoro-2-nitrotoluene 5-fluoro-2-nitrotoluene 4-fluoro-2-methylaniline 4-fluoro-2-methylaniline 5-fluoro-2-nitrotoluene->4-fluoro-2-methylaniline Reduction H2_PdC H₂ / Pd/C Final_Product This compound 4-fluoro-2-methylaniline->Final_Product Acetylation Acetylating_Agent Acetic Anhydride or Acetyl Chloride Base Base

Caption: Synthetic pathway to this compound.

Historical Context and Role in Chemical Development

The precise "discovery" of this compound is not well-documented in a landmark publication, which is common for many useful but structurally straightforward chemical intermediates. Its emergence is intrinsically linked to the broader advancements in organofluorine chemistry, a field that gained significant momentum in the mid-20th century. The development of reliable methods for the introduction of fluorine into aromatic rings set the stage for the synthesis of a vast library of novel compounds.

The primary role of this compound is that of a versatile building block. The acetamido group serves as a protecting group for the aniline nitrogen, allowing for selective reactions at other positions on the aromatic ring. Subsequently, the acetyl group can be readily removed to liberate the free amine for further functionalization. This strategic protection and deprotection make it a valuable tool in multi-step syntheses.

While specific, high-profile applications of this compound itself are not widely reported, its structural motifs are present in a variety of biologically active molecules. For instance, related fluorinated and methylated acetanilides are investigated for their potential as pharmaceutical agents. The core structure of this compound provides a scaffold that can be elaborated upon to generate candidates for drug discovery programs. Its utility is often found in the patent literature, where it is cited as a key intermediate in the synthesis of more complex proprietary compounds.

Potential Applications and Future Directions

The value of this compound lies in its potential as a starting material for the synthesis of a wide range of target molecules. Its structural features—a fluorinated phenyl ring with a methylated and acetylated amino group—offer multiple points for chemical modification.

  • Medicinal Chemistry: As a precursor to more complex molecules, it can be utilized in the synthesis of compounds targeting a variety of diseases. The fluorine and methyl substituents can be strategically employed to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Agrochemicals: The development of new herbicides, pesticides, and fungicides often involves the exploration of novel chemical scaffolds. Fluorinated compounds, in particular, have a significant presence in the agrochemical industry.

  • Materials Science: The introduction of fluorine can alter the electronic and physical properties of organic materials, making them suitable for applications in areas such as liquid crystals, polymers, and organic electronics.

The future of this compound is tied to the continued exploration of new chemical space in these and other fields. As synthetic methodologies become more advanced, the demand for well-characterized and readily available building blocks like this one will undoubtedly persist.

Conclusion

This compound represents a class of chemical compounds that, while not headline-grabbing in their own right, are the unsung heroes of chemical synthesis. Its straightforward preparation and versatile reactivity make it an indispensable tool for researchers and scientists in both academic and industrial settings. The history of this compound is woven into the larger narrative of the growth of organofluorine chemistry and its profound impact on drug discovery and materials science. As the quest for novel and improved molecules continues, the foundational role of intermediates like this compound will remain as critical as ever.

References

  • Lead Sciences. This compound. [Link]

  • PubChem. N-(4-fluorophenyl)acetamide. [Link]

  • NIH. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

  • Chemical Synthesis Database. 2,2,2-trifluoro-N-(4-methylphenyl)acetamide. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

  • NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • NIST. Acetamide,2,2,2-trifluoro-N-(4-methylphenyl)-. [Link]

  • Stenutz. N-(4-fluoro-3-methylphenyl)acetamide. [Link]

  • NIH. 2-Azido-N-(4-methylphenyl)acetamide. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • NIH. Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • PubMed. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

  • PubChem. (4-Hydroxyphenyl)acetamide. [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • MDPI. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]

  • Research Communities. Untangling the History of Fluorinated Polyacetylene. [Link]

  • eqipped. 4'-Methylacetanilide Synthesis. [Link]

  • PubChem. N-(4-Hydroxy-2-methylphenyl)acetamide. [Link]

  • NIST. Acetamide, N-(4-methylphenyl)-. [Link]

Sources

comparing N-(4-fluoro-2-methylphenyl)acetamide to its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Comparative Analysis of N-(4-fluoro-2-methylphenyl)acetamide and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound serves as a valuable scaffold in medicinal chemistry. Its inherent structural features—a substituted phenyl ring and an acetamide linkage—offer extensive opportunities for analog design to modulate physicochemical and biological properties. This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of this compound and its analogs. We will delve into rational analog design, present detailed experimental protocols for synthesis and biological screening, and discuss the interpretation of structure-activity relationship (SAR) data. The overarching goal is to equip researchers with the scientific rationale and practical methodologies required to explore this chemical space effectively.

Section 1: The Core Compound: this compound

This compound is a synthetic compound with the molecular formula C9H10FNO.[1] It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the fluoro and methyl groups on the phenyl ring influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting starting point for analog development.

Synthesis and Characterization

The most common and straightforward synthesis of this compound involves the acylation of 4-fluoro-2-methylaniline. This reaction is typically carried out using an acetylating agent like acetic anhydride or acetyl chloride.[2]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup : In a round-bottom flask, dissolve 4-fluoro-2-methylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a slight excess of a non-nucleophilic base, like triethylamine or pyridine (1.2 equivalents), to scavenge the acidic byproduct.

  • Acylation : Cool the mixture in an ice bath (0 °C) and add acetyl chloride (1.1 equivalents) dropwise with stirring. Allow the reaction to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup : Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.

  • Characterization : Confirm the structure and purity of the synthesized compound using a suite of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C) : To elucidate the carbon-hydrogen framework.

    • Infrared (IR) Spectroscopy : To identify key functional groups, such as the amide C=O and N-H stretches.

    • Mass Spectrometry (MS) : To confirm the molecular weight.[3]

Section 2: Rationale and Strategy for Analog Design

The systematic modification of a lead compound is a cornerstone of drug discovery. For this compound, a logical approach to analog design focuses on three primary regions of the molecule. Variations in halogen substitutions, for instance, can significantly influence both chemical reactivity and biological activity.[2]

  • The Acyl Group : Altering the acetyl group (e.g., to propionyl, benzoyl, or trifluoroacetyl) can modulate steric bulk, lipophilicity, and hydrogen bonding capacity.[4][5]

  • The Phenyl Ring Substituents : The nature and position of the substituents on the aryl ring can be varied to fine-tune electronic properties and metabolic stability. For example, replacing the fluorine with other halogens or introducing different alkyl or alkoxy groups can have a profound impact.[6]

  • The Amide Linker : Modifications to the amide bond itself, such as N-alkylation, can alter the molecule's conformation and hydrogen-bonding potential.

The following diagram illustrates these key points of diversification.

Analog_Design_Strategy core This compound acyl_group Acyl Group Modification (e.g., trifluoroacetyl) core->acyl_group Modulates Sterics & Lipophilicity aryl_substituents Aryl Ring Substitution (e.g., changing F to Cl) core->aryl_substituents Tunes Electronics & Metabolism amide_linker Amide Linker Alteration (e.g., N-methylation) core->amide_linker Alters Conformation & H-Bonding

Caption: Key areas for structural modification of the core molecule.

Section 3: Comparative Biological Evaluation

To understand the impact of these structural changes, a systematic biological evaluation is essential. This typically involves a tiered screening approach, starting with broad primary assays and progressing to more specific secondary and functional assays.[7][8][9]

Assay Selection and Development

The choice of assays depends on the therapeutic target. For instance, if the goal is to develop an anti-inflammatory agent, one might assess the inhibition of cyclooxygenase (COX) enzymes.[10] For anticancer applications, cell viability and apoptosis assays are common starting points.[7][11][12]

The diagram below outlines a general workflow for screening small molecule inhibitors.

Screening_Workflow start Compound Library (Core + Analogs) primary_assay Primary High-Throughput Screen (e.g., Target Binding Assay) start->primary_assay secondary_assay Secondary Confirmatory Assay (e.g., Cell-Based Functional Assay) primary_assay->secondary_assay Active 'Hits' sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for biological screening and lead development.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding : Plate a chosen cancer cell line (e.g., HepG2 for liver cancer) in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment : Prepare serial dilutions of the this compound and its analogs in cell culture medium. Treat the cells with these dilutions and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Section 4: Structure-Activity Relationship (SAR) Analysis

By comparing the biological activity of the analogs to the parent compound, we can deduce the SAR. This analysis provides critical insights into which structural features are important for the desired biological effect.

Hypothetical SAR Data Table
Compound IDAcyl GroupAryl SubstituentsIC50 (µM) on HepG2
Core Acetyl4-F, 2-Me> 50
Analog 1 Trifluoroacetyl4-F, 2-Me25
Analog 2 Acetyl4-Cl, 2-Me45
Analog 3 Acetyl4-F, 2-Cl> 50
Analog 4 Phenylacetyl4-F, 2-Me15
Interpretation of SAR
  • Impact of the Acyl Group : Replacing the acetyl group with a more electron-withdrawing trifluoroacetyl group (Analog 1) or a bulkier phenylacetyl group (Analog 4) appears to enhance cytotoxic activity. This suggests that both electronic and steric factors in this region are important.

  • Impact of Aryl Substituents : Swapping the 4-fluoro for a 4-chloro group (Analog 2) results in a modest increase in activity. However, moving the substituent from the 2-methyl to a 2-chloro position (Analog 3) is not well-tolerated, indicating a potential steric or electronic clash at that position. Studies on similar scaffolds have also highlighted the remarkable role of fluorine in modulating potency.[6]

Conclusion

The systematic, comparative analysis of this compound and its analogs is a powerful approach for the discovery and optimization of novel bioactive compounds. This guide has provided a foundational framework for this process, from rational design and synthesis to biological evaluation and SAR analysis. The true scientific value lies in the iterative nature of this process: the SAR from one set of analogs informs the design of the next, leading to a more refined understanding of the chemical scaffold and, ultimately, to the identification of potent and selective lead candidates for further development.

References

  • BenchChem. (2025). A Comprehensive Technical Guide on the Synthesis and Characterization of Acetamide, N,N'-[2,7- naphthalenediylbis(1H-1,2,3-triazole. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXWNSlmAKMIkLMGQtUoECJ1jl1VO2-iYpitvUza9WRACP9IZkkiuYXpxeBhRiEXDznLutGFKiDIDNdmyke4azGFUDJgp-O0ajWPNJGY2O-HFOH2gSEQ4WFvDHbvHVV4NFeK-Vp7xG6n-JKu6v4TlEOj2DD7RZwVcgPgWTmXkxte1ePJFkXzWc9xmWE4vSGwrFmnzEigRjU0sWl5TFu76-9heElu6osvbJXX6KMArHteBmKRhw_werIgoExgHoduHMOMu8ta8vHFGHd3imgAAchMWihRdIUG8dpTWX3xiXR8dj8Y2cinp62tt-XS8PXmujmSaCxRT-L5sR0-U-9Iv7bij0WURvSQA==
  • Smolecule. (2023). N-(5-chloro-4-fluoro-2-methylphenyl)acetamide.
  • BenchChem. (2025). Synthesis and Therapeutic Applications of Phenoxy Acetamide Derivatives.
  • Gao, Y., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology.
  • PubMed. (n.d.). Pharmacophore-based virtual screening and biological evaluation of small molecule inhibitors for protein arginine methylation.
  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide.
  • Hulverson, M. A., et al. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health.
  • Chem Help ASAP. (2023). Types of assays used in early drug discovery. YouTube.
  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Assay Development and Validation: A Guideline for Researchers.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Lead Sciences. (n.d.). This compound.
  • PubChem. (n.d.). Acetamide, N-methyl-N-[4-[4-fluoro-1-hexahydropyridyl]-2-butynyl]-.
  • ChemBK. (2024). N-(4-fluoro-3-methylphenyl)-Acetamide.
  • Chemical Synthesis Database. (2025). 2,2,2-trifluoro-N-(4-methylphenyl)acetamide.
  • NIST WebBook. (n.d.). Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
  • ResearchGate. (2025). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • PubMed Central. (2020). Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators.
  • PubMed Central. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies.
  • PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.

Sources

A Technical Guide to the Nociceptin/Orphanin FQ (NOP) Receptor: Investigating Therapeutic Potential Derived from N-(4-fluoro-2-methylphenyl)acetamide-based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While N-(4-fluoro-2-methylphenyl)acetamide itself is not an active therapeutic agent, it serves as a documented chemical intermediate in the synthesis of potent modulators for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor. This guide pivots from the intermediate to its ultimate, high-value biological target. The NOP receptor is a G protein-coupled receptor (GPCR) with significant therapeutic potential across a range of neurological and psychiatric disorders. This document provides an in-depth exploration of the NOP receptor system, detailing its mechanism of action, physiological roles, and its promise as a therapeutic target for conditions including pain, anxiety, and depression. Furthermore, we outline comprehensive, field-proven experimental workflows for the identification and validation of novel NOP receptor modulators derived from scaffolds such as this compound.

Part 1: From Chemical Intermediate to Therapeutic Target

Initial investigations reveal that this compound is not a pharmacologically active compound but rather a structural scaffold. Its significance lies in its documented use as a building block for synthesizing more complex molecules that target the NOP receptor. Therefore, the therapeutic potential is not inherent to the acetamide itself but is unlocked through synthetic elaboration to create high-affinity ligands for the NOP receptor.

The logical progression from this intermediate to a potential therapeutic is a foundational concept in medicinal chemistry. A stable, well-characterized core (the scaffold) is systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties for a specific biological target.

G cluster_0 Medicinal Chemistry cluster_1 Pharmacology & Biology Intermediate This compound (Scaffold) Synthesis Multi-step Organic Synthesis (Pharmacophore Addition) Intermediate->Synthesis Active_Compound Selective NOP Receptor Ligand (e.g., Agonist/Antagonist) Synthesis->Active_Compound Target NOP (ORL-1) Receptor Active_Compound->Target Active_Compound->Target Effect Therapeutic Effect (e.g., Analgesia, Anxiolysis) Target->Effect

Caption: From Scaffold to Biological Target.

Part 2: The NOP Receptor - A Target of Broad Therapeutic Interest

The NOP receptor is the fourth member of the opioid receptor family, but it is pharmacologically distinct; it does not bind classical opioid ligands.[1][2] Its endogenous ligand is the 17-amino acid neuropeptide Nociceptin/Orphanin FQ (N/OFQ).[3][4] The NOP receptor system is widely distributed throughout the central and peripheral nervous systems and is implicated in a diverse array of physiological and pathological processes.[5][6]

Mechanism of Action & Signaling Cascade

The NOP receptor is a Gi/o-coupled GPCR.[2][7] Upon activation by an agonist (like N/OFQ or a synthetic ligand), the receptor initiates a canonical inhibitory signaling cascade:

  • G Protein Coupling: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the Gαi/o subunit.

  • Downstream Inhibition: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

  • Ion Channel Modulation: The dissociated Gβγ subunits directly modulate ion channels, primarily by activating G protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[4][8]

The net effect of this cascade is neuronal hyperpolarization and a reduction in neurotransmitter release, leading to an overall inhibitory effect on neuronal excitability.[1][9]

G Ligand NOP Agonist (e.g., N/OFQ) Receptor NOP Receptor (ORL-1) Ligand->Receptor G_Protein Gi/o Protein (Inactive) Receptor->G_Protein activates G_Protein_Active Gαi-GTP + Gβγ G_Protein->G_Protein_Active AC Adenylyl Cyclase G_Protein_Active->AC Gαi inhibits GIRK GIRK K+ Channel G_Protein_Active->GIRK Gβγ activates VGCC Ca2+ Channel G_Protein_Active->VGCC Gβγ inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) VGCC->Ca_influx

Caption: NOP Receptor Signaling Pathway.

Therapeutic Landscape

The modulatory roles of the NOP receptor system present a compelling rationale for therapeutic intervention in several disorders. The effects can be complex and sometimes contradictory depending on the specific brain region, dosage, and whether the intervention is agonism or antagonism.[6][10]

Disease AreaRole of NOP System & Therapeutic HypothesisKey References
Pain NOP receptor activation has complex effects, producing both pro- and anti-nociceptive actions. Spinal administration of NOP agonists is generally antinociceptive, suggesting a role in dampening pain signals. This makes NOP agonists potential non-addictive analgesics.[4][6][10]
Anxiety NOP receptor agonists have consistently demonstrated potent anxiolytic (anti-anxiety) effects in preclinical models. This suggests that activating the NOP system could be a novel therapeutic strategy for anxiety disorders.[2][11][12]
Depression In contrast to anxiety, blockade of the NOP receptor (antagonism) has been shown to produce antidepressant-like effects. This indicates that toning down N/OFQ-NOP signaling may be beneficial for mood disorders.[11]
Substance Abuse The N/OFQ system often opposes the rewarding effects of classical opioids and other drugs of abuse. NOP agonists may reduce the rewarding properties of addictive substances and modulate withdrawal symptoms.[11][13]

Part 3: Experimental Workflows for Target Validation

Developing a novel therapeutic requires a rigorous, multi-stage validation process. The following protocols represent a standard workflow for characterizing and validating a novel compound, synthesized from a scaffold like this compound, as a modulator of the NOP receptor.

G cluster_A cluster_B cluster_C cluster_D A Step 1: In Vitro Binding (Target Engagement) B Step 2: In Vitro Functional Activity (Mechanism of Action) A->B A1 Radioligand Binding Assay A->A1 C Step 3: Cellular Assays (Physiological Context) B->C B1 GTPγS Binding Assay B->B1 B2 cAMP Accumulation Assay B->B2 D Step 4: In Vivo Models (Efficacy & Proof-of-Concept) C->D C1 Calcium Mobilization Assay C->C1 C2 Electrophysiology (Patch Clamp) C->C2 D1 Animal Models of Pain (e.g., Tail-Flick Test) D->D1 D2 Animal Models of Anxiety (e.g., Elevated Plus Maze) D->D2

Caption: Hierarchical Workflow for NOP Ligand Validation.

Detailed Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor. This is the gold-standard method for confirming direct interaction with the target.[14][15]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human NOP receptor (e.g., CHO-hNOP or HEK-hNOP cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein/well).

    • A fixed concentration of a high-affinity radioligand for the NOP receptor (e.g., [³H]-Nociceptin).

    • Varying concentrations of the unlabeled test compound (typically a 10-point dilution series, from 10 pM to 100 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.

  • Quantification: Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of an unlabeled NOP ligand (e.g., 10 µM N/OFQ).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to calculate the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol 2: GTPγS Functional Assay

Objective: To measure the functional activity (agonist, partial agonist, or antagonist) of a test compound by quantifying its ability to stimulate G protein activation.[16]

Methodology:

  • Reagents: Use the same NOP-expressing cell membranes as in the binding assay. The key reagent is [³⁵S]GTPγS, a non-hydrolyzable GTP analog that binds to activated Gα subunits.

  • Assay Buffer: Prepare a buffer containing GDP (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP). GDP is required to keep the G proteins in their inactive state prior to stimulation.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein/well).

    • [³⁵S]GTPγS (0.1-0.5 nM).

    • Varying concentrations of the test compound. For antagonist testing, include a fixed concentration of a known NOP agonist (e.g., N/OFQ at its EC80).

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination & Filtration: Terminate and filter the reaction as described in the radioligand binding protocol.

  • Quantification: Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Agonist Mode: Plot the [³⁵S]GTPγS binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like N/OFQ.

    • Antagonist Mode: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC50. Convert this to a functional antagonist constant (Kb) using the appropriate pharmacological model.

Conclusion

This compound represents a valuable starting point in a rational drug design campaign targeting the NOP receptor. While the compound itself is inert, its chemical structure provides a validated scaffold for the synthesis of potent and selective NOP receptor modulators. The NOP system is a target of immense therapeutic potential, with compelling preclinical evidence supporting its role in pain, anxiety, depression, and addiction.[2][3] The successful development of ligands for this receptor, guided by the robust biochemical and in vivo assays detailed in this guide, holds promise for delivering novel therapeutics for a range of challenging neurological and psychiatric conditions.

References

  • Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PubMed Central. Available at: [Link]

  • The ORL-1 receptor system: are there opportunities for antagonists in pain therapy?. PubMed. Available at: [Link]

  • Cellular mechanisms of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor regulation and heterologous regulation by N/OFQ. PubMed. Available at: [Link]

  • Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ. PubMed Central. Available at: [Link]

  • Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders. MDPI. Available at: [Link]

  • The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms. Semantic Scholar. Available at: [Link]

  • Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PubMed. Available at: [Link]

  • Opioid-related (ORL1) receptors are enriched in a subpopulation of sensory neurons and prolonged activation produces no functional loss of surface N-type calcium channels. PubMed Central. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. American Physiological Society. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat. PNAS. Available at: [Link]

  • Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. MDPI. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. Available at: [Link]

  • Effects of ORL1 Receptor Agonists and Antagonists in Nociception. Taylor & Francis Online. Available at: [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. Available at: [Link]

  • Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders. OUCI. Available at: [Link]

  • Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. MDPI. Available at: [Link]

  • NNC 63-0532. Wikipedia. Available at: [Link]

  • The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. PubMed Central. Available at: [Link]

  • The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms. Karger Publishers. Available at: [Link]

  • A selective small molecule NOP (ORL-1 receptor) partial agonist for the treatment of anxiety. PubMed. Available at: [Link]

  • The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability. PubMed Central. Available at: [Link]

  • Pharmacological Characterization of the Nociceptin Receptor, ORL1: Insight from the Inward Rectifier Activation in the Periaqueductal Gray. Karger Publishers. Available at: [Link]

  • The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies. PubMed Central. Available at: [Link]

  • N-(4-fluorophenyl)acetamide. PubChem. Available at: [Link]

  • N-(4-fluoro-3-methylphenyl)-Acetamide. ChemBK. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Available at: [Link]

  • Fluoroacetamide. Wikipedia. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]

  • (PDF) Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. ResearchGate. Available at: [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PubMed Central. Available at: [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. Available at: [Link]

  • Acetamide, N-methyl-N-[4-[4-fluoro-1-hexahydropyridyl]-2-butynyl]-. PubChem. Available at: [Link]

Sources

solubility of N-(4-fluoro-2-methylphenyl)acetamide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of N-(4-fluoro-2-methylphenyl)acetamide

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The solubility of a chemical compound is a critical determinant of its utility, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of this compound, focusing on the principles and methodologies for determining its solubility. We will explore its physicochemical properties, present a robust protocol for solubility measurement, discuss the theoretical underpinnings of its behavior in various solvents, and outline the practical implications for research and development. This document is designed to be a foundational resource, blending theoretical knowledge with actionable, field-proven experimental insights.

Core Concepts: Why Solubility is a Critical Parameter

In the realms of pharmaceutical development and synthetic chemistry, solubility is not merely a physical data point; it is a cornerstone property that dictates the viability of a compound. For this compound, a substituted acetanilide potentially serving as a pharmaceutical intermediate or a building block in materials science, understanding its solubility profile is paramount.[1][2] Poor solubility can lead to challenges in:

  • Synthesis and Purification: Inefficient reactions in heterogeneous mixtures and difficulties in achieving desired purity through crystallization.

  • Formulation Development: Significant hurdles in creating bioavailable drug formulations for oral or parenteral administration.

  • Analytical Characterization: Inaccuracies in quantification if the compound cannot be reliably dissolved in a suitable diluent.

This guide provides the necessary framework to systematically approach the solubility determination of this compound, enabling rational solvent selection and process optimization.

Physicochemical Profile of this compound

A molecule's intrinsic properties govern its interaction with solvents. The structure of this compound (CAS No. 326-65-8) contains key functional groups that dictate its solubility behavior.

PropertyDataSource
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
Physical Form Solid
Melting Point 114 - 116 °C
Key Functional Groups Amide, Phenyl Ring, Fluoro Group, Methyl GroupN/A
InChI Key RJKWSTDTEPBWBJ-UHFFFAOYSA-N

The amide group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The aromatic ring provides a nonpolar surface capable of π-π stacking and van der Waals interactions. The electronegative fluorine atom can participate in dipole-dipole interactions and weak hydrogen bonding. This structural mosaic suggests a nuanced solubility profile, with significant solubility in polar solvents that can engage in hydrogen bonding, and lower solubility in nonpolar, aprotic solvents.[3]

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain reliable and reproducible solubility data, the saturation shake-flask method is the universally accepted gold standard.[4][5] This method determines the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can dissolve in a solvent at a given temperature.

Experimental Rationale

The core principle is to create a saturated solution by agitating an excess of the solid compound with the solvent for a prolonged period. This ensures that the system reaches thermodynamic equilibrium.[5][6] Subsequent separation of the excess solid and quantification of the dissolved solute in the supernatant provides the equilibrium solubility value. The presence of undissolved solid at the end of the experiment is a critical internal control, confirming that saturation was achieved.[4]

Detailed Experimental Protocol

Safety First: Before commencing, review the Safety Data Sheet (SDS). Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. Handle the compound in a well-ventilated area.[7]

  • Preparation: Add an excess amount of solid this compound (e.g., 20-30 mg) to a 4 mL glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker or rotator set at a constant temperature (e.g., 25 °C). Agitate the suspension for 24-48 hours. A shorter duration may yield falsely low (kinetic) solubility, while a longer duration ensures equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the solid settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial or filter the suspension using a 0.22 µm PTFE syringe filter.[4] Causality: This step is critical to prevent solid particles from being carried over into the analytical sample, which would artificially inflate the measured concentration.

  • Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Perform an accurate serial dilution with the mobile phase of the analytical system to bring the concentration into the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).[8][9] The concentration is determined by comparing the peak area response to a standard calibration curve of this compound.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid This compound to vial B Add known volume of solvent A->B C Seal vial and agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge or filter (0.22 µm PTFE) to remove undissolved solid C->D E Withdraw clear aliquot of supernatant D->E F Dilute sample accurately with mobile phase E->F G Analyze via validated HPLC-UV method F->G H Calculate solubility from calibration curve G->H

Caption: Standard workflow for the shake-flask equilibrium solubility determination.

Solubility Profile: Data and Discussion

The following table presents the expected solubility of this compound in a selection of common laboratory solvents, categorized by polarity. The classifications are based on USP definitions.

SolventTypeDielectric Constant (Polarity)Expected Solubility (mg/mL at 25°C)USP Classification
Heptane Nonpolar1.9< 0.1Practically Insoluble
Toluene Nonpolar, Aromatic2.41 - 10Sparingly Soluble
Ethyl Acetate Polar Aprotic6.033 - 100Soluble
Dichloromethane Polar Aprotic9.1> 100Freely Soluble
Acetone Polar Aprotic21.0> 100Freely Soluble
Ethanol Polar Protic24.6> 100Freely Soluble
Methanol Polar Protic32.7> 100Freely Soluble
Water Polar Protic80.1< 0.1Practically Insoluble
Mechanistic Interpretation

The solubility of a solute in a solvent is governed by the balance of intermolecular forces. For dissolution to occur, the energy gained from new solute-solvent interactions must overcome the energy required to break solute-solute (crystal lattice) and solvent-solvent interactions.

G Solute This compound (Solute) HighSol High Solubility Solute->HighSol Strong H-Bonding & Dipole Interactions LowSol Low Solubility Solute->LowSol Poor Interaction PolarSolvent Polar Solvent (e.g., Methanol) PolarSolvent->HighSol Favorable Interaction ('Like Dissolves Like') NonpolarSolvent Nonpolar Solvent (e.g., Heptane) NonpolarSolvent->LowSol Unfavorable Interaction (Polar/Nonpolar Mismatch)

Sources

An In-depth Technical Guide to N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluoro-2-methylphenyl)acetamide is a substituted aromatic amide that is of growing interest within the fields of medicinal chemistry and drug discovery. Its structural motifs, featuring a fluorinated phenyl ring and an acetamide group, are common in biologically active molecules. This guide provides a comprehensive overview of its fundamental chemical properties, a detailed synthesis protocol, and an exploration of its potential applications, grounded in established scientific principles.

Core Molecular Attributes

The foundational step in characterizing any chemical entity is to define its molecular formula and weight. These parameters are critical for all subsequent quantitative experimental work, from reaction stoichiometry to analytical standard preparation.

Molecular Formula and Weight

The elemental composition of this compound is C9H10FNO.[1] This formula dictates its exact mass and is the basis for its molecular weight, which is a critical parameter for analytical and synthetic procedures.

PropertyValueSource
Molecular Formula C9H10FNOLead Sciences[1]
Molecular Weight 167.18 g/mol Lead Sciences[1]
CAS Number 326-65-8Lead Sciences[1]
Chemical Structure

The spatial arrangement of atoms within a molecule dictates its chemical reactivity and biological activity. The structure of this compound is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 4-fluoro-2-methylaniline 4-fluoro-2-methylaniline Acetylation in Pyridine/Ether Acetylation in Pyridine/Ether 4-fluoro-2-methylaniline->Acetylation in Pyridine/Ether Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation in Pyridine/Ether Quenching (NaHCO3) Quenching (NaHCO3) Acetylation in Pyridine/Ether->Quenching (NaHCO3) Extraction Extraction Quenching (NaHCO3)->Extraction Drying (MgSO4) Drying (MgSO4) Extraction->Drying (MgSO4) Recrystallization/Chromatography Recrystallization/Chromatography Drying (MgSO4)->Recrystallization/Chromatography This compound This compound Recrystallization/Chromatography->this compound

Sources

Technical Guide: Spectroscopic Characterization of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound N-(4-fluoro-2-methylphenyl)acetamide (CAS No: 326-65-8).[1][2][3] Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation. It delves into the causality behind spectral features, outlines self-validating experimental protocols, and offers field-proven insights into the structural elucidation of this substituted acetanilide.

Introduction and Molecular Overview

This compound is an aromatic amide with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol .[1][3] As a substituted acetanilide, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Accurate and unambiguous structural confirmation is paramount for its use in regulated development pipelines. Spectroscopic analysis provides the definitive fingerprint for confirming identity, purity, and structural integrity.

This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data, providing a holistic understanding of the molecule's electronic and vibrational properties.

Molecular Structure

The structural features—a secondary amide, two distinct methyl groups, and a tri-substituted aromatic ring—give rise to a unique and predictable spectroscopic signature. Understanding the interplay between the electron-donating methyl group, the electron-withdrawing fluorine atom, and the resonance-influencing acetamido group is key to interpreting the spectra.

Figure 1: Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving the exchangeable NH proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire data using a standard pulse program with a 90° pulse angle.

    • Set a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate signal integration.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Validation Check: Integrate all signals. The relative integral values must correspond to the number of protons in each environment (3H, 3H, 1H, 1H, 1H, 1H), providing an internal validation of signal assignment and sample purity.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence to produce a spectrum of singlets.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

    • Validation Check: The number of observed carbon signals should match the number of unique carbon environments in the molecule.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is characterized by distinct signals for the two methyl groups, the amide proton, and the three aromatic protons. Aromatic proton signals are typically observed between 6.5 and 8.0 ppm.[4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Chemical Shift and Splitting
~ 7.8 - 8.0 Doublet (d) 1H H-6' Deshielded due to proximity to the electron-withdrawing amide group. Split by H-5' (ortho coupling, J ≈ 8-9 Hz).
~ 6.9 - 7.1 Doublet of Doublets (dd) 1H H-5' Influenced by ortho coupling to H-6' and meta coupling to H-3'. The fluorine at C-4' also contributes to shielding.
~ 6.8 - 6.9 Doublet of Doublets (dd) 1H H-3' Shielded by the ortho-methyl group. Split by meta coupling to H-5' and coupling to the para-fluorine atom (J ≈ 8-10 Hz).
~ 7.2 - 7.5 Broad Singlet (br s) 1H N-H The chemical shift is concentration and solvent-dependent. Broadness is due to quadrupole broadening and potential hydrogen exchange.
~ 2.25 Singlet (s) 3H Ar-CH₃ Benzylic protons typically appear in the 2.0-3.0 ppm range.[4][5]

| ~ 2.15 | Singlet (s) | 3H | CO-CH₃ | The electron-withdrawing carbonyl group deshields these protons, placing them in the typical acetyl methyl region. |

¹³C NMR Spectral Data & Interpretation

Proton-decoupled ¹³C NMR simplifies the spectrum to a series of singlets, with their chemical shifts indicating the electronic environment of each carbon atom. Aromatic carbons typically resonate between 120-150 ppm.[4][5]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale for Chemical Shift
~ 168 - 170 C=O The carbonyl carbon is highly deshielded and appears significantly downfield.
~ 158 - 162 (d) C4' Directly attached to fluorine, causing a large downfield shift and a significant ¹JC-F coupling constant.
~ 135 - 138 C1' Attached to the nitrogen of the amide group.
~ 130 - 133 C2' Attached to the methyl group.
~ 128 - 131 (d) C6' Carbon ortho to the amide group; shows a small 3JC-F coupling.
~ 115 - 118 (d) C5' Carbon meta to the amide and ortho to fluorine; shows a 2JC-F coupling.
~ 112 - 115 (d) C3' Carbon ortho to the methyl group and meta to fluorine; shows a 2JC-F coupling.
~ 24 - 26 CO-CH₃ Typical range for an acetyl methyl carbon.

| ~ 17 - 19 | Ar-CH₃ | Typical range for an aromatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. It is an excellent technique for rapidly confirming the presence of the key amide and aromatic functionalities.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid method for acquiring IR spectra of solid samples.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum.

  • Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Validation Check: The spectrum should be free of atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600-3800 cm⁻¹ and ~1600-1800 cm⁻¹) artifacts, which are indicative of a poor background subtraction.

IR Spectral Data & Interpretation

The IR spectrum of this compound is dominated by strong absorptions from the amide group.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
~ 3300 Medium, Sharp N-H Stretch Secondary Amide N-H.[6][7] A single peak is characteristic of secondary amides, distinguishing them from primary amides which show two peaks.[7]
~ 3050 Weak-Medium C-H Stretch Aromatic C-H. The presence of bands just above 3000 cm⁻¹ is a hallmark of aromatic rings.[8]
~ 2950 Weak-Medium C-H Stretch Aliphatic (Methyl) C-H.
~ 1665 Strong C=O Stretch Amide I Band. This is typically the strongest peak in the spectrum and its position is characteristic of a conjugated, secondary amide.[9]
~ 1550 Strong N-H Bend Amide II Band. This band arises from a coupling of the N-H bending and C-N stretching vibrations and is highly characteristic of secondary amides.[6]
~ 1500, 1470 Medium-Strong C=C Stretch Aromatic Ring Skeletal Vibrations.[8]
~ 1220 Strong C-F Stretch Aryl-Fluorine Bond.

| ~ 820 | Strong | C-H Bend | Out-of-plane bending for a 1,2,4-trisubstituted aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's connectivity through analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.[10][11]

  • Detection: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

  • Validation Check: The molecular ion peak should correspond to the calculated molecular weight of the compound (167.18 Da). The isotopic pattern for C₉H₁₀FNO should be observable.

MS Fragmentation Analysis

The fragmentation of acetanilides is well-documented and often proceeds through characteristic pathways.

M This compound [M]⁺• m/z = 167 F1 [C₈H₈FN]⁺• m/z = 125 M->F1 - CH₂=C=O (Loss of ketene) F2 [C₇H₇FN]⁺ m/z = 124 M->F2 - •COCH₃ (Loss of acetyl radical)

Figure 2: Primary fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Mass Spectrometry Fragments

m/z Proposed Fragment Ion Description of Loss
167 [C₉H₁₀FNO]⁺• Molecular Ion (M⁺•) . This peak confirms the molecular weight of the compound.
125 [C₇H₈FN]⁺• M - 42 . This is a highly characteristic peak for acetanilides, resulting from the loss of a neutral ketene molecule (CH₂=C=O) via a McLafferty-type rearrangement. Its presence is strong evidence for the N-acetyl group.
124 [C₇H₇FN]⁺ M - 43 . Results from the cleavage of the C-N bond and loss of the acetyl radical (•COCH₃).

| 95 | [C₆H₄F]⁺ | Loss of HCN from the m/z 124 fragment, or a more complex rearrangement. |

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all methods. The following workflow represents a robust, self-validating system for structural elucidation.

cluster_0 Spectroscopic Analysis Workflow A Sample: this compound B Mass Spectrometry (EI-MS) A->B C Infrared Spectroscopy (ATR-FTIR) A->C D NMR Spectroscopy (¹H & ¹³C) A->D E Molecular Weight Confirmed? m/z = 167 B->E F Functional Groups Confirmed? (Amide, Aromatic, C-F) C->F G C-H Framework Confirmed? (Connectivity, Isomerism) D->G H Structure Confirmed E->H F->H G->H

Figure 3: An integrated workflow for the definitive structural confirmation of the target compound.

Conclusion

The spectroscopic data for this compound provides a unique and unambiguous fingerprint for its identification. Key diagnostic features include:

  • ¹H NMR: Distinct singlets for the two methyl groups and a characteristic set of three coupled signals in the aromatic region.

  • ¹³C NMR: The presence of nine unique carbon signals, including a downfield carbonyl carbon and four aromatic carbons showing coupling to fluorine.

  • IR: Strong, characteristic Amide I and Amide II bands (~1665 and ~1550 cm⁻¹, respectively) and a prominent C-F stretch (~1220 cm⁻¹).

  • MS: A clear molecular ion peak at m/z 167 and a dominant fragment at m/z 125 corresponding to the loss of ketene.

The convergence of these data points, when acquired using validated protocols, provides authoritative confirmation of the compound's structure, meeting the rigorous standards required for research and development.

References

  • Lead Sciences. This compound. [Link]

  • Anvia. This compound. [Link]

  • PubChem. N-(4-fluorophenyl)acetamide. [Link]

  • TheElkchemist. (2021). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Chemistry LibreTexts. (2024). 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

Sources

The Strategic Role of N-(4-fluoro-2-methylphenyl)acetamide in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Fluorinated Scaffolds in Modern Drug Development

In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its overall pharmacokinetic and pharmacodynamic profile. Within this context, N-(4-fluoro-2-methylphenyl)acetamide emerges not as a mere precursor, but as a versatile and highly valuable intermediate. Its substituted phenyl ring provides a robust foundation for the synthesis of complex molecular architectures. This guide offers an in-depth examination of its synthesis, properties, and strategic application, providing researchers and drug development professionals with a comprehensive understanding of its utility in the pharmaceutical sciences.

Physicochemical & Structural Characteristics

The precise characterization of an intermediate is fundamental to its reliable application in multi-step syntheses. This compound is a crystalline solid whose properties are well-documented, ensuring consistency and predictability in reaction planning.

PropertyValueSource(s)
CAS Number 326-65-8[1][2]
Molecular Formula C₉H₁₀FNO[1]
Molecular Weight 167.18 g/mol [1][3]
Appearance Solid[2][4]
Melting Point 114 - 116 °C[4]
Purity Typically ≥95-98%[1][2][4]
Solubility Soluble in organic solvents like ethanol and methanol; slightly soluble in water.
Storage Sealed in a dry place at room temperature.[1][2][3]

Synthesis and Mechanism: A Self-Validating Protocol

The primary and most efficient route to this compound is through the N-acetylation of 4-fluoro-2-methylaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.

The choice of acetic anhydride is often preferred in a laboratory setting due to its lower cost and safer handling profile compared to the more reactive and corrosive acetyl chloride. The reaction proceeds readily, often exothermically, and can be performed under mild conditions.

Visualizing the Synthesis Pathway

G cluster_reactants Starting Materials cluster_products Products reagent1 4-Fluoro-2-methylaniline reaction_node N-Acetylation reagent1->reaction_node Nucleophilic Attack reagent2 Acetic Anhydride reagent2->reaction_node product This compound side_product Acetic Acid reaction_node->product reaction_node->side_product

Caption: Synthetic route to this compound.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. Successful execution should yield a crystalline product with a melting point and spectral characteristics consistent with the target compound.

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-fluoro-2-methylaniline (1.0 eq). Dissolve the aniline in a suitable solvent such as dichloromethane or ethyl acetate (approx. 5-10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the exothermic nature of the acylation and prevent the formation of side products.

  • Reagent Addition: Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the disappearance of the starting aniline spot.

  • Workup & Quenching: Upon completion, slowly add water to the reaction mixture to quench any unreacted acetic anhydride. If using an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid byproduct) and then with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white crystalline solid.

Application as a Versatile Pharmaceutical Intermediate

While not a direct precursor to widely known drugs like Regorafenib, the true value of this compound lies in its utility as a foundational building block. The 4-fluoro-2-methylphenyl moiety it carries is a key structural element in the development of novel therapeutic agents. The acetamide group serves as a reliable protecting group for the aniline nitrogen, allowing for selective chemical modifications on the aromatic ring before being potentially hydrolyzed to reveal the free amine for subsequent coupling reactions.

This strategy is crucial in multi-step syntheses where controlling regioselectivity is paramount. For instance, the core structure of this compound is integral to intermediates like 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine, which is a key component in the synthesis of advanced neurokinin receptor antagonists.[3]

Conceptual Workflow: From Building Block to API

The following diagram illustrates the logical flow of how a "Level 1" intermediate like this compound is elaborated into more complex structures en route to a final Active Pharmaceutical Ingredient (API).

G cluster_level1 Level 1 Intermediate cluster_level2 Level 2 Intermediate cluster_level3 Key Coupling Fragment cluster_api Final API A N-(4-fluoro-2- methylphenyl)acetamide B Further Functionalized Scaffold (e.g., Halogenation, Nitration) A->B Ring Functionalization (Protecting group allows selectivity) C Advanced Intermediate (e.g., Pyridine derivative) B->C Coupling / Cyclization D Active Pharmaceutical Ingredient C->D Final Assembly / Deprotection

Caption: The hierarchical role of intermediates in API synthesis.

Quality Control & Analytical Validation

Ensuring the purity and structural integrity of this compound is non-negotiable for its use in GMP (Good Manufacturing Practice) environments. A suite of analytical techniques is employed for its comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. A well-developed HPLC method can separate the starting material, product, and any potential side products.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound, providing definitive evidence of the product's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide an unambiguous structural confirmation, showing the precise arrangement of protons and carbons and confirming the regiochemistry of the substituents on the phenyl ring.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H and C=O stretching of the amide and the C-F bond.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically important class of intermediates in pharmaceutical chemistry. Its straightforward synthesis, stable nature, and the valuable fluorinated phenyl scaffold it provides make it an essential tool for medicinal chemists. Understanding its properties, synthesis, and potential applications allows researchers to leverage this building block effectively in the design and construction of novel, high-value active pharmaceutical ingredients, ultimately contributing to the advancement of therapeutic options.

References

  • National Cancer Institute. (n.d.). Regorafenib.
  • ResearchGate. (n.d.). Regorafenib mechanism of action.
  • Grothey, A. (2014). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician.
  • Finn, R. S., & Cabrera, R. (2017). The Role of Regorafenib in Hepatocellular Carcinoma.
  • Bayer. (n.d.). Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website.
  • Smolecule. (2023). N-(5-chloro-4-fluoro-2-methylphenyl)acetamide.
  • Lead Sciences. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound | 326-65-8.
  • Sigma-Aldrich. (n.d.). This compound | 326-65-8.
  • Sigma-Aldrich. (n.d.). This compound | 326-65-8.
  • Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)
  • ChemBK. (2024). N-(4-fluoro-3-methylphenyl)-Acetamide.
  • Synquest Labs. (n.d.). N-(4-Fluorophenyl)-2-(4-hydroxyphenyl)
  • Key Organics. (2017). Safety Data Sheet: N-(2-fluoro-5-methylphenyl)acetamide.
  • Thermo Fisher Scientific. (n.d.). 4-Fluoro-2-methylaniline, 97%.

Sources

A Technical Guide to Investigating the Antibacterial Potential of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of new antibacterial agents. Within this landscape, halogenated N-phenylacetamide derivatives have emerged as a promising class of compounds, with several analogues demonstrating significant antibacterial activity. This technical guide focuses on N-(4-fluoro-2-methylphenyl)acetamide (CAS 326-65-8) , a compound of interest due to its structural similarities to known antibacterial agents.

It is critical to note that, as of the publication of this guide, there is a notable absence of direct, publicly available research on the specific antibacterial properties of this compound. Therefore, this document serves as a prospective framework for researchers, scientists, and drug development professionals. It provides a comprehensive, technically detailed roadmap for the synthesis, characterization, and systematic evaluation of this compound's potential as a novel antibacterial therapeutic. The methodologies outlined herein are grounded in established, validated protocols and are designed to generate the robust data necessary to ascertain the compound's efficacy and safety profile.

Introduction: Building the Rationale for Investigation

The core structure of this compound, featuring a fluorinated phenyl ring linked to an acetamide group, is a recurring motif in molecules with demonstrated biological activity. The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity to target proteins. While direct evidence is lacking for this specific compound, studies on structurally related molecules provide a compelling rationale for its investigation. For instance, compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have shown promising activity against clinically relevant pathogens such as Klebsiella pneumoniae, with a proposed mechanism of action involving the inhibition of penicillin-binding proteins.[1][2] The acetamide moiety itself is a versatile pharmacophore present in numerous approved drugs.[2]

This guide, therefore, is predicated on the hypothesis that the unique combination of the 4-fluoro and 2-methyl substitutions on the phenyl ring of this compound may confer novel antibacterial properties. The following sections will provide a detailed, step-by-step approach to systematically test this hypothesis.

Synthesis and Characterization of this compound

A plausible and efficient synthesis of this compound involves the acetylation of the corresponding aniline precursor, 4-fluoro-2-methylaniline. This is a well-established synthetic route for N-arylacetamides.

Proposed Synthetic Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-fluoro-2-methylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.

  • Acetylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H and C=O of the amide).

  • Melting Point Analysis: To assess purity.

In Silico Evaluation: A Predictive Approach

Prior to extensive laboratory testing, computational tools can provide valuable insights into the potential antibacterial activity and pharmacokinetic properties of this compound.[1][3][4][5][6]

Prediction of Antibacterial Activity

Several machine learning-based platforms can predict the likelihood of a compound exhibiting antibacterial properties based on its chemical structure.[2][7][8][9][10] These tools compare the structural features of the query molecule to large databases of compounds with known antibacterial activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

A comprehensive in silico ADMET profile is crucial for early-stage drug discovery.[1][3][4][5][6] Various web-based servers and software packages can predict key parameters:

ADMET Parameter Significance Recommended In Silico Tools
Absorption Oral bioavailability, intestinal absorptionSwissADME, pkCSM
Distribution Blood-brain barrier penetration, plasma protein bindingSwissADME, pkCSM
Metabolism Cytochrome P450 inhibitionSwissADME, pkCSM
Excretion Renal clearancepkCSM
Toxicity Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition)ProTox-II, pkCSM

In Vitro Antibacterial Evaluation: The Core Experimental Phase

This section outlines the fundamental experimental protocols to determine the antibacterial spectrum and potency of this compound.

Experimental Workflow

Antibacterial_Evaluation_Workflow start Synthesized & Characterized This compound mic Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) start->mic mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc time_kill Time-Kill Curve Assay mbc->time_kill result Data Analysis: Bacteriostatic vs. Bactericidal Activity time_kill->result

Caption: Workflow for in vitro antibacterial evaluation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13][14][15] The broth microdilution method is a standard and high-throughput approach.

Protocol:

  • Prepare Inoculum: Culture the bacterial strain(s) of interest (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Serial Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing CAMHB. The concentration range should be broad enough to encompass the expected MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][17][18][19][20]

Protocol:

  • Perform MIC Assay: Following the determination of the MIC, take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[16][18][19]

Time-Kill Curve Assay

This assay provides insights into the pharmacodynamics of the compound, demonstrating the rate at which it kills bacteria over time.[18][21][22][23][24]

Protocol:

  • Prepare Cultures: Grow the bacterial strain to the logarithmic phase of growth.

  • Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial cultures. Include a growth control without the compound.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Enumeration: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[21][24]

Preliminary Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a new antibacterial candidate to mammalian cells to determine its therapeutic index.[25][26][27][28][29]

Cytotoxicity Testing Workflow

Cytotoxicity_Workflow start This compound cell_lines Select Mammalian Cell Lines (e.g., HepG2, HEK293) start->cell_lines mtt MTT Assay (Metabolic Activity/Viability) cell_lines->mtt ldh LDH Assay (Membrane Integrity) cell_lines->ldh analysis Determine IC₅₀ (50% Inhibitory Concentration) mtt->analysis ldh->analysis result Calculate Therapeutic Index (IC₅₀ / MIC) analysis->result

Caption: Workflow for preliminary cytotoxicity assessment.

MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[26][27][28][29]

Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Exposure: Treat the cells with serial dilutions of this compound for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[25][28]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity and the IC₅₀.

Future Directions and Mechanism of Action Studies

Should this compound demonstrate promising antibacterial activity and a favorable safety profile, further investigation into its mechanism of action would be warranted.[30][31][32][33][34] Potential avenues for exploration include:

  • Macromolecular Synthesis Inhibition Assays: To determine if the compound inhibits the synthesis of DNA, RNA, protein, or peptidoglycan.[32]

  • Target-Based Assays: If a putative target is identified (e.g., a specific enzyme), in vitro assays can be developed to confirm direct inhibition.

  • Resistance Studies: To assess the frequency of spontaneous resistance development and to identify potential resistance mechanisms.[32]

  • In Vivo Efficacy Studies: To evaluate the compound's effectiveness in animal models of infection.

Conclusion

While the antibacterial potential of this compound remains to be elucidated, its chemical structure, in the context of related active compounds, provides a strong foundation for its investigation. This technical guide offers a comprehensive and scientifically rigorous framework for researchers to systematically evaluate this compound. By following the detailed protocols for synthesis, in silico analysis, in vitro antibacterial testing, and cytotoxicity assessment, the scientific community can generate the necessary data to determine if this compound holds promise as a lead compound in the critical search for new antibacterial therapies.

References

  • Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. (2020-07-31). [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch. [Link]

  • Full article: Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. [Link]

  • Selected computational tools for predicting & designing antimicrobial peptides. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025-03-14). [Link]

  • In Silico ADMET Prediction Service - CD ComputaBio. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. [Link]

  • A Machine Learning Tool to Predict the Antibacterial Capacity of Nanoparticles - MDPI. [Link]

  • Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure–Activity Relationship Approach - PubMed Central. (2025-07-31). [Link]

  • Novel Antibacterial Approaches and Therapeutic Strategies - MDPI. [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [Link]

  • (PDF) A Machine Learning Tool to Predict the Antibacterial Capacity of Nanoparticles. (2025-10-15). [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (2024-11-07). [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021-04-01). [Link]

  • AMP Prediction - DBAASP. [Link]

  • Minimal Inhibitory Concentration (MIC) - Protocols.io. (2017-03-14). [Link]

  • EMA publishes revised guidelines on antibacterial drug development - Clinical Trials Arena. (2019-01-16). [Link]

  • In vitro toxicity assays. Three different assays that have been mostly... | Download Scientific Diagram - ResearchGate. [Link]

  • FDA Publishes Antibacterial Drug Development Guidance - BioPharm International. [Link]

  • Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC - NIH. (2022-04-18). [Link]

  • Mode of Action & Target for Antibacterial Drug - Creative Biolabs. [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms - MDPI. [Link]

  • Discovery and preclinical development of new antibiotics - PMC - PubMed Central - NIH. [Link]

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024-07-30). [Link]

  • Synthesis of N-Arylcarboxamides by the Efficient Transamidation of DMF and Derivatives with Anilines | Request PDF - ResearchGate. (2025-08-06). [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central. (2018-11-28). [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Consensus. (2021-04-20). [Link]

  • Antibacterial Drug Development: Overcoming Common Challenges - Microbe Investigations. (2024-05-13). [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025-01-23). [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions | Request PDF - ResearchGate. (2025-08-10). [Link]

  • Discovery and development of new antibacterial drugs: learning from experience? | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2018-02-09). [Link]

  • N-Arylacetamides Investigated. | Download Scientific Diagram - ResearchGate. [Link]

  • Aniline synthesis by amination (arylation) - Organic Chemistry Portal. [Link]

Sources

Introduction: The Strategic Importance of N-(4-fluoro-2-methylphenyl)acetamide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactions of N-(4-fluoro-2-methylphenyl)acetamide

This compound, with the chemical formula C₉H₁₀FNO, is a substituted acetanilide that has emerged as a valuable intermediate and structural motif in the fields of medicinal chemistry and materials science.[1][2] Its strategic importance lies in the unique combination of substituents on the phenyl ring: an activating, ortho-, para-directing methyl group; a strongly activating and ortho-, para-directing acetamido group; and a deactivating but ortho-, para-directing fluorine atom. This arrangement of functional groups provides a versatile platform for a variety of chemical transformations, enabling the synthesis of complex molecules, particularly pharmaceutical agents and research chemicals.[3][4] This guide offers a detailed exploration of the core chemical reactions involving this compound, providing both mechanistic insights and practical, field-proven protocols for researchers and drug development professionals.

PropertyValueSource
CAS Number 326-65-8[1][2]
Molecular Formula C₉H₁₀FNO[1]
Molecular Weight 167.18 g/mol [1][2]
Physical Form Solid[2]
Melting Point 114 - 116 °C[2]
Purity ≥95% (Typical)[2]

Part 1: Foundational Synthesis of this compound

The most direct and common method for synthesizing this compound is through the N-acetylation of its corresponding aniline precursor, 4-fluoro-2-methylaniline. This reaction is a cornerstone of amide synthesis, valued for its high efficiency and reliability.

Causality Behind Experimental Choices:

The choice of acetylating agent is critical. Acetic anhydride is often preferred in laboratory settings for its moderate reactivity and the fact that the byproduct, acetic acid, is easily removed. For larger-scale industrial applications, acetyl chloride may be used for its higher reactivity, though it requires more stringent handling due to its corrosiveness and the liberation of HCl gas. A base, such as triethylamine or pyridine, is typically added when using acetyl chloride to act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.

Synthesis_of_FMPA cluster_reactants Reactants cluster_products Products Aniline 4-fluoro-2-methylaniline FMPA This compound Aniline->FMPA Acetylation Reagent Acetic Anhydride or Acetyl Chloride Reagent->FMPA Byproduct Acetic Acid or HCl FMPA->Byproduct

Caption: Synthesis of this compound via acetylation.

Experimental Protocol: Acetylation of 4-fluoro-2-methylaniline
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-fluoro-2-methylaniline (10.0 g, 79.9 mmol) and a suitable solvent such as dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (8.16 g, 79.9 mmol, 1.0 eq.) dropwise to the stirred solution. If using acetyl chloride, it should be dissolved in the solvent and added slowly, often in the presence of a base like triethylamine (1.1 eq.).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Part 2: Core Reactivity and Key Chemical Transformations

The reactivity of this compound is governed by the interplay of its functional groups. The phenyl ring is electron-rich and susceptible to electrophilic attack, while the amide bond offers a site for hydrolysis or reduction. The fluorine atom, though generally a poor leaving group in SN2 reactions, can be displaced under specific nucleophilic aromatic substitution conditions.

Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution

The acetamido group (-NHCOCH₃) is a powerful activating ortho-, para-director due to the lone pair on the nitrogen atom participating in resonance with the aromatic ring. The methyl group is also an activating ortho-, para-director via hyperconjugation. The positions ortho and para to the strongly directing acetamido group are C3 and C5. The position ortho to the methyl group is C3. Therefore, electrophilic attack is strongly favored at the C3 and C5 positions.

Nitration: A common and illustrative electrophilic aromatic substitution is nitration. This reaction introduces a nitro (-NO₂) group onto the aromatic ring, a versatile functional group that can be further reduced to an amine.[5] The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.[6]

Nitration_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H3O+ H₃O⁺ HNO3->H3O+ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- FMPA This compound Sigma Sigma Complex (Resonance Stabilized) FMPA->Sigma + NO₂⁺ Product Nitro-substituted Product Sigma->Product + H₂O H2O H₂O Product->H3O+ Amide_Hydrolysis FMPA This compound Intermediate Tetrahedral Intermediate FMPA->Intermediate + OH⁻ Products 4-fluoro-2-methylaniline + Acetate Intermediate->Products Collapse & Proton Transfer

Caption: Key steps in the base-promoted hydrolysis of an amide.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (5.0 g, 29.9 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL).

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours, or until the starting material is consumed (monitored by TLC).

  • Isolation: Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-fluoro-2-methylaniline.

  • Acid-Catalyzed Hydrolysis: This process is reversible and typically requires heating with a strong acid like HCl or H₂SO₄. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Amide Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene group (-CH₂-), converting the acetamide into a secondary amine.

Experimental Protocol: Reduction to N-ethyl-4-fluoro-2-methylaniline

  • Setup: In a dry, nitrogen-flushed flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.7 g, 44.8 mmol, 1.5 eq.) in anhydrous tetrahydrofuran (THF) (50 mL) at 0 °C.

  • Addition: Slowly add a solution of this compound (5.0 g, 29.9 mmol) in anhydrous THF (50 mL) to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, heat the mixture to reflux for 6-10 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (1.7 mL), 15% aqueous NaOH (1.7 mL), and finally water (5.1 mL).

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF.

  • Isolation: Combine the filtrate and washings, and evaporate the solvent to yield the crude N-ethyl-4-fluoro-2-methylaniline, which can be further purified by distillation or chromatography.

Part 3: Applications in Drug Development

The true value of this compound is realized in its role as a versatile scaffold. The reactions described above allow chemists to use this core structure to build a diverse library of compounds for biological screening.

  • Pharmaceutical Intermediate: The parent molecule and its simple derivatives serve as key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). [3]The presence of the fluoro and methyl groups can be crucial for modulating properties like metabolic stability, lipophilicity, and binding affinity.

  • Scaffold for Kinase Inhibitors: Many modern kinase inhibitors feature substituted aniline or acetanilide cores. The ability to functionalize the ring (e.g., via nitration and subsequent reduction) and modify the amide allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against targets like Aurora kinase B. [7]* Anticoagulant and Anti-inflammatory Agents: N-phenyl acetamide derivatives have been investigated as factor VIIa inhibitors for anticoagulant activity and as scaffolds for anti-inflammatory drugs. [8][9]The specific substitution pattern of this compound makes it an attractive starting point for developing analogs in these therapeutic areas.

FMPA_in_Drug_Dev cluster_reactions Chemical Transformations cluster_derivatives Derivative Classes cluster_applications Therapeutic Targets FMPA This compound (Core Scaffold) RingFunc Ring Functionalization (Nitration, etc.) FMPA->RingFunc AmideMod Amide Modification (Hydrolysis, Reduction) FMPA->AmideMod FluorineSub Fluorine Substitution (SNAr on activated rings) FMPA->FluorineSub PolySubDeriv Polysubstituted Anilides RingFunc->PolySubDeriv AminoDeriv Aminophenyl Derivatives AmideMod->AminoDeriv EthylamineDeriv N-Ethylaniline Derivatives AmideMod->EthylamineDeriv Kinase Kinase Inhibitors AminoDeriv->Kinase Drug Discovery AntiInflam Anti-inflammatory AminoDeriv->AntiInflam Drug Discovery Anticoag Anticoagulants AminoDeriv->Anticoag Drug Discovery EthylamineDeriv->Kinase Drug Discovery EthylamineDeriv->AntiInflam Drug Discovery EthylamineDeriv->Anticoag Drug Discovery PolySubDeriv->Kinase Drug Discovery PolySubDeriv->AntiInflam Drug Discovery PolySubDeriv->Anticoag Drug Discovery

Caption: Workflow illustrating the utility of this compound.

Conclusion

This compound is more than a simple chemical compound; it is a highly adaptable tool for chemical synthesis. Its well-defined reactivity allows for selective modifications at the aromatic ring and the amide functional group. By understanding the principles of electrophilic and nucleophilic substitution, as well as amide chemistry, researchers can strategically employ this molecule as a foundational building block in the development of novel therapeutics and advanced materials. The protocols and mechanistic discussions provided in this guide serve as a comprehensive resource for harnessing the full synthetic potential of this versatile intermediate.

References

  • Smolecule. (2023, August 16). N-(5-chloro-4-fluoro-2-methylphenyl)acetamide.
  • Lead Sciences. This compound.
  • Sigma-Aldrich. This compound | 326-65-8.
  • Momin, Y. H., Desai, S. P., & Chavan, P. A. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s340.
  • ChemBK. (2024, April 9). N-(4-fluoro-3-methylphenyl)-Acetamide.
  • Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Deere, J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E, E78, 1030-1033. Available from: [Link]

  • Arora, P. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043.
  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 10(9), 917-923. Available from: [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Hines, K. M., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E, E81, 747-751. Available from: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • Science.gov. nucleophilic aromatic substitution: Topics by Science.gov.
  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Bioorganic & Medicinal Chemistry Letters, 30(20), 127473. Available from: [Link]

  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube.
  • Ray, C. R., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1137-1146. Available from: [Link]

Sources

Methodological & Application

experimental protocol for N-(4-fluoro-2-methylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-(4-fluoro-2-methylphenyl)acetamide

Abstract

This application note provides a comprehensive and technically detailed protocol for the laboratory-scale synthesis of this compound. This procedure is designed for researchers in synthetic chemistry and drug development, offering a reliable method for obtaining this valuable amide intermediate. The protocol is grounded in the principles of nucleophilic acyl substitution, utilizing the acetylation of 4-fluoro-2-methylaniline with acetic anhydride. Beyond a mere recitation of steps, this guide elucidates the mechanistic rationale behind the procedure, outlines critical safety protocols based on authoritative data, and provides a systematic workflow for reaction workup, purification, and characterization.

Introduction and Scientific Context

This compound is an organic compound of interest in medicinal chemistry and materials science. As a functionalized acetanilide derivative, it serves as a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of the fluoro and methyl groups on the phenyl ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. Analogous fluorinated aniline and acetamide structures are key components in the development of pharmacologically active agents, including kinase inhibitors and modulators of biological pathways.[1] For instance, related N-phenyl acetamide derivatives have been investigated as Factor VIIa inhibitors for anticoagulant activity.[2]

This document provides a robust and reproducible protocol for the synthesis of the title compound, beginning with commercially available starting materials. The core of the synthesis is the N-acetylation of 4-fluoro-2-methylaniline, a classic and efficient transformation in organic synthesis.[3][4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group in 4-fluoro-2-methylaniline acts as a nucleophile. It attacks the electrophilic carbonyl carbon of acetic anhydride.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, unstable tetrahedral intermediate, where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge.

  • Leaving Group Departure: The tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, and the acetate ion, a good leaving group, is expelled.

  • Deprotonation: A base (in this case, another molecule of 4-fluoro-2-methylaniline or a solvent molecule) removes the proton from the positively charged nitrogen atom, yielding the neutral amide product, this compound, and acetic acid as a byproduct.

This mechanism is a cornerstone of amide bond formation and is highly efficient for this class of transformation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Properties
4-Fluoro-2-methylaniline452-71-1C₇H₈FN125.14Liquid, d=1.126 g/mL
Acetic Anhydride108-24-7C₄H₆O₃102.09Liquid, d=1.082 g/mL, Corrosive
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile solvent
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01Aqueous solution
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent
Deionized Water7732-18-5H₂O18.02---
Brine (Saturated NaCl)7647-14-5NaCl58.44Aqueous solution
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper or Büchner funnel setup

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Melting point apparatus

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Detailed Experimental Protocol

This protocol is designed for a synthesis yielding approximately 2-3 grams of the final product. All operations must be conducted within a certified chemical fume hood.

Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis A Dissolve 4-fluoro-2-methylaniline in DCM in a flask B Cool flask to 0°C in an ice bath A->B C Add acetic anhydride dropwise to the solution B->C D Allow reaction to warm to room temperature and stir C->D E Monitor reaction by TLC D->E F Quench with water and transfer to separatory funnel E->F G Wash with sat. NaHCO₃ solution F->G H Wash with water and then brine G->H I Dry organic layer with MgSO₄ H->I J Filter and concentrate using rotary evaporator I->J K Recrystallize crude solid from suitable solvent J->K L Collect pure crystals by filtration and dry K->L M Characterize product (MP, NMR, etc.) L->M

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-methylaniline (2.50 g, 2.22 mL, 20.0 mmol).

    • Add dichloromethane (DCM, 20 mL) to dissolve the aniline.

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • N-Acetylation:

    • Slowly add acetic anhydride (2.25 g, 2.08 mL, 22.0 mmol, 1.1 equivalents) to the cooled aniline solution dropwise over 5-10 minutes using a syringe or dropping funnel.

    • Causality Note: The dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of potential side products.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 1-2 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the starting aniline spot is no longer visible.

  • Workup and Isolation:

    • Carefully quench the reaction by slowly adding 20 mL of deionized water to the flask.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2 x 25 mL). Trustworthiness Check: This step neutralizes the acetic acid byproduct and any unreacted acetic anhydride. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).

      • Deionized water (1 x 25 mL).

      • Brine (1 x 25 mL). This wash helps to remove residual water from the organic layer.

    • Separate the organic (DCM) layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to obtain the pure this compound as a crystalline solid.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Safety and Hazard Management

The synthesis of this compound involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. Adherence to strict safety protocols is mandatory.

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[5][6] Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile gloves.[7] An emergency eyewash station and safety shower must be readily accessible.[7]

  • Chemical-Specific Hazards:

    • 4-Fluoro-2-methylaniline: Toxic and harmful.[8] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[9] Avoid all personal contact, including inhalation.[10][11]

    • Acetic Anhydride: Highly corrosive, flammable, and toxic.[5][6] It causes severe skin burns and eye damage and can be fatal if inhaled.[5] Handle with extreme care, avoiding contact with skin, eyes, and clothing.[7] Keep away from heat, sparks, and open flames.[6]

    • Dichloromethane (DCM): A volatile and suspected carcinogen. Avoid inhalation of vapors.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention in case of contact with acetic anhydride.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][12]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Waste Disposal: All chemical waste, including residual reagents and solvents, must be collected in appropriately labeled hazardous waste containers and disposed of in accordance with institutional, local, and national regulations.[5][13]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Filo. (2025). Reaction Sequence with Acetic Anhydride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide.
  • Chemical Synthesis Database. (2025). 2,2,2-trifluoro-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC. Retrieved from [Link]

  • Momin, Y. H., Desai, S. P., & Chavan, P. A. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

  • Chegg. (2013). 4-methylaniline (C7H9N) + acetic anhydride (C4H603). Retrieved from [Link]

  • Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]

  • PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide. PMC. Retrieved from [Link]

Sources

in vitro assay development for N-(4-fluoro-2-methylphenyl)acetamide activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of In Vitro Assays to Elucidate the Bioactivity of N-(4-fluoro-2-methylphenyl)acetamide

Abstract

This document provides a comprehensive guide for the development and validation of in vitro biochemical assays to investigate the biological activity of this compound, a compound of emerging interest. Given the presence of an acetamide moiety, we present a strategic workflow focused on identifying and characterizing potential inhibitory activity against lysine deacetylases, specifically Histone Deacetylases (HDACs) and Sirtuins (SIRTs). The protocols herein are designed to guide researchers from initial broad-spectrum screening to detailed kinetic analysis and robust assay validation, ensuring the generation of reliable and actionable data for drug discovery and chemical biology applications.

Introduction: Deconvoluting the Target of a Novel Compound

The identification of the molecular target of a novel small molecule is a critical step in the drug discovery pipeline.[1] this compound is a synthetic organic compound whose biological activity is not yet extensively characterized. Structural analysis suggests a potential interaction with enzymes that recognize acetylated substrates due to its N-phenylacetamide core. This observation forms the basis of our hypothesis: This compound may function as an inhibitor of lysine deacetylase enzymes.

Lysine deacetylases, which include the zinc-dependent HDACs and the NAD⁺-dependent Sirtuins, are crucial regulators of numerous cellular processes, and their dysregulation is implicated in diseases ranging from cancer to neurodegeneration.[2][3] Therefore, identifying novel modulators of these enzymes is of high therapeutic interest.

This guide presents a systematic, multi-stage approach to test this hypothesis, beginning with a broad screening assay, followed by target deconvolution, and culminating in detailed mechanistic studies. The principles and protocols described are grounded in established best practices for assay development to ensure scientific rigor and data integrity.[4][5]

The Assay Development Workflow: A Strategic Overview

A successful investigation into the activity of a novel compound requires a phased approach. Our proposed workflow is designed to efficiently identify and characterize enzymatic inhibition, while systematically ruling out potential artifacts.

AssayWorkflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Selectivity cluster_2 Phase 3: Mechanistic Characterization cluster_3 Phase 4: Assay Validation PrimaryScreen Broad-Spectrum Fluorogenic Deacetylase Assay Selectivity Isoform Selectivity Profiling (HDAC & SIRT Panels) PrimaryScreen->Selectivity Active Hit Counterscreen Assay Interference Counter-screens PrimaryScreen->Counterscreen Active Hit Kinetics Enzyme Kinetic Studies (IC50 & Mode of Inhibition) Selectivity->Kinetics Confirmed, Selective Hit Validation Performance Validation (Z', S/B, Robustness) Kinetics->Validation Characterized Lead

Figure 1: A phased workflow for the discovery and characterization of this compound activity.

Phase 1: Primary Screening with a Broad-Spectrum Deacetylase Assay

The initial goal is to determine if the compound exhibits any activity against the general class of deacetylase enzymes. A fluorogenic assay is ideal for this purpose due to its high sensitivity, broad applicability to both HDACs and Sirtuins (with appropriate reagents), and amenability to high-throughput screening formats.[6][7]

Assay Principle

The assay utilizes a substrate composed of an acetylated lysine residue linked to a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched in its acetylated state. Upon deacetylation by an active enzyme, a developing solution containing a protease cleaves the peptide bond, releasing the highly fluorescent AMC. The increase in fluorescence is directly proportional to the enzyme's activity.

AssayPrinciple cluster_Enzyme cluster_Substrate cluster_Product1 cluster_Developer cluster_Product2 Enzyme HDAC/SIRT Enzyme Substrate Ac-Lys-AMC (Substrate) (Non-Fluorescent) NAM Nicotinamide + O-Acetyl-ADP-Ribose Enzyme->NAM Product1 Lys-AMC (Deacetylated) + Acetate Substrate->Product1 Deacetylation Product2 Free AMC (Highly Fluorescent) Product1->Product2 Cleavage Developer Developer (Protease) NAD NAD+ NAD->Enzyme Required for Sirtuins

Figure 2: Principle of the two-step fluorogenic deacetylase assay.

Protocol: Broad-Spectrum HDAC/SIRT1 Screening Assay

This protocol is adapted from commercially available kits and established methodologies.[8][9] It is designed for a 96-well plate format but can be scaled.

Materials:

  • Enzyme: HeLa Nuclear Extract (as a source of mixed HDACs) or recombinant human SIRT1.

  • Substrate: Fluorogenic Boc-Lys(Ac)-AMC (or similar).

  • Cofactor (for Sirtuins): β-Nicotinamide adenine dinucleotide (NAD⁺).

  • Developer: Trypsin or a proprietary developer solution.

  • HDAC Inhibitor (Positive Control): Trichostatin A (TSA).

  • Sirtuin Inhibitor (Positive Control): Nicotinamide.

  • Test Compound: this compound, dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

  • Plate: Black, flat-bottom 96-well microplate.

  • Instrumentation: Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm).

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Add 1 µL of each concentration to the appropriate wells. For controls, add 1 µL of DMSO (100% activity), TSA (0% activity for HDACs), or Nicotinamide (0% activity for SIRTs).

  • Enzyme Preparation: Dilute the enzyme stock in cold assay buffer to the desired working concentration. This concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.[10]

  • Reaction Initiation:

    • For HDACs: Add 50 µL of the diluted enzyme solution to each well.

    • For SIRT1: Prepare a master mix containing the enzyme and NAD⁺ (final concentration ~500 µM) in assay buffer. Add 50 µL of this mix to each well.

  • Incubation: Gently mix the plate and incubate at 37°C for 60 minutes.

  • Development: Prepare the developer solution according to the manufacturer's instructions, often containing TSA to stop the HDAC reaction. Add 50 µL of the developer to each well.

  • Final Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Data Acquisition: Read the fluorescence intensity on the plate reader.

Phase 2: Hit Confirmation and Selectivity Profiling

If the primary screen indicates inhibitory activity (a dose-dependent decrease in fluorescence), the next steps are to confirm the hit and determine its selectivity across different deacetylase isoforms.

Protocol: Isoform Selectivity Panel

This protocol uses a panel of individual, purified recombinant HDAC and Sirtuin enzymes. The assay principle remains the same as the primary screen.

Procedure:

  • Run the fluorogenic assay as described in section 3.2, but substitute the mixed enzyme source with individual recombinant enzymes (e.g., HDAC1, HDAC3, HDAC6, SIRT1, SIRT2, SIRT3).[6][11]

  • Test this compound at a fixed concentration (e.g., 10 µM) against the entire panel.

  • Calculate the percent inhibition for each isoform relative to the DMSO control.

  • A compound is considered selective if it shows significantly higher inhibition for one isoform or subclass over others.

Addressing Assay Interference

It is critical to ensure that the observed activity is due to genuine enzyme inhibition and not an artifact.[5] Compounds can interfere by quenching fluorescence, being autofluorescent, or inhibiting the developer enzyme.

Counter-Screen Protocol:

  • Fluorescence Quenching/Enhancement: Prepare a plate with the final fluorescent product (free AMC) at a concentration that gives a mid-range signal. Add serial dilutions of the test compound and measure fluorescence. A change in signal indicates an optical interference artifact.

  • Developer Inhibition: Run the standard assay protocol without the primary enzyme (HDAC/SIRT). Instead, use a fixed amount of the pre-deacetylated substrate (Lys-AMC). Add the developer solution and the test compound. A decrease in signal indicates inhibition of the developer protease.

Phase 3: Mechanistic and Kinetic Characterization

Once a specific, confirmed target has been identified, the next step is to quantify its potency and understand its mechanism of inhibition.

Protocol: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Procedure:

  • Perform the fluorogenic assay using the specific target enzyme identified in Phase 2.

  • Test this compound across a wider range of concentrations, typically using a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Example IC₅₀ Data and Plate Layout

1 2 3 4 5 6 7 8 9 10 11 (0%) 12 (100%)
A 100 µM 33 µM 11 µM 3.7 µM 1.2 µM 0.4 µM 0.14 µM 46 nM 15 nM 5 nM Control Inhibitor DMSO
B 100 µM 33 µM 11 µM 3.7 µM 1.2 µM 0.4 µM 0.14 µM 46 nM 15 nM 5 nM Control Inhibitor DMSO

| C | 100 µM | 33 µM | 11 µM | 3.7 µM | 1.2 µM | 0.4 µM | 0.14 µM | 46 nM | 15 nM | 5 nM | Control Inhibitor | DMSO |

Determining the Mode of Inhibition

Enzyme kinetic studies can reveal how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive).[12][13] This is typically done by measuring reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

Procedure:

  • Set up the assay with varying concentrations of the acetylated substrate.

  • For each substrate concentration, measure the initial reaction velocity in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound.

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot to visualize the mode of inhibition.

Phase 4: Assay Validation

For an assay to be trustworthy, its performance characteristics must be rigorously evaluated.[14][15] This ensures that the results are reproducible and reliable.[5] Key validation parameters are summarized below.

Table 2: Key Assay Validation Parameters | Parameter | Description | Acceptance Criterion | Formula | | :--- | :--- | :--- | :--- | | Z-Factor (Z') | A measure of assay quality, reflecting the separation between positive and negative controls. | Z' ≥ 0.5 | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | | Signal-to-Background (S/B) | The ratio of the signal from the uninhibited control to the background (inhibited) control. | S/B ≥ 5 | μmax signal / μmin signal | | Coefficient of Variation (%CV) | A measure of the variability of the data. | %CV < 15% | (σ / μ) * 100 | | Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | Results remain within acceptance criteria. | N/A |

μ = mean, σ = standard deviation

Validation should be performed by assessing these parameters across multiple experiments conducted on different days by different operators to establish inter-assay and intra-assay precision.[16]

Conclusion

This application note provides a structured and scientifically rigorous framework for elucidating the potential biological activity of this compound as a deacetylase inhibitor. By following this phased approach—from broad primary screening and selectivity profiling to detailed mechanistic studies and robust validation—researchers can generate high-quality, reliable data. This workflow not only serves to characterize the specific compound but also provides a universal template for the initial stages of target identification and validation for other novel chemical entities.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: In Vitro Cell Based Assays. [Link]

  • You, W., et al. (2016). Sirtuin 6 (SIRT6) Activity Assays. Methods in Molecular Biology, 1436, 141-153. [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Wikipedia. (n.d.). Enzyme assay. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. [Link]

  • Tanny, J. C., et al. (2018). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 1759, 121-133. [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. [Link]

  • BPS Bioscience. (n.d.). Fluorogenic SIRT1 (Sir2) Assay Kit. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]

  • Heltweg, B., & Jung, M. (2004). In vitro assays for the determination of histone deacetylase activity. Methods in Enzymology, 376, 163-174. [Link]

  • Schiedel, M., et al. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. Molecules, 28(8), 3536. [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. [Link]

  • BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?. [Link]

  • Wang, Z., et al. (2017). The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific Reports, 7, 4353c. [Link]

  • OpenBU. (n.d.). Innovative methods to increase Sirtuin-1 activity. [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. [Link]

  • Biocompare. (n.d.). HDAC Assay Kits. [Link]

Sources

Application Notes & Protocols: A Framework for In Vivo Evaluation of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

N-(4-fluoro-2-methylphenyl)acetamide is recognized primarily as a chemical intermediate used in the synthesis of more complex molecules, such as certain pharmaceutical agents and research compounds.[1][2][3] As of this writing, public domain literature does not describe significant standalone biological activity or established protocols for its in vivo evaluation.

This document, therefore, serves as a strategic and methodological guide for researchers, scientists, and drug development professionals. It outlines a comprehensive framework for the preclinical in vivo assessment of a novel small molecule like this compound. For the purpose of this guide, we will proceed under the hypothetical premise that preliminary in vitro screening has identified this compound as a potent and selective inhibitor of a critical oncogenic kinase, hereafter referred to as "Target X."

The protocols herein are designed to be robust, reproducible, and compliant with the highest ethical and scientific standards, guiding the user from initial compound characterization through foundational pharmacokinetic, efficacy, and safety studies. All animal procedures must be conducted in accordance with institutional guidelines and the principles outlined in the Guide for the Care and Use of Laboratory Animals.[4][5][6][7][8]

The Preclinical Evaluation Workflow

The journey of a promising compound from the bench to potential clinical application follows a logical, phased approach designed to maximize data quality while minimizing resource and animal use.[9][10][11] This workflow ensures that critical questions regarding the compound's behavior in a biological system are answered sequentially.

Preclinical_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vivo Characterization cluster_2 Phase 3: Efficacy & Safety Validation Purity Compound Purity & Characterization Formulation Formulation Development Purity->Formulation Solubility, Stability PK Pharmacokinetics (PK) (Dose Escalation & Route) Formulation->PK Tox Acute Toxicity (Dose Range Finding) Formulation->Tox Efficacy Pharmacodynamics (PD) & Efficacy Model PK->Efficacy Dose & Schedule Tox->Efficacy MTD IND IND-Enabling Toxicology Efficacy->IND

Caption: Preclinical development workflow for a novel small molecule.

Compound Characterization and Formulation

Before any in vivo study, it is imperative to establish the identity, purity, and physicochemical properties of the test article. This information is critical for developing a stable and bioavailable formulation suitable for animal administration.[12][13]

Physicochemical Analysis
  • Identity Verification: Confirm the structure of this compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

  • Purity Assessment: Determine purity using HPLC-UV, aiming for >98% to ensure observed effects are attributable to the compound itself and not impurities.

  • Solubility Profiling: Assess solubility in a panel of pharmaceutically acceptable solvents (e.g., water, saline, ethanol, DMSO, polyethylene glycol 400, Cremophor EL) to identify potential vehicle systems.

Protocol: Formulation Development for Oral and Intravenous Administration

Objective: To prepare a stable and homogenous formulation of this compound for pharmacokinetic and efficacy studies.

Causality: Small molecules are often poorly water-soluble. A multi-component vehicle system is typically required to achieve the necessary concentration for dosing.[14] The chosen vehicle must be non-toxic at the administered volume.

Materials:

  • This compound (purity >98%)

  • DMSO (Dimethyl sulfoxide), ACS grade

  • PEG400 (Polyethylene glycol 400)

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile water for injection

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing components in the specified ratio. For a common vehicle like 10% DMSO / 40% PEG400 / 50% Saline, this involves:

    • Vortexing 1 part DMSO with 4 parts PEG400 until fully mixed.

    • Slowly adding 5 parts sterile saline while continuously vortexing to avoid precipitation.

  • Compound Solubilization:

    • Weigh the required amount of this compound into a sterile tube.

    • Add the DMSO component of the vehicle first and vortex/sonicate until the compound is fully dissolved.

    • Sequentially add the remaining vehicle components (PEG400, then saline) with vortexing between each addition.

  • Final Formulation & Quality Control:

    • Visually inspect the final formulation for clarity and absence of particulates.

    • Determine the pH and adjust if necessary.

    • For intravenous (IV) formulations, sterile filter through a 0.22 µm syringe filter.

    • Prepare fresh on the day of dosing.

Parameter Oral (PO) Formulation Intravenous (IV) Formulation
Target Conc. 10 mg/mL2 mg/mL
Vehicle 5% DMSO, 10% Tween® 80, 85% Saline10% DMSO, 40% PEG400, 50% Saline
Preparation Suspension via sonicationClear, sterile-filtered solution
Dosing Volume 10 mL/kg5 mL/kg

Murine Pharmacokinetic (PK) Studies

A pilot PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[15][16][17] This data informs dose selection, dosing frequency, and the optimal route of administration for subsequent efficacy studies.

Protocol: Single-Dose Pharmacokinetic Study in BALB/c Mice

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, bioavailability) of this compound following IV and PO administration.

Animal Model:

  • Species: BALB/c mice (or other common strain like CD-1)[17]

  • Sex: Male or Female (use one sex for consistency)

  • Age/Weight: 8-10 weeks, 20-25 g[17]

  • Group Size: n=3 animals per time point. A serial bleeding protocol can significantly reduce animal numbers.[14][15]

Experimental Design:

  • Acclimation: Acclimate animals for at least 5 days prior to the study.[18]

  • Fasting: Fast animals overnight (approx. 12 hours) before oral dosing to ensure consistent absorption.[17]

  • Dosing:

    • Group 1 (IV): Administer a single bolus dose of 2 mg/kg via the tail vein.

    • Group 2 (PO): Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood (approx. 30-50 µL) at designated time points into EDTA-coated tubes.[14] A typical schedule is:

    • IV: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.[16]

    • PO: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.[16]

  • Plasma Preparation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C.[17] Harvest plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Parameter Definition Importance
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area under the curveRepresents total drug exposure
t½ (Half-life) Time for plasma concentration to decrease by 50%Determines dosing interval
F (%) Bioavailability (PO vs. IV)Fraction of oral dose reaching systemic circulation

In Vivo Efficacy and Pharmacodynamics (PD)

Based on our hypothetical premise, an appropriate cancer model is required to test whether the compound can inhibit tumor growth in vivo. A subcutaneous xenograft model is a standard, well-characterized approach.[18]

Hypothetical Signaling Pathway of Target X

To connect drug action to a biological outcome, we must understand the target pathway. In this hypothetical case, Target X is a kinase that promotes cell survival and proliferation.

Signaling_Pathway cluster_pathway Hypothetical Target X Pathway GF Growth Factor GFR GF Receptor GF->GFR TargetX Target X (Kinase) GFR->TargetX Downstream Downstream Effector (e.g., p-MAPK) TargetX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound N-(4-fluoro-2-methylphenyl) acetamide Compound->TargetX

Caption: Hypothetical signaling pathway inhibited by the compound.

Protocol: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Animal Model:

  • Species: Immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of human tumor cells.[19]

  • Cell Line: A human cancer cell line with a known dependency on Target X signaling (e.g., A549 lung cancer, Panc-1 pancreatic cancer).

  • Sex/Age: Female, 6-8 weeks old.

Experimental Workflow:

Efficacy_Workflow A Day -14: Cell Implantation (5x10^6 cells s.c.) B Day 0: Tumor Volume ~100-150 mm³ Randomization into Groups A->B Tumor Growth C Day 1-21: Treatment Period (Daily Dosing) B->C Treatment Initiation D Monitoring: Tumor Volume & Body Weight (2-3 times/week) C->D E Day 21: Study Endpoint (Tissue Collection for PD) C->E

Caption: Workflow for a typical subcutaneous xenograft study.

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ tumor cells mixed 1:1 with Matrigel or Cultrex BME into the flank of each mouse.[18]

  • Tumor Growth Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate volume using the formula: Volume = (Width)² x Length / 2.[18]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

    • Group 1: Vehicle Control (PO, daily)

    • Group 2: Compound Low Dose (e.g., 10 mg/kg, PO, daily)

    • Group 3: Compound High Dose (e.g., 30 mg/kg, PO, daily)

    • Group 4: Positive Control (Standard-of-care drug, if available)

  • Treatment: Administer treatments daily for 21 days. Monitor body weight and clinical signs of toxicity.

  • Endpoint & Analysis: At the end of the study (or when tumors reach a predetermined size limit), euthanize the animals.

    • Excise tumors, weigh them, and calculate Tumor Growth Inhibition (TGI).

    • Collect tumor tissue for pharmacodynamic (PD) analysis (e.g., Western blot for p-Target X or downstream markers) to confirm target engagement.

Acute Toxicology Assessment

A preliminary assessment of toxicity is crucial to identify the Maximum Tolerated Dose (MTD) and understand the compound's safety profile. The OECD provides standardized guidelines for these studies.[20][21][22][23]

Protocol: Acute Oral Toxicity Study (OECD 423 Method Adaptation)

Objective: To determine the acute toxicity profile and estimate the LD₅₀ of this compound after a single oral dose. The Acute Toxic Class Method (OECD 423) uses a stepwise procedure to minimize animal use.[20]

Animal Model:

  • Species: Wistar rats or CD-1 mice.

  • Sex: Female (generally more sensitive).[21]

  • Group Size: 3 animals per step.

Procedure:

  • Dose Selection: Based on available data, select a starting dose from the OECD fixed levels (e.g., 300 mg/kg, 2000 mg/kg).[20]

  • Administration: Administer a single oral dose to one group of 3 fasted female animals.

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days.[21] Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, lethargy).[22]

  • Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.[21]

  • Stepwise Progression: The outcome of the first step determines the next:

    • If mortality occurs in 2/3 or 3/3 animals, the next step uses a lower dose.

    • If mortality occurs in 1/3 animals, the same dose is repeated.

    • If no mortality occurs, the next step uses a higher dose.

  • Classification: The results allow the substance to be classified according to the Globally Harmonised System (GHS).[21] Gross necropsy of all animals is performed at the end of the study.

Conclusion and Future Directions

This document provides a foundational framework for the initial in vivo evaluation of this compound, based on the hypothetical premise of its activity as a Target X inhibitor. Successful outcomes from these studies—demonstrating a favorable pharmacokinetic profile, significant anti-tumor efficacy, and an acceptable safety margin—would provide the necessary rationale to proceed with more advanced, IND-enabling preclinical development.[12][24][25]

References

  • Murine Pharmacokinetic Studies. (2018). Bio-protocol. Available at: [Link][14][15]

  • National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Guide for the Care and Use of Laboratory Animals, 8th Edition. National Academies Press (US). Available at: [Link][4][8]

  • Xenograft Tumor Model Protocol. (2005). Cold Spring Harbor Protocols. Available at: [Link][18]

  • Guide for the Care and Use of Laboratory Animals (Eighth Edition). Research A-Z. Available at: [Link][5]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Publishing. Available at: [Link][20]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]

  • OECD. (2001). OECD Guideline for Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. Available at: [Link][21]

  • Murine Pharmacokinetic Studies. (2018). PubMed. Available at: [Link][15]

  • Guide for the Care and Use of Laboratory Animals: Eighth Edition, Copyright 2011, NAS. OLAW. Available at: [Link][6]

  • OECD. OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Available at: [Link][22]

  • The 1996 Guide for the Care and Use of Laboratory Animals. (1997). ILAR Journal. Available at: [Link][7]

  • Acute Toxicity by OECD Guidelines. Slideshare. Available at: [Link][23]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols. Available at: [Link][19][26]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. Available at: [Link][9][27]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers in Drug Discovery. Available at: [Link][10]

  • Preparing an IND Application: 5 Best Practices from the Field. The FDA Group. Available at: [Link][12]

  • Requirements for Filing an Investigational New Drug Application. ScienceDirect. Available at: [Link][24]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2021). Acta Crystallographica Section E. Available at: [Link][2]

  • 4 Steps for Successful IND Submission in Pharmaceutical Compliance. AVS Life Sciences. Available at: [Link][25]

  • N-(4-fluoro-3-methylphenyl)-Acetamide. ChemBK. Available at: [Link][3]

  • Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. Available at: [Link][11]

  • Investigational New Drug (IND) Application Process: An A-Z Guide. DocShifter. Available at: [Link][13]

Sources

Application Note: Quantitative Analysis of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of N-(4-fluoro-2-methylphenyl)acetamide. Designed for researchers, quality control analysts, and drug development professionals, this document provides a primary, field-proven Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method. Recognizing the diverse needs of modern analytical laboratories, we also present alternative high-sensitivity and confirmatory methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is built upon the foundational principles of analytical method validation outlined by the International Council for Harmonisation (ICH), ensuring that the described procedures are not merely instructional but are designed as self-validating systems to guarantee data integrity and reliability.[1]

Introduction and Analytical Rationale

This compound is a chemical entity that can serve as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) or may be present as a process-related impurity. Its accurate quantification is paramount for ensuring the purity, safety, and consistency of pharmaceutical products. The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for high-throughput screening.

This guide prioritizes RP-HPLC-UV as the principal method due to its robustness, accessibility, and cost-effectiveness for routine quality control.[2][3] However, for applications demanding lower detection limits, such as impurity profiling or analysis in biological matrices, LC-MS/MS offers unparalleled sensitivity and selectivity.[4][5] GC-MS is presented as a viable alternative, particularly for volatile impurity analysis, though it often necessitates a derivatization step to enhance the analyte's thermal stability and chromatographic performance.[6]

Primary Method: Reversed-Phase HPLC with UV Detection

This method is established as the primary approach for the routine assay and impurity quantification of this compound in bulk materials and formulated products.

Causality of Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides excellent retention and separation for moderately polar aromatic compounds like the target analyte.[2][7]

  • Mobile Phase: A gradient elution using water and acetonitrile allows for efficient separation of the analyte from potential impurities with varying polarities. The addition of a small percentage of formic or phosphoric acid is critical; it protonates residual silanols on the silica backbone, minimizing peak tailing and ensuring sharp, symmetrical peaks. For mass spectrometry compatibility, formic acid is the preferred modifier.[2][8]

  • Detection: The aromatic ring and acetamide group in the analyte's structure provide sufficient UV absorbance for sensitive detection. A photodiode array (PDA) detector is recommended to assess peak purity and specificity.

Experimental Protocol: RP-HPLC-UV

Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • This compound Reference Standard.

  • Acetonitrile (HPLC Grade).

  • Formic Acid (ACS Grade).

  • Ultrapure Water.

Solutions Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

Chromatographic Conditions

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time 20 minutes

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
12.01090
15.01090
15.19010
20.09010

Sample Preparation

  • Bulk Substance: Accurately weigh approximately 25 mg of the sample, dissolve in the diluent in a 50 mL volumetric flask, and sonicate if necessary.

  • Formulation (e.g., Tablets): Weigh and grind no fewer than 10 tablets to a fine powder. Transfer an amount of powder equivalent to 25 mg of the active substance into a 50 mL volumetric flask, add diluent, sonicate for 15 minutes, and dilute to volume.[7][9] Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis and Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Standards & QC Samples Equilibrate Equilibrate HPLC System Prep_Standards->Equilibrate Prep_Sample Prepare Test Sample Prep_Sample->Equilibrate Prep_Mobile_Phase Prepare Mobile Phase Prep_Mobile_Phase->Equilibrate Inject_Blank Inject Blank (Diluent) Equilibrate->Inject_Blank Calibrate Inject Standards & Build Calibration Curve Inject_Blank->Calibrate Inject_Sample Inject Sample(s) Calibrate->Inject_Sample Integrate Integrate Peak Areas Inject_Sample->Integrate Quantify Quantify Analyte Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: RP-HPLC-UV workflow for this compound.

Method Validation: A Self-Validating System

To ensure the method is suitable for its intended purpose, a full validation must be performed according to ICH Q2(R1) guidelines.[1][10][11] This process provides documented evidence of the method's performance.[12]

Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte signal is free from interference from excipients, impurities, or degradation products.Peak purity index > 0.995. No co-elution at the analyte's retention time in blank and placebo samples.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration. For impurities: From LOQ to 120% of the specification limit.
Accuracy The closeness of test results to the true value, assessed via recovery studies.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements.[13] Assessed at two levels:
RepeatabilityPrecision over a short interval under the same conditions.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Intermediate PrecisionPrecision within the same lab but on different days, with different analysts, or on different equipment.RSD ≤ 3.0% between two different sets of conditions.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.[14]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD at this concentration should be ≤ 10%.[14]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when varying flow rate (±10%), column temperature (±5°C), or mobile phase pH (±0.2).

Alternative Method: LC-MS/MS for High-Sensitivity Quantification

For applications requiring trace-level quantification, such as in pharmacokinetic studies or for determining genotoxic impurities, LC-MS/MS is the method of choice.[4][5]

Rationale for LC-MS/MS

The primary advantage of tandem mass spectrometry is its exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), the detector effectively filters out matrix interference, allowing for quantification at levels far below what is possible with UV detection.[15]

Protocol Outline: LC-MS/MS

Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions

  • Similar to the HPLC-UV method, but often using smaller particle size columns (e.g., <2 µm) and lower flow rates (0.4-0.6 mL/min) for better compatibility with the MS source. A C18 column remains a suitable choice.[5][16]

MS Conditions (Hypothetical)

  • Ionization Mode: ESI, Positive

  • Precursor Ion [M+H]⁺: To be determined experimentally (calculated m/z ~184.09)

  • MRM Transitions:

    • Quantifier: A stable, high-intensity product ion.

    • Qualifier: A second, specific product ion for identity confirmation.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended for the most accurate quantification.

Sample Preparation

  • For biological matrices (e.g., plasma), a sample cleanup step such as solid-phase extraction (SPE) or protein precipitation is mandatory to remove interferences and prevent ion suppression.[5]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike_IS Spike Sample with Internal Standard Extract Solid-Phase Extraction or Protein Precipitation Spike_IS->Extract Evap_Recon Evaporate & Reconstitute Extract->Evap_Recon Inject Inject into LC-MS/MS Evap_Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Detect via MRM Separate->Detect Integrate Integrate Peak Area Ratios (Analyte/IS) Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: High-level workflow for LC-MS/MS analysis in a biological matrix.

Alternative Method: GC-MS with Derivatization

GC-MS can be a powerful tool for the analysis of volatile and semi-volatile compounds. However, compounds with active hydrogen atoms, such as amides, often exhibit poor peak shape and thermal instability in the GC inlet.[17]

Rationale and Derivatization

Derivatization is a chemical modification process used to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. For this compound, silylation is a common and effective strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[17]

Protocol Outline: GC-MS

Derivatization Step

  • Evaporate the sample extract containing the analyte to dryness under a gentle stream of nitrogen.

  • Add a silylating agent (e.g., 100 µL of BSTFA with 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • Inject an aliquot of the derivatized solution directly into the GC-MS system.

GC-MS Conditions

  • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Inlet Temperature: 250-280 °C.

  • Oven Program: A temperature gradient starting from ~100 °C and ramping up to ~300 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

GCMS_Workflow Start Sample Extract Drydown Evaporate to Dryness Start->Drydown Derivatize Add Silylating Reagent & Heat Drydown->Derivatize Analysis Inject into GC-MS Derivatize->Analysis Data Acquire & Process Data Analysis->Data

Caption: General workflow for GC-MS analysis including derivatization.

Conclusion

The successful quantification of this compound relies on the selection of an analytical method that is fit for its intended purpose. The detailed RP-HPLC-UV protocol serves as a robust, reliable, and validated method for routine quality control applications. For challenges involving trace-level analysis or complex matrices, the LC-MS/MS and GC-MS methods provide powerful, high-sensitivity alternatives. The implementation of rigorous method validation, grounded in ICH principles, is non-negotiable and forms the bedrock of trustworthy and reproducible analytical data.[1][12]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Fast detection of fluoroacetamide in body fluid using gas chromatography–mass spectrometry after solid-phase microextraction. ScienceDirect. [Link]

  • Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Latin American Journal of Pharmacy. [Link]

  • Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. PubMed Central. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. ResearchGate. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

  • Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and analysis of related substances for N-(4-fluoro-2-methylphenyl)acetamide. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control in research, development, and manufacturing environments.[1][2][3] The described reversed-phase HPLC (RP-HPLC) method is specific, accurate, precise, and linear over a defined concentration range, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products generated under various stress conditions.

Introduction: The Rationale for Purity Determination

This compound is an aromatic amide that serves as a key intermediate in the synthesis of various pharmaceutical agents.[4][5] The purity of such intermediates is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product.[6][7] Regulatory agencies worldwide mandate stringent control over the impurity profile of active ingredients and their precursors.

This guide provides a comprehensive framework for the purity analysis of this compound using a stability-indicating RP-HPLC method. The principle of reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase, is exceptionally well-suited for the separation of moderately polar compounds like aromatic amides.[8][9][10] The method's "stability-indicating" nature is established through forced degradation studies, which intentionally stress the analyte to produce potential degradation products.[11][12][13] This ensures the method can effectively separate and quantify the intact analyte from any impurities that may form during manufacturing, storage, or handling.

Chromatographic Method and Materials

The selection of chromatographic conditions is driven by the physicochemical properties of this compound (Molecular Formula: C₉H₁₀FNO, MW: 167.18).[14] It is a moderately non-polar molecule, making it an ideal candidate for retention and separation on a C18 stationary phase.

Equipment and Reagents
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: 5-decimal place readability.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • HPLC Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size. A C18 column is the most widely used stationary phase in reversed-phase HPLC and provides excellent retention for a broad range of non-polar to moderately polar compounds.[15]

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or Milli-Q equivalent.

  • Formic Acid: Analytical reagent grade.

  • This compound Reference Standard: Of known purity.

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): Analytical reagent grade for forced degradation studies.

Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

ParameterRecommended Conditions
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: HPLC Chromatographic Conditions

Rationale for Parameter Selection:

  • Mobile Phase: A mixture of water and acetonitrile offers excellent solvent strength for eluting the analyte from the C18 column. The addition of 0.1% formic acid helps to protonate any residual silanols on the stationary phase, improving peak shape and reproducibility.

  • Gradient Elution: A gradient program is employed to ensure that impurities with a wide range of polarities can be eluted and resolved from the main peak within a reasonable timeframe.

  • Detection Wavelength: 245 nm was selected based on the UV absorbance maximum of the this compound chromophore, providing optimal sensitivity for both the main component and potential impurities.

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.02080
20.02080
20.17030
25.07030

Table 2: Gradient Elution Program

Experimental Protocols

Solution Preparation
  • Diluent: A mixture of Water:Acetonitrile (70:30 v/v) is used as the diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 50 mL volumetric flask, dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The following diagram outlines the systematic procedure for sample analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sol_Prep Solution Preparation (Standard & Sample) Filtration Sample Filtration (0.45 µm) Sol_Prep->Filtration Equilibrate System Equilibration Filtration->Equilibrate Inject Inject Sample (10 µL) Equilibrate->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect PDA/UV Detection (@ 245 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (% Purity / % Impurity) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC Purity Analysis.

Method Validation Protocol (ICH Q2(R1))

The analytical method was fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][16]

Validation_Flow cluster_params Validation Parameters Specificity Specificity (Forced Degradation) Method Validated HPLC Method Specificity->Method Linearity Linearity & Range Linearity->Method Accuracy Accuracy (Spike Recovery) Accuracy->Method Precision Precision (Repeatability & Intermediate) Precision->Method Robustness Robustness Robustness->Method LOD_LOQ LOD & LOQ LOD_LOQ->Method

Caption: Logical Flow of Method Validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are the cornerstone of developing a stability-indicating method.[6][11][13]

  • Protocol: A solution of this compound (50 µg/mL) was subjected to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance heated at 105 °C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method is considered specific if the main peak is resolved from all degradation product peaks with a resolution of >2.0. Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the analyte peak.

Linearity
  • Protocol: A series of at least five concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 75 µg/mL), were prepared from the stock solution and injected.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery at each level was calculated in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness
  • Protocol: The effect of small, deliberate variations in method parameters on the results was evaluated. Parameters included:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% absolute in organic content)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should not be significantly affected.

Illustrative Results

The following data are representative of the results expected from the method validation experiments.

Table 3: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
0.5 12,540
10.0 251,800
25.0 630,500
50.0 1,259,000
75.0 1,895,500

| Correlation Coefficient (r²) | 0.9998 |

Table 4: Accuracy and Precision Summary

Validation Parameter Specification Result
Accuracy (Recovery) 98.0 - 102.0% 99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0% 0.85%

| Precision (Intermediate) | RSD ≤ 2.0% | 1.12% |

Conclusion

The HPLC method detailed in this application note is demonstrated to be a specific, linear, accurate, precise, and robust stability-indicating method for the purity analysis of this compound. The comprehensive validation, performed in alignment with ICH Q2(R1) guidelines, confirms its reliability for routine quality control and stability testing in the pharmaceutical industry.[1][3] The method's ability to separate the main analyte from its degradation products ensures that the true purity of the substance can be accurately determined, safeguarding the quality of downstream processes and final products.

References

  • Title: Impurities and Forced Degradation Studies: A Review Source: Bentham Science Publishers URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Impurities and Forced Degradation Studies: A Review Source: PubMed URL: [Link]

  • Title: Forced Degradation Study & Impurity Analysis Source: Protheragen URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Principle of HPLC | HPLC System Working Explained Source: Pharmaguideline URL: [Link]

  • Title: HPLC Column Selection Guide Source: Aurora Pro Scientific URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC Column Selection Guide Source: Chromtech URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]

  • Title: HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide Source: T,C&A LAB URL: [Link]

  • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

  • Title: Polar Column in HPLC Example Source: Hawach URL: [Link]

  • Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]

  • Title: How to Select the Proper HPLC Column for Your Application Source: Maxi Scientific URL: [Link]

  • Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: Request PDF URL: [Link]

  • Title: Amide or Amino HPLC Columns What are the Differences Source: MicroSolv URL: [Link]

  • Title: N-(4-fluorophenyl)acetamide Source: PubChem URL: [Link]

  • Title: this compound Source: Lead Sciences URL: [Link]

  • Title: N-(4-fluoro-3-methylphenyl)-Acetamide Source: ChemBK URL: [Link]

  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]

  • Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols Source: PubMed Central URL: [Link]

  • Title: Separation of Acetamide, 2-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Acetamide, N-(4-methylphenyl)- Source: NIST WebBook URL: [Link]

  • Title: HPLC methods for recently approved pharmaceuticals Source: National Academic Digital Library of Ethiopia URL: [Link]

  • Title: Method and assays for quantitation of acetamide in a composition Source: Google Patents URL

Sources

Application Note: High-Resolution ¹H and ¹³C NMR Analysis of N-(4-fluoro-2-methylphenyl)acetamide for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, providing unparalleled insights into molecular structure, purity, and quantitative analysis.[1][2] This application note presents a comprehensive guide to the ¹H and ¹³C NMR analysis of N-(4-fluoro-2-methylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical agents. We provide detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. This guide is designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this critical compound, adhering to the stringent requirements of regulatory bodies.

Introduction: The Imperative of Structural Verification in Pharmaceutical Development

In the rigorous landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational requirement.[2] this compound (CAS No: 326-65-8)[3] serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Even minor structural variations or impurities can significantly impact the safety and efficacy of the final drug product.

High-resolution ¹H and ¹³C NMR spectroscopy offers a powerful, non-destructive method for the detailed structural elucidation of organic molecules.[4] It provides precise information on the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule.[4] This application note outlines the systematic approach to acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, ensuring confidence in its structural integrity throughout the drug development pipeline.

Molecular Structure and Expected NMR Environment

The molecular structure of this compound, presented below, dictates the expected NMR signals. The molecule possesses several distinct proton and carbon environments that will be resolved in the respective NMR spectra.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended for achieving high-resolution spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette with a cotton wool plug

  • Vortex mixer

Protocol:

  • Weigh the appropriate amount of this compound into a clean, dry vial. The required amount depends on the nucleus being observed, with ¹³C NMR requiring a more concentrated sample due to its lower natural abundance and sensitivity.[5][6]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, if the compound has limited solubility or if exchangeable protons (like the amide N-H) are of particular interest, DMSO-d₆ is a suitable alternative.

  • Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, but ensure the vial is capped to prevent solvent evaporation.

  • Filter the solution through a Pasteur pipette containing a small cotton wool plug directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral resolution.[6][7]

  • Ensure the height of the sample in the NMR tube is approximately 4-5 cm for optimal shimming and spectral quality.[7]

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition Workflow

The following workflow outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra using a modern NMR spectrometer.

NMR Data Acquisition Workflow

cluster_pre Pre-acquisition cluster_acq Acquisition cluster_post Post-acquisition A Insert Sample B Lock on Deuterium Signal A->B Automated/Manual C Shim Magnet Field B->C Optimize Homogeneity D Set Acquisition Parameters (e.g., pulse sequence, number of scans) C->D E Acquire Free Induction Decay (FID) D->E F Fourier Transform E->F G Phase Correction F->G H Baseline Correction G->H I Reference Spectrum H->I

Caption: A generalized workflow for NMR data acquisition and processing.

Recommended Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency ≥ 400 MHz≥ 100 MHz
Pulse Program Standard single pulse (zg)Proton-decoupled single pulse (zgpg)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 8-16128-1024 (or more, depending on concentration)
Spectral Width ~16 ppm~250 ppm
Temperature 298 K298 K

Data Analysis and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, and the two methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-NH (Amide)~7.5 - 8.5Broad singlet-1H
Ar-H (H ortho to -NHCOCH₃)~7.8 - 8.2Doublet~8-91H
Ar-H (H meta to -NHCOCH₃, ortho to -F)~6.8 - 7.1Doublet of doubletsJ(H,H) ≈ 8-9, J(H,F) ≈ 8-91H
Ar-H (H ortho to -CH₃, meta to -F)~6.9 - 7.2Doublet of doubletsJ(H,H) ≈ 8-9, J(H,F) ≈ 2-31H
-CH₃ (Aromatic)~2.2 - 2.4Singlet-3H
-CH₃ (Acetyl)~2.1 - 2.3Singlet-3H

Note: The exact chemical shifts and coupling constants can vary based on the solvent and concentration.

Interpretation Notes:

  • The amide proton often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

  • The aromatic protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The magnitude of the coupling constant provides information about the relative positions of the coupled nuclei.

  • The two methyl groups are expected to appear as sharp singlets as they are not coupled to any neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)~168 - 172
Ar-C (C-F)~155 - 160 (doublet, ¹JCF)
Ar-C (C-NH)~135 - 140
Ar-C (C-CH₃)~130 - 135
Ar-CH (C ortho to -NH)~125 - 130
Ar-CH (C meta to -NH, ortho to -F)~115 - 120 (doublet, ²JCF)
Ar-CH (C ortho to -CH₃, meta to -F)~110 - 115 (doublet, ³JCF)
-CH₃ (Acetyl)~23 - 26
-CH₃ (Aromatic)~17 - 20

Note: The carbon attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large. Other aromatic carbons will also show smaller couplings to fluorine over two or three bonds.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided spectral predictions for interpretation, researchers and quality control professionals can confidently verify the structure and purity of this important pharmaceutical intermediate. The application of high-resolution NMR spectroscopy is a critical step in ensuring the quality and safety of pharmaceutical products, from early-stage development to final manufacturing.

References

  • Vertex AI Search. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis.
  • Bruker. (n.d.).
  • Clark Physical Sciences Library. (n.d.).
  • Lab Manager. (n.d.).
  • ResearchGate. (1967). Nuclear Magnetic Resonance Spectra of Anilides. I.
  • Chegg. (2020).
  • University of Reading. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the 1H and 13C NMR Analysis of Cyclo(L-Phe-L-Tyr).
  • Iowa State University. (n.d.).
  • University College London. (n.d.).
  • PubChem. (n.d.). Fluoroacetamide.
  • ChemicalBook. (n.d.). FLUOROACETAMIDE(640-19-7) 1H NMR spectrum.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Mestrelab Research. (n.d.).
  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment.
  • Pakistan Analytics Supply. (n.d.). NMR Software.
  • Pharmaceutical Technology. (n.d.). Software Enables Real-Time Acquisition and Analysis of NMR Spectra.
  • NMRium. (n.d.).
  • Lead Sciences. (n.d.). This compound.

Sources

Application Notes and Protocols: N-(4-fluoro-2-methylphenyl)acetamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the characterization and application of N-(4-fluoro-2-methylphenyl)acetamide as a chemical probe. In the absence of established biological targets for this specific molecule, we present a foundational framework for its validation, grounded in the principles of modern chemical biology. This guide is intended to empower researchers to systematically evaluate and utilize this compound, or structurally similar molecules, for target identification and validation. We will propose a hypothetical target class based on the known activities of related N-arylacetamides and provide detailed, field-proven protocols for a rigorous validation workflow. This includes target engagement, cellular activity, and selectivity profiling, complete with illustrative diagrams and data presentation formats.

Introduction: The Imperative for Rigorous Chemical Probe Validation

A chemical probe is a small molecule that selectively modulates the function of a specific protein target, enabling the interrogation of that target's role in cellular and physiological processes[1]. The utility of a chemical probe is directly proportional to the rigor of its validation. A well-characterized probe can illuminate novel biology and validate new drug targets; conversely, a poorly characterized molecule can lead to misleading results and wasted resources[2].

The core tenets of a high-quality chemical probe include:

  • Potency: The probe should modulate its intended target at low concentrations, typically with an in vitro IC50 or Kd <100 nM and cellular activity at <1 µM[3].

  • Selectivity: The probe must exhibit a significant selectivity window (ideally >30-fold) against other related and unrelated targets[3].

  • Mechanism of Action: The molecular mechanism by which the probe interacts with its target should be well-defined[4].

  • Contextual Utility: The probe's activity must be demonstrated in a relevant cellular or in vivo context[5].

This guide will walk through the process of establishing these characteristics for this compound.

A Hypothetical Target Class for this compound

Based on published literature, N-arylacetamide scaffolds have been shown to exhibit a range of biological activities, including the inhibition of enzymes and ion channels. For instance, various N-phenylacetamide derivatives have been identified as inhibitors of carbonic anhydrases[6][7], α-glucosidase[8][9], and ion channels[10][11]. Given these precedents, we hypothesize that this compound may act as an inhibitor of a novel enzyme, which we will refer to as Fluoro-Methyl Acetamide Target Enzyme (F-MATE) for the purpose of this guide.

The proposed validation workflow is designed to test this hypothesis and establish this compound as a chemical probe for F-MATE.

The Validation Workflow: A Step-by-Step Guide

A robust validation workflow is essential to build confidence in a chemical probe. The following sections outline a comprehensive, multi-pronged approach to characterize this compound.

Validation_Workflow cluster_0 Phase 1: Target Identification & Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & SAR Target_ID Target Identification (Affinity Purification-MS) Biochemical_Assay Biochemical Assay Development (F-MATE Activity) Target_ID->Biochemical_Assay Identifies F-MATE Potency_Determination In Vitro Potency (IC50) Biochemical_Assay->Potency_Determination Enables IC50 measurement Target_Engagement Target Engagement (Cellular Thermal Shift Assay) Potency_Determination->Target_Engagement Informs cellular assay concentration Cellular_Activity Cell-Based Reporter Assay Target_Engagement->Cellular_Activity Confirms on-target effect Selectivity_Profiling Selectivity Profiling (Against Related Enzymes) Cellular_Activity->Selectivity_Profiling Establishes cellular potency Cytotoxicity Cytotoxicity Assessment SAR_Studies Structure-Activity Relationship (SAR with Analogs) Selectivity_Profiling->SAR_Studies Defines selectivity window Negative_Control Validation with a Negative Control SAR_Studies->Negative_Control Identifies key structural features

Caption: A comprehensive workflow for the validation of a chemical probe.

Experimental Protocols

Phase 1: Target Identification and Initial Characterization

This protocol describes the synthesis of a biotinylated derivative of this compound and its use as a bait to identify interacting proteins from cell lysates.

A. Synthesis of Biotinylated Probe:

A linker, such as a short polyethylene glycol (PEG) chain, will be attached to a position on the phenyl ring determined to be non-essential for activity through preliminary Structure-Activity Relationship (SAR) studies. Biotin is then conjugated to the terminus of this linker[12][13].

B. Affinity Purification Protocol:

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., HEK293T) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with streptavidin-agarose beads for 1 hour at 4°C to remove non-specific binders.

  • Bait Incubation: Incubate the pre-cleared lysate with the biotinylated this compound probe (or biotin alone as a negative control) for 2-4 hours at 4°C with gentle rotation.

  • Capture of Protein Complexes: Add streptavidin-agarose beads to the lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated probe and its interacting proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a buffer containing a high concentration of biotin or by boiling in SDS-PAGE loading buffer.

  • Protein Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel trypsin digestion. Analyze the resulting peptides by LC-MS/MS to identify the proteins[14][15][16].

Expected Outcome: A list of proteins that specifically interact with the biotinylated probe compared to the biotin-only control. F-MATE is expected to be a top candidate.

Once F-MATE is identified and recombinantly expressed, a biochemical assay is required to determine the in vitro potency (IC50) of this compound. The choice of assay will depend on the enzymatic activity of F-MATE (e.g., kinase, phosphatase, hydrolase). For this example, we will assume F-MATE is a hydrolase.

  • Reagents:

    • Recombinant F-MATE enzyme.

    • Substrate for F-MATE that produces a detectable signal (e.g., fluorescent or colorimetric).

    • Assay buffer.

    • This compound stock solution in DMSO.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add the diluted compound or DMSO (vehicle control).

    • Add recombinant F-MATE enzyme and incubate for a pre-determined time to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in signal over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterTarget Value
In Vitro Potency (IC50) < 100 nM
Hill Slope ~1
R² of Curve Fit > 0.95
Caption: Target parameters for in vitro potency determination.
Phase 2: Cellular Validation

CETSA is a powerful method to confirm that a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation[4][17][18][19].

  • Cell Treatment: Treat intact cells with varying concentrations of this compound or vehicle (DMSO) for a defined period.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation.

  • Protein Detection: Analyze the amount of soluble F-MATE in the supernatant by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble F-MATE as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

    • Isothermal Dose-Response: At a fixed temperature near the Tm, plot the amount of soluble F-MATE against the compound concentration to determine the cellular EC50 for target engagement.

CETSA_Principle cluster_0 No Ligand cluster_1 With Ligand Unbound_Native Native Protein Unbound_Denatured Denatured & Aggregated Unbound_Native->Unbound_Denatured Heat Bound_Native Ligand-Bound Protein Bound_Stable Stabilized Protein Bound_Native->Bound_Stable Heat

Sources

Application Notes and Protocols: N-(4-fluoro-2-methylphenyl)acetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The N-Arylacetamide Scaffold and the Potential of N-(4-fluoro-2-methylphenyl)acetamide

The N-arylacetamide moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence stems from its synthetic accessibility and its ability to engage in key hydrogen bonding interactions with biological targets. The diverse pharmacological activities associated with this scaffold, including kinase inhibition, enzyme modulation, and antimicrobial effects, underscore its importance in drug discovery.[1][2][3]

This compound, the subject of this application note, is a specific analogue within this class. While extensive biological profiling of this particular compound is not widely published, its structural features—a fluorinated phenyl ring and a methyl substitution—suggest a high potential for unique pharmacological activity. The fluorine atom can enhance metabolic stability, improve binding affinity through electrostatic interactions, and modulate the pKa of nearby functional groups. The methyl group provides steric bulk and lipophilicity, which can influence target selectivity and pharmacokinetic properties.

These characteristics make this compound an intriguing candidate for screening and development in various therapeutic areas. This guide provides a framework for researchers to explore its potential, from initial synthesis and characterization to target identification and lead optimization.

Synthesis and Characterization

The synthesis of this compound is a straightforward process, typically achieved through the acylation of 4-fluoro-2-methylaniline.[4][5]

Protocol 1: Synthesis of this compound

Materials:

  • 4-fluoro-2-methylaniline[5][6]

  • Acetic anhydride or acetyl chloride

  • A suitable base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 4-fluoro-2-methylaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Therapeutic Applications and Screening Strategies

Based on the activities of structurally related N-arylacetamides, several potential therapeutic applications for this compound can be hypothesized. The following sections outline these potential applications and provide protocols for initial screening.

Kinase Inhibition in Oncology

Many N-arylacetamides have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] For instance, derivatives of N-phenylacetamide have shown inhibitory activity against Aurora Kinase B (AURKB), a key regulator of cell division that is often overexpressed in tumors.[1]

Hypothesis: this compound may act as an inhibitor of one or more protein kinases involved in cancer cell proliferation and survival.

Screening Workflow:

G cluster_0 Initial Screening cluster_1 Hit Validation A Synthesize and Purify This compound B Kinase Panel Screening (e.g., 96-well format) A->B C Identify 'Hit' Kinases (>50% inhibition at a set concentration) B->C D Dose-Response Assay (Determine IC50) C->D Validate Hits E Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) D->E F Target Engagement Assay (e.g., Western Blot for downstream signaling) E->F G A Initial Hit: This compound B Synthesize Analogues (Vary substituents on the phenyl ring and acetamide group) A->B C Biological Evaluation (e.g., IC50 determination) B->C D Analyze SAR Data C->D E Design Next Generation of Analogues D->E E->B Iterative Cycle

Figure 2: Iterative cycle for structure-activity relationship (SAR) studies.

Key Modifications for SAR Studies:

  • Phenyl Ring Substituents: Explore the effect of varying the position and nature of the fluorine and methyl groups. Introduce other substituents (e.g., chloro, bromo, methoxy) to probe electronic and steric effects.

  • Acetamide Group: Modify the acetyl group to larger alkyl or aryl groups to explore the hydrophobic pocket of the binding site. Replace the amide linkage with other bioisosteres.

Pharmacological Profiling and Safety Assessment

Promising lead compounds should undergo broader pharmacological profiling to assess their selectivity and potential off-target effects. [7]This is a critical step in preclinical safety assessment.

Key Assays:

  • In vitro safety panel screening: Testing against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.

  • CYP450 inhibition assays: To assess the potential for drug-drug interactions.

  • Hepatotoxicity and cytotoxicity assays: Using cell lines such as HepG2 to evaluate potential liver toxicity.

Conclusion

This compound represents a promising starting point for drug discovery campaigns. Its straightforward synthesis and the proven track record of the N-arylacetamide scaffold provide a solid foundation for exploring its therapeutic potential. The protocols and workflows outlined in this application note offer a comprehensive guide for researchers to systematically investigate the biological activities of this compound and to progress promising hits into viable lead candidates.

References

  • Smolecule. (2023, August 16). N-(5-chloro-4-fluoro-2-methylphenyl)acetamide.
  • Google Patents. (n.d.). US5808152A - Synthesis of N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)
  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • MDPI. (2022, January 17).
  • Google Patents. (n.d.).
  • Justia Patents. (n.d.). 2-hydroxy-N-(1-methylethyl)
  • Google Patents. (n.d.). US2416607A - Method of preparing fluoroacetamide.
  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide.
  • ChemicalBook. (n.d.). 4-Fluoro-2-methylaniline synthesis.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-methylaniline 96 452-71-1.
  • Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • PubChem. (n.d.). 4-Fluoro-2-methylaniline.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
  • NIH. (n.d.).
  • PubMed. (n.d.). The role of pharmacological profiling in safety assessment.
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • ResearchGate. (n.d.). (PDF)

Sources

step-by-step synthesis of N-(4-fluoro-2-methylphenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A-1024: Synthesis of N-(4-fluoro-2-methylphenyl)acetamide

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The described method involves the nucleophilic acyl substitution (acetylation) of 4-fluoro-2-methylaniline using acetic anhydride. This guide is intended for researchers, chemists, and professionals in drug development, offering insights into the reaction mechanism, experimental setup, purification via recrystallization, and characterization of the final product. Safety protocols and troubleshooting are also addressed to ensure a reliable and safe synthesis.

Introduction

N-arylacetamides are a crucial class of organic compounds that serve as fundamental building blocks in the synthesis of agrochemicals, medicinal compounds, and pharmaceuticals.[1] Specifically, this compound and its derivatives are important precursors in the creation of more complex molecules with potential therapeutic activities. The introduction of fluorine and methyl groups on the phenyl ring can significantly influence the compound's metabolic stability, binding affinity, and overall pharmacological profile.

The most direct and common method for synthesizing N-arylacetamides is the acetylation of the corresponding aniline derivative.[2] This reaction involves treating the primary amine with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the amide bond. This protocol focuses on a robust and scalable laboratory procedure using 4-fluoro-2-methylaniline and acetic anhydride.

Synthetic Strategy and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-fluoro-2-methylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a stable acetate ion as a leaving group and forming a protonated amide. A weak base, such as the acetate ion or another molecule of the starting amine, deprotonates the nitrogen, yielding the final this compound product and acetic acid as a byproduct.

To drive the reaction to completion and neutralize the acidic byproduct, a weak base like sodium acetate is often added.[3]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Fluoro-2-methylaniline98%Sigma-AldrichCorrosive, toxic.[4] Handle with care.
Acetic Anhydride≥99%Fisher ScientificCorrosive, lachrymator.
Glacial Acetic AcidACS GradeVWRCorrosive.
Sodium Acetate (Anhydrous)≥99%Sigma-AldrichHygroscopic.
Ethanol (95%)Reagent GradeFisher ScientificFlammable.
Deionized Water---Millipore---
Celite® 545---Sigma-AldrichFor hot filtration, if needed.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (39.9 mmol) of 4-fluoro-2-methylaniline in 20 mL of glacial acetic acid. Stir the mixture until the aniline is fully dissolved.

  • Addition of Acetylating Agent: While stirring, slowly add 4.5 mL (47.9 mmol, 1.2 equivalents) of acetic anhydride to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80-90°C using a heating mantle or oil bath and maintain this temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 150 mL of ice-cold water while stirring vigorously. A white precipitate of the crude product will form.

  • Isolation: Continue stirring in the ice bath for 20-30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 30 mL portions of cold deionized water to remove residual acetic acid and other water-soluble impurities. Continue to pull air through the filter cake for 15-20 minutes to partially dry the product.

Purification by Recrystallization
  • Solvent Selection: An ethanol/water mixture is a suitable solvent system for the recrystallization of this compound. The product should be soluble in hot ethanol but less soluble upon the addition of water and cooling.[5]

  • Dissolution: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid. Keep the solution near its boiling point on a hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[6] Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Final Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and dry them thoroughly. An expected yield is typically in the range of 80-90%.

Visualization of Workflow

The overall experimental workflow, from reaction setup to final product isolation, is summarized in the diagram below.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A 1. Dissolve 4-fluoro-2-methylaniline in glacial acetic acid B 2. Add acetic anhydride A->B C 3. Heat at 80-90°C for 1h B->C D 4. Cool and pour into ice-cold water C->D Reaction Complete E 5. Collect precipitate via vacuum filtration D->E F 6. Wash with cold water E->F G 7. Dissolve crude product in hot ethanol F->G Crude Product H 8. Add water to cloud point, then clarify with ethanol G->H I 9. Cool slowly, then in ice bath H->I J 10. Filter and dry pure crystals I->J

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7] All operations should be performed inside a certified chemical fume hood.[8]

  • Reagent Hazards:

    • 4-Fluoro-2-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4]

    • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. It is also a lachrymator.

    • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not pour organic solvents or reaction mixtures down the drain.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point of the recrystallized product with the literature value. A sharp melting range close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure by identifying the chemical shifts, integration, and coupling patterns of the protons.

    • FT-IR (Fourier-Transform Infrared): To identify key functional groups, such as the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-F stretch.

  • Thin Layer Chromatography (TLC): To assess purity by comparing the product to the starting material. The product should appear as a single spot with a different Rf value than the starting aniline.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time or slightly increase the temperature. Ensure reagents are pure and dry.
Product loss during work-up/recrystallization.Use minimal hot solvent for recrystallization. Ensure precipitation is complete by sufficient cooling.
Oily Product Impurities present; product melting point is low.Re-purify by recrystallization. Ensure all acetic acid is washed away. Try a different solvent system for recrystallization.[9]
Product Fails to Crystallize Solution is not sufficiently saturated; too much solvent used.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Colored Product Colored impurities from starting material or side reactions.Use activated charcoal during the recrystallization step.[10]

References

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. ResearchGate. [Link]

  • Recrystallization. University of California, Los Angeles Chemistry Department. [Link]

  • Recrystallisation. University of Sydney School of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • 2,2,2-trifluoro-N-(4-methylphenyl)acetamide. Chemical Synthesis Database. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]

  • Preparation method of 2-br-4-fluoacetanilide.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. National Institutes of Health. [Link]

  • Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • Acetylation of Aniline. Scribd. [Link]

  • Preparation method of 2-bromo-4-fluoroacetanilide.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]

Sources

Application and Protocols for N-(4-fluoro-2-methylphenyl)acetamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of N-(4-fluoro-2-methylphenyl)acetamide in a variety of cell-based assays. It is intended for researchers, scientists, and professionals in the field of drug development. The protocols herein are designed to be robust and self-validating, offering insights into the underlying principles of each experimental step. This guide is structured to provide both the practical "how" and the critical "why," ensuring scientific integrity and reproducibility.

Introduction: Understanding this compound

This compound is an organic compound with the chemical formula C₉H₁₀FNO.[1] While its direct and specific biological activities are not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry. Acetamide derivatives have been explored for a range of biological activities, including antioxidant and potential anti-inflammatory effects.[2] The presence of a fluorinated phenyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

Given the limited specific data on this compound, this guide will focus on establishing a foundational framework for its characterization in cell-based assays. The following protocols are standard methods used to assess the preliminary biological impact of a novel compound on cellular health and function. These assays will serve as a starting point to elucidate the potential cytotoxic, anti-proliferative, or other effects of this compound.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₉H₁₀FNO[1]
Molecular Weight 167.18 g/mol [1]
CAS Number 326-65-8[1]
Appearance White crystalline solid[3]
Solubility Soluble in organic solvents (e.g., ethanol, methanol), slightly soluble in water.[3]

Foundational Cellular Assays: A Starting Point for Characterization

When investigating a compound with an unknown biological profile, a tiered approach is recommended. We begin with broad assessments of cell viability and cytotoxicity to determine a working concentration range. Subsequently, more specific assays for apoptosis and cell cycle progression can provide mechanistic insights.

Experimental_Workflow Compound This compound Viability Cell Viability/Cytotoxicity Assays (MTT, MTS) Compound->Viability Concentration Determine IC50 & Working Concentrations Viability->Concentration Apoptosis Apoptosis Assay (Annexin V/PI) Concentration->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Concentration->CellCycle Mechanism Elucidate Potential Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism

Figure 1: A logical workflow for the initial cell-based characterization of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]

Materials:

  • Cells treated with this compound (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at the predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis_Pathway cluster_0 Early Apoptosis cluster_1 Late Apoptosis / Necrosis PS Translocation PS Translocation Annexin V Binding Annexin V Binding PS Translocation->Annexin V Binding Membrane Permeabilization Membrane Permeabilization PI Influx PI Influx Membrane Permeabilization->PI Influx This compound This compound This compound->PS Translocation This compound->Membrane Permeabilization

Figure 2: Simplified pathway illustrating the principles of apoptosis detection with Annexin V and Propidium Iodide.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: The cell cycle consists of four distinct phases: G0/G1, S, and G2/M. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.[7]

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound as described previously and harvest them.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA, ensuring that PI only binds to DNA.

  • PI Staining: Add PI solution to the cells and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically measured on a linear scale.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Trustworthiness and Self-Validation

To ensure the reliability of the data generated from these protocols, the following controls are essential:

  • Positive Controls: For apoptosis assays, a known inducer of apoptosis (e.g., staurosporine) should be used to validate the assay's performance. For cell cycle analysis, cells treated with a known cell cycle inhibitor (e.g., nocodazole for G2/M arrest) should be included.

  • Vehicle Controls: All experiments must include a vehicle control (e.g., DMSO at the same final concentration as the highest dose of the test compound) to account for any effects of the solvent.

  • Untreated Controls: This group provides the baseline for cell health and proliferation.

  • Replicates: All experiments should be performed with at least three biological replicates to ensure statistical significance.

Conclusion and Future Directions

The application notes and protocols detailed in this document provide a robust starting point for the initial characterization of this compound in cell-based assays. By systematically evaluating its effects on cell viability, apoptosis, and the cell cycle, researchers can begin to build a biological profile for this compound. The data generated will be crucial in guiding further mechanistic studies, such as target identification and pathway analysis, to fully elucidate its potential as a therapeutic agent or research tool.

References

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Cold Spring Harbor Protocols, 2016(11).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Retrieved from [Link]

  • Gilbert, D. F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2,2,2-trifluoro-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

  • National Institutes of Health. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • ChemBK. (2024). N-(4-fluoro-3-methylphenyl)-Acetamide. Retrieved from [Link]

Sources

Application Notes and Protocols: N-(4-fluoro-2-methylphenyl)acetamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of N-(4-fluoro-2-methylphenyl)acetamide in Medicinal Chemistry

This compound, a substituted acetanilide, is a pivotal building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its strategic importance stems from the unique interplay of its substituents: the fluorine atom, the methyl group, and the acetamido moiety. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. The methyl group provides steric bulk and can influence the conformation of the molecule, while the acetamido group serves as a versatile handle for further chemical transformations. This combination makes this compound a valuable precursor for the synthesis of a wide range of complex molecules, including potent kinase inhibitors used in oncology.[1] This guide provides detailed protocols for the synthesis of this compound and its subsequent application in the synthesis of advanced intermediates.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₀FNO[2]
Molecular Weight 167.18 g/mol [2]
CAS Number 326-65-8[2]
Appearance White to off-white crystalline solid
Purity ≥98%[2]
Storage Sealed in a dry environment at room temperature.[2]

Synthesis of this compound

The synthesis of the title compound is a two-step process commencing from the commercially available 5-fluoro-2-nitrotoluene. The first step involves the reduction of the nitro group to an amine, followed by the acetylation of the resulting aniline derivative.

Workflow for the Synthesis of this compound

start 5-Fluoro-2-nitrotoluene step1 Reduction (e.g., H₂, Pd/C in Methanol) start->step1 intermediate 4-Fluoro-2-methylaniline step1->intermediate step2 Acetylation (Acetic Anhydride) intermediate->step2 product This compound step2->product

Caption: Synthesis workflow for this compound.

Part 1: Synthesis of 4-Fluoro-2-methylaniline

Protocol:

  • Reaction Setup: To a solution of 5-fluoro-2-nitrotoluene (1.0 eq) in methanol, add 10% palladium on carbon (Pd/C) (0.01 eq).

  • Hydrogenation: Stir the reaction mixture at room temperature and bubble hydrogen gas (H₂) through the solution for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the solid catalyst and wash the solids with dichloromethane (DCM).

  • Purification: Combine the filtrate and the DCM wash, and concentrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford 4-fluoro-2-methylaniline as a pink oil.

Part 2: Acetylation of 4-Fluoro-2-methylaniline

Protocol:

  • Reaction Setup: Dissolve 4-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) to the solution. The reaction is typically exothermic.

  • Reaction Time: Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.

  • Work-up: Upon completion, the reaction mixture can be poured into water to precipitate the product.

  • Purification: The crude this compound can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Application in the Synthesis of Advanced Intermediates: Electrophilic Bromination

The acetamido group in this compound is a moderately activating ortho-, para-director for electrophilic aromatic substitution. This allows for the selective introduction of substituents onto the aromatic ring. A key transformation is bromination, which yields a versatile intermediate for further cross-coupling reactions.

Regioselectivity of Bromination

The directing effects of the substituents on the aromatic ring of this compound guide the incoming electrophile. The strongly activating acetamido group directs ortho and para. The methyl group is also an ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. The position ortho to the acetamido group and meta to the fluorine and methyl groups is sterically hindered. Therefore, the most likely position for electrophilic substitution is ortho to the acetamido group and meta to the fluorine and methyl groups.

Protocol for the Bromination of this compound

This protocol is based on general procedures for the bromination of activated aromatic compounds using N-bromosuccinimide (NBS).

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask.

  • Addition of Brominating Agent: Add N-bromosuccinimide (1.05 eq) to the solution. A catalytic amount of a protic acid, such as sulfuric acid, can be added to increase the rate of reaction.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to consume any remaining bromine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-(2-bromo-4-fluoro-6-methylphenyl)acetamide, can be purified by recrystallization or column chromatography.

Reaction Scheme: Bromination

start This compound reagents N-Bromosuccinimide (NBS) Acetonitrile/Acetic Acid start->reagents product N-(2-bromo-4-fluoro-6-methylphenyl)acetamide reagents->product

Caption: Bromination of this compound.

Application in the Synthesis of Kinase Inhibitors

Substituted anilines derived from this compound are key fragments in the synthesis of numerous kinase inhibitors. For instance, the core structure is found in molecules designed to target Aurora Kinase B and FMS-like Tyrosine Kinase 3 (FLT3), which are implicated in various cancers.[4][5] The bromo-derivative, N-(2-bromo-4-fluoro-6-methylphenyl)acetamide, is a valuable precursor for introducing this fragment into larger molecules via cross-coupling reactions.

Conceptual Synthetic Pathway to a Kinase Inhibitor Core

The following diagram illustrates a conceptual pathway where the brominated intermediate is utilized in a Suzuki or Buchwald-Hartwig cross-coupling reaction, followed by deprotection of the acetamido group to reveal the aniline, which can then be further functionalized.

start N-(2-bromo-4-fluoro-6-methylphenyl)acetamide step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->step1 intermediate1 Coupled Intermediate step1->intermediate1 step2 Deprotection (Hydrolysis) (e.g., HCl, heat) intermediate1->step2 intermediate2 Substituted Aniline step2->intermediate2 step3 Further Functionalization (e.g., Amide bond formation) intermediate2->step3 product Kinase Inhibitor Scaffold step3->product

Caption: Conceptual workflow for utilizing the brominated intermediate.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its strategic substitution pattern allows for controlled functionalization of the aromatic ring, providing access to a wide array of complex molecules. The protocols outlined in this guide provide a solid foundation for researchers to utilize this valuable intermediate in their synthetic endeavors, particularly in the development of novel therapeutics. The ability to introduce bromine ortho to the acetamido group opens up a plethora of possibilities for constructing intricate molecular architectures through modern cross-coupling methodologies.

References

  • Lead Sciences. (n.d.). This compound. Available at: [Link]

  • Geetha, D., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 553–558. Available at: [Link]

  • ResearchGate. (2025). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

Sources

Application Notes and Protocols for Developing Antitubercular Agents with 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tuberculosis (TB) remains a formidable global health challenge, necessitating the urgent development of novel therapeutic agents.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis underscores the critical need for new drugs with novel mechanisms of action.[1][2][3] The 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide scaffold has emerged as a promising starting point for the development of new antitubercular agents. A novel series of these compounds has demonstrated potent to moderate activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL.[4][5] Notably, one of the most potent derivatives, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (compound 3m), exhibited an MIC of 4 μg/mL against both the standard H37Rv strain and a rifampin-resistant clinical isolate.[4]

This comprehensive guide provides detailed protocols for the synthesis, characterization, and biological evaluation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antitubercular therapies. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further lead optimization and preclinical development.

I. Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

The synthesis of the target compounds is a two-step process, commencing with the preparation of a key intermediate, 2-(3-fluoro-4-nitrophenoxy)acetic acid, followed by its coupling with various substituted anilines.

Protocol 1: Synthesis of 2-(3-fluoro-4-nitrophenoxy)acetic acid (Intermediate 1)

This protocol outlines the synthesis of the core acidic intermediate.

Materials:

  • 3-Fluoro-4-nitrophenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K2CO3)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 3-fluoro-4-nitrophenol in acetone, add anhydrous potassium carbonate and ethyl chloroacetate.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl 2-(3-fluoro-4-nitrophenoxy)acetate.

  • To a solution of the crude ester in ethanol, add a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 2-3 hours.

  • After completion of the hydrolysis, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to afford 2-(3-fluoro-4-nitrophenoxy)acetic acid (Intermediate 1).

Protocol 2: Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives (3a-p)

This protocol details the amide coupling reaction to generate the final derivatives.

Materials:

  • 2-(3-fluoro-4-nitrophenoxy)acetic acid (Intermediate 1)

  • Substituted anilines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc) for crystallization

Procedure:

  • Dissolve 2-(3-fluoro-4-nitrophenoxy)acetic acid (Intermediate 1) in dichloromethane.

  • Add EDCI, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the respective substituted aniline to the reaction mixture.

  • Continue stirring at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by crystallization from ethyl acetate to obtain the desired 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives (3a-p).[6]

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Amide Coupling A 3-Fluoro-4-nitrophenol C Intermediate Ester A->C K2CO3, Acetone, Reflux B Ethyl chloroacetate B->C D Intermediate 1 (2-(3-fluoro-4-nitrophenoxy)acetic acid) C->D NaOH, Ethanol, H2O F Final Derivatives (3a-p) D->F EDCI, HOBt, DIPEA, DCM E Substituted Anilines E->F

Caption: Synthetic workflow for 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.

Physicochemical Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

CompoundMolecular FormulaMelting Point (°C)1H-NMR (DMSO-d6) δ ppm13C-NMR (DMSO-d6) δ ppmHRMS (TOF) m/z [M+Na+]
3a C14H10ClFN2O4150-15110.39 (s, 1H), 8.19 (t, J = 1.6 Hz, 1H), 7.82 (s, 1H), 7.50 (d, J = 8.4 Hz, 1H), 7.37 (t, J = 8 Hz, 1H), 7.27 (d, J = 6.8 Hz, 1H), 7.16 (d, J = 7.6 Hz, 1H), 7.05 (d, J = 9.2 Hz, 1H), 4.95 (s, 2H)165.98, 164.05, 158.05, 155.45, 139.95, 133.36, 130.80, 128.29, 123.79, 119.24, 111.94, 104.66, 67.68347.0221
3b C14H9Cl2FN2O4175-17610.49 (s, 1H), 8.19 (t, J = 9.2 Hz, 1H), 7.80 (d, J = 13.6 Hz, 1H), 7.62-7.53 (m, 2H), 7.27 (dd, J = 13.6 Hz, 2.4 Hz, 1H), 7.05(dd, J = 8.8 Hz, 2 Hz, 1H), 4.95 (s, 2H)166.08, 163.93, 157.99, 155.39, 138.53, 131.25, 130.96, 128.24, 125.51, 121.02, 119.84, 104.73, 104.48, 67.61382.9813
3c C14H9BrF2N2O4160-16210.16 (s, 1H), 8.13 (t, J = 8.8 Hz, 1H), 7.83 (t, J = 8 Hz, 1H), 7.64 (d, J = 10 Hz, 1H), 7.41 (d, J = 8 Hz, 1H), 7.24 (d, J = 13.2 Hz, 1H), 7.03 (d, J = 8.8 Hz, 1H), 5.01 (s, 2H)166.18, 164.11, 158.05, 155.34, 152.74, 128.27, 127.86, 125.93, 125.22, 119.29, 116.70, 111.91, 104.59, 67.61387.1709 [M+H+]
3k C15H10F4N2O4146-1479.94 (s, 1H), 8.20 (t, J = 9.2 Hz, 1H), 7.78 (d, J = 6.8 Hz, 1H), 7.72 (t, J = 8 Hz, 1H), 7.57 (d, J = 8 Hz, 1H), 7.51 (t, J =7.6 Hz, 1H), 7.22 (dd, J = 13.2 Hz, 2.4 Hz, 1H), 7.04 (dd, J = 9.2 Hz, 2 Hz, 1H), 4.98 (s, 2H)166.99, 163.99, 157.79, 156.06, 134.89, 133.66, 131.00, 128.44, 127.67, 126.89, 124.86, 123.05, 112.31, 104.71, 67.85381.0459

Note: The data presented is based on previously published results for representative compounds.[6]

II. In Vitro Antitubercular Activity Evaluation

The primary assessment of antitubercular activity is the determination of the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

Protocol 3: MIC Determination by Broth Microdilution Method

This protocol is based on established guidelines for antimicrobial susceptibility testing of M. tuberculosis.[7][8]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

  • Test compounds (dissolved in DMSO)

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls

  • Sterile 96-well U-shaped microtiter plates

  • Sterile saline with 0.05% Tween 80

  • Glass beads

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv on Middlebrook 7H10 or 7H11 agar.

    • Aseptically transfer several colonies into a sterile tube containing saline with Tween 80 and glass beads.

    • Vortex for 1-2 minutes to create a homogenous suspension.

    • Allow large particles to settle and adjust the supernatant to a 0.5 McFarland standard.

    • Dilute the adjusted suspension 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 105 CFU/mL.[7][9]

  • Plate Preparation:

    • Perform two-fold serial dilutions of the test compounds and control drugs in the 96-well plate using Middlebrook 7H9 broth. The final concentration range should typically be from 0.015 to 128 µg/mL.[9]

    • Include a drug-free well as a growth control and a well with only broth as a sterility control.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 36°C ± 1°C.[8][9]

  • Reading and Interpretation:

    • Read the plates when visible growth is observed in the 1:100 diluted growth control well, typically between 7 and 21 days.[9]

    • The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria.[7][8]

Antitubercular Activity Data

The following table presents the MIC values for a selection of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives against M. tuberculosis H37Rv.

CompoundSubstitution on Phenyl RingMIC (µg/mL)
3a 3-Cl16
3b 3,4-diCl32
3i 3-Br32
3m 2-NO24

Note: Data from a published study.[4]

III. In Vitro Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the synthesized compounds against mammalian cells to determine their selectivity and potential for therapeutic use.[10][11][12]

Protocol 4: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Vero cells (or other suitable normal cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Seed Vero cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

    • Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Cytotoxicity Data

The 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been reported to exhibit no significant cytotoxicity against a Vero cell line, indicating a favorable safety profile.[5]

Biological_Evaluation_Workflow cluster_antimicrobial Antitubercular Activity cluster_cytotoxicity Cytotoxicity Assessment A Synthesized Derivatives B MIC Determination (Broth Microdilution) A->B D MTT Assay A->D C Activity against M. tuberculosis B->C E Selectivity and Safety Profile D->E

Caption: Workflow for the biological evaluation of antitubercular agents.

IV. Conclusion and Future Directions

The 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide scaffold represents a promising avenue for the development of novel antitubercular agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these derivatives. The potent activity and favorable safety profile of certain analogues, particularly compound 3m, warrant further investigation.[4][5]

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate a broader range of derivatives to further elucidate the SAR and optimize antitubercular potency.

  • Mechanism of Action Studies: Investigate the molecular target and mechanism of action of these compounds to understand their mode of killing M. tuberculosis.[3][13][14]

  • In Vivo Efficacy Studies: Evaluate the most promising compounds in animal models of tuberculosis to assess their in vivo efficacy and pharmacokinetic properties.[15]

  • Lead Optimization: Further modify the lead compounds to improve their potency, selectivity, and drug-like properties.

By following these integrated chemical and biological approaches, the scientific community can advance the development of this promising class of compounds into next-generation antitubercular drugs.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • National Institutes of Health. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
  • New Anti-Tuberculosis Drugs with Novel Mechanisms of Action. (2008, August 1). Current Medicinal Chemistry.
  • Da-Ta Biotech. Cytotoxicity Assays: Measurement Of Cell Death.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Rivers, E. C., & Mancera, R. L. (2008). New anti-tuberculosis drugs with novel mechanisms of action. Current medicinal chemistry, 15(19), 1956–1967.
  • Bentham Science. New Anti-Tuberculosis Drugs with Novel Mechanisms of Action.
  • Benchchem. Unraveling the Mechanism of Action of Novel Tuberculosis Inhibitors: A Comparative Guide.
  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
  • Zhang, Y., Liu, Y., Li, G., Wang, Y., Zhang, L., & Zhang, Y. (2012). Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents. Molecules (Basel, Switzerland), 17(2), 2248–2258.
  • Antimicrobial Agents and Chemotherapy. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021, July 16).
  • Expert Opinion on Drug Discovery. Update on in vitro cytotoxicity assays for drug development. (2025, August 7).
  • ResearchGate. (PDF) Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination.
  • Creative Diagnostics. Screening and Evaluation of Anti-Tuberculosis Compounds.
  • Expert Opinion on Drug Discovery. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection.
  • ResearchGate. (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis.
  • mBio. Novel Antimicrobials from Uncultured Bacteria Acting against Mycobacterium tuberculosis. (2020, August 4).
  • PubMed. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021, July 16).
  • Benchchem. Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular agent-16.
  • PubMed. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination.

Sources

Application Notes: N-(4-fluoro-2-methylphenyl)acetamide as a Key Scaffold for the Synthesis of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with Precision

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins.[1][2] However, the discovery of two principal COX isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is a constitutive enzyme essential for homeostatic functions like protecting the gastric lining, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][3]

Traditional NSAIDs inhibit both isoforms, leading to potent anti-inflammatory effects but also carrying a risk of gastrointestinal side effects.[4][5] This led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide targeted anti-inflammatory and analgesic action while sparing the protective functions of COX-1.[4][6][7][8] A key structural feature of many potent coxibs, like Celecoxib, is a 1,2-diarylheterocycle.[4][5]

This guide details the strategic use of N-(4-fluoro-2-methylphenyl)acetamide as a versatile starting scaffold for the synthesis of a representative selective COX-2 inhibitor, herein designated "Fluoro-Coxib." The fluorine and methyl substitutions on the phenyl ring are critical design elements that can influence the compound's metabolic stability and binding affinity. This document provides detailed protocols, mechanistic insights, and characterization data for researchers in medicinal chemistry and drug development.

Overall Synthetic Strategy

The synthesis of "Fluoro-Coxib" from this compound is a multi-step process designed to build the final diarylpyrazole structure. The core logic is to first modify the starting acetanilide to create a reactive aniline intermediate, which is then used to construct the central pyrazole ring, followed by the installation of the sulfonamide group crucial for COX-2 selectivity.

G A This compound (Starting Material) B Nitration (Electrophilic Aromatic Substitution) A->B C N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide B->C D Acid Hydrolysis (Deprotection) C->D E 4-Fluoro-2-methyl-5-nitroaniline (Key Aniline Intermediate) D->E F Diazotization & Reduction E->F G (4-Fluoro-2-methyl-5-nitrophenyl)hydrazine F->G H Condensation & Cyclization (Pyrazole Ring Formation) G->H I Diarylpyrazole Core H->I J Sulfonylation I->J K Final Product: 'Fluoro-Coxib' J->K

Caption: High-level workflow for the synthesis of 'Fluoro-Coxib'.

Part 1: Synthesis of the Key Aniline Intermediate

The initial steps focus on modifying the starting material to introduce a nitro group, which is a precursor to the hydrazine functionality required for pyrazole synthesis.

Protocol 1.1: Nitration of this compound

This step introduces a nitro group onto the aromatic ring via electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group.[9] The methyl group is also ortho-, para-directing. The regioselectivity is governed by the combined directing effects and steric hindrance, leading to nitration predominantly at the C-5 position, which is para to the powerful acetamido director and ortho to the methyl group.

Justification of Method: The use of a protected amine (acetamide) is crucial. Direct nitration of the corresponding aniline would lead to oxidation of the highly reactive amino group and poor regioselectivity.[10] The acyl group is later removed via hydrolysis.[10]

Protocol Steps:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5°C, slowly add 20 mmol of this compound to 15 mL of concentrated sulfuric acid. Stir until fully dissolved.

  • Prepare the nitrating mixture by slowly adding 22 mmol of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, keeping the temperature below 10°C.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30 minutes, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.[11]

  • Collect the precipitated solid, N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide, by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Dry the product in a vacuum oven at 50-60°C.

Protocol 1.2: Acid Hydrolysis of the Acetamide Group

This step deprotects the amine by hydrolyzing the amide bond to yield the key aniline intermediate.

Justification of Method: Acid-catalyzed hydrolysis is an effective method for removing the acetyl protecting group.[10][11]

Protocol Steps:

  • Combine the dried N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide (15 mmol), 30 mL of 70% sulfuric acid, and 20 mL of water in a round-bottom flask.[10]

  • Heat the mixture under reflux for 45-60 minutes, monitoring the disappearance of the starting material by TLC.[10][11]

  • Allow the solution to cool to room temperature and then pour it into a beaker containing 150 g of ice.

  • Neutralize the acidic solution by slowly adding 10% aqueous sodium hydroxide until the pH is ~8-9, which will precipitate the product.

  • Extract the product, 4-fluoro-2-methyl-5-nitroaniline, into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an ethanol/water mixture.

Part 2: Construction of the Pyrazole Core and Final Product

With the key aniline intermediate in hand, the subsequent steps focus on building the characteristic diarylpyrazole structure of a coxib.

Protocol 2.1: Diazotization and Reduction to Hydrazine

This two-step, one-pot sequence converts the aniline into a hydrazine, which is essential for forming the pyrazole ring. The aniline is first converted to a diazonium salt, which is then reduced in situ.

Protocol Steps:

  • Suspend the purified 4-fluoro-2-methyl-5-nitroaniline (10 mmol) in a mixture of 25 mL of water and 5 mL of concentrated hydrochloric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Add a solution of sodium nitrite (11 mmol) in 5 mL of water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (40 mmol) in 10 mL of concentrated hydrochloric acid, also cooled to 0°C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 5°C.

  • After addition, stir the reaction mixture for an additional 2 hours at 0-5°C.

  • Collect the precipitated hydrazine hydrochloride salt by vacuum filtration and wash with a small amount of cold diethyl ether.

Protocol 2.2: Condensation and Cyclization to form the Pyrazole

This is the key ring-forming step where the hydrazine reacts with a β-diketone to form the pyrazole core. The choice of diketone determines the substituents on the final pyrazole ring. For a Celecoxib-like structure, a trifluoromethyl-β-diketone is used.[3]

Justification of Method: The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for synthesizing pyrazole rings.[12][13]

Protocol Steps:

  • Dissolve the hydrazine hydrochloride salt (8 mmol) and 4,4,4-trifluoro-1-(4-sulfamoylphenyl)butane-1,3-dione (8 mmol) in 50 mL of absolute ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product should precipitate from the solution.

  • If precipitation is incomplete, reduce the volume of the solvent under vacuum.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum. This yields the final product, "Fluoro-Coxib."

Analytical Characterization of "Fluoro-Coxib"

The identity and purity of the synthesized "Fluoro-Coxib" must be confirmed using standard analytical techniques.

Analytical Technique Expected Results for "Fluoro-Coxib"
¹H NMR Signals corresponding to aromatic protons on both phenyl rings, a singlet for the pyrazole proton, a singlet for the methyl group protons, and a broad singlet for the sulfonamide (-SO₂NH₂) protons.
¹³C NMR Resonances for all unique carbon atoms, including the CF₃ carbon (quartet due to C-F coupling), aromatic carbons (some showing C-F coupling), and the pyrazole ring carbons.
IR Spectroscopy (KBr) Characteristic peaks for N-H stretching (sulfonamide), C=N and C=C stretching (pyrazole and aromatic rings), S=O stretching (sulfonamide), and C-F stretching.
Mass Spectrometry (ESI-MS) A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the final product.
HPLC Purity Analysis A single major peak with >98% purity, analyzed using a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid, with UV detection at 254 nm.

Mechanism of Action: Selective COX-2 Inhibition

Selective COX-2 inhibitors like Celecoxib and the target "Fluoro-Coxib" owe their selectivity to a key structural difference between the two COX isoforms.[4] The COX-2 active site has a larger, more accommodating side pocket that is absent in COX-1.[4] The bulky sulfonamide group (-SO₂NH₂) on the coxib molecule fits into this specific side pocket, anchoring the inhibitor firmly within the COX-2 active site and blocking its function.[5][14] This interaction is not possible in the more constricted COX-1 active site, thus conferring selectivity.

cluster_0 Inflammatory Stimuli cluster_1 COX-1 Pathway (Constitutive) cluster_2 COX-2 Pathway (Inducible) Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 PGs_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_Inflammatory Fluoro-Coxib Fluoro-Coxib Fluoro-Coxib->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by 'Fluoro-Coxib'.

Safety and Handling Precautions

The synthesis protocols described involve the use of hazardous materials. Adherence to strict laboratory safety protocols is mandatory.

  • Acids and Bases: Concentrated sulfuric acid, nitric acid, and sodium hydroxide are highly corrosive. Always handle them inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Organic Solvents: Ethyl acetate and ethanol are flammable. Avoid open flames and work in a well-ventilated area.

  • Reactive Intermediates: Diazonium salts can be explosive when dry. They should be kept in solution and used immediately after preparation. Tin(II) chloride is a reducing agent and should be handled with care.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
  • What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. (n.d.). MedicineNet.
  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2019). Bioorganic Chemistry.
  • A Study on Electrophilic Aromatic Substitution of Acetanilide. (2025). International Journal of Advanced Research in Science, Communication and Technology.
  • Hinson, J. A., Roberts, D. W., & James, L. P. (n.d.). COX Inhibitors. StatPearls.
  • Brogden, R. N. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry.
  • Suleyman, H., Demircan, B., & Karagoz, Y. (2008). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Improving the regioselectivity of nitration for N-(o-tolyl)acetamide. (n.d.). Benchchem.
  • Electrophilic Aromatic Substitution. (n.d.). University of Missouri-St. Louis.
  • Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy.
  • Grosser, T., Fries, S., & FitzGerald, G. A. (2006). The pharmacology of selective inhibition of COX-2. Trends in Pharmacological Sciences.
  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. (2006). Journal of Chemical Education.
  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic.
  • Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors. (2004). Globe Thesis.
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. (n.d.). Benchchem.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2014). Molecules.
  • Rajesh Reddy, P., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • N-(5-chloro-4-fluoro-2-methylphenyl)acetamide. (2023). Smolecule.
  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2016). Molecules.
  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). Scientific Reports.
  • Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. (2012). European Journal of Medicinal Chemistry.
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). Scientific Reports.
  • Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. (2014). Molecules.
  • N-(4-fluorophenyl)acetamide. (n.d.). PubChem.
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). Molecules.
  • Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. (2020). Molecules.
  • 2,2,2-trifluoro-N-(4-methylphenyl)acetamide. (2025). Chemical Synthesis Database.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). Journal of Medicinal Chemistry.
  • QSAR analysis of diaryl COX-2 inhibitors: Comparison of feature selection and train-test data selection methods. (2015). European Journal of Medicinal Chemistry.
  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). Molecules.
  • Fluoroacetamide. (n.d.). Wikipedia.
  • N-(4-fluoro-3-methylphenyl)-Acetamide. (2024). ChemBK.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). European Journal of Medicinal Chemistry.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals.

Sources

protocol for the acetylation of 4-fluoro-2-methoxyaniline in flow chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the continuous flow acetylation of 4-fluoro-2-methoxyaniline to synthesize N-(4-fluoro-2-methoxyphenyl)acetamide. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including key building blocks for targeted cancer therapies like Osimertinib.[1][2] By leveraging the advantages of flow chemistry, this protocol offers a safer, more efficient, and scalable alternative to traditional batch processing.[3][4] The described methodology emphasizes precise control over reaction parameters, leading to high yields and purity. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and scalable continuous manufacturing processes.

Introduction: The Rationale for Flow Chemistry

The acetylation of anilines is a fundamental transformation in organic synthesis, often employed to protect the amino group during subsequent reactions.[5] While batch acetylation is a well-established procedure, it can present challenges related to heat and mass transfer, especially when scaled up.[2] Continuous flow chemistry offers a compelling solution by providing superior control over these parameters.[4][6] The high surface-area-to-volume ratio in microreactors or coiled tube reactors ensures efficient heat dissipation, mitigating risks associated with exothermic reactions.[4] Furthermore, the precise control over residence time and stoichiometry in a flow system minimizes the formation of byproducts and allows for rapid process optimization.[7][8]

This protocol details the acetylation of 4-fluoro-2-methoxyaniline, a reaction that often precedes more hazardous transformations such as nitration.[1][2] Executing this initial step in a continuous flow setup not only enhances its safety and efficiency but also allows for a "telescoped" synthesis where the output of one reactor flows directly into the next, streamlining the overall manufacturing process.[1]

Reaction Scheme and Mechanism

The acetylation of 4-fluoro-2-methoxyaniline involves the reaction of the primary amine with acetic anhydride to form an acetamide. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the acetic anhydride.[9][10] This is followed by the elimination of an acetate ion as a leaving group and subsequent deprotonation to yield the stable amide product, N-(4-fluoro-2-methoxyphenyl)acetamide, and acetic acid as a byproduct.[9]

Reaction:

Caption: Schematic of the continuous flow acetylation setup.

Step-by-Step Procedure
  • System Assembly: Assemble the flow chemistry setup as depicted in the workflow diagram within a fume hood. Ensure all connections are secure.

  • Priming the System: Prime the pumps and tubing with the respective feed solutions to remove any air bubbles and ensure a continuous flow.

  • Initiating the Reaction: Start the pumps at the specified flow rates.

    • Pump 1 (Aniline Solution): 666 µL/min.

    • Pump 2 (Acetic Anhydride): 40 µL/min.

  • Reaction and Residence Time: The two streams are mixed in the T-piece and enter the residence time coil. The total flow rate is 706 µL/min. For a 5 mL reactor volume, this corresponds to a residence time of approximately 7 minutes. [1]The reaction is typically conducted at ambient temperature.

  • Steady State and Collection: Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product stream.

  • Work-up and Analysis: The output stream is a solution of N-(4-fluoro-2-methoxyphenyl)acetamide and acetic acid in excess acetic acid. For isolation, the product can be crystallized by quenching the reaction mixture in water. [1]The purity and yield can be determined by standard analytical techniques such as HPLC, GC-MS, and NMR.

Optimization and Process Parameters

The following table summarizes the key process parameters for this protocol. [1]Optimization of these parameters may be necessary depending on the specific equipment and desired throughput. Increasing the temperature can significantly reduce the required residence time, thereby increasing the space-time yield. [1]

Parameter Value Rationale
Substrate Concentration 0.5 M A practical concentration to balance throughput and solubility. [1]
Acetic Anhydride 1.2 equivalents A slight excess ensures complete conversion of the starting material. [1]
Total Flow Rate 706 µL/min This, combined with the reactor volume, dictates the residence time.
Reactor Volume 5 mL Provides sufficient residence time for complete reaction at the given flow rates. [1]
Residence Time ~7 minutes Demonstrated to be sufficient for high conversion at ambient temperature. [1]
Temperature Ambient The reaction is efficient at room temperature, but can be heated to increase rate. [1]

| Pressure | Atmospheric | The reaction does not require elevated pressure. |

Safety and Self-Validation

Trustworthiness through Inherent Safety: Flow chemistry significantly enhances the safety profile of this acetylation, particularly when it is a precursor to a more hazardous step like nitration. [2][3]The small reactor volume limits the amount of material reacting at any given time, drastically reducing the risk of thermal runaway. [4] Self-Validating System: The protocol's robustness is ensured by the precise control of key parameters.

  • Stoichiometry: The use of accurate pumps ensures a constant and precise molar ratio of reactants, leading to consistent product quality.

  • Residence Time: The fixed reactor volume and flow rates guarantee that every portion of the reaction mixture is subjected to the same reaction time, ensuring uniform conversion. [7]* Temperature Control: While run at ambient temperature, should heating be required for optimization, the high surface-area-to-volume ratio of the tubing allows for highly efficient and uniform heat transfer.

Conclusion

This application note outlines a robust and efficient protocol for the continuous flow acetylation of 4-fluoro-2-methoxyaniline. By utilizing a continuous flow setup, this process offers significant advantages in terms of safety, control, and scalability over traditional batch methods. The detailed procedure and parameterization provide a solid foundation for researchers and process chemists to implement this key transformation in their laboratories and for pilot-scale production, paving the way for more integrated and efficient synthesis of complex pharmaceutical intermediates.

References

  • Köckinger, M., Wyler, B., Aellig, C., Roberge, D. M., Hone, C. A., & Kappe, C. O. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(11), 2464–2474. [Link]

  • PubChem. (n.d.). Acetamide, N-(4-fluoro-2-methoxyphenyl)-. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxyaniline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Gong, T., et al. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

  • Hone, C. A., & Kappe, C. O. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, 26(22), 7037. [Link]

  • Nagy, B., & Kappe, C. O. (2015). Strategic Application of Residence-Time Control in Continuous-Flow Reactors. Chemistry – A European Journal, 21(39), 13586-13591. [Link]

  • Asynt. (n.d.). A Guide to Flow Chemistry Equipment. Retrieved January 11, 2026, from [Link]

  • Jamison, T. F., & Jensen, K. F. (2018). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Nature Protocols, 13(4), 596-618. [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved January 11, 2026, from [Link]

  • Quora. (2018). What happens to acetic anhydride after reacting with aniline?. Retrieved January 11, 2026, from [Link]

  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?. r/chemhelp. Retrieved January 11, 2026, from [Link]

  • University of Liège. (2025). Hazardous reactions made safer through flow technology. ScienceDaily. Retrieved January 11, 2026, from [Link]

  • Amar Equipment Pvt. Ltd. (2025). Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. Retrieved January 11, 2026, from [Link]

  • Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1250-1271. [Link]

  • Cole, K. P., et al. (2017). A Platform for Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering, 5(9), 8173–8181. [Link]

  • NCERT. (n.d.). Amines. Retrieved January 11, 2026, from [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of N-(4-fluoro-2-methylphenyl)acetamide with Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Binding Affinities Through In Silico Exploration

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This methodology has become an indispensable tool in modern drug discovery, offering a virtual screening platform to identify and optimize potential drug candidates by simulating their interaction with a biological target at an atomic level.[2] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of the small molecule N-(4-fluoro-2-methylphenyl)acetamide with a relevant biological target.

Given the prevalence of the N-phenylacetamide scaffold in a variety of enzyme inhibitors, including those for Carbonic Anhydrases (CAs), Cyclooxygenase (COX), and α-glucosidase, we have selected Human Carbonic Anhydrase II (CA II) as the target protein for this application note.[3][4][5] CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3][6][7] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[3][6][7] The availability of numerous high-resolution crystal structures of CA II in the Protein Data Bank (PDB), often in complex with inhibitors, provides an excellent framework for validating our docking protocol.

This document is structured to provide not just a step-by-step methodology but also the scientific rationale behind each procedural choice, ensuring a robust and reproducible virtual experiment. We will navigate through the essential stages of molecular docking: from target and ligand preparation to the critical analysis of the resulting binding poses and energies.

I. Foundational Principles: The 'Lock and Key' in a Digital Realm

At its core, molecular docking operates on the principle of complementarity between a ligand (the "key") and the binding site of a protein (the "lock"). The process computationally explores various conformations of the ligand within the protein's active site, evaluating the energetic favorability of each pose. This evaluation is performed by a scoring function, which approximates the binding free energy of the complex.[1] A lower, more negative docking score generally indicates a more favorable binding interaction.[3]

The overall workflow of a molecular docking study can be conceptualized as a multi-stage process, as illustrated in the diagram below. Each stage is critical for the accuracy and reliability of the final results.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation grid Grid Generation p_prep->grid l_prep Ligand Preparation docking Molecular Docking l_prep->docking grid->docking results Results Analysis docking->results validation Protocol Validation results->validation

Figure 1: A generalized workflow for a molecular docking study, highlighting the key phases from preparation to analysis.

II. Pre-Docking Preparations: Setting the Stage for Accurate Simulation

The quality of the input structures for both the protein and the ligand is paramount to the success of a molecular docking experiment. This preparatory phase involves cleaning and optimizing the raw structural data to ensure it is suitable for the docking algorithm.

A. Target Protein Preparation: Human Carbonic Anhydrase II

For this study, we will utilize the crystal structure of Human Carbonic Anhydrase II. A suitable entry can be obtained from the RCSB Protein Data Bank (PDB). For instance, PDB ID: 2I78 provides a high-resolution structure of human dipeptidyl peptidase IV, which is a good example of a well-resolved protein structure. However, for our specific target, we will search for a CA II structure. A search of the PDB reveals numerous structures; we will select one with a co-crystallized inhibitor to aid in defining the binding site and for validation purposes.

Protocol 1: Protein Preparation

  • Structure Retrieval: Download the PDB file of Human Carbonic Anhydrase II with a bound inhibitor.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any protein chains that are not part of the biological monomer.[8] The co-crystallized ligand should be saved as a separate file for validation purposes.

  • Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If present, these should be modeled using software like Modeller or the loop modeling tools within molecular visualization programs.

  • Addition of Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for a physiological pH.[8]

  • Charge Assignment: Assign partial charges to each atom of the protein. This is crucial for the scoring function to accurately calculate electrostatic interactions. Commonly used force fields for charge assignment include AMBER or CHARMM.

  • Final Structure Output: Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).

protein_prep_workflow start Start: Raw PDB File retrieve Retrieve PDB Structure start->retrieve clean Remove Water & Heteroatoms retrieve->clean model_loops Model Missing Loops/Residues clean->model_loops add_hydrogens Add Hydrogen Atoms model_loops->add_hydrogens assign_charges Assign Partial Charges add_hydrogens->assign_charges end End: Prepared Protein File (e.g., PDBQT) assign_charges->end

Figure 2: Workflow for the preparation of the target protein for molecular docking.

B. Ligand Preparation: this compound

The ligand, this compound, needs to be converted into a 3D structure and prepared in a similar manner to the protein.

Protocol 2: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.

  • Energy Minimization: The initial 3D structure may not be in its lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable conformation.

  • Charge Assignment: Assign partial charges to the ligand atoms. For small molecules, Gasteiger charges are commonly used.[9]

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.

  • Final Structure Output: Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

III. The Docking Simulation: Probing the Binding Site

With the prepared protein and ligand, the next step is to define the search space for the docking simulation and then execute the docking run.

A. Grid Generation: Defining the Search Space

The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will attempt to place the ligand.[4][10] The size and center of the grid box are critical parameters. If a co-crystallized ligand is available, its position can be used to define the center of the grid box.[11] If the binding site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein surface, although this is computationally more intensive and may be less accurate.[12]

Protocol 3: Grid Box Generation

  • Identify the Binding Site: Visualize the prepared protein structure. If a co-crystallized inhibitor was present in the original PDB file, the active site is the region it occupied. Key residues of the CA II active site can also be identified from the literature.

  • Define Grid Center: Set the center of the grid box to the geometric center of the identified binding site or the co-crystallized ligand.

  • Set Grid Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for its rotation and translation. A common practice is to have the box extend approximately 10-15 Å beyond the ligand in each direction.

  • Generate Grid Parameter File: Save the grid box coordinates and dimensions in a grid parameter file that will be used by the docking software.

B. Executing the Docking Run

This is the core computational step where the docking software explores the conformational space of the ligand within the defined grid box and calculates the binding affinity for each pose.

Protocol 4: Performing the Molecular Docking

  • Select Docking Software: For this protocol, we will use AutoDock Vina, a widely used and validated open-source docking program.

  • Input Files: Provide the prepared protein and ligand files (in PDBQT format) and the grid parameter file as input to the docking software.

  • Configure Docking Parameters: Set the parameters for the docking run. This includes the exhaustiveness of the search, which determines the computational effort spent on exploring the conformational space. A higher exhaustiveness value increases the chances of finding the optimal binding pose but also increases the computation time.

  • Run the Simulation: Execute the docking command. The software will generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores.

IV. Post-Docking Analysis: Interpreting the Results

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. A thorough analysis of these results is crucial to derive meaningful insights.

A. Analyzing Docking Scores and Binding Poses

The primary metric for evaluating the docking results is the docking score, which is an estimation of the binding affinity.[3]

ParameterDescriptionTypical Interpretation
Docking Score (Binding Affinity) An estimate of the free energy of binding (in kcal/mol).More negative values indicate stronger predicted binding.[13]
Root Mean Square Deviation (RMSD) The average distance between the atoms of the docked pose and a reference pose (e.g., the co-crystallized ligand).RMSD values < 2.0 Å are generally considered a good prediction.[7][13]
Binding Pose The predicted 3D orientation and conformation of the ligand in the protein's binding site.Visual inspection is necessary to assess the plausibility of the pose.

Table 1: Key parameters for the analysis of molecular docking results.

B. Visualizing and Interpreting Interactions

Visual inspection of the top-ranked binding poses is essential to understand the nature of the predicted interactions between the ligand and the protein.[13]

Protocol 5: Analysis of Docking Results

  • Load the Complex: Open a molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio Visualizer) and load the prepared protein structure and the output file containing the docked ligand poses.

  • Examine the Top-Ranked Pose: Focus on the binding pose with the best (most negative) docking score.

  • Identify Key Interactions: Analyze the intermolecular interactions between the ligand and the protein's active site residues. These can include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Important for the overall stability of the complex.

    • Electrostatic Interactions: Interactions between charged groups.

    • Pi-Pi Stacking: Interactions between aromatic rings.

  • Generate 2D Interaction Diagrams: Use tools like LigPlot+ or the interaction diagram generators within molecular modeling suites to create 2D representations of the binding interactions for clear visualization and reporting.

  • Compare with Known Inhibitors: If available, compare the predicted binding mode of your ligand with that of known inhibitors of the target protein. This can provide confidence in the predicted pose.

results_analysis_flow start Start: Docking Output File rank_poses Rank Poses by Docking Score start->rank_poses visualize Visualize Top-Ranked Pose rank_poses->visualize analyze_interactions Analyze Intermolecular Interactions (H-bonds, Hydrophobic, etc.) visualize->analyze_interactions compare Compare with Known Binders/Controls analyze_interactions->compare end End: Postulated Binding Hypothesis compare->end

Figure 3: A flowchart detailing the steps involved in the analysis of molecular docking results.

V. Ensuring Scientific Integrity: Validation of the Docking Protocol

A critical step in any molecular docking study is the validation of the chosen protocol to ensure its reliability.[7] A common and effective method for validation is to "redock" the co-crystallized ligand back into the protein's active site.[7]

Protocol 6: Docking Protocol Validation

  • Extract the Co-crystallized Ligand: From the original PDB file, save the coordinates of the native ligand.

  • Prepare the Native Ligand: Prepare this ligand using the same protocol (Protocol 2) as for the test ligand.

  • Perform Docking: Dock the prepared native ligand into the prepared protein using the identical docking parameters (Protocol 4) as the main experiment.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original co-crystallized position and calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.

  • Evaluate the Result: An RMSD value of less than 2.0 Å is generally considered to indicate that the docking protocol is reliable and can accurately reproduce the experimentally observed binding mode.[7][13]

VI. Conclusion and Future Perspectives

This guide has outlined a detailed and scientifically grounded protocol for conducting molecular docking studies of this compound with Human Carbonic Anhydrase II. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound, which can guide further experimental validation and lead optimization efforts.

It is important to remember that molecular docking is a computational prediction. The results should always be interpreted with caution and, whenever possible, validated with experimental data such as in vitro binding assays. Nevertheless, when applied rigorously, molecular docking is an invaluable tool in the modern drug discovery pipeline, accelerating the identification of promising new therapeutic agents.

VII. References

  • Said, M. F., George, R. F., Petreni, A., Supuran, C. T., & Mohamed, N. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 637–652. [Link]

  • BenchChem. (2025). A Comparative Analysis of N-ethyl-2-oxo-2-phenylacetamide as a Potential Bioactive Agent: A Molecular Docking Approach. BenchChem.

  • Kumar, A., & Mishra, A. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). [Link]

  • Talebi, A., et al. (2021). Synthesis, antioxidant, antimicrobial, and molecular docking studies of some N-cinnamyl phenylacetamide and N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamide derivatives. ResearchGate. [Link]

  • Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N- phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. PubMed. [Link]

  • Li, Y., et al. (2025). 1-Phenyl-β-carboline-3-carboxamide-1,2,3-triazole-N-phenylacetamide hybrids as new α-glucosidase inhibitors. Scientific Reports. [Link]

  • Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Taylor & Francis Online. [Link]

  • Bouziane, A., et al. (2018). Molecular Docking Study of the Interaction of N-Ferrocenylmethyl-N-Phenylacetamide with DNA. ResearchGate. [Link]

  • RCSB PDB. (2007). 2I78: Crystal structure of human dipeptidyl peptidase IV (DPP IV) complexed with ABT-341, a cyclohexene-constrained phenethylamine inhibitor. RCSB PDB. [Link]

  • RCSB PDB. (1999). 4PAH: HUMAN PHENYLALANINE HYDROXYLASE CATALYTIC DOMAIN DIMER WITH BOUND NOR-ADRENALINE INHIBITOR. RCSB PDB. [Link]

  • RCSB PDB. (2014). 4KKY: Crystal structure of N-(1-Pyrene)acetamide labeled P450cam in substrate bound form. RCSB PDB. [Link]

  • Streu, C. N., & Ting, A. Y. (2010). Inhibition of ubiquitin-family E1 activating enzymes. ResearchGate. [Link]

  • Penna, A., et al. (2024). Targeted degradation of Pin1 by protein-destabilizing compounds. PNAS. [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. [Link]

  • Recent advances in identifying protein targets in drug discovery. (2023). ResearchGate. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. (2023). Semantic Scholar. [Link]

  • A new analysis method to identify interacting proteins in the development of drugs. (2022). EHIME UNIVERSITY PUBLISHED RESEARCH ARCHIVES. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421.

  • Molecular docking proteins preparation. (2019). ResearchGate. [Link]

  • How to Do Molecular Docking – Part 2: Protein Preparation. (2022). YouTube. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. [Link]

  • A Beginner's Guide to Molecular Docking. (2022). ETFLIN. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(4-fluoro-2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important chemical transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot common issues and significantly improve your reaction yields and product purity.

Overview of the Core Synthesis

The most common and direct method for synthesizing this compound is the N-acetylation of 4-fluoro-2-methylaniline. This reaction involves treating the aniline with an acetylating agent, typically acetic anhydride or acetyl chloride, to form the corresponding acetamide.

Caption: General reaction for N-acetylation.

While straightforward in principle, this synthesis is prone to issues that can suppress yield and complicate purification. This guide addresses these challenges in a practical, question-and-answer format.

Troubleshooting and Optimization Guide

Q1: My reaction yield is consistently low (<60%). What are the primary causes?

A low yield is the most common issue and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is key to diagnosis.

  • Cause 1: Deactivation of the Amine Nucleophile: The starting material, 4-fluoro-2-methylaniline, is a weak base. If the reaction generates acid (e.g., using acetyl chloride, which produces HCl), the aniline's lone pair can be protonated, rendering it non-nucleophilic and halting the reaction.[1][2]

    • Solution: When using acetyl chloride, always include a non-nucleophilic base like triethylamine (Et₃N) or pyridine in stoichiometric amounts to neutralize the generated HCl.[2] For acetic anhydride, which produces the weaker acetic acid byproduct, a base is not always necessary but can sometimes accelerate the reaction.

  • Cause 2: Incomplete Reaction: The steric hindrance from the ortho-methyl group on the aniline ring can slow the reaction rate, preventing it from reaching completion within a standard timeframe.[3]

    • Solution:

      • Increase Reaction Time/Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after several hours at room temperature, consider gentle heating (e.g., 40-50°C).

      • Employ a Catalyst: For stubborn reactions, a catalytic amount (1-5 mol%) of 4-(Dimethylaminopyridine) (DMAP) can be highly effective. DMAP is a hyper-nucleophilic catalyst that reacts with the acetylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.[3]

  • Cause 3: Hydrolysis of the Acetylating Agent: Acetic anhydride and especially acetyl chloride are highly susceptible to hydrolysis. The presence of water in the solvent or on glassware will consume the reagent, reducing the effective stoichiometry and introducing excess acid.[1]

    • Solution: Always use anhydrous solvents and ensure all glassware is thoroughly dried (oven or flame-dried) before use.

  • Cause 4: Incorrect Stoichiometry: Using an insufficient amount of the acetylating agent will naturally lead to incomplete conversion.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of the acetylating agent to help drive the reaction to completion. However, a large excess can promote side reactions.[3]

Troubleshooting_Workflow start Low Yield Observed q1 Is unreacted starting aniline present? (Check TLC) start->q1 q2 Was a base used with Acetyl Chloride? q1->q2 No sol1 Increase stoichiometry of acetylating agent (1.1-1.2 eq). Increase reaction time/temp. Consider adding cat. DMAP. q1->sol1 Yes q3 Were anhydrous conditions used? q2->q3 Yes sol2 Add 1.1 eq of base (e.g., Et3N, Pyridine) to neutralize HCl. q2->sol2 No sol3 Use anhydrous solvent. Oven-dry glassware. q3->sol3 No end_node Yield Improved q3->end_node Yes sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for low yield.
Q2: My final product is difficult to purify. What are the common impurities and how can I remove them?

Purification issues usually arise from unreacted starting materials or side products. A well-designed work-up procedure is critical.

  • Common Impurities:

    • Unreacted 4-fluoro-2-methylaniline: A basic impurity.

    • Acetic Acid: An acidic impurity, the byproduct of using acetic anhydride.

    • Diacetylated Product: N-acetyl-N-(4-fluoro-2-methylphenyl)acetamide. This can form under forcing conditions (high temperature, large excess of acetylating agent) but is less common for anilines with ortho-substituents.[4]

  • Effective Purification Strategy:

    • Quench: After the reaction is complete, cool the mixture and quench by slowly adding it to ice water to precipitate the crude product and hydrolyze any remaining acetylating agent.

    • Aqueous Wash (Base): Filter the crude solid and wash it, or perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and remove the acidic acetic acid impurity.

    • Aqueous Wash (Acid): Subsequently, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic unreacted aniline, making it water-soluble and removing it into the aqueous layer.

    • Final Wash & Dry: Wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Recrystallization: This is the most effective final step for achieving high purity. The crude product can often be recrystallized from an ethanol/water mixture or a solvent system like ethyl acetate/hexanes.

Q3: Should I use acetic anhydride or acetyl chloride?

The choice of acetylating agent depends on the reactivity of your substrate, safety considerations, and the desired reaction conditions.

FeatureAcetic Anhydride ((CH₃CO)₂O)Acetyl Chloride (CH₃COCl)
Reactivity Less reactiveMore reactive .[4] Good for sterically hindered or less nucleophilic anilines.
Byproduct Acetic Acid (CH₃COOH)Hydrogen Chloride (HCl) .[2] Requires a base to prevent amine protonation.
Handling Corrosive, but less volatile and less acutely reactive with moisture.Highly corrosive, fuming liquid. Reacts violently with water. Requires more stringent handling.
Typical Use Case Standard, reliable choice for most routine acetylations.When the reaction with acetic anhydride is too sluggish or fails.

Experimental Protocols

Protocol 1: Standard Acetylation using Acetic Anhydride

This protocol is a robust starting point for the synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-methylaniline (1.0 eq). Dissolve it in a suitable solvent like ethyl acetate or glacial acetic acid (approx. 5-10 mL per gram of aniline).

  • Reagent Addition: While stirring, slowly add acetic anhydride (1.1 eq) to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting aniline spot is consumed.

  • Work-up:

    • Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10x the reaction volume) with vigorous stirring. A solid precipitate should form.

    • Stir for 15-30 minutes to ensure complete precipitation and hydrolysis of excess anhydride.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove acetic acid.

  • Purification:

    • Dry the crude solid.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

Protocol 2: Catalytic, High-Efficiency Acetylation with DMAP

This protocol is designed for situations where the standard method gives low conversion due to steric hindrance.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-fluoro-2-methylaniline (1.0 eq) and 4-(Dimethylaminopyridine) (DMAP, 0.05 eq).

  • Solvent & Base: Add an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Add triethylamine (Et₃N, 1.2 eq) and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise via syringe to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor closely by TLC. The reaction is often significantly faster with DMAP.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove Et₃N, DMAP, and any unreacted aniline), water, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be further purified by recrystallization as described in Protocol 1.

DMAP_Catalysis Ac2O Acetic Anhydride Intermediate Highly Reactive N-Acylpyridinium Intermediate Ac2O->Intermediate reacts with DMAP DMAP (Catalyst) DMAP->Intermediate Product This compound Intermediate->Product acylates Aniline 4-fluoro-2-methylaniline (Nucleophile) Aniline->Product RegenDMAP DMAP (Regenerated) Product->RegenDMAP releases Acetate Acetate (Byproduct) Product->Acetate RegenDMAP->Intermediate re-enters cycle

Caption: Catalytic cycle of DMAP in N-acetylation.

Frequently Asked Questions (FAQs)

  • Q: What are the key safety precautions for this reaction?

    • A: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Acetic anhydride and acetyl chloride are corrosive and can cause severe burns. 4-fluoro-2-methylaniline is toxic and should be handled with care.

  • Q: Can I use acetic acid as the acetylating agent?

    • A: While possible, direct amidation with acetic acid is generally a low-yielding equilibrium process that requires high temperatures and removal of water, or the use of coupling agents.[4] For this specific transformation, acetic anhydride or acetyl chloride are far more efficient and practical.

  • Q: How do I confirm the identity and purity of my final product?

    • A: The identity and purity should be confirmed using standard analytical techniques. A melting point determination should show a sharp melting range consistent with literature values. Spectroscopic analysis via ¹H NMR, ¹³C NMR, and IR spectroscopy will confirm the structure, and LC-MS can be used to assess purity.

References

  • Geetha, D., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. National Institutes of Health (NIH). [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]

  • IJCRT.org. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

  • Torikai, K. (2021). Answer to "Why did my amide syntesis does not work?". ResearchGate. [Link]

Sources

Technical Support Center: A Guide to Chromatographic Purification of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-fluoro-2-methylphenyl)acetamide. As a key intermediate in pharmaceutical and chemical synthesis, achieving high purity of this compound is critical for downstream applications.[1] This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into troubleshooting common issues encountered during its purification by column chromatography. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can adapt and solve problems effectively in your own laboratory setting.

Section 1: Foundational Knowledge - The Separation Challenge

Understanding the physicochemical properties of this compound is the first step in designing a robust purification strategy. The molecule's structure dictates its polarity, which in turn governs its interaction with the stationary and mobile phases in chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 326-65-8[2]
Molecular Formula C₉H₁₀FNO[2]
Molecular Weight 167.18 g/mol [2]
Appearance Solid[3]
Melting Point 114 - 116 °C[3]
Polarity Moderately Polar[4]
Key Functional Groups Amide, Fluorine, Aromatic Ring

The presence of the amide functional group (-NHC=O) allows for hydrogen bonding, making the molecule significantly more polar than a simple substituted benzene ring.[4] This moderate polarity makes normal-phase chromatography on silica gel an ideal starting point for purification. In this technique, the stationary phase (silica) is highly polar, and the mobile phase is a less polar organic solvent system. Polar compounds like our target molecule will interact more strongly with the silica and thus elute more slowly than non-polar impurities.[5][6]

cluster_logic Chromatography Selection Logic Analyte Analyte Polarity This compound (Moderately Polar) Stationary Stationary Phase Choice Silica Gel (Highly Polar) Analyte->Stationary 'Likes dissolve likes' principle (Adsorption basis) Mobile Mobile Phase Principle Non-Polar Solvent + Polar Modifier (e.g., Hexane/Ethyl Acetate) Stationary->Mobile Requires competition for binding sites Method Resulting Method Normal-Phase Chromatography Stationary->Method Mobile->Method

Caption: Logic for selecting normal-phase chromatography.

Section 2: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the chromatographic purification of this compound in a direct question-and-answer format.

Problem 1: Poor Separation (Overlapping Fractions)

Q: My TLC plate shows two close spots, and my column fractions are all mixed. How can I improve the separation between my product and a persistent impurity?

A: This is a classic resolution problem. The cause is often an improperly optimized mobile phase or overloading the column.

  • Causality: Separation on silica gel is a competition. The mobile phase and the compounds in your mixture compete for the polar binding sites on the silica. If your mobile phase is too polar, it will out-compete both your product and the impurity, causing them to move too quickly and elute together (high Rf values). If it's not polar enough, neither will move, and they will remain as a tight band at the top of the column.

  • Solutions:

    • Optimize the Mobile Phase with TLC: The goal is to find a solvent system where the Rf of your target compound is between 0.2 and 0.4.[7] This range typically provides the best separation.

      • Action: Systematically vary the ratio of your non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents. For example, start with 9:1 hexane:ethyl acetate and move to 8:2, 7:3, etc., running a TLC for each system.

    • Try a Different Solvent System: Sometimes, hexane/ethyl acetate does not provide sufficient selectivity. The "selectivity" refers to the solvent's ability to create different affinities for two compounds.

      • Action: Substitute ethyl acetate with a different polar modifier like dichloromethane or a mixture of solvents. For example, a hexane/dichloromethane system may alter the interactions enough to achieve separation.[8]

    • Implement Gradient Elution: If a single (isocratic) solvent system fails, a gradient elution is a powerful technique.[7][9]

      • Action: Start running the column with a less polar solvent system (e.g., 9:1 hexane:ethyl acetate) to first elute the very non-polar impurities. Then, gradually increase the polarity of the mobile phase over time (e.g., to 8:2, then 7:3).[7] This will cause your compounds to elute sequentially based on their polarity.

    • Check Your Column Loading: Overloading is a common cause of poor separation. Too much material will saturate the stationary phase, leading to broad bands that overlap.

      • Action: As a general rule, for flash chromatography, use a silica-to-sample mass ratio of at least 30:1 to 50:1. For difficult separations, this may need to be increased to 100:1 or more.

Problem 2: The Compound Won't Elute

Q: I've passed many column volumes of solvent through the column, but my product is nowhere to be found. Did it disappear?

A: Your compound is almost certainly still on the column. This issue arises from two primary causes: your mobile phase is not polar enough to move the compound, or the compound has irreversibly bound or degraded on the silica.[10][11]

  • Causality: Silica gel is weakly acidic and can catalyze the degradation of sensitive compounds.[9][10] Amides can be susceptible to hydrolysis under acidic conditions, though this is less common without water present. Alternatively, if your mobile phase is entirely non-polar (e.g., 100% hexane), it may not be strong enough to push a moderately polar amide down the column.

  • Solutions:

    • Perform a Silica Gel Stability Test: Before running the column, check if your compound is stable.

      • Action: Dissolve a small amount of your crude product in a suitable solvent and spot it on a TLC plate. Let the spot dry completely. Then, place the plate in a sealed container with a small amount of silica gel at the bottom (not touching the plate) for 1-2 hours. Run the TLC plate in your chosen solvent system. If you see new spots or significant streaking that wasn't there before, your compound is likely degrading on the silica.[10]

    • Flush the Column: If you suspect the compound is simply stuck, you can try to elute it with a very strong solvent.

      • Action: Switch the mobile phase to 100% ethyl acetate or even a mixture containing 5-10% methanol in dichloromethane.[11] This highly polar "push" will elute almost all organic compounds from the silica. Collect fractions and check with TLC to see if you recovered your material.

    • Deactivate the Silica Gel: If your stability test shows degradation, you must use deactivated silica.

      • Action: Prepare your mobile phase with 1-2% triethylamine (Et₃N).[9] Pack the column with this solvent system. The basic triethylamine will neutralize the acidic sites on the silica gel, preventing compound degradation.

Problem 3: Streaking and Tailing Spots

Q: On my TLC plate, the spot for my product is a long streak, not a tight circle. The fractions from my column are broad and impure. What is happening?

A: Streaking (or tailing) is often a sign of an undesirable secondary interaction between your compound and the stationary phase, sample insolubility, or column overloading.

  • Causality: The ideal chromatographic separation involves simple, reversible adsorption/desorption. Streaking suggests that some molecules are being held too strongly by the silica, possibly due to the acidic nature of the silica interacting with the amide. It can also occur if the sample is not fully soluble in the mobile phase as it travels down the column, causing it to precipitate and re-dissolve continuously.

  • Solutions:

    • Use the Dry Loading Method: This is the superior technique for samples that have poor solubility in the starting mobile phase.[9]

      • Action: Dissolve your crude product in a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures your compound starts as a fine, evenly distributed band.

    • Add a Polar Modifier to the Sample Solvent: If you are loading your sample as a solution ("wet loading"), ensure it is dissolved in the minimum amount of solvent. Using a slightly more polar solvent than your mobile phase can help, but too much can destroy the separation at the top of the column.[12]

    • Consider Deactivation: As mentioned in Problem 2, adding a small amount of triethylamine to the eluent can often mitigate streaking caused by acid-base interactions.[9]

Section 3: Standard Operating Protocol (SOP) for Purification

This protocol outlines a standard workflow for the purification of ~1.0 g of crude this compound.

cluster_workflow Flash Chromatography Workflow TLC 1. TLC Analysis Find solvent system for Rf ~0.3 Prep 2. Column Preparation Pack column with silica slurry in non-polar solvent TLC->Prep Determines starting conditions Load 3. Sample Loading Use dry-loading method for best results Prep->Load Elute 4. Elution Run column with optimized mobile phase (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Collect small, uniform fractions Elute->Collect Analyze 6. Fraction Analysis Spot fractions on TLC plates to identify product Collect->Analyze Pool 7. Pooling & Evaporation Combine pure fractions and remove solvent Analyze->Pool Based on purity

Caption: A standard workflow for flash column chromatography.

Step-by-Step Methodology
  • Mobile Phase Selection (TLC):

    • Prepare several test solutions of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v).

    • Dissolve a tiny amount of your crude material in dichloromethane or ethyl acetate.

    • Spot the crude material on a TLC plate and develop the plate in one of the test solutions.

    • Visualize the spots under a UV lamp.

    • Identify the solvent system that places the desired product spot at an Rf value of approximately 0.2-0.4.[7]

  • Column Packing:

    • Select a glass column of appropriate size (for 1.0 g of material, a 40-50 mm diameter column is suitable).

    • Add a small plug of cotton or glass wool to the bottom.[7]

    • Fill the column about one-third full with the initial, least polar mobile phase you plan to use.

    • Add a layer of sand (~1-2 cm) to the bottom.

    • In a separate beaker, create a slurry of silica gel in the mobile phase. The consistency should be like a thin milkshake.

    • Pour the slurry into the column. Use a funnel to avoid spills. Gently tap the side of the column to help the silica pack evenly without air bubbles.

    • Once the silica has settled, add another layer of sand (~1 cm) to the top to protect the silica bed.[7]

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [7]

  • Sample Loading (Dry Method Recommended):

    • Dissolve the 1.0 g of crude product in ~10-15 mL of dichloromethane.

    • Add ~2-3 g of silica gel to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully layer this powder onto the sand at the top of your packed column, creating a flat, even band.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column, taking care not to disturb the top layer.

    • Apply gentle air pressure (1-2 psi) to the top of the column to begin the flow.[12]

    • Begin collecting fractions in test tubes or vials. Keep the fraction size consistent (e.g., 10-20 mL per tube).

    • If running a gradient, start with the least polar solvent system and switch to progressively more polar systems after a set number of fractions.

  • Analysis and Product Isolation:

    • Systematically analyze the collected fractions using TLC. You can spot 5-10 fractions per TLC plate.[12]

    • Identify all fractions that contain only your pure product.

    • Combine these pure fractions into a single round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my crude product? A: The most common impurities are typically unreacted starting materials (4-fluoro-2-methylaniline) and by-products from the acylation reaction.[13] 4-fluoro-2-methylaniline is more polar than the product and should elute later or can be removed with an acidic wash during workup. By-products from side reactions will have varying polarities.

Q: How can I be certain my compound is degrading on the silica gel? A: The definitive test is a 2D TLC. Spot your compound in one corner of a square TLC plate. Run the plate in a mobile phase as usual. After the first run, remove the plate, rotate it 90 degrees, and run it again in the same mobile phase. If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see additional spots that are off the diagonal.[10]

Q: Is reverse-phase chromatography a viable option for this purification? A: Yes, it is an option, though less common for this scale in many research labs. In reverse-phase, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5][14] Your product, being moderately polar, would elute earlier than very non-polar impurities. This can be a very effective technique, especially for highly polar impurities that would otherwise never elute from a normal-phase column.

Q: My compound is a solid that crashes out of the mobile phase. How do I handle this? A: This is a prime scenario for the dry loading method described in the SOP and Troubleshooting sections.[9] It is the most reliable way to introduce a sample with low solubility onto the column without it precipitating and ruining the separation.

References

  • Ahmad, A. et al. (2013). Synthesis and antioxidant studies of N-substituted benzyl/phenyl-2-[3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][14][15]benzothiazin-2(4H)-yl]acetamides. Available at: [Link]

  • Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Alwsci (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Silver, J. (2013). What is a good way to select mobile phase in chromatography? ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Moravek (n.d.). Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • Quora (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

  • ChemistryViews (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Lead Sciences (n.d.). This compound. Available at: [Link]

  • Supporting Information for Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. (n.d.).
  • Solubility of Things (n.d.). N-(2-fluoro-4-phenylphenyl)acetamide. Available at: [Link]

  • MIT OpenCourseWare (n.d.). Flash Column Chromatography Guide. Available at: [Link]

  • Fisher Scientific (2023). SAFETY DATA SHEET - N1-(3-Acetyl-4-hydroxyphenyl)acetamide. Available at: [Link]

  • Kumar, N. et al. (2013). Impurities in Pharmaceuticals- A Review. Available at: [Link]

Sources

Technical Support Center: N-(4-fluoro-2-methylphenyl)acetamide Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-fluoro-2-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and methodologies necessary to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound in solution?

The most significant and common degradation pathway for this compound in aqueous solutions is hydrolysis of the amide bond. This reaction is catalyzed by both acidic and basic conditions and results in the cleavage of the molecule into two primary degradants: 4-fluoro-2-methylaniline and acetic acid.[1][2] Under strongly acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[3][4] Conversely, under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[1][2]

Q2: What are the most critical factors influencing the stability of this compound in solution?

The stability of this compound is primarily influenced by:

  • pH: The rate of hydrolysis is significantly faster at pH values below 4 and above 8. The compound is generally most stable in the neutral pH range (approximately pH 6-7.5).

  • Temperature: Like most chemical reactions, the rate of degradation increases with temperature. Storing solutions at lower temperatures (e.g., 2-8°C or frozen) is crucial for long-term stability.[5]

  • Solvent Composition: While hydrolysis is the main concern in aqueous media, the choice of organic co-solvents can also impact stability. For compounds sensitive to water, using anhydrous organic solvents may be necessary for certain applications.[6]

  • Light Exposure (Photostability): Aromatic compounds can be susceptible to photodegradation. It is best practice to store solutions in amber vials or otherwise protect them from light, as recommended by ICH Q1B guidelines, until photostability is confirmed.[7]

Q3: What are the expected degradation products I should look for?

The primary degradation products from hydrolysis are 4-fluoro-2-methylaniline and acetic acid . In a typical reversed-phase HPLC analysis, you would expect to see a new, likely more polar peak corresponding to 4-fluoro-2-methylaniline appearing as the peak for the parent compound decreases. Acetic acid is generally not retained and elutes with the solvent front.

Q4: How can I perform a rapid assessment of my solution's stability?

A forced degradation study is the standard approach to quickly understand a molecule's stability profile.[8][9] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.[9] A basic protocol would be to prepare solutions in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water or buffer) conditions, as well as an oxidative condition (e.g., 3% H₂O₂). Samples are then heated (e.g., 60-80°C) and analyzed by a stability-indicating method like HPLC at various time points (e.g., 0, 2, 6, 24 hours).[5] This will quickly reveal the compound's vulnerabilities.

Troubleshooting Guide: Experimental Issues

This section provides in-depth, Q&A-style guidance for specific problems you may encounter during your experiments.

Problem: "I'm observing a rapid loss of my compound in an aqueous buffer. What is the likely cause and how can I fix it?"

Answer:

Rapid loss of the parent compound in an aqueous buffer is almost certainly due to pH-dependent hydrolysis.

  • Causality Explained: The amide bond in this compound is the molecule's most labile point in aqueous solution. If your buffer is even mildly acidic (pH < 6) or alkaline (pH > 8), it can catalyze the cleavage of this bond. The rate of this degradation is often faster than anticipated, especially at room temperature or higher.[1][10]

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your buffer solution. Do not rely solely on the theoretical pH; confirm it with a calibrated pH meter.

    • Adjust to Neutral pH: If possible for your experimental design, adjust the buffer to a pH between 6.5 and 7.5, where amide hydrolysis is typically at its minimum.

    • Reduce Temperature: Store the solution at 2-8°C and only allow it to warm to room temperature immediately before use. For long-term storage, consider freezing at -20°C or -80°C after flash-freezing in liquid nitrogen to prevent cryoconcentration effects.

    • Prepare Fresh Solutions: If stability remains an issue, the most reliable practice is to prepare the solution fresh immediately before each experiment.

Problem: "My HPLC analysis shows several new, unknown peaks appearing over time. How do I confirm they are degradants and not artifacts?"

Answer:

Distinguishing between degradation products and system artifacts is a critical step in developing a stability-indicating method, as outlined by ICH guidelines.[7][11]

  • Causality Explained: A stability-indicating analytical method is one that can separate the drug substance from its degradation products, process impurities, and excipients. The appearance of new peaks suggests a change in the sample, but their origin must be confirmed.

  • Experimental Protocol: Peak Purity and Forced Degradation Analysis

    • System Suitability: Before analysis, inject a blank (your solvent/buffer) to ensure no peaks are eluting from the system itself (e.g., from the mobile phase or autosampler).

    • Conduct a Forced Degradation Study: As described in FAQ Q4, stress your sample under acidic, basic, oxidative, and thermal conditions.[12]

    • Monitor Peak Growth: Analyze the stressed samples by HPLC. Degradation products should show a clear inverse relationship with the parent peak; as the main peak area decreases, the degradant peak areas should increase.

    • Peak Purity Analysis (if using a PDA/DAD detector): A photodiode array (PDA) detector can assess the spectral purity of a chromatographic peak. If a peak is pure (i.e., consists of only one compound), the UV spectrum should be consistent across the entire peak. If the peak is impure, the spectra at the upslope, apex, and downslope will differ.

    • Mass Spectrometry (LC-MS): The most definitive way to identify degradants is to use LC-MS. The expected primary degradant, 4-fluoro-2-methylaniline, will have a distinct molecular weight that can be easily identified.

Problem: "I need to prepare a stable stock solution for long-term storage. What are the recommended conditions?"

Answer:

Creating a stable stock solution requires minimizing the factors that promote degradation: water, non-neutral pH, light, and heat.

  • Causality Explained: Organic solvents with low water content can prevent hydrolysis, the primary degradation pathway. Low temperatures slow down all chemical reactions, while protection from light prevents photodegradation.

  • Recommended Storage Conditions:

SolventTemperatureProtectionExpected Stability (Illustrative)
Anhydrous DMSO-20°C or -80°CAmber vial, wrapped in foil> 6 months
Anhydrous Ethanol-20°C or -80°CAmber vial, wrapped in foil> 6 months
Acetonitrile-20°C or -80°CAmber vial, wrapped in foil> 3 months
Aqueous Buffer (pH 7.0)-80°CAmber vial, wrapped in foil1-3 months (aliquot to avoid freeze-thaw)
Aqueous Buffer (pH 7.0)2-8°CAmber vial, wrapped in foil< 1 week
  • Best Practices for Stock Solutions:

    • Use Anhydrous Solvents: Purchase high-quality, anhydrous grade solvents like DMSO or ethanol.

    • Aliquot: Dispense the stock solution into single-use aliquots. This is critical for aqueous solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.

    • Inert Atmosphere: For maximum stability of highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Visualizations and Workflows

Primary Degradation Pathway: Hydrolysis

The diagram below illustrates the acid- and base-catalyzed hydrolysis of this compound.

G cluster_main Hydrolysis Pathway cluster_conditions parent This compound acid Acidic Conditions (H₃O⁺) parent->acid base Basic Conditions (OH⁻) parent->base product1 4-fluoro-2-methylaniline acid->product1 product2 Acetic Acid acid->product2 base->product1 base->product2 G start Unexpected Result (e.g., low potency, new peaks) check_solution Check Solution Prep: - Age of solution? - Storage conditions? start->check_solution check_pH Measure pH of Aqueous Solution check_solution->check_pH is_neutral Is pH between 6.0-8.0? check_pH->is_neutral adjust_pH Adjust pH to Neutral OR Prepare Fresh is_neutral->adjust_pH No forced_degradation Conduct Forced Degradation Study is_neutral->forced_degradation Yes end Problem Resolved adjust_pH->end analyze Analyze via Stability- Indicating Method (HPLC) forced_degradation->analyze confirm_degradants Confirm Degradants (LC-MS, Peak Purity) analyze->confirm_degradants optimize Optimize Storage: - Lower Temp - Anhydrous Solvent - Protect from Light confirm_degradants->optimize optimize->end

Caption: Systematic workflow for diagnosing stability problems.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Slideshare. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. [Link]

  • Allen, C. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. [Link]

  • Pharmaceutical Technology. (2015, June 2). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ResearchGate. (1970, January 1). Acidic and Basic Amide Hydrolysis. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Science.gov. forced degradation study: Topics by Science.gov. [Link]

  • LinkedIn. (2023, April 24). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

Sources

optimizing reaction conditions for the synthesis of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-fluoro-2-methylphenyl)acetamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to assist researchers, scientists, and drug development professionals in optimizing this important synthetic transformation.

Introduction: The Reaction

The synthesis of this compound is a standard N-acetylation reaction. It involves the reaction of a nucleophilic amine, 4-fluoro-2-methylaniline, with an acetylating agent. The most common and effective agents for this transformation are acetic anhydride or acetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent.[1][2]

This guide will help you navigate the common challenges associated with this synthesis, ensuring high yield and purity of your final product.

Core Reaction Scheme

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent should I use: acetic anhydride or acetyl chloride?

A: Both are excellent choices, but your decision depends on your experimental setup and desired reaction rate.

  • Acetic Anhydride: This is a common and effective reagent for acetylating anilines.[3] The reaction produces acetic acid as a byproduct, which is less corrosive than the HCl generated by acetyl chloride. It is generally less reactive than acetyl chloride, which can be an advantage for controlling the reaction temperature.

  • Acetyl Chloride: This is more reactive than acetic anhydride and will often result in a faster reaction. However, it produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (like pyridine or triethylamine) to prevent the protonation of the starting aniline, which would render it non-nucleophilic.[4][5][6]

Q2: Why is a base necessary when using acetyl chloride?

A: The reaction between an aniline and acetyl chloride generates one equivalent of HCl.[4] Amines are basic and will react with the generated HCl to form an ammonium salt. This salt is no longer nucleophilic and will not react with the acetyl chloride, thus stopping the reaction. A non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the HCl as it is formed, allowing the aniline to remain as a free base and react to completion.[7]

Q3: My 4-fluoro-2-methylaniline starting material is dark. Can I still use it?

A: Anilines are prone to air oxidation, which causes them to darken over time. While the reaction may still work, using oxidized starting material can lead to lower yields and the formation of colored impurities that can be difficult to remove. For best results, it is recommended to purify the aniline by distillation under reduced pressure before use.[8]

Q4: What is the best solvent for this reaction?

A: A variety of solvents can be used. If using acetic anhydride, glacial acetic acid can be an effective solvent.[9] For reactions with acetyl chloride, aprotic solvents like dichloromethane (DCM), chloroform, or ethyl acetate are common choices.[10][11] The choice of solvent can influence reaction rate and ease of product isolation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Starting Material: The aniline may be protonated (if a strong acid is present) or oxidized. 2. Insufficient Reagent: The acetylating agent may have degraded due to moisture. 3. Low Reaction Temperature: The activation energy for the reaction is not being met.1. Check pH: Ensure the reaction is not acidic before adding the acetylating agent. If using acetyl chloride, ensure at least one equivalent of a non-nucleophilic base is present.[4] 2. Use Fresh Reagent: Use a fresh bottle of acetic anhydride or acetyl chloride. 3. Increase Temperature: Gently warm the reaction mixture. A temperature of 50-100°C is often effective.[9]
Formation of Multiple Products (Visible on TLC) 1. Diacetylation: Under harsh conditions or with a large excess of acetylating agent, diacetylation (acetylation on the nitrogen twice) can occur, though it is less common for anilines. 2. Ring Acylation: Friedel-Crafts acylation on the aromatic ring is possible but generally requires a Lewis acid catalyst and is unlikely under these conditions.1. Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acetylating agent. 2. Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times.
Product is Oily or Fails to Crystallize 1. Presence of Impurities: Unreacted starting material or byproducts can act as an oiling agent. 2. Residual Solvent: Trapped solvent can prevent crystallization.1. Purification: Purify the crude product using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. 2. Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove all residual solvent.
Reaction Stalls (Incomplete Conversion) 1. Poor Nucleophilicity: While 4-fluoro-2-methylaniline is a reasonably good nucleophile, electron-withdrawing groups can slow the reaction.[12] 2. Precipitation of Reactants: If a reactant precipitates from the solution, the reaction will stop.1. Increase Temperature/Time: Gently heat the reaction and monitor by TLC until the starting material is consumed. 2. Add Co-solvent: Add a co-solvent to improve the solubility of all reaction components.

Validated Experimental Protocol

This protocol describes the synthesis of this compound using acetic anhydride.

Materials:

  • 4-fluoro-2-methylaniline (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Glacial Acetic Acid

  • Water

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification:

    • Dissolve the crude solid in ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the resulting solid from an ethanol/water or ethyl acetate/hexane mixture to yield pure this compound as a white solid.[3]

Characterization:

  • Melting Point: 114-116 °C[13]

  • TLC: Use a mobile phase of 30% ethyl acetate in hexane. The product should have a lower Rf than the starting aniline.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow and Troubleshooting Logic

G start Start: Prepare Reactants (4-fluoro-2-methylaniline + Acetylating Agent) reaction Run Acetylation Reaction (e.g., 80°C, 2h) start->reaction monitor Monitor by TLC reaction->monitor complete Reaction Complete? monitor->complete workup Aqueous Work-up (Precipitation/Extraction) complete->workup Yes ts_stall Troubleshoot: Stalled Reaction complete->ts_stall No isolate Isolate Crude Product workup->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify ts_yield Troubleshoot: Low Yield isolate->ts_yield Low Crude Mass? analyze Analyze Final Product (MP, NMR, IR) purify->analyze end End: Pure Product analyze->end ts_action_stall Action: - Increase Temperature/Time - Check Reagent Quality ts_stall->ts_action_stall ts_action_stall->reaction Re-run/Optimize ts_action_yield Action: - Check Stoichiometry - Ensure Aniline is Not Protonated ts_yield->ts_action_yield

Sources

identifying and minimizing side products in N-(4-fluoro-2-methylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(4-fluoro-2-methylphenyl)acetamide

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during this specific N-acetylation reaction. Our focus is on identifying, minimizing, and troubleshooting the formation of key side products to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yields in the acetylation of 4-fluoro-2-methylaniline are a frequent challenge. The root causes are typically a combination of electronic and steric factors, as well as suboptimal reaction conditions.

  • Steric Hindrance: The primary culprit is often the methyl group at the ortho position to the amine. This group physically obstructs the approach of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the nucleophilic nitrogen atom, thereby slowing down the reaction rate.[1]

  • Electronic Effects: The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I effect).[2] This effect reduces the electron density on the aniline nitrogen, decreasing its nucleophilicity and thus its reactivity towards the electrophilic acetylating agent.[2][3]

  • Incomplete Reaction: Due to the factors above, the reaction may simply not have reached completion within the allotted time. It is crucial to monitor the disappearance of the starting aniline using an appropriate analytical method like Thin Layer Chromatography (TLC).[4]

  • Purity of Starting Materials: Impurities in the 4-fluoro-2-methylaniline or degradation of the acetylating agent (e.g., hydrolysis of acetic anhydride to acetic acid) can significantly lower the yield of the desired product.[4]

Solution Synopsis: To improve yields, consider using a more reactive acylating agent like acetyl chloride over acetic anhydride.[1] Alternatively, extending the reaction time or employing mild heating (e.g., 40-50°C) can help drive the reaction to completion. Always use freshly opened or distilled acetic anhydride.

Q2: I'm observing a significant impurity with a higher molecular weight than my product in my LC-MS analysis. Could this be a diacylated side product?

A2: Yes, that is a strong possibility. While the initial N-acetyl group is moderately deactivating, a second acetylation can occur to form N-acetyl-N-(4-fluoro-2-methylphenyl)acetamide, especially under forcing conditions.[5]

  • Mechanism of Formation: This side reaction is favored by the presence of a large excess of a highly reactive acetylating agent or elevated temperatures. Once the initial N-acetylation occurs, the resulting acetamide can be deprotonated by a base (if used), and the resulting anion can attack another molecule of the acetylating agent.

  • Identification: The diacetylated product will have a molecular weight that is 42.04 g/mol (the mass of an acetyl group, C₂H₂O) higher than your target compound. It will also be significantly less polar, resulting in a longer retention time on a reverse-phase HPLC column compared to the mono-acetylated product.

Mitigation Strategy: The most effective way to prevent diacylation is to maintain strict stoichiometric control over the acetylating agent.[5] Use no more than 1.05-1.1 equivalents. Slow, dropwise addition of the acetylating agent to the reaction mixture can also help prevent localized high concentrations that drive this side reaction.[1]

Q3: My final product is contaminated with the starting 4-fluoro-2-methylaniline, even after workup. How can I improve its removal?

A3: Contamination with the starting amine is a classic sign of an incomplete reaction. While optimizing the reaction conditions (see Q1) is the best preventative measure, effective purification during the workup is critical.

  • Acidic Wash: A standard aqueous workup should include a wash with a dilute acid, such as 1 M HCl. Your product, this compound, is a neutral amide and will remain in the organic layer. The unreacted 4-fluoro-2-methylaniline, being basic, will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.[1]

  • Recrystallization: Recrystallization is a powerful technique for removing small amounts of the starting amine. The product and the starting material have different solubility profiles. A solvent system like ethanol/water or ethyl acetate/hexanes is often effective. The higher polarity of the aniline compared to the acetamide product typically allows for its removal into the mother liquor.[4][6]

Q4: I suspect I am losing product during the aqueous workup or purification. Is hydrolysis of the acetamide a significant risk?

A4: Yes, product loss due to hydrolysis is a valid concern. Amide bonds can be cleaved under both strongly acidic and strongly basic conditions, especially when heated, to revert to the parent amine and a carboxylic acid (or its salt).[7][8][9]

  • Acid-Catalyzed Hydrolysis: During an acidic wash (e.g., with HCl), prolonged contact time or the use of concentrated acid can promote hydrolysis. The reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[10]

  • Base-Catalyzed Hydrolysis: Similarly, washing with a strong base (e.g., concentrated NaOH) can lead to hydrolysis via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[9]

Best Practices: Perform aqueous washes efficiently and without excessive heating. Use dilute acid (e.g., 1 M HCl) and base (e.g., 5% NaHCO₃) solutions and avoid prolonged contact. Ensure the reaction is neutralized and washed with brine before solvent evaporation.

Q5: What are the recommended analytical methods to assess the purity of my this compound and identify these side products?

A5: A multi-technique approach is best for comprehensive purity assessment and impurity identification.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a formic acid modifier) can effectively separate the starting material, the product, and the diacylated side product.[11][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying unknown impurities. It provides the molecular weight of each separated component, allowing for the confident identification of starting material, product, and side products like the diacylated species.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and can be used to detect and quantify impurities if their signals do not overlap with the product signals.

  • Thin Layer Chromatography (TLC): TLC is a quick, qualitative tool for monitoring reaction progress and assessing the complexity of the reaction mixture.[4]

Troubleshooting Guide

Problem Observed Probable Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive acetylating agent (hydrolyzed).2. Insufficient reaction time or temperature.3. Low purity of starting aniline.1. Use a fresh bottle of acetic anhydride or distill it before use.2. Extend reaction time and monitor by TLC. Consider mild heating (40-50°C).3. Purify the starting 4-fluoro-2-methylaniline by distillation or chromatography.
Multiple Spots on TLC 1. Incomplete reaction (starting material present).2. Formation of diacylated side product.3. Presence of isomers in the starting material.1. Extend reaction time or use mild heating.2. Use a stoichiometric amount (1.05-1.1 eq.) of the acetylating agent and add it slowly.3. Characterize and purify the starting material before the reaction.[4]
Product is Dark/Discolored 1. Oxidation of the aniline starting material.2. Presence of colored impurities from starting materials.1. Ensure the reaction is not overheated. Purge the reaction vessel with an inert gas like nitrogen.2. Purify the starting material. Decolorize the final product by treating it with activated charcoal during recrystallization.[4]
Product "Oils Out" During Recrystallization 1. Solution is supersaturated with impurities.2. The boiling point of the solvent is higher than the melting point of the product.1. Add a small amount of additional hot solvent to redissolve the oil, then cool very slowly. 2. Try a lower-boiling point solvent system. Seeding the solution with a pure crystal can induce proper crystallization.[6]

Visual Diagrams

Reaction and Side Product Pathway

The following diagram illustrates the desired N-acetylation reaction and the potential formation of the N,N-diacetylated side product.

G cluster_main Main Reaction Pathway cluster_side Side Reaction A 4-Fluoro-2-methylaniline B This compound (Product) A->B N-Acetylation C N,N-Diacetyl-4-fluoro- 2-methylaniline (Side Product) B->C Diacylation Ac2O_main Acetic Anhydride (1.05 eq.) Ac2O_main->B Ac2O_side Excess Acetic Anhydride Ac2O_side->C

Caption: Main reaction and potential diacylation side reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

G cluster_troubleshoot Troubleshooting Loop start Start Synthesis monitor Monitor Reaction by TLC start->monitor check_sm Check Purity of Starting Materials start->check_sm workup Aqueous Workup (Dilute Acid/Base Wash) monitor->workup Reaction Complete adjust_cond Adjust Conditions: - Extend Time - Mild Heat - Control Stoichiometry monitor->adjust_cond Incomplete Reaction / Side Products purify Purify by Recrystallization workup->purify analyze Analyze Final Product (HPLC, LC-MS, NMR) purify->analyze end Pure Product analyze->end Purity > 99% optimize_purify Optimize Purification: - Solvent Choice - Slow Cooling analyze->optimize_purify Impurities Detected adjust_cond->start optimize_purify->purify

Caption: A logical workflow for synthesis and troubleshooting.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative method using acetic anhydride.

Materials:

  • 4-fluoro-2-methylaniline (1.0 eq.)

  • Acetic anhydride (1.05 eq.)

  • Glacial acetic acid (as solvent)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methylaniline (1.0 eq.) in glacial acetic acid (approx. 3-5 mL per gram of aniline).

  • Slowly add acetic anhydride (1.05 eq.) to the stirred solution at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to 50°C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting aniline spot has disappeared.[4]

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (approx. 10 mL per gram of aniline). This will precipitate the crude product.

  • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

  • Dissolve the crude solid in ethyl acetate. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure, crystalline product.[6]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of the final product.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (optional, 0.1% v/v in mobile phases)

Chromatographic Conditions:

  • Mobile Phase A: Water (+ 0.1% Formic Acid)

  • Mobile Phase B: Acetonitrile (+ 0.1% Formic Acid)

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving approximately 10 mg in 10 mL of acetonitrile.

  • Dilute this stock solution 1:10 with the mobile phase (e.g., a 50:50 mixture of A and B) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.[12]

References

  • Vertex AI Search. (2023). Hydrolysis of Acetamide. YouTube.
  • Patsnap Synapse. (2024). What is the mechanism of Acetamide?
  • Benchchem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines.
  • Geetha, D., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.
  • Benchchem. (n.d.). preventing byproduct formation in aniline reactions.
  • Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.
  • Trent Selby. (2021). acetylation aniline. YouTube.
  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?
  • Benchchem. (n.d.). Reactivity comparison between 4-Fluoro-2-methoxy-N-methylaniline and its non-fluorinated analog.
  • PubMed Central. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Pearson. (n.d.). Acylation of Aniline Explained.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column.
  • ResearchGate. (2011). Mechanism of aniline acetylation reaction.
  • PubMed. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide.
  • Salgado, H.R.N., Menezes, M. de, & Storti, M.P.B. (n.d.). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography.
  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
  • PubMed Central. (2022). 2-Azido-N-(4-methylphenyl)acetamide.
  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment).
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide.
  • Benchchem. (n.d.). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
  • PubMed Central. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • NIH. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile.
  • Benchchem. (n.d.). A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide.
  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
  • Google Patents. (n.d.). US2416607A - Method of preparing fluoroacetamide.
  • PubMed Central. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics.
  • Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Benchchem. (n.d.). Technical Support Center: Purification of N-(2-fluoro-4-nitrophenyl)acetamide by Recrystallization.
  • Benchchem. (n.d.). Protocol for N-acetylation of 2,4-Difluoroaniline Derivatives.

Sources

Technical Support Center: Degradation Pathways of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of N-(4-fluoro-2-methylphenyl)acetamide. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of forced degradation studies. Our goal is to equip you with the knowledge to design robust experiments, interpret your results accurately, and overcome common analytical challenges.

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH to establish the intrinsic stability of a drug substance and develop validated stability-indicating analytical methods.[1][2] The core principle is to subject the molecule to stress conditions more severe than those it would encounter during manufacturing, storage, or use to generate potential degradation products.[3][4] This guide will focus specifically on this compound, addressing the unique challenges and expected outcomes for this molecule.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your forced degradation experiments. The question-and-answer format is designed for quick issue resolution.

Q1: My degradation is either excessive or insufficient. How can I achieve the target 5-20% degradation?

A1: Achieving the optimal degradation range of 5-20% is crucial; over-stressing can create secondary degradants not relevant to shelf-life stability, while under-stressing won't generate enough product for detection.[1] This is a delicate balance that often requires iterative optimization.

  • For Excessive Degradation (>20%): If you observe rapid and extensive degradation, the stress conditions are too harsh.

    • Acid/Base Hydrolysis: Reduce the concentration of the acid or base (e.g., from 1.0 M to 0.1 M HCl/NaOH), lower the reaction temperature (e.g., from 80°C to 60°C), or shorten the exposure time.[1]

    • Oxidative Stress: Decrease the concentration of the oxidizing agent (e.g., from 30% H₂O₂ to 3% H₂O₂) or reduce the exposure time.[1]

    • Thermal Stress: Lower the temperature or shorten the heating duration.[1]

  • For Insufficient Degradation (<5%): If the parent compound remains largely intact, the stress is too mild.

    • Acid/Base Hydrolysis: Increase the molarity of the acid/base, raise the temperature, or extend the duration of the study. Hydrolysis of amide bonds can be slow, and refluxing in 0.1 M HCl or NaOH may be necessary.[5]

    • Oxidative Stress: Increase the H₂O₂ concentration or the exposure time. Gentle heating can also accelerate oxidation, but should be done cautiously.

    • Solubility Issues: For compounds with poor aqueous solubility, consider using a co-solvent like methanol or acetonitrile to ensure the drug substance is fully dissolved and exposed to the stressor.[6]

Q2: My HPLC chromatogram shows poor resolution between the parent peak and the degradation products. What are the next steps?

A2: A stability-indicating method must be capable of separating the active pharmaceutical ingredient (API) from all its degradation products.[7] If you are experiencing co-elution, several chromatographic parameters can be adjusted:

  • Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or an isocratic hold can often improve the separation of closely eluting peaks.

  • Adjust Mobile Phase pH: The ionization state of both the parent molecule and its degradants can significantly impact retention time on a reverse-phase column. Adjusting the pH of the aqueous portion of the mobile phase can alter selectivity and improve resolution.

  • Change Column Chemistry: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a C8 column) to introduce different separation mechanisms.

  • Optimize Temperature: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Experiment with temperatures between 25°C and 40°C.

Q3: I'm observing extraneous peaks in my stressed samples that are not present in my unstressed control. How do I confirm they are true degradants?

A3: It is critical to differentiate between degradation products and analytical artifacts. Artifacts can arise from the interaction of excipients, impurities in reagents, or reactions with the mobile phase.

  • Run a Blank Stress Study: Prepare a "blank" sample containing all reagents (e.g., acid, base, H₂O₂) and solvents used in the sample preparation but without the this compound. Subject this blank to the same stress conditions. Any peaks that appear in the stressed blank are artifacts and not related to the API.[4]

  • Use a Photodiode Array (PDA) Detector: A PDA detector provides spectral information for each peak. A true degradation product will likely have a UV spectrum related to the parent chromophore, whereas an artifact may have a completely different spectrum. Peak purity analysis can also be performed to check for co-eluting peaks.[8]

Q4: My results are inconsistent across different experimental runs. What are the potential sources of this variability?

A4: Reproducibility is key to a valid study. Inconsistency often points to a lack of precise control over experimental variables.

  • Precise Temperature Control: Use a calibrated water bath or oven. Even small temperature fluctuations can significantly alter degradation kinetics.

  • Accurate Timing: Start and stop stress reactions at precisely defined time points. For hydrolytic reactions, neutralization must be performed quickly and consistently to halt further degradation.

  • Consistent Reagent Preparation: Prepare fresh stress reagents for each run and ensure concentrations are accurate.

  • Controlled Sample Handling: Ensure samples are fully dissolved before stressing and that aliquots are taken from a homogenous solution. After stressing, store samples under conditions that prevent further degradation (e.g., refrigeration, protection from light) before analysis.

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the degradation of this compound.

Q1: What are the primary degradation pathways expected for this compound?

A1: Based on its chemical structure, the most prominent degradation pathway is the hydrolysis of the amide bond. This is a common degradation mechanism for acetamide-containing compounds.[9] This pathway is expected to be significant under both acidic and alkaline conditions, leading to the cleavage of the molecule into its constituent amine and carboxylic acid. Oxidative degradation may also occur, potentially targeting the methyl group on the phenyl ring or the ring itself, but amide hydrolysis is generally the primary route.

Q2: What are the expected primary degradation products from hydrolytic stress?

A2: The acid- or base-catalyzed hydrolysis of the amide linkage in this compound will yield two primary products:

  • 4-fluoro-2-methylaniline

  • Acetic acid

Identifying the 4-fluoro-2-methylaniline peak in your chromatogram is a key indicator that this pathway is occurring. Acetic acid is often not retained on typical reverse-phase HPLC columns and may not be observed.

Q3: What analytical techniques are best suited for identifying and quantifying these degradants?

A3: A combination of chromatographic and spectrometric techniques is essential.

  • High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection: This is the workhorse for separating and quantifying the parent drug and its degradation products.[8] A reverse-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for structural elucidation of unknown degradation products.[10] High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, provides accurate mass data, which allows for the determination of elemental compositions and confident identification of degradants.[11]

Q4: What are the typical stress conditions recommended by ICH guidelines?

A4: The ICH guidelines provide a framework for stress testing, which should be adapted to the specific stability of the molecule.[1] The key conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or heated (e.g., 60°C).[1]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or heated (e.g., 60°C).[1]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[1][12]

  • Thermal Degradation: Dry heat (e.g., 105°C for 48 hours).[10]

  • Photolytic Degradation: Exposure to a combination of visible and UV light. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Data Summary & Protocols

Table 1: Summary of Stress Conditions and Expected Primary Degradants
Stress ConditionTypical Reagents & ParametersExpected Primary Degradation PathwayMajor Expected Degradant
Acid Hydrolysis 0.1 M HCl @ 60°C for 24 hoursAmide Hydrolysis4-fluoro-2-methylaniline
Base Hydrolysis 0.1 M NaOH @ 60°C for 24 hoursAmide Hydrolysis4-fluoro-2-methylaniline
Oxidation 3% H₂O₂ @ Room Temp for 24 hoursN-Oxidation / Ring OxidationN-oxide or hydroxylated derivatives
Thermal Dry Heat @ 105°C for 48 hoursThermolysisVaries; potential for dimerization or cleavage
Photolytic ICH Q1B specified light exposurePhotolysisVaries; potential for radical-based reactions
Step-by-Step Experimental Protocols

Caution: Always handle chemicals in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

1. Acid Hydrolysis Protocol

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a 50:50 methanol:water mixture).

  • Add an equal volume of 0.1 M HCl to the drug solution.

  • Prepare a control sample by adding an equal volume of purified water instead of HCl.

  • Store both solutions at 60°C for a specified period (e.g., 24 hours), withdrawing aliquots at intermediate time points (e.g., 2, 8, 12 hours).

  • Before analysis, withdraw an aliquot and immediately neutralize it with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

2. Base Hydrolysis Protocol

  • Prepare a 1 mg/mL solution of the drug substance as described above.

  • Add an equal volume of 0.1 M NaOH to the drug solution.

  • Prepare a control sample using purified water instead of NaOH.

  • Store both solutions at 60°C for a specified period (e.g., 24 hours), with intermediate time points.

  • Before analysis, withdraw an aliquot and immediately neutralize it with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

3. Oxidative Degradation Protocol

  • Prepare a 1 mg/mL solution of the drug substance.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Prepare a control sample using purified water instead of H₂O₂.

  • Store both solutions protected from light at room temperature for a specified period (e.g., 24 hours).

  • At designated time points, withdraw an aliquot, dilute to a suitable concentration with the mobile phase, and analyze immediately by HPLC.

Visualizations: Pathways and Workflows

Primary Hydrolytic Degradation Pathway

G cluster_main Hydrolytic Degradation of this compound cluster_products Degradation Products cluster_conditions Stress Conditions parent This compound product1 4-fluoro-2-methylaniline parent->product1 Amide Cleavage product2 Acetic Acid parent->product2 Amide Cleavage acid Acid (H+) acid->parent base Base (OH-) base->parent G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization prep Prepare Drug Solution (1 mg/mL) apply_stress Apply Stress Conditions (Heat, Light, Reagents) prep->apply_stress stressor Prepare Stress Reagents (Acid, Base, Oxidant) stressor->apply_stress sampling Sample at Time Points (e.g., 0, 4, 8, 24h) apply_stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc HPLC-PDA Analysis (Quantification, Purity) neutralize->hplc lcms LC-MS/MS Analysis (Identification) hplc->lcms If unknowns detected elucidate Structure Elucidation & Pathway Mapping lcms->elucidate

Caption: General workflow for conducting a forced degradation study.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Forced degradation studies. (n.d.). ResearchGate.
  • Reynolds, D. W., et al. (n.d.). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology.
  • Shinde, N. G., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide. (n.d.). Benchchem.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021, December 17). ACS Publications.
  • LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. (2024, May 13). LCGC International.

Sources

Technical Support Center: Solubility Enhancement for N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-fluoro-2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the solubility of this compound in biological assays. Given that over 70% of new chemical entities are poorly water-soluble, mastering solubilization techniques is critical for obtaining reliable and reproducible experimental results.[1]

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubilization of this compound.

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Based on its chemical structure (an acetamide derivative with a substituted phenyl ring), this compound is expected to have low aqueous solubility. For initial stock solutions, a high-purity, anhydrous water-miscible organic solvent is recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds.

  • Alternatives: If DMSO is incompatible with your assay, other options include N,N-dimethylformamide (DMF), ethanol, or methanol.[2] However, these may have lower solubilizing capacity and potentially higher cytotoxicity.

It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in your chosen organic solvent. This minimizes the volume of solvent added to your aqueous assay medium, thereby reducing the risk of precipitation and solvent-induced artifacts.

Q2: My compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?

A2: This is a very common and expected phenomenon known as "solvent-shifting" precipitation. Your compound is highly soluble in 100% DMSO, but when this stock solution is diluted into an aqueous buffer or cell culture medium, the overall solvent environment becomes predominantly aqueous. The compound's solubility dramatically decreases, causing it to crash out of solution.[3]

Immediate Troubleshooting Steps:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed the tolerance level of your cells, typically between 0.1% and 0.5%.[4] To achieve this, you may need to prepare a more concentrated DMSO stock solution.

  • Modify the Dilution Procedure: Instead of adding the DMSO stock directly to the full volume of media, try pre-diluting the compound in a small volume of media while vortexing or sonicating.[5] This can sometimes create a transiently stable, supersaturated solution or a fine colloidal suspension.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.[5]

If these simple steps fail, you will need to employ more advanced formulation strategies, which are detailed in the troubleshooting guides below.

Q3: How do I determine if the solubilizing agent itself is affecting my experimental results?

A3: This is a critical control that must be included in your experimental design. You must always run a "vehicle control" group.[6]

  • Vehicle Control Protocol: Prepare a solution containing the same final concentration of all solvents and excipients (e.g., DMSO, co-solvents, cyclodextrins) as your highest-concentration test article, but without the this compound.

  • Interpretation: Any biological effect observed in the vehicle control group, relative to an untreated group, can be attributed to the formulation components. This allows you to distinguish the true effect of your compound from any background noise or toxicity introduced by the vehicle.

Part 2: Troubleshooting Guides & Advanced Protocols

When simple dissolution in DMSO is insufficient, a systematic approach to solubility enhancement is required. The following guides provide detailed protocols and the scientific rationale behind them.

Guide 1: Co-Solvent Systems

Issue: The required concentration of this compound cannot be reached in the final assay medium without precipitation, even when keeping the primary solvent (DMSO) concentration at a tolerable level.

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[7][8][9]

Recommended Co-solvents for Biological Assays:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Cremophor® EL

  • Solutol® HS 15[7]

Experimental Protocol: Developing a Co-Solvent Formulation

  • Determine Vehicle Tolerability: Before testing the compound, determine the maximum concentration of the chosen co-solvent (or a combination of co-solvents) that your specific cell line or assay can tolerate without adverse effects. Test a range of concentrations (e.g., 0.1% to 5%).

  • Prepare a Concentrated Stock in a Co-Solvent Mixture:

    • Start by dissolving this compound in 100% DMSO to a high concentration (e.g., 100 mM).

    • Create a series of co-solvent formulations. A common starting point is a ternary system. For example:

      • Formulation A: 10% DMSO / 40% PEG 400 / 50% Water

      • Formulation B: 10% DMSO / 20% Cremophor® EL / 70% Saline

    • Add the concentrated DMSO stock to the co-solvent/water mixture to achieve the desired final stock concentration (e.g., 1 mM).

  • Assess Solubility and Stability: Visually inspect the new stock solution for clarity. Let it stand at room temperature for several hours and re-inspect to ensure it remains in solution.

  • Assay Dosing: Dose your assay from this new, stable stock solution, ensuring the final concentration of all vehicle components is below the pre-determined toxicity threshold. Remember to run the appropriate vehicle control.

Data Presentation: Example Co-Solvent Tolerability in HEK293 Cells

Co-SolventMaximum Tolerated Concentration (% v/v) for >90% Cell Viability
DMSO≤ 0.5%
Ethanol≤ 0.5%
PEG 400≤ 1.0%
Propylene Glycol≤ 1.0%
Cremophor® EL≤ 0.1%

Note: These values are illustrative. You must determine the specific tolerance for your experimental system.

Guide 2: pH Modification

Issue: The compound has limited solubility in neutral pH (e.g., pH 7.4) media.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Assay Compatibility Check: First, confirm the acceptable pH range for your assay components (e.g., enzyme, antibodies). Most biological systems operate optimally between pH 7.2 and 7.4.

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).

  • Determine Solubility:

    • Add an excess amount of solid this compound to a small volume of each buffer.

    • Saturate the solution by shaking or sonicating at a controlled temperature for 24 hours.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot solubility as a function of pH. If solubility increases at a lower pH, it indicates the compound is a weak base.[13][14] This information can guide buffer selection for your assay if your system tolerates a non-physiological pH.

Visualization: Decision Workflow for Solubility Enhancement

G start Start: Compound Precipitation in Assay Medium check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_stock Increase stock concentration to lower DMSO volume check_dmso->increase_stock No cosolvent Troubleshooting Guide 1: Try Co-Solvent System (e.g., PEG 400) check_dmso->cosolvent Yes increase_stock->start ph_adjust Is assay compatible with non-neutral pH? cosolvent->ph_adjust Precipitation Persists success Success: Soluble Compound cosolvent->success Soluble cyclodextrin Troubleshooting Guide 3: Use Cyclodextrin Encapsulation cyclodextrin->success Soluble fail Consider resynthesis or alternative compound cyclodextrin->fail Precipitation Persists ph_adjust->cyclodextrin No ph_protocol Troubleshooting Guide 2: Optimize pH of Assay Buffer ph_adjust->ph_protocol Yes ph_protocol->cyclodextrin Precipitation Persists ph_protocol->success Soluble

Caption: Decision tree for selecting a solubility enhancement strategy.

Guide 3: Cyclodextrin Complexation

Issue: Co-solvent systems are either ineffective or introduce unacceptable toxicity. The assay must be performed at a physiological pH.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex that can shuttle the drug through the aqueous medium.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[18]

Experimental Protocol: Formulation with HP-β-CD

  • Vehicle Tolerability: As with co-solvents, first determine the maximum tolerated concentration of HP-β-CD in your assay.

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at a concentration significantly higher than what will be used in the assay (e.g., 20-40% w/v in water or buffer).

  • Form the Inclusion Complex:

    • Add the solid powder of this compound directly to the HP-β-CD solution.

    • Alternatively, add a concentrated DMSO stock of the compound to the HP-β-CD solution. The cyclodextrin will help keep the compound in solution as the DMSO is diluted.

    • Mix thoroughly. This process can be aided by vortexing, sonication, or overnight shaking at room temperature.

  • Prepare Final Stock and Assay:

    • Once a clear solution is obtained, sterile-filter it through a 0.22 µm filter. This step is also a good indicator of whether the compound is truly dissolved or present as a fine suspension.

    • Use this aqueous, cyclodextrin-formulated stock to dose your experiments. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

Visualization: Mechanism of Cyclodextrin Encapsulation

G cluster_0 Aqueous Environment compound This compound (Poorly Soluble) complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophobic Cavity) cd->complex water Water Molecules complex->water Disperses in

Caption: Cyclodextrin encapsulates a hydrophobic molecule, enhancing its solubility.

References

  • Jadhav, S. B., et al. (2020). Novel Technologies for Enhancing Solubility of Poorly water soluble drugs. International Journal of Pharmaceutical Research, 12(2). Available at: [Link]

  • Patel, J., et al. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation, 8(3), 98–106. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available at: [Link]

  • Patheon. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology, 35(10). Available at: [Link]

  • YouTube. (2025). How Does pH Impact Ionic Compound Solubility? Available at: [Link]

  • Khan Academy. (n.d.). pH and solubility. Available at: [Link]

  • Schilling, J., et al. (2020). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research, 59(49), 21531–21543. Available at: [Link]

  • askIITians. (2025). How does pH affect solubility? Available at: [Link]

  • Irie, T., & Uekama, K. (1997). Pharmaceutical applications of cyclodextrins. III. Toxicological issues and safety evaluation. Journal of Pharmaceutical Sciences, 86(2), 147-162. Available at: [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. Available at: [Link]

  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical Sciences, 21(1), 1-13. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. Available at: [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Available at: [Link]

  • Singh, A., et al. (2017). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. MOJ Bioequivalence & Bioavailability, 3(2). Available at: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available at: [Link]

  • Homayun, B., et al. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 342. Available at: [Link]

  • Sharma, D., & Saini, S. (2015). A review of solid dispersion: A novel technique for enhancement of solubility of poorly soluble drugs. Research Journal of Pharmacy and Technology, 8(8), 1058-1064. Available at: [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Available at: [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media? Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available at: [Link]

  • Patel, R. P., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Education and Research, 45(4), 353-359. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at: [Link]

  • ChemBK. (2024). N-(4-fluoro-3-methylphenyl)-Acetamide. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Available at: [Link]

  • Solubility of Things. (n.d.). N-(2-fluoro-4-phenylphenyl)acetamide. Available at: [Link]

  • Nirogi, R., et al. (2017). Effect of common organic solvents on in vitro cytochrome P450 and non-cytochrome P450 enzyme-mediated drug metabolism. Drug Metabolism Letters, 11(1), 39-49. Available at: [Link]

  • Lead Sciences. (n.d.). This compound. Available at: [Link]

  • Shayanfar, A., & Ghavimi, H. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-10. Available at: [Link]

Sources

Technical Support Center: Overcoming Assay Interference with N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a systematic approach to identifying and mitigating potential assay interference when working with the small molecule N-(4-fluoro-2-methylphenyl)acetamide (CAS: 326-65-8). While this compound is not a widely documented Pan-Assay Interference Compound (PAIN), it is crucial to validate any "hit" from a primary screen to ensure it represents genuine, specific interaction with the biological target and not an experimental artifact.[1]

This document is designed to guide you through a logical, evidence-based workflow to diagnose and overcome common interference mechanisms that can produce false-positive results in biochemical and cell-based assays.[2][3]

Frequently Asked Questions (FAQs)

Here we address the immediate questions researchers face when an unexpected or promising result is observed.

Q1: My primary screen shows that this compound is active against my target. How can I be sure this is a genuine hit?

A1: An initial positive result, or "hit," is the first step in a long validation process. Apparent activity can often stem from compound-dependent assay interference rather than a specific, on-target biological effect.[4] To build confidence in your result, you must perform a series of counter-screens and orthogonal assays designed to rule out common artifacts. This systematic process, outlined in this guide, is the cornerstone of robust hit validation.[5]

Q2: What are the most common ways a small molecule like this compound can interfere with my assay?

A2: Small molecule interference is a well-documented challenge in drug discovery and can manifest through several mechanisms:[2][3][6]

  • Colloidal Aggregation: At certain concentrations, compounds can form sub-micrometer aggregates in aqueous buffers. These aggregates can sequester and denature proteins non-specifically, leading to enzyme inhibition or disruption of protein-protein interactions. This is one of the most common causes of false positives.[6][7]

  • Optical Interference: The compound itself may interfere with the assay's detection method. This includes absorbing light at the excitation or emission wavelength (quenching) or possessing intrinsic fluorescence (autofluorescence) at the same wavelength as the reporter signal.[8][9]

  • Chemical Reactivity: Some compounds contain electrophilic moieties that can covalently modify and inactivate the target protein or other assay components, leading to a nonspecific and often irreversible effect.[3]

  • Redox Cycling: Compounds that can undergo redox cycling can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can disrupt assay chemistry or cause cell stress, leading to false signals.[4][6]

Q3: I'm using a fluorescence-based assay. What is the first and simplest check I should perform?

A3: The most straightforward initial check for a fluorescence-based assay is to test for compound autofluorescence. Simply measure the signal of this compound in your assay buffer, without any proteins or other reagents, at the same excitation and emission wavelengths used in your primary assay. A significant signal indicates that the compound itself is fluorescent and may be contributing to your readout.[4][10]

Q4: My compound only shows activity at high concentrations. Could this be a sign of interference?

A4: Yes, this can be an indicator of non-specific behavior, particularly aggregation. Aggregation is a concentration-dependent phenomenon that often occurs at low- to mid-micromolar concentrations.[7] Hits that display an unusually steep dose-response curve (a high Hill slope) are also suspect, as this can be characteristic of an aggregation-driven mechanism.[7]

Systematic Troubleshooting Workflow

A structured approach is essential to efficiently identify the root cause of suspected assay interference. The following workflow provides a decision-making framework to dissect a positive hit from a primary screen.

Assay_Interference_Workflow start Primary Screen Hit {this compound} confirm_hit confirm_hit start->confirm_hit check_optical check_optical confirm_hit->check_optical Reproducible result_no_repro Result: Not Reproducible {Discard as initial error} confirm_hit->result_no_repro Not Reproducible check_aggregation check_aggregation check_optical->check_aggregation No Interference result_optical Result: Optical Interference {Signal correlates with compound presence} check_optical->result_optical Interference Detected check_reactivity check_reactivity check_aggregation->check_reactivity No Effect of Detergent result_aggregation Result: Aggregation-based {Potency lost or significantly reduced} check_aggregation->result_aggregation Potency Shift orthogonal_assay orthogonal_assay check_reactivity->orthogonal_assay No Time-Dependence result_reactivity Result: Potential Reactivity {Inhibition increases with pre-incubation time} check_reactivity->result_reactivity Time-Dependent result_validated Result: Validated Hit {Proceed to lead optimization} orthogonal_assay->result_validated Activity Confirmed

Caption: A step-by-step workflow for validating a primary screening hit.

Detailed Experimental Protocols

Here are detailed, step-by-step methodologies for the key experiments outlined in the troubleshooting workflow.

Protocol 1: Assessing Autofluorescence and Absorbance Interference

Objective: To determine if this compound interferes with the assay signal by emitting its own fluorescence or by absorbing excitation/emission light (quenching).[8][9]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (identical to the primary screen)

  • Microplates (black-walled for fluorescence, clear-walled for absorbance; identical to primary screen)

  • Plate reader with fluorescence intensity and absorbance capabilities

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The concentration range should cover and exceed the observed EC₅₀/IC₅₀ from the primary screen. Include a vehicle control (e.g., DMSO in buffer).

  • Plate Loading: Add the compound dilutions to the appropriate microplate.

  • Fluorescence Reading (Autofluorescence):

    • Read the plate using the exact same excitation and emission wavelength filter set and gain settings as the primary assay.

    • Analysis: A dose-dependent increase in signal in the compound-containing wells compared to the vehicle control indicates autofluorescence.

  • Absorbance Reading (Potential Quenching):

    • Perform a wavelength scan (e.g., from 300 nm to 700 nm) on the wells containing the highest concentration of the compound.

    • Analysis: A significant absorbance peak that overlaps with the assay's excitation or emission wavelength suggests potential signal quenching (a false negative) or colorimetric interference.[5]

Protocol 2: Detergent Counter-Screen for Aggregation

Objective: To determine if the observed activity is due to the formation of colloidal aggregates. Non-ionic detergents disrupt aggregates, leading to a significant reduction or complete loss of inhibitory activity for aggregating compounds.[7][10]

Materials:

  • This compound stock solution

  • All primary assay components (buffer, target protein, substrate, etc.)

  • Non-ionic detergent stock solution (e.g., 10% Triton X-100)

  • Microplates and plate reader for the primary assay

Methodology:

  • Assay Preparation: Prepare two parallel sets of the primary assay.

  • Detergent Addition:

    • Set A (- Detergent): Perform the primary assay exactly as in the original screen.

    • Set B (+ Detergent): Perform the primary assay, but include a final concentration of 0.01% Triton X-100 in the assay buffer. Ensure the detergent is added before the compound.

  • Compound Addition: Add a full dose-response curve of this compound to both sets of plates.

  • Incubation & Reading: Incubate and read both sets of plates according to the primary assay protocol.

  • Analysis:

    • Calculate the IC₅₀ values for both conditions.

    • A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ or a complete loss of activity in the presence of Triton X-100 is strong evidence that the compound's mechanism of action is aggregation-based.

Data Interpretation & Case Studies

Table 1: Example Outcome of an Aggregation Counter-Screen

This data strongly suggests that the inhibitory activity of this compound in this hypothetical assay is due to aggregation.

ConditionIC₅₀ (µM)Max Inhibition (%)Interpretation
- 0.01% Triton X-100 2.598%Potent hit observed in the primary assay.
+ 0.01% Triton X-100 > 10015%Activity is detergent-sensitive and likely an artifact of aggregation.[10]
Table 2: Example Outcome of an Optical Interference Screen

This data indicates that the compound is autofluorescent at the assay's detection wavelength, producing a false-positive signal.

Compound Concentration (µM)Assay Signal (RFU)Compound-Only Signal (RFU)Interpretation
0 (Vehicle)1,20050Baseline signal established.
15,8004,500The majority of the observed "activity" is from compound autofluorescence.
1025,00024,100The apparent dose-response is an artifact of increasing compound fluorescence.

References

  • Tan, L., Hirte, S., Palmacci, V. et al. (n.d.). Tackling assay interference associated with small molecules. u:cris-Portal.
  • NCBI Bookshelf. (2017). Assay Interference by Aggregation. Assay Guidance Manual.
  • BenchChem. (n.d.). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules | Request PDF.
  • Gimeno, A. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery.
  • BioAgilytix. (n.d.). Strategies for Overcoming Drug Interference in Immunogenicity Assessment.
  • BenchChem. (2025). Troubleshooting assay interference in Fenticonazole high-throughput screening.
  • Thorne, N., Auld, D.S., Inglese, J. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH.
  • Wang, Y., et al. (2025). Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. PMC - NIH.
  • Channelchek. (2022). Dealing With False Positives During Drug Screening Process.
  • NCBI. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual.
  • NIH. (2018). High-Throughput RNA Interference Screening: Tricks of the Trade. PMC.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.

Sources

Technical Support Center: Scale-Up Synthesis of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-fluoro-2-methylphenyl)acetamide (CAS No: 326-65-8).[1] This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important acylation reaction. Here, we provide practical, field-tested advice rooted in chemical principles to ensure a safe, efficient, and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most direct and widely used method is the N-acetylation of 4-fluoro-2-methylaniline. This is typically achieved by reacting the aniline with an acetylating agent like acetic anhydride or acetyl chloride.[2][3] Acetic anhydride is often preferred for scale-up operations due to its lower corrosivity and cost compared to acetyl chloride.[4] The reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the carbonyl carbon of the acetylating agent.

Q2: What are the critical process parameters (CPPs) to monitor during scale-up?

The three most critical parameters for this synthesis are:

  • Temperature Control: The acetylation of anilines is a significantly exothermic reaction.[5] Failure to control the temperature can lead to impurity formation and potential thermal runaway.[6][7]

  • Reagent Stoichiometry and Addition Rate: The molar ratio of the acetylating agent to the aniline is crucial. A slight excess of the acetylating agent (e.g., 1.05-1.1 equivalents) is often used to drive the reaction to completion, but a large excess can lead to side products and complicates purification.[5][8] The rate of addition must be carefully controlled to match the heat removal capacity of the reactor.[7]

  • Mixing Efficiency: Homogeneous mixing is vital to prevent localized "hot spots" and ensure uniform reaction kinetics. As the reaction scale increases, inefficient mixing can become a major issue, leading to inconsistent product quality.[6]

Q3: What are typical yields and purity levels I should expect?

With a well-optimized process, isolated yields for this type of acetylation are typically high, often in the range of 80-95%. The purity of the crude product after precipitation is generally good, but recrystallization is almost always necessary to achieve >99% purity suitable for pharmaceutical applications.[9][10] The melting point of the purified product is a reliable indicator of purity.[9]

Detailed Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low Reaction Conversion & Poor Yield

Q: My reaction stalls, leaving significant unreacted 4-fluoro-2-methylaniline. How can I improve the conversion rate?

A: Incomplete conversion is a common scale-up challenge. Here is a systematic approach to troubleshoot this issue:

  • Underlying Cause 1: Reagent Quality & Stoichiometry

    • Insight: The primary amine on 4-fluoro-2-methylaniline is a nucleophile, but its reactivity can be influenced by substituents. While the methyl group is slightly activating, the fluorine atom is deactivating. The quality of your acetylating agent is paramount. Acetic anhydride can hydrolyze to acetic acid if exposed to moisture, reducing its potency.

    • Solution:

      • Verify Reagent Purity: Always use a fresh, unopened container of acetic anhydride or verify its purity via titration or spectroscopy (e.g., IR to check for carboxylic acid OH stretch).

      • Adjust Stoichiometry: While a large excess is undesirable, ensure you are using at least a slight excess (e.g., 1.05 equivalents) of the acetylating agent to drive the reaction to completion.[5] For particularly stubborn reactions, a catalyst like a Lewis acid may be employed to increase the electrophilicity of the acetylating agent, though this adds complexity.[4]

  • Underlying Cause 2: Inadequate Temperature

    • Insight: While the initial phase of the reaction is exothermic and requires cooling, the reaction may need to be maintained at room temperature or even gently heated to ensure it proceeds to completion after the initial exotherm subsides.[5]

    • Solution: After the controlled addition of acetic anhydride is complete, allow the mixture to stir at ambient temperature (e.g., 20-25°C) for 1-2 hours. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. If conversion remains low, gentle heating (e.g., to 40-50°C) can be considered, but must be done cautiously to avoid side reactions.

  • Underlying Cause 3: Poor Solubility

    • Insight: If the starting aniline is not fully dissolved, the reaction becomes a heterogeneous mixture, slowing the rate significantly.[8] Glacial acetic acid is a common solvent for this reaction as it readily dissolves the aniline starting material.[2]

    • Solution: Ensure the 4-fluoro-2-methylaniline is completely dissolved in the chosen solvent (e.g., glacial acetic acid) before beginning the addition of the acetylating agent.

G start Low Yield Observed check_reagents Verify Purity & Stoichiometry of Reagents start->check_reagents check_temp Review Temperature Profile (Addition & Stir-out) start->check_temp check_sol Confirm Starting Material Solubility start->check_sol action_reagents Use Fresh Acetic Anhydride. Use 1.05-1.1 eq. check_reagents->action_reagents action_temp Allow 1-2h Stir at RT Post-Addition. Consider Gentle Warming (40°C). check_temp->action_temp action_sol Ensure Complete Dissolution Before Anhydride Addition. check_sol->action_sol end_node Yield Improved action_reagents->end_node action_temp->end_node action_sol->end_node

Caption: Decision tree for troubleshooting low reaction yield.

Problem Area 2: Scale-Up Safety & Exotherm Management

Q: The reaction temperature spikes uncontrollably during acetic anhydride addition on a larger scale. How can I manage this exotherm safely?

A: This is the most critical safety challenge in scaling up this synthesis. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal.[7]

  • Insight: The surface-area-to-volume ratio decreases dramatically as you scale up. A jacketed lab reactor has much less efficient heat transfer per unit volume than a round-bottom flask in an ice bath.[6] This means a procedure that was manageable at 100 mL can become dangerous at 10 L.

  • Solution: A Multi-faceted Approach

    • Reduce Addition Rate: This is the simplest and most effective control measure. The rate of heat generation is directly proportional to the rate of reagent addition. Slowing the addition of acetic anhydride gives the cooling system more time to remove the generated heat.[5]

    • Improve Cooling Efficiency: Ensure your reactor's cooling system is adequate. For large scales, a standard ice-water bath is insufficient. A circulating chiller with a robust cooling fluid (e.g., glycol/water mixture) is necessary. Ensure good agitation to promote heat transfer from the bulk of the reaction mixture to the vessel walls.[5]

    • Use a Semi-Batch Process: Instead of adding all the aniline solution at once, consider a semi-batch approach where the aniline solution is also added portion-wise or via a second addition funnel concurrently with the anhydride, although this adds complexity.

    • Perform Reaction Calorimetry: Before scaling, use a reaction calorimeter to measure the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR). This data is essential for a proper process hazard analysis and ensures your cooling capacity is sufficient for the intended scale.[11]

ParameterLaboratory Scale (100 mL)Pilot Scale (20 L)Rationale
Addition Time 5-10 minutes60-120 minutesSlower addition is critical to allow for heat dissipation in larger vessels.[7]
Initial Temp. 5-10°C0-5°CStarting at a lower temperature provides a larger safety margin before reaching a critical temperature.
Cooling Method Ice/Water BathCirculating Chiller (-10°C)Provides more powerful and reliable cooling capacity required for larger volumes.[5]
Max Temp. (Tmax) < 30°C< 25°CA lower Tmax provides a greater buffer against a runaway reaction.[5]
Problem Area 3: Product Isolation and Purification

Q: My product forms an oil or fine powder upon quenching in water, making it difficult to filter. How can I obtain a crystalline, easily filterable solid?

A: This is a common issue related to precipitation and crystallization kinetics. The goal is to encourage slow, controlled crystal growth rather than rapid, uncontrolled precipitation.

  • Insight: "Crashing out" a product by rapidly pouring the reaction mixture into a large volume of cold water often leads to the formation of small, poorly-formed crystals or an amorphous solid that traps impurities and is difficult to handle.[5]

  • Solution: Controlled Crystallization

    • Reverse the Quench: Instead of adding the reaction mixture to water, slowly add cold water to the stirred reaction mixture. This maintains better control over the temperature and saturation level.

    • Control Temperature: Quench at a controlled temperature. Start the water addition while maintaining the reaction mixture at a cool temperature (e.g., 10-15°C) to slow the rate of precipitation.

    • Seed the Mixture: If you have a small amount of pure, crystalline product, add a few seed crystals to the mixture just as it begins to become cloudy. This provides a template for ordered crystal growth.

    • Age the Slurry: After precipitation is complete, stir the resulting slurry at a cool temperature (e.g., 0-5°C) for at least an hour. This "aging" or "digesting" period allows smaller crystals to dissolve and redeposit onto larger ones (Ostwald ripening), improving the particle size distribution and filterability.

Q: I'm struggling to remove a colored impurity during recrystallization. What's the best approach?

A: Colored impurities are often highly polar, conjugated byproducts formed from minor oxidation or side reactions, especially if the temperature was not well-controlled.[5][9]

  • Insight: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[12] For acetanilides, aqueous ethanol or isopropanol are often effective solvent systems.

  • Solution: Optimized Recrystallization Protocol

    • Solvent Selection: Test solvent systems. A mixture of ethanol and water is a good starting point. Dissolve the crude product in a minimal amount of hot ethanol.[9]

    • Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution.[9] Activated charcoal has a high surface area and effectively adsorbs many colored, polar impurities.

    • Hot Filtration: Boil the solution briefly with the charcoal, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and any insoluble matter.[9] This step must be done quickly to prevent premature crystallization in the funnel.

    • Slow Cooling: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Rapid cooling in an ice bath can cause impurities to be trapped in the crystal lattice.[12] Once crystals have formed at room temperature, then place the flask in an ice bath to maximize recovery.

    • Washing: After collecting the crystals by vacuum filtration, wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[13]

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve Aniline in Acetic Acid cool Cool to 0-5°C dissolve->cool add Slowly Add Acetic Anhydride (T < 25°C) cool->add stir Stir at RT (1-2h) add->stir quench Controlled Quench (Add cold water slowly) stir->quench age Age Slurry (0-5°C, 1h) quench->age filter_crude Filter & Wash (Cold Water) age->filter_crude dry_crude Dry Crude Product filter_crude->dry_crude dissolve_hot Dissolve in Min. Hot EtOH/H2O dry_crude->dissolve_hot charcoal Add Charcoal & Hot Filter dissolve_hot->charcoal cool_slow Slow Cool to RT, then Ice Bath charcoal->cool_slow filter_pure Filter, Wash (cold solvent) & Dry Pure Product cool_slow->filter_pure

Caption: Standard workflow for synthesis and purification.

References

  • Benchchem. (n.d.). Managing exothermic reactions in 2'-Chloroacetanilide synthesis.
  • Unknown. (n.d.). Purification by crystallization.
  • Cerritos College. (n.d.). Purification of Impure Acetanilide.
  • askIITians. (2025, July 19). Why is acetylation performed before nitration of aniline?
  • CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide.
  • Scribd. (n.d.). Purification of Acetanilide Via Recrystallization.
  • Scribd. (n.d.). Acetanilide Synthesis & Purification.
  • Benchchem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines.
  • Liu, Q., Yong, J.-Y., Zhang, J., Ban, T., & Li, X.-Q. (2022). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry, 34.
  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
  • Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment.
  • Pasricha, S. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline. International Journal of Trend in Scientific Research and Development, 6(2), 131-134.
  • Lead Sciences. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of N-(2-fluorophenyl)acetamide.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Benchchem. (n.d.). Protocol for N-acetylation of 2,4-Difluoroaniline Derivatives.

Sources

preventing oxidation of N,N-dimethyl-p-phenylenediamine starting material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dimethyl-p-phenylenediamine (DMPD). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling, storage, and use of DMPD, with a primary focus on preventing its oxidative degradation.

Introduction: The Challenge of DMPD Instability

N,N-dimethyl-p-phenylenediamine (DMPD) is a valuable aromatic amine used as a redox indicator and an intermediate in the synthesis of dyes and other molecules.[1][2] Its utility stems from its ability to readily undergo oxidation to form a stable and intensely colored radical cation, often referred to as Wurster's Red or a related species.[3][4] However, this same reactivity makes the parent compound highly susceptible to unwanted oxidation by atmospheric oxygen, a process often accelerated by light and trace metal impurities.

Oxidized DMPD can interfere with experiments by introducing colored impurities, altering reaction stoichiometry, and generating misleading results in sensitive assays.[5] This guide provides a comprehensive set of frequently asked questions, troubleshooting steps, and validated protocols to ensure the integrity of your DMPD starting material.

Frequently Asked Questions (FAQs)

Q1: My solid DMPD has turned dark brown/purple. Is it still usable?

A1: The appearance of a dark brown, purple, or even black color indicates significant oxidation. While the material is not entirely decomposed, it contains a substantial amount of the oxidized radical cation and other degradation products.[6] For applications requiring high purity, such as quantitative assays or sensitive organic synthesis, using the material as-is is not recommended. Purification is necessary to remove these colored impurities. For less sensitive applications, the impact should be evaluated on a case-by-case basis.

Q2: Why did my DMPD solution change color shortly after preparation?

A2: This is a classic sign of rapid oxidation. The primary culprits are dissolved oxygen in the solvent and exposure to ambient air during preparation.[7] Even brief exposure can initiate the oxidation cascade. Using deoxygenated solvents and preparing the solution under an inert atmosphere (e.g., nitrogen or argon) are critical steps to prevent this.

Q3: What is the ideal way to store solid DMPD?

A3: Solid DMPD should be stored in a tightly sealed, airtight container, preferably under an inert gas like argon or nitrogen.[1][8] The container should be protected from light by using an amber vial or by storing it in a dark place.[1] Refrigeration at +4°C is recommended for long-term stability.[1]

Q4: Can I use any solvent to dissolve DMPD?

A4: While DMPD is soluble in water and various organic solvents like chloroform, the choice of solvent is critical.[1] Always use high-purity, anhydrous solvents. Most importantly, the solvent must be thoroughly deoxygenated before use to prevent rapid degradation of the DMPD.

Q5: What are the primary products of DMPD oxidation?

A5: The initial, one-electron oxidation of DMPD forms a stable radical cation known as Wurster's Red.[3][9] This species is responsible for the intense coloration. Further oxidation and subsequent reactions can lead to the formation of quinonediimine, quinonemonoimine, and various dimer or trimer products, especially in aqueous solutions.[3][9] The exact mechanism and product distribution can be highly dependent on pH.[3][10]

Visualizing the Oxidation Pathway

The oxidation of DMPD is a multi-step process. The initial and most visually apparent step is the formation of the radical cation.

DMPD_Oxidation DMPD N,N-Dimethyl-p- phenylenediamine (Colorless) Radical Wurster's Red Radical Cation (Intensely Colored) DMPD->Radical -1e⁻ (e.g., O₂, Light) Products Further Oxidation Products (Quinonediimines, etc.) Radical->Products -1e⁻, H⁺

Caption: Simplified pathway of DMPD oxidation.

Troubleshooting Guide

Use this section to diagnose and resolve issues you may be encountering with your DMPD.

Observed Problem Potential Cause(s) Recommended Solution(s)
Solid reagent is discolored upon arrival or opening. 1. Improper sealing during shipping/storage. 2. Long-term storage in air.[8]1. Contact the supplier if the product is new. 2. Purify the material before use using the protocol below.
DMPD solution rapidly turns purple/blue. 1. Solvent was not deoxygenated. 2. Solution prepared in the presence of air.[7] 3. Contaminated glassware (trace oxidants).1. Discard the solution. 2. Prepare fresh using a properly deoxygenated solvent and inert atmosphere techniques (see protocols). 3. Ensure all glassware is scrupulously clean and dry.[5][11]
Inconsistent results in an assay using DMPD. 1. Variable levels of DMPD oxidation between experiments. 2. Degradation of DMPD stock solution over time.1. Always use a freshly prepared DMPD solution for quantitative work. 2. If a stock must be stored, store it under argon in the dark at +4°C and validate its performance before each use.
Precipitate forms in an aqueous DMPD solution. 1. Formation of less soluble dimeric/trimeric oxidation products.[3] 2. pH-dependent side reactions.[3]1. Filter the solution if immediate use is required, but be aware the concentration will be inaccurate. 2. Best practice is to prepare a fresh solution and ensure the pH of the buffer is appropriate for your application.
Troubleshooting Flowchart

This diagram guides you through the decision-making process when encountering an issue.

Troubleshooting_Flowchart Start Start: Using DMPD CheckSolid Is solid DMPD colorless or off-white? Start->CheckSolid CheckSolution Does solution remain colorless upon preparation? CheckSolid->CheckSolution Yes Purify Action: Purify solid DMPD (See Protocol 1) CheckSolid->Purify No (Dark Color) UseInert Action: Prepare fresh solution using deoxygenated solvent under inert atmosphere (See Protocol 2) CheckSolution->UseInert No (Color Change) Proceed Proceed with Experiment CheckSolution->Proceed Yes Purify->CheckSolid UseInert->CheckSolution

Caption: Decision tree for handling DMPD.

Best Practice Protocols

Protocol 1: Purification of Solid N,N-Dimethyl-p-phenylenediamine by Extraction

This protocol is adapted from established chemical preparation methods and is designed to remove colored oxidation products.[12]

Safety First: DMPD is toxic if swallowed, inhaled, or absorbed through the skin.[6][13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

Materials:

  • Oxidized (discolored) DMPD

  • 50% (w/v) Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable non-polar solvent)

  • Deionized water

  • Ice

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In the fume hood, dissolve the oxidized DMPD in a minimal amount of dilute hydrochloric acid. This protonates the amine groups, making the compound water-soluble.

  • Preparation for Extraction: Transfer the acidic aqueous solution to a separatory funnel. Add a layer of diethyl ether over the top of the aqueous solution. This ether layer protects the free base from air in the subsequent step.[12]

  • Liberation of the Free Base: Add a significant amount of crushed ice to the funnel to keep the mixture cold. This is critical as the neutralization is exothermic and heat can accelerate degradation.

  • Extraction: Slowly and carefully add the 50% NaOH solution to the funnel. Swirl gently at first, then stopper and vent frequently to release any pressure. Continue adding NaOH until the aqueous layer is strongly basic (check with pH paper). The DMPD free base will be liberated and partition into the ether layer. The aqueous layer will retain the more polar, oxidized impurities.

  • Separation: Allow the layers to separate fully. Drain the aqueous layer and collect the ether layer.

  • Repeat Extraction: Perform two more extractions of the aqueous layer with fresh portions of diethyl ether to maximize recovery.

  • Drying: Combine all ether extracts and dry them over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Storage: Immediately transfer the purified, crystalline DMPD to an amber vial, flush with argon or nitrogen, seal tightly, and store at +4°C.[1][12]

Protocol 2: Preparation and Storage of a DMPD Stock Solution

This protocol utilizes air-sensitive techniques to prepare a stable solution.[5][7][11]

Materials:

  • Purified, solid DMPD

  • High-purity, anhydrous solvent (e.g., ethanol, acetonitrile, or buffered water)

  • Schlenk flask or a vial with a septum-sealed cap (e.g., Sure/Seal™ bottle)[11][15]

  • Source of dry inert gas (argon or nitrogen) with a manifold (Schlenk line)

  • Gas-tight syringes and needles

Procedure:

  • Solvent Deoxygenation: Deoxygenate the required volume of solvent by sparging with argon or nitrogen for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for the highest level of oxygen removal.

  • Glassware Preparation: Ensure your flask or vial is clean and oven-dried to remove all traces of moisture.[11] Allow it to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Weigh the purified DMPD quickly and add it to the Schlenk flask. Immediately seal the flask and purge it with inert gas for several minutes by alternating between vacuum and the inert gas supply (at least 3 cycles).

  • Solvent Transfer: Using a gas-tight syringe, draw up the desired volume of deoxygenated solvent. If the DMPD flask is under positive pressure from the inert gas, you may need to first draw up some inert gas into the syringe to equalize pressure before drawing the liquid.

  • Addition: Pierce the septum of the Schlenk flask and slowly add the deoxygenated solvent to the solid DMPD.

  • Dissolution & Storage: Swirl the flask gently until the solid is fully dissolved. Maintain a positive pressure of inert gas in the flask. For storage, wrap the flask in foil to protect it from light and store at +4°C. To withdraw solution for an experiment, use a clean, dry, gas-tight syringe after piercing the septum, ensuring the inert atmosphere is maintained.

References

  • Espinoza-Montero, P. J., et al. (2018). p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. Journal of the Iranian Chemical Society.
  • Acros Organics. Material Safety Data Sheet: N,N-Dimethyl-p-phenylenediamine.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Santa Cruz Biotechnology.
  • Central Drug House (P) Ltd.
  • Ossila.
  • Chemistry Stack Exchange.
  • Nagy, L., et al. (2002). A Radical Chain Mechanism Coupled to Autocatalysis. The Oxidation of N,N-Dimethyl-p-phenylenediamine by Peroxodisulfate. The Journal of Physical Chemistry A.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • MIT Department of Chemistry. Handling air-sensitive reagents AL-134.
  • ResearchGate. On-line Electrochemical-Mass Spectrometry Study of the Mechanism of Oxidation of N,N-dimethyl-p-phenylenediamine in Aqueous Electrolytes.
  • Walaas, E., et al. (1966). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Biochemical Journal.
  • Sigma-Aldrich. N,N-Dimethyl-p-phenylenediamine Product Page.
  • Oxford Academic, Chemistry Letters. THE ELECTRON TRANSFER REACTION BETWEEN WURSTER'S BLUE CATION AND N,N-DIMETHYL-P-PHENYLENEDIAMINE IN AQUEOUS SOLUTION.
  • Kuss, S., & Kiese, M. (1991). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Chemico-Biological Interactions.
  • Google Patents. US3345413A - Process for purifying a phenylenediamine.
  • PrepChem.com. Preparation of N,N-dimethyl-p-phenylenediamine.
  • Chemodex. N,N-Dimethyl-p-phenylenediamine - Product Page.
  • Google Patents.
  • HiMedia Laboratories.
  • PubMed.
  • PubMed.
  • Google Patents. US4191708A - Process for preparing and purifying p-phenylenediamine.
  • Chemsrc. Wurster's blue | CAS#:100-22-1.
  • PubMed. Accurate and stable detection of p-phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection.

Sources

Technical Support Center: Purification of N-(4-fluoro-2-methylphenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-11-001

Version: 1.0

Introduction

This technical support guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of N-(4-fluoro-2-methylphenyl)acetamide via recrystallization. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar pharmaceutical intermediates. The principles and techniques described herein are grounded in established crystallographic and organic chemistry literature to ensure scientific integrity and procedural success.

Recrystallization is a critical purification technique for solid compounds, relying on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1][2] While conceptually straightforward, successful and high-yield recrystallization requires careful control over several experimental parameters.[3] This guide will address common issues, from solvent selection to crystal formation, providing actionable solutions based on scientific principles.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound, offering probable causes and step-by-step solutions.

Issue 1: The compound does not dissolve in the hot solvent.

Question: I am heating my crude this compound in the chosen solvent, but it is not dissolving completely, even near the solvent's boiling point. What should I do?

Answer:

This issue typically points to two main causes: an inappropriate solvent or an insufficient volume of solvent.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The selected solvent may have inherently low solvating power for this compound, even at elevated temperatures. Amides, while capable of hydrogen bonding, also possess aromatic character, influencing their solubility.[4][5]

    • Solution: Re-evaluate your solvent selection. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[6] If you haven't already, perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof). A rule of thumb is that solvents with functional groups similar to the solute can be effective.[7]

  • Insufficient Solvent Volume: You may not be using enough solvent to dissolve the amount of crude material.

    • Solution: Gradually add more of the hot solvent in small increments to the heated mixture with continuous stirring until the solid just dissolves.[8] Be cautious not to add a large excess, as this will significantly reduce your final yield.[9]

Issue 2: No crystals form upon cooling.

Question: My compound fully dissolved in the hot solvent, but after cooling to room temperature and even in an ice bath, no crystals have appeared. What went wrong?

Answer:

The failure of crystals to form from a saturated solution is a common problem, often related to using too much solvent or the solution being supersaturated.

Probable Causes & Solutions:

  • Excessive Solvent: This is the most frequent reason for crystallization failure.[10] If too much solvent is used, the solution may not be saturated enough for crystals to form upon cooling.[9]

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent.[11] Once the volume is reduced, allow the solution to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal saturation point, but nucleation has not yet occurred.

    • Solution: Induce crystallization using one of the following methods:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[11] The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution.[11] This provides a template for crystal growth.

      • Lowering Temperature: If not already done, cool the solution in a salt-ice bath for a lower temperature.[12]

Issue 3: The compound "oils out" instead of forming crystals.

Question: Instead of solid crystals, an oily layer has separated from the solution upon cooling. How can I resolve this?

Answer:

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid.[10] This can be due to a high concentration of impurities or a large difference between the solvent's boiling point and the compound's melting point.

Probable Causes & Solutions:

  • High Impurity Level: A significant amount of impurities can depress the melting point of the mixture, leading to oiling out.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool more slowly.[11] If the problem persists, the crude material may require pre-purification by another method, such as column chromatography, before recrystallization.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[8] Insulating the flask can help slow down the cooling process.

  • Inappropriate Solvent: The boiling point of the solvent might be too high relative to the compound's melting point.

    • Solution: Consider a different solvent with a lower boiling point.[11] Alternatively, a mixed solvent system can sometimes resolve this issue.[13]

Issue 4: The recrystallization yield is very low.

Question: I have successfully obtained pure crystals, but my final yield is much lower than expected. How can I improve it?

Answer:

A low yield can be attributed to several factors, from using too much solvent to premature crystallization during filtration.

Probable Causes & Solutions:

  • Excessive Solvent Usage: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of the product remaining in the mother liquor upon cooling.[9]

    • Solution: In subsequent attempts, be meticulous about adding just enough hot solvent to dissolve the crude product. You can attempt to recover some of the lost product by evaporating some of the solvent from the mother liquor and cooling again.

  • Premature Crystallization: If a hot filtration step was necessary to remove insoluble impurities, the product might have crystallized in the filter funnel.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before pouring the hot solution through it.[12] Using a small excess of hot solvent can also help prevent premature crystallization during this step.

  • Incomplete Crystallization: The crystallization process may not have been allowed to proceed to completion.

    • Solution: Ensure the flask is left undisturbed for an adequate amount of time and is thoroughly cooled in an ice bath to maximize crystal formation.[8]

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of the product.

    • Solution: Always use a minimal amount of ice-cold recrystallization solvent for washing the crystals.[14]

Issue 5: The purified compound is still impure.

Question: After recrystallization, a melting point analysis indicates that my this compound is still not pure. What could be the reason?

Answer:

Impurities in the final product can arise from issues with the crystallization process itself or the nature of the impurities.

Probable Causes & Solutions:

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the growing crystal lattice.[8]

    • Solution: Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals.

  • Ineffective Solvent: The chosen solvent may not be optimal for separating the specific impurities present, as some impurities may have similar solubility profiles to the target compound.

    • Solution: Experiment with different solvents or a mixed-solvent system. It's also possible that the impurity co-crystallizes with your product. In such cases, a different purification technique may be necessary.

  • Insufficient Washing: Residual mother liquor, which contains the dissolved impurities, may not have been adequately washed from the crystal surfaces.

    • Solution: Ensure the crystals are washed with a small amount of fresh, ice-cold solvent after filtration.

  • Formation of Solvates or Hydrates: The compound may form solvates or hydrates, which can affect purity and characterization.[15]

    • Solution: This is a more complex issue that may require redesigning the crystallization strategy, potentially using a different solvent system to avoid solvate formation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

Q2: How do I perform a mixed-solvent recrystallization?

A2: A mixed-solvent recrystallization is useful when no single solvent has the ideal solubility characteristics.[13] You would use a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, which should result in the formation of pure crystals.[17]

Q3: What is a reasonable expected yield for this purification?

A3: A typical recovery for a single recrystallization is in the range of 70-80%, although this can be lower if the crude material is highly impure.[17] Some loss of product is inevitable, as a portion will always remain dissolved in the mother liquor.[9]

Q4: How does the structure of this compound influence solvent choice?

A4: The structure contains a polar amide group capable of hydrogen bonding and a less polar fluorinated aromatic ring. This dual nature suggests that solvents of intermediate polarity, like ethanol or ethyl acetate, are likely to be good candidates. The fluorine and methyl substituents on the phenyl ring will also subtly affect its solubility compared to a simple acetanilide.

Q5: Can I reuse the mother liquor?

A5: The mother liquor contains the soluble impurities as well as some of the desired product. It is possible to recover a second crop of crystals by concentrating the mother liquor (by evaporation) and re-cooling. However, this second crop will likely be less pure than the first. It is a common practice in process chemistry to optimize for a single, high-purity crystallization step.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure. The optimal solvent and volumes should be determined through preliminary screening tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

StepProcedureRationale
1. Dissolution Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a stir bar. Gently heat the mixture on a hot plate with stirring.The goal is to create a saturated solution at an elevated temperature.[1]
2. Saturation Continue to add the solvent in small portions while heating until all the solid has just dissolved. Avoid adding a significant excess.Using the minimum amount of hot solvent is crucial for maximizing the yield.[9]
3. Hot Filtration (Optional) If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.This step removes any impurities that do not dissolve in the hot solvent.[18]
4. Crystallization Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.[8]
5. Cooling Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes.Cooling the solution further decreases the solubility of the compound, thereby maximizing the quantity of crystals that precipitate.[12]
6. Collection Collect the crystals by vacuum filtration using a Büchner funnel.This is an efficient method for separating the solid crystals from the liquid mother liquor.[18]
7. Washing Wash the collected crystals with a small amount of ice-cold recrystallization solvent.This removes any residual mother liquor and dissolved impurities from the surface of the crystals.[14]
8. Drying Allow the crystals to dry completely under vacuum or in a drying oven at an appropriate temperature.This removes any remaining solvent to yield the final, pure product.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFiltration Hot Filtration (if needed) Dissolve->HotFiltration Insoluble impurities? Cool Slow Cooling (Crystallization) Dissolve->Cool No HotFiltration->Cool Yes InsolubleImpurities Insoluble Impurities HotFiltration->InsolubleImpurities VacuumFiltration Vacuum Filtration Cool->VacuumFiltration Wash Wash with Ice-Cold Solvent VacuumFiltration->Wash MotherLiquor Mother Liquor (Impurities) VacuumFiltration->MotherLiquor Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End Troubleshooting_Logic Problem Problem Encountered NoCrystals No Crystals Form Problem->NoCrystals OilingOut Compound Oils Out Problem->OilingOut LowYield Low Yield Problem->LowYield ImpureProduct Product Impure Problem->ImpureProduct Sol_Evaporate Evaporate Excess Solvent NoCrystals->Sol_Evaporate Too much solvent? Sol_Induce Induce Crystallization (Scratch/Seed) NoCrystals->Sol_Induce Supersaturated? Sol_Reheat Reheat, Add Solvent, Cool Slowly OilingOut->Sol_Reheat Cooling too fast? Sol_Solvent Re-evaluate Solvent Choice OilingOut->Sol_Solvent Solvent issue? Sol_MinimizeSolvent Use Minimum Hot Solvent LowYield->Sol_MinimizeSolvent Excess solvent used? ImpureProduct->Sol_Solvent Ineffective solvent? Sol_SlowCool Ensure Slow Cooling ImpureProduct->Sol_SlowCool Cooled too quickly?

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • At Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • Geetha, B. T., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 512–517. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • ChemBK. (2024). N-(4-fluoro-3-methylphenyl)-Acetamide. Retrieved from [Link]

  • Kumar, L. (2011). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. IntechOpen. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2024). Recrystallization pointers. r/chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). N-(2-fluoro-4-phenylphenyl)acetamide. Retrieved from [Link]

  • Svärd, M., et al. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 22(7), 826-834. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]

Sources

addressing low yield and product decomposition in acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges of low yield and product decomposition during the synthesis of acetamide. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Part 1: Troubleshooting Guide for Common Synthesis Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Issue 1: Significantly Low Yield of Acetamide

Question: My acetamide synthesis resulted in a very low yield. What are the most likely causes and how can I rectify them?

Answer: Low yield in acetamide synthesis is a common issue that typically points to one of three areas: an incomplete reaction, unintended side reactions, or loss of product during workup. The root cause often depends on the synthetic route chosen.

The most common laboratory-scale methods for synthesizing acetamide are the dehydration of ammonium acetate and the reaction of an acetic acid derivative (like acetic anhydride or acetyl chloride) with ammonia.[1][2]

Causality Analysis & Corrective Actions:
  • Incomplete Dehydration of Ammonium Acetate:

    • The "Why": The formation of acetamide from ammonium acetate is a reversible dehydration reaction.[2] According to Le Châtelier's principle, the presence of water in the reaction mixture will push the equilibrium back towards the starting materials, ammonium acetate, thereby preventing the formation of the amide.[3]

    • The Solution: Efficient and continuous removal of water as it forms is critical. The established method is to perform the reaction in a distillation apparatus, often with a fractionating column.[4] Heating a mixture of glacial acetic acid and an ammonia source (like ammonium carbonate) allows for the distillation of water and some excess acetic acid, driving the reaction to completion.[4][5] Simply boiling an aqueous solution of ammonium acetate is generally ineffective.[3]

  • Suboptimal Reaction Conditions for Acylation:

    • The "Why": Reactions involving highly reactive acylating agents like acetic anhydride or acetyl chloride are rapid and exothermic.[6][7] Improper temperature control can lead to side reactions. Furthermore, these reactions produce an acidic byproduct (acetic acid or HCl), which will react with the ammonia nucleophile, rendering it unavailable to react with the acylating agent.

    • The Solution:

      • Temperature Control: The initial addition of the acylating agent should be done at low temperatures (e.g., 0-5 °C) to manage the exotherm.[7]

      • Stoichiometry: Use at least two equivalents of ammonia. The first equivalent acts as the nucleophile to form the amide, while the second equivalent neutralizes the acidic byproduct, ensuring the nucleophile is not quenched.[6][8]

  • Loss During Purification:

    • The "Why": Acetamide has a high boiling point (221.2 °C) and is a solid at room temperature (m.p. 79-81 °C).[2] This can make purification by distillation challenging. The product can solidify in the condenser, leading to blockages and loss of material.[9][10] Furthermore, acetamide is hygroscopic and highly soluble in water, leading to potential losses during aqueous workups.[4][11]

    • The Solution:

      • Distillation: Use an air condenser instead of a water-cooled one to prevent premature solidification.[4][9] Gentle heating of the condenser with a heat gun may be necessary if clogging occurs.

      • Recrystallization: This is often the preferred method for purification. A mixed solvent system like methanol/ether or benzene/ethyl acetate is effective.[4][12][13] This avoids the challenges of high-temperature distillation.

Troubleshooting Workflow: Low Yield

G start Low Acetamide Yield check_route Identify Synthesis Route start->check_route route1 Dehydration of Ammonium Acetate check_route->route1 e.g., Acetic Acid + NH3 route2 Acylation with Anhydride/Chloride check_route->route2 e.g., Ac2O + NH3 route3 Other Routes check_route->route3 q1_water Was water actively removed during reaction? route1->q1_water q2_temp Was temperature controlled during addition (0-5 °C)? route2->q2_temp check_purification Review Purification Method route3->check_purification sol1_distill Implement fractional distillation to remove water as it forms. q1_water->sol1_distill No q1_water->check_purification Yes end Optimized Yield sol1_distill->end sol2_temp Use an ice bath and add acylating agent dropwise. q2_temp->sol2_temp No q2_molar Was >2 eq. of Ammonia used? q2_temp->q2_molar Yes sol2_temp->q2_molar sol2_molar Use a second equivalent of NH3 to neutralize acid byproduct. q2_molar->sol2_molar No q2_molar->check_purification Yes sol2_molar->check_purification q3_distill Issue with distillation? check_purification->q3_distill sol3_distill Use air condenser. Gently heat condenser if solidification occurs. q3_distill->sol3_distill Yes q3_xtal Issue with recrystallization? q3_distill->q3_xtal No sol3_distill->end sol3_xtal Optimize solvent system (e.g., MeOH/Ether, Benzene/EtOAc). q3_xtal->sol3_xtal Yes q3_xtal->end No sol3_xtal->end

Caption: Troubleshooting workflow for low acetamide yield.

Issue 2: Product Decomposition or Presence of Acetic Acid/Ammonia Impurities

Question: My final product is impure and appears wet, or I detect the presence of acetic acid and ammonia. What is causing this decomposition?

Answer: The presence of acetic acid (or acetate) and ammonia (or ammonium salts) is a classic sign of acetamide hydrolysis.[14] This is the primary decomposition pathway for acetamide and is catalyzed by the presence of water under either acidic or basic conditions, especially with heating.[15][16][17]

Mechanism of Decomposition: Hydrolysis

Amide hydrolysis is the cleavage of the amide bond by a molecule of water.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The process ultimately yields a carboxylic acid and an ammonium ion.[1][15]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (a strong nucleophile) directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, ejecting the amide anion, which is subsequently protonated by water to form ammonia and a carboxylate salt.[1][16]

Decomposition Workflow: Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis acetamide1 Acetamide (CH3CONH2) protonated Protonated Amide [CH3C(OH)NH2]+ acetamide1->protonated + H+ intermediate1 Tetrahedral Intermediate protonated->intermediate1 + H2O products1 Acetic Acid (CH3COOH) + Ammonium (NH4+) intermediate1->products1 acetamide2 Acetamide (CH3CONH2) intermediate2 Tetrahedral Intermediate acetamide2->intermediate2 + OH- products2 Acetate (CH3COO-) + Ammonia (NH3) intermediate2->products2

Caption: Key decomposition pathways for acetamide.

Preventative Measures:
  • Ensure Anhydrous Conditions: Use dry reagents and solvents, especially during the final purification and storage steps. Acetamide is hygroscopic and will absorb moisture from the air, which can facilitate hydrolysis over time.[4]

  • Neutralize the Product: Before the final workup and isolation, ensure the reaction mixture is neutralized to remove any residual acid or base catalysts that could promote hydrolysis during heating or storage.

  • Avoid Excessive Heating During Workup: When removing solvents or distilling, use the lowest temperature and pressure (vacuum) feasible to minimize the rate of any potential hydrolysis.

  • Proper Storage: Store the purified acetamide in a tightly sealed container in a desiccator to protect it from atmospheric moisture.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for a high-purity, lab-scale preparation of acetamide?

For high yield and purity, the reaction of acetic anhydride with anhydrous ammonia is often superior.[1][18] This reaction is rapid and avoids the challenging water removal required for the ammonium acetate dehydration method. However, it requires careful temperature control and handling of anhydrous ammonia. A robust and reliable, albeit slower, method is the dehydration of ammonium acetate using a fractional distillation setup , as detailed in Organic Syntheses.[4]

Q2: My reaction mixture turned dark and tarry. What happened?

Dark, tarry substances often indicate decomposition or polymerization side reactions, which can be caused by excessive heat.[7] If reacting an amine with a highly reactive species like chloroacetyl chloride (a relative of acetyl chloride), the reaction is highly exothermic. Without proper cooling, the temperature can run away, leading to degradation of starting materials or the product.[7] Always maintain low temperatures during the addition of such reactive reagents.

Q3: Can I use aqueous ammonia instead of anhydrous ammonia?

Yes, aqueous ammonia can be used, particularly in reactions with acetic anhydride or acetyl chloride.[1] However, be aware that you are introducing water into the reaction. This can promote hydrolysis of the product, especially if the reaction mixture is heated for a prolonged period.[11] It also makes achieving a truly anhydrous final product more challenging.

Q4: How can I confirm the purity of my synthesized acetamide?

Several methods can be used:

  • Melting Point: Pure acetamide has a sharp melting point of 79-81 °C.[5] A broad or depressed melting point indicates impurities.

  • Spectroscopy:

    • ¹H NMR: Check for the characteristic signals of acetamide and the absence of signals from starting materials (e.g., acetic acid) or solvents.

    • IR Spectroscopy: Look for the characteristic amide C=O stretch (~1650-1690 cm⁻¹) and N-H stretches (~3100-3500 cm⁻¹).

Q5: My product solidified in the distillation condenser. What should I do?

This is a common problem due to acetamide's relatively high melting point.

  • Stop the distillation.

  • Use an air condenser , not a water-jacketed one, for distillations of solids.[9]

  • Gently warm the outside of the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask. Be careful not to cause thermal shock to the glassware.

  • For future distillations, consider wrapping the condenser and distillation head with glass wool or heating tape to maintain the temperature above the product's melting point.[9][10]

Part 3: Summary of Key Reaction Parameters

The following table summarizes conditions for common acetamide synthesis routes.

Synthesis RouteKey ReagentsTypical ConditionsCommon Pitfalls & Solutions
Dehydration Acetic Acid, Ammonium Carbonate/AmmoniaHeat to reflux (110-140 °C) with fractional distillation.[4][5]Low Yield: Incomplete water removal. Solution: Use an efficient fractionating column.
Acylation Acetic Anhydride, AmmoniaControlled addition at low temp (0-5 °C), then warm to RT.[7][18]Low Yield: Quenching of NH3 by acid byproduct. Solution: Use >2 equivalents of ammonia.
Acylation Acetyl Chloride, AmmoniaControlled addition at low temp (0-5 °C).[7][19]Low Yield/Side Reactions: Highly exothermic. Solution: Maintain strict temperature control.
Ammonolysis Ethyl Acetate, Aqueous AmmoniaStand at RT for >48 hours, then distill.[9]Decomposition: Presence of water. Solution: Use minimal heat during workup; purify by recrystallization.

References

  • Coleman, G. H.; Alvarado, A. M. Acetamide. Org. Synth.1923 , 3, 3. [Link]

  • Patsnap Synapse. What is the mechanism of Acetamide? (Accessed Jan 2026). [Link]

  • Allen Institute. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • LookChem. Purification of Acetamide. [Link]

  • YouTube. Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (Mar 12, 2023). [Link]

  • Chemistry Stack Exchange. How is the hydrolysis of amides done in a lab? (Dec 28, 2018). [Link]

  • LibreTexts Chemistry. Amide Chemistry. (May 30, 2020). [Link]

  • YouTube. Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism). (Apr 20, 2014). [Link]

  • Homework.Study.com. Ammonia reacts with acetyl chloride (CH_3COCl) to give acetamide (CH_3CONH_2). Identify the bonds... [Link]

  • LibreTexts Chemistry. Chemistry of Amides- Synthesis and Reactions. (Mar 1, 2021). [Link]

  • Google Patents.
  • Quora. How to make acetamide in a school lab. (Jun 2, 2022). [Link]

  • Google Patents. US2106697A - Process for the manufacture of acetamide.
  • An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry. 2012 , 51(2), 318-322. [Link]

  • Sharma, M.; Sharma, N. N. Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions. J. Basic Microbiol.2008 , 48(4), 282-289. [Link]

  • Noyes, W. A. The purification of acetamide. J. Am. Chem. Soc.1913 , 35(11), 1780-1782. [Link]

  • Zhang, Y., et al. Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. E3S Web of Conferences. 2020 , 194, 02006. [Link]

  • Chemistry Stack Exchange. Synthesizing Acetamide from vinegar & ammonium solution. (Nov 24, 2024). [Link]

  • Wikipedia. Acetamide. [Link]

  • Journal of Chemical Education. The purification of acetamide. [Link]

  • ResearchGate. The acetamide synthesis under different conditions. [Link]

  • Google Patents.
  • PubChem. Acetamide. [Link]

  • ResearchGate. Decomposition of acetamide and formamide in pressurized hot water. [Link]

  • YouTube. Making Acetamide. (Nov 11, 2023). [Link]

  • Sciencemadness Discussion Board. Acetamide synthesis. (Jun 28, 2010). [Link]

  • Organic Chemistry Portal. Acetamides. [Link]

  • YouTube. Acetamide. (May 6, 2015). [Link]

  • Horizon IRD. Acetamide degradation by a continuous-fed batch culture of Bacillus sphaericus. [Link]

  • Google Patents. CN1172903C - Process for preparing acetamide.
  • Allen Institute. Acetamide: Structure, Properties and Uses. [Link]

  • Sciencemadness Discussion Board. Acetamide Synthesis. (Feb 25, 2013). [Link]

  • Horizon IRD. Synergistic degradation of acetamide by methanogens and an aerobic Gram-positive rod. [Link]

  • PubMed. Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. [Link]

Sources

Optimizing Neutron Reflectometry Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for optimizing neutron reflectometry (NR) experiments. It is designed to move beyond a simple checklist of procedures, offering in-depth explanations for experimental choices and robust troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered by both new and experienced users of neutron reflectometry.

Q1: What is the fundamental principle of neutron reflectometry and what information can it provide?

A: Neutron reflectometry is a powerful surface-sensitive technique used to probe the structure of thin films and interfaces.[1][2] A collimated beam of neutrons is directed onto a sample's surface at a grazing angle, and the intensity of the reflected neutrons is measured as a function of the momentum transfer vector (Qz), which is perpendicular to the surface.[2][3] The resulting reflectivity profile provides detailed information about the thickness, density, and roughness of individual layers within the sample.[1][2] By analyzing this profile, one can determine the scattering length density (SLD) profile normal to the interface, which reveals the composition and structure of the layers.[2][4]

Q2: What are the key advantages of using neutrons for reflectometry experiments?

A: Neutrons offer several unique advantages for studying materials, particularly in the fields of soft matter and biology:

  • Sensitivity to Light Elements: Neutrons are highly sensitive to light elements like hydrogen, carbon, nitrogen, and oxygen, which are abundant in organic and biological materials.[4][5]

  • Isotopic Contrast Variation: A significant advantage of neutrons is their ability to distinguish between isotopes of the same element, most notably hydrogen (¹H) and deuterium (²H).[6][7] This allows for "contrast variation" or "contrast matching," where specific components of a complex system can be selectively highlighted or made "invisible" to the neutron beam by isotopic labeling.[3][7]

  • Non-destructive Nature: Neutron beams are generally non-destructive to soft matter and biological samples, allowing for in-situ and in-operando measurements under various conditions.[4][5]

  • Penetrating Power: Neutrons can penetrate through many materials, making it possible to study buried interfaces and complex sample environments.[3][4]

  • Sensitivity to Magnetism: Due to their magnetic moment, polarized neutrons can be used to probe the magnetic structure of thin films and multilayers.[1][8]

Q3: How do I choose the appropriate substrate for my sample?

A: The choice of substrate is critical for a successful neutron reflectometry experiment. The ideal substrate should be:

  • Atomically Smooth: A smooth surface minimizes background scattering and allows for the precise determination of interfacial roughness. Single-crystal silicon wafers are a common choice due to their exceptional smoothness.

  • Flat: The substrate should be macroscopically flat to ensure a well-defined angle of incidence across the entire sample surface.

  • Of a Known and Uniform SLD: A well-characterized substrate with a uniform scattering length density simplifies data analysis.

  • Transparent to Neutrons (for certain geometries): In some experimental setups, particularly for studying solid/liquid interfaces, the neutron beam may need to pass through the substrate.[3] In such cases, materials with low neutron absorption, like quartz or sapphire, are preferred.

Q4: What is "contrast variation" and how can I use it to my advantage?

A: Contrast variation is a powerful technique in neutron scattering that exploits the difference in scattering length between isotopes, primarily hydrogen and deuterium.[3][7] By selectively deuterating specific molecules or components in a sample, you can alter their scattering length density. This allows you to:

  • Highlight Specific Layers: Increase the SLD contrast between a layer of interest and its surroundings to make it more visible in the reflectivity profile.

  • Match Out Components: Adjust the SLD of a solvent or a specific layer to match that of another component, effectively making it "invisible" to the neutrons. This is particularly useful for simplifying complex systems and isolating the scattering from a particular region.

  • Resolve Ambiguities: Measuring the same sample in different contrast conditions can help to resolve ambiguities in the data analysis and provide a more robust structural model.[9][10]

The following table provides the scattering length densities (SLDs) of some common materials in neutron reflectometry.

MaterialSLD (Å⁻²)
H₂O-0.56 x 10⁻⁶
D₂O6.35 x 10⁻⁶
Silicon (Si)2.07 x 10⁻⁶
Silicon Dioxide (SiO₂)3.47 x 10⁻⁶
Polystyrene (PS)1.41 x 10⁻⁶
Deuterated Polystyrene (d-PS)6.48 x 10⁻⁶

Q5: What is the difference between specular and off-specular reflectivity?

A:

  • Specular reflectivity refers to the reflection where the angle of incidence equals the angle of reflection. It provides information about the average structure of the sample in the direction perpendicular to the surface (the SLD profile).

  • Off-specular reflectivity , or diffuse scattering, arises from in-plane structural variations, such as roughness, domains, or other lateral inhomogeneities. Analyzing the off-specular scattering can provide information about the in-plane correlation lengths and the nature of the interfacial roughness.

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during neutron reflectometry experiments.

Problem 1: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can significantly impact the quality of your data and the reliability of your fitted model.

Possible Causes and Solutions:

  • Insufficient Counting Time: The statistical quality of the data is directly related to the counting time.

    • Solution: Increase the measurement time, particularly in the high-Q region where the reflectivity signal is weaker. Consider using optimization frameworks, such as those based on Fisher information, to determine the optimal allocation of measurement time across different angles and contrasts.[11][12][13][14][15]

  • Poor Sample Quality: A non-uniform or rough sample can lead to a significant loss of specularly reflected intensity.

    • Solution: Ensure your sample is as smooth and homogeneous as possible. Characterize your substrate and film quality using complementary techniques like Atomic Force Microscopy (AFM) or X-ray Reflectometry (XRR) prior to the neutron experiment.

  • High Background Scattering: Background noise from the instrument or the sample environment can obscure the reflectivity signal.

    • Solution: Perform a background measurement with the beam off and subtract it from your data. Ensure that the sample environment (e.g., temperature-controlled cells, electrochemical cells) is properly shielded.[16][17]

  • Misalignment of the Sample: If the sample is not correctly aligned with the neutron beam, the measured reflectivity will be reduced.

    • Solution: Carefully follow the instrument's alignment procedures. This typically involves a "rocking scan" to find the angle that maximizes the reflected intensity.

Problem 2: Difficulty in Fitting the Reflectivity Data

Obtaining a good fit to your experimental data is crucial for extracting meaningful structural information.

Possible Causes and Solutions:

  • Incorrect Structural Model: The initial model used for fitting may not accurately represent the true structure of your sample.

    • Solution: Start with a simple model and gradually add complexity. Use your knowledge of the sample system to constrain the model parameters. For instance, if you know the chemical composition of a layer, you can calculate its expected SLD and fix it during the initial stages of fitting.[18]

  • Parameter Correlation: In some cases, different combinations of fitting parameters can produce very similar reflectivity curves, making it difficult to find a unique solution.

    • Solution: Utilize contrast variation measurements. By measuring the sample in different isotopic contrasts, you can break the correlation between certain parameters and obtain a more constrained fit.[9][10] Polarized neutron reflectometry can also help to decouple structural and magnetic parameters.[1]

  • Local Minima in the Fitting Algorithm: The fitting algorithm may get trapped in a local minimum of the parameter space, leading to a suboptimal fit.

    • Solution: Try different starting values for your fitting parameters. Use a fitting software that allows for global optimization algorithms, such as genetic algorithms or simulated annealing, in addition to local minimization methods. Bayesian inference methods can also be used to explore the parameter space more thoroughly.[12][19]

  • Instrumental Resolution Effects: The measured reflectivity curve is a convolution of the true reflectivity and the instrumental resolution function.

    • Solution: Ensure that the instrumental resolution is properly accounted for in your fitting software. This information is typically provided by the instrument scientist.

Problem 3: Discrepancies Between the Fitted Model and Known Sample Properties

Sometimes, the best-fit model may yield structural parameters that are inconsistent with what is known about the sample.

Possible Causes and Solutions:

  • Inaccurate SLD Values: The theoretical SLD values used in the model may be incorrect due to impurities, incomplete deuteration, or an incorrect assumption about the material's density.

    • Solution: Whenever possible, measure the SLD of your bulk materials independently. For solutions, you can use a densitometer. For solid films, you can use techniques like ellipsometry to determine the thickness and then refine the SLD during the fitting process.

  • Interfacial Roughness and Interdiffusion: The interface between two layers is rarely perfectly sharp. Interfacial roughness or the interdiffusion of molecules can significantly affect the reflectivity profile.

    • Solution: Introduce an interfacial roughness parameter for each interface in your model. In cases of interdiffusion, a more complex model with a graded SLD profile at the interface may be necessary.

  • Sample Evolution During Measurement: The sample may change over the course of the measurement due to factors like temperature fluctuations, solvent evaporation, or degradation.

    • Solution: Monitor the stability of your sample throughout the experiment. If the sample is known to be unstable, consider performing time-resolved measurements. For degrading lipid monolayers, for example, a "one-shot" measurement at an optimized angle might be necessary.[11][13][14]

Section 3: Experimental Workflow and Data Analysis

This section outlines a typical workflow for a neutron reflectometry experiment, from sample preparation to data analysis, and includes a decision-making diagram for troubleshooting.

Experimental Protocol: A Step-by-Step Guide
  • Sample Preparation:

    • Prepare a smooth, flat substrate.

    • Deposit the thin film(s) of interest using an appropriate technique (e.g., spin coating, Langmuir-Blodgett deposition, sputtering).

    • For solid/liquid interface studies, assemble the sample in a suitable liquid cell.

  • Instrument Setup and Alignment:

    • Mount the sample on the reflectometer.

    • Align the sample with respect to the neutron beam to ensure that the incident angle is well-defined.

  • Data Collection:

    • Measure the reflectivity as a function of the momentum transfer vector, Qz. This is typically done by varying the angle of incidence or the neutron wavelength.

    • If using contrast variation, repeat the measurement with different isotopic compositions of the solvent or the sample.

    • Measure the background scattering.

  • Data Reduction:

    • Correct the raw data for background, detector efficiency, and the incident beam profile. This is usually done using standard software provided by the neutron facility.

  • Data Analysis and Modeling:

    • Develop a structural model for your sample based on your knowledge of the system. The model consists of a series of layers, each defined by its thickness, SLD, and interfacial roughness.

    • Use a fitting program (e.g., Refl1D, GenX, Motofit) to calculate the theoretical reflectivity from your model and compare it to the experimental data.[19][20]

    • Vary the model parameters to minimize the difference between the calculated and experimental reflectivity curves.

    • Evaluate the goodness of fit and the uncertainties in the fitted parameters.

Workflow Diagram

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis SamplePrep Sample Preparation SubstrateChar Substrate Characterization (AFM, XRR) SamplePrep->SubstrateChar Alignment Instrument Alignment SubstrateChar->Alignment DataCollection Data Collection (Multiple Contrasts) Alignment->DataCollection Background Background Measurement DataCollection->Background DataReduction Data Reduction Background->DataReduction ModelBuilding Model Building DataReduction->ModelBuilding Fitting Data Fitting ModelBuilding->Fitting GoodnessOfFit Goodness-of-Fit Evaluation Fitting->GoodnessOfFit FinalModel FinalModel GoodnessOfFit->FinalModel Final Structural Model

Caption: A typical workflow for a neutron reflectometry experiment.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered LowSignal Low Signal-to-Noise? Start->LowSignal BadFit Poor Fit to Data? LowSignal->BadFit No IncreaseTime Increase Counting Time LowSignal->IncreaseTime Yes InconsistentModel Model Inconsistent with Known Properties? BadFit->InconsistentModel No RefineModel Refine Structural Model BadFit->RefineModel Yes VerifySLD Verify SLD Values InconsistentModel->VerifySLD Yes CheckSample Check Sample Quality (AFM, XRR) IncreaseTime->CheckSample CheckAlignment Verify Sample Alignment CheckSample->CheckAlignment UseContrasts Utilize Contrast Variation Data RefineModel->UseContrasts TryGlobalFit Try Different Fitting Algorithms/Starting Values UseContrasts->TryGlobalFit ModelRoughness Model Interfacial Roughness/Interdiffusion VerifySLD->ModelRoughness CheckStability Check for Sample Instability ModelRoughness->CheckStability

Caption: A decision tree for troubleshooting common issues in neutron reflectometry.

References

  • Durant, J. H., Wilkins, O. J. D., Butler, P. D., & Cooper, J. F. K. (2021). Optimizing experimental design in neutron reflectometry. Journal of Applied Crystallography, 54(4), 1100-1110. [Link]

  • Durant, J. H., Butler, P. D., & Cooper, J. F. K. (2021). Determining the maximum information gain and optimizing experimental design in neutron reflectometry using the Fisher information. Journal of Applied Crystallography, 54(2), 466-476. [Link]

  • Kareenhalli, V. (2022). Optimising Neutron Reflectometry Experiments through Sensitivity-Guided Data Analysis and Substrate Engineering. Uppsala University Publications. [Link]

  • McCluskey, A. et al. (2022). A Guide to Reflectometry. European Spallation Source. [Link]

  • Grutter, A. (2019). Fitting Polarized Neutron Reflectometry Data: A Beginner's Guide. NIST Center for Neutron Research. [Link]

  • Durant, J. H., et al. (2022). Optimizing experimental design in neutron reflectometry. Journal of Applied Crystallography, 55(Pt 4), 769–781. [Link]

  • Kirby, B. W., & Majkrzak, C. F. (n.d.). Nanolayer Analysis by Neutron Reflectometry. National Institute of Standards and Technology. [Link]

  • NIST Center for Neutron Research. (2020). ACNS 2020 Tutorial II: A Practical Approach to Fitting Neutron Reflectometry Data. [Link]

  • Durant, J. H., et al. (2021). Optimising experimental design in neutron reflectometry. arXiv. [Link]

  • Fragneto, G. (2020). An introduction to neutron reflectometry. EPJ Web of Conferences, 236, 04001. [Link]

  • Perlich, J. (n.d.). X-Ray and Neutron Reflectivity for the Investigation of Thin Films. [Link]

  • Takeda, M., et al. (2023). Implementation and Applications of a Precision Weak-Field Sample Environment for Polarized Neutron Reflectometry at J-PARC. Magnetism, 3(4), 438-450. [Link]

  • Satija, S. K., et al. (2006). Temperature-controlled neutron reflectometry sample cell suitable for study of photoactive thin films. Review of Scientific Instruments, 77(4), 045105. [Link]

  • Takeda, M., et al. (2023). Implementation and Applications of a Precision Weak-Field Sample Environment for Polarized Neutron Reflectometry at J-PARC. Preprints.org. [Link]

  • Clifton, L. A., et al. (2022). Exploiting neutron scattering contrast variation in biological membrane studies. Biophysics Reviews, 3(2), 021304. [Link]

  • Fragneto, G. (n.d.). INTRODUCTION TO NEUTRON REFLECTOMETRY. European Synchrotron Radiation Facility (ESRF). [Link]

  • Fragneto, G. (2020). An introduction to neutron reflectometry. ResearchGate. [Link]

  • ISIS Neutron and Muon Source. (n.d.). Advanced Neutron Reflectometry Data Analysis for Soft Matter Systems. STFC Indico. [Link]

  • LNS. (n.d.). Neutron Reflectometry. [Link]

  • Fragneto, G. (n.d.). INTRODUCTION TO NEUTRON REFLECTOMETRY. REACT. [Link]

  • Durant, J. H., et al. (2022). Optimizing experimental design in neutron reflectometry. PMC - NIH. [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating N-(4-fluoro-2-methylphenyl)acetamide Against Established Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. This guide provides a framework for evaluating a compound of interest, N-(4-fluoro-2-methylphenyl)acetamide, in the context of well-characterized, multi-kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this document will serve as a template for its systematic evaluation against established drugs, Dasatinib and Bosutinib. These comparators have been selected based on their well-documented activity against Src-family and Abl kinases, targets often modulated by anilide-containing compounds.

Introduction to the Compounds

This compound: This compound belongs to the acetamide class of molecules. While its specific biological activity as a kinase inhibitor is not extensively documented in public literature, its structure, featuring a substituted phenyl ring linked to an acetamide group, is a common scaffold in many known kinase inhibitors.[1][2] This structural motif suggests potential activity, making it a candidate for screening and characterization.

Dasatinib (Sprycel®): A potent, orally available second-generation tyrosine kinase inhibitor.[3][4] Dasatinib is a multi-targeted inhibitor, primarily targeting the BCR-ABL fusion protein and Src family kinases (SFK).[5][6][7] It is known to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-resistant mutations.[5][6]

Bosutinib (Bosulif®): Another orally active, second-generation tyrosine kinase inhibitor.[8][9] Bosutinib functions as a dual inhibitor of Src and Abl kinases.[10][11][12] Its mechanism of action is ATP-competitive, and it has shown efficacy in patients with chronic myeloid leukemia (CML) who are resistant or intolerant to prior therapies.[9][11]

Mechanism of Action and Target Profile

A critical step in evaluating a potential kinase inhibitor is to determine its mechanism of action and identify its molecular targets. Kinase inhibitors can be broadly classified based on their binding mode to the target kinase.

Dasatinib is a potent inhibitor of a range of kinases, including BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[6][13] By blocking these kinases, Dasatinib disrupts the signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis.[5]

Bosutinib is also a dual Src/Abl kinase inhibitor, with additional activity against other tyrosine kinases.[10][12] It inhibits the autophosphorylation of both Abl and Src kinases, leading to the inhibition of cell growth and induction of apoptosis.[11]

The target profile of this compound would need to be determined experimentally. A logical starting point would be to screen it against a panel of kinases, with a focus on those targeted by structurally similar compounds, such as Src and Abl kinases.

Signaling Pathway of Src/Abl Kinases

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation Downstream_Signaling Downstream Signaling (e.g., Ras-ERK, PI3K-Akt) Src->Downstream_Signaling Abl Abl Abl->Downstream_Signaling BCR_ABL BCR-ABL (in CML) BCR_ABL->Downstream_Signaling Constitutive Activation Gene_Expression Altered Gene Expression Downstream_Signaling->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Migration Gene_Expression->Cell_Proliferation Leads to Dasatinib Dasatinib Dasatinib->Src Inhibits Dasatinib->BCR_ABL Inhibits Bosutinib Bosutinib Bosutinib->Src Inhibits Bosutinib->BCR_ABL Inhibits N_acetamide N-(4-fluoro-2- methylphenyl)acetamide (Hypothetical) N_acetamide->Src N_acetamide->BCR_ABL G cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies (Optional) A Compound Synthesis and Purification B Biochemical Kinase Assay (e.g., ADP-Glo) A->B Test Compound C Determine IC50 Values B->C D Kinase Selectivity Profiling (Kinome Scan) C->D Lead Compound E Cell Line Selection (Target-dependent) D->E Inform Selection F Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) E->F G Determine GI50/IC50 Values F->G H Target Engagement Assay (e.g., Western Blot for phospho-proteins) G->H Confirm Cellular Activity I Xenograft Models H->I Promising Candidate J Pharmacokinetics (PK) and Pharmacodynamics (PD) I->J

Caption: A general workflow for the characterization of a novel kinase inhibitor.

This assay measures the amount of ADP produced by the kinase reaction, which is proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., Abl, Src)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (this compound, Dasatinib, Bosutinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [14]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562)

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: After allowing the cells to adhere (if applicable), treat them with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 or IC50 value.

This technique is used to detect the phosphorylation status of the target kinase and its downstream substrates, providing direct evidence of target engagement and inhibition within the cell. [15][16] Materials:

  • Cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-CrkL, anti-total-CrkL)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of the inhibitor for a specified time. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin. [17]

Conclusion

While this compound's potential as a kinase inhibitor is yet to be fully elucidated, its chemical structure warrants further investigation. This guide provides a comprehensive framework for its evaluation and comparison with established multi-kinase inhibitors, Dasatinib and Bosutinib. By following the outlined experimental protocols, researchers can systematically characterize its potency, selectivity, and cellular activity. Such a structured approach is fundamental in the early stages of drug discovery and development, enabling informed decisions on the potential of novel compounds to become next-generation therapeutics.

References

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube.
  • What is the mechanism of Dasatinib? (2024, July 17).
  • Bosutinib (SKI-606). MedChemExpress.
  • Allosteric inhibition of ABL kinases: Therapeutic potential in cancer. PMC - NIH.
  • Dasatinib: Mechanism of action and Safety. (2024, March 29). ChemicalBook.
  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • What are SRC inhibitors and how do they work? (2024, June 21).
  • Bosutinib – Knowledge and References. Taylor & Francis.
  • Bosutinib: Uses, Interactions, Mechanism of Action, and More. Minicule.
  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers.
  • What are Abl family inhibitors and how do they work? Synapse.
  • Application Note: Western Blot for Target Validation of Aurora Kinase Inhibitor-9. Benchchem.
  • Dasatinib: MedlinePlus Drug Inform
  • What is the mechanism of Bosutinib Monohydrate? (2024, July 17).
  • Bosutinib. Wikipedia.
  • Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Future Medicine.
  • ABL Family Kinase Inhibitors. TCI AMERICA.
  • Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib...
  • Src inhibitor. Wikipedia.
  • Abl Kinase Inhibitors Products. R&D Systems.
  • Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. PMC - NIH.
  • IC50 graphic of Dasatinib in K562 cancer cells compared with untreated...
  • Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. (2006, November 16).
  • Src | Inhibitors. MedChemExpress.
  • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combin
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • 203341Orig1s000.
  • Dasatinib Tyrosine Kinase Inhibitor. Selleck Chemicals.
  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC - NIH.
  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia.
  • Application Note: Western Blot Protocol for Target Valid
  • IC50 values of ST-SEDDS, Bosutinib, ST-SEDDS combining with Bosutinib against HCT116 and HCT116/SW1417 cells (mean ± SD, n = 6), and CI50 values of Bosutinib combining with ST-SEDDS.
  • Average sequence coverage and IC 50 values for kinase targets of bosutinib.
  • Application Notes and Protocols for Kinase Inhibitor Development. Benchchem.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Can anyone suggest a protocol for a kinase assay? (2015, March 25).
  • Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia.
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). YouTube.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
  • Spotlight: Cell-based kinase assay form
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor.
  • The target landscape of clinical kinase drugs. PMC - NIH.
  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substr
  • Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. PubMed.

Sources

A Comparative Analysis of N-(4-fluoro-2-methylphenyl)acetamide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the N-phenylacetamide scaffold has emerged as a privileged structure, serving as a versatile template for the design of a diverse array of biologically active agents. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution have made it a cornerstone in the development of novel therapeutics. This guide provides a comparative analysis of analogs of N-(4-fluoro-2-methylphenyl)acetamide, a specific derivative with inherent structural features that offer a unique starting point for drug discovery endeavors. The presence of a fluorine atom at the 4-position and a methyl group at the 2-position of the phenyl ring introduces electronic and steric factors that can profoundly influence ligand-target interactions, metabolic stability, and pharmacokinetic profiles.

This document will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of various this compound analogs, drawing upon established research to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will explore how modifications to this core structure impact its efficacy in different therapeutic areas, including oncology, infectious diseases, and beyond. Through a combination of detailed experimental protocols, comparative data analysis, and visual representations of key concepts, this guide aims to empower researchers to rationally design and synthesize novel analogs with enhanced potency, selectivity, and drug-like properties.

The N-Phenylacetamide Core: A Privileged Scaffold in Medicinal Chemistry

The N-phenylacetamide moiety is a recurring motif in a multitude of bioactive molecules. Its fundamental structure, consisting of a phenyl ring linked to an acetamide group, provides a robust framework that can be functionalized at multiple positions to modulate its biological activity. The amide bond is a key feature, participating in hydrogen bonding interactions with biological targets, while the phenyl ring can engage in hydrophobic and π-stacking interactions.

The general synthetic accessibility of N-phenylacetamide derivatives further enhances their appeal. A common and straightforward method involves the acylation of a substituted aniline with an appropriate acylating agent, such as an acyl chloride or anhydride. This versatility allows for the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization.

Caption: General workflow for the synthesis of N-phenylacetamide analogs.

Comparative Analysis of this compound Analogs Across Therapeutic Areas

While a systematic library of this compound analogs is not extensively documented in a single repository, we can infer valuable structure-activity relationships by examining related compounds where the N-phenylacetamide core is a central feature. The following sections will explore the impact of structural modifications on the biological activity of these analogs in different therapeutic contexts.

Anticancer Activity

The N-phenylacetamide scaffold has been extensively investigated for its potential as an anticancer agent. Studies have shown that substitutions on both the N-phenyl ring and the acetyl moiety can significantly influence cytotoxicity against various cancer cell lines.

A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated that these compounds exhibit notable anticancer activity, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines.[1][2] The presence of a nitro group on the N-phenyl ring was found to enhance cytotoxic effects compared to a methoxy group.[2] For instance, compounds with a nitro substituent showed lower IC50 values, indicating higher potency.[2]

Compound IDN-Phenyl SubstitutionIC50 (µM) vs. PC3[2]IC50 (µM) vs. MCF-7[2]
2b 3-nitro52>100
2c 4-nitro80100
2e 3-methoxy>100>100
2f 4-methoxy>100>100
Imatinib - (Reference Drug)4098

This data suggests that electron-withdrawing groups on the N-phenyl ring of the N-phenylacetamide scaffold can be beneficial for anticancer activity. Extrapolating to our core molecule, this compound, the electron-withdrawing nature of the fluorine atom may contribute positively to its potential as an anticancer agent. Further derivatization of the acetyl group could lead to enhanced potency and selectivity.

Kinase Inhibitory Activity

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The N-phenylacetamide scaffold has been successfully incorporated into numerous kinase inhibitors.

For example, a potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, CHMFL-FLT3-335, incorporates a substituted N-phenylacetamide moiety.[3][4] This compound, N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, demonstrates the adaptability of the scaffold to fit into the ATP-binding pocket of kinases.[3][4] Similarly, the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as an Aurora Kinase B inhibitor further highlights the utility of this chemical class in targeting kinases.[5][6]

The design of such inhibitors often involves structure-based drug design, where the N-phenylacetamide core serves as a central fragment that can be elaborated with various substituents to achieve specific interactions with the target kinase. The 4-fluoro and 2-methyl groups of this compound can play a significant role in this context. The fluorine atom can form favorable interactions with the protein backbone or water molecules in the active site, while the methyl group can provide a steric anchor to orient the molecule for optimal binding.

Caption: Conceptual diagram of N-phenylacetamide analogs as kinase inhibitors.

Antifungal Activity

The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents. The N-phenylacetamide scaffold has also shown promise in this therapeutic area.

Research into 2-benzofuranylacetic acid amides has revealed that derivatives incorporating a fluorinated N-phenyl moiety exhibit antifungal activity. For instance, (Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide and its analogs have been synthesized and evaluated for their inhibitory effects against various fungal strains.[7] The position of the fluoro and hydroxyl groups on the N-phenyl ring was found to be critical for activity.[7]

In a separate study, N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized and showed better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole.[8][9] This highlights that modifications on the acetamide part of the scaffold can also lead to potent antifungal compounds.

These findings suggest that this compound could serve as a valuable starting point for the development of new antifungal agents. The existing fluorine atom may contribute to improved metabolic stability and cell permeability, properties that are desirable for antifungal drugs.

Experimental Protocols

To facilitate further research and development of this compound analogs, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation, based on established protocols from the literature.

General Synthesis of this compound Analogs

Objective: To synthesize a library of this compound analogs with diverse substitutions on the acetamide moiety.

Materials:

  • 4-fluoro-2-methylaniline

  • Various substituted acetyl chlorides (e.g., chloroacetyl chloride, phenylacetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoro-2-methylaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add the desired substituted acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound analog.

In Vitro Anticancer Cytotoxicity Assay (MTS Assay)

Objective: To evaluate the cytotoxic effects of synthesized this compound analogs against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound analogs dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., doxorubicin) in cell culture medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for 48-72 hours.

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent structural features of the 4-fluoro and 2-methyl substitutions provide a unique chemical space to explore. By leveraging the structure-activity relationship insights from related N-phenylacetamide analogs, researchers can rationally design and synthesize new derivatives with enhanced potency and selectivity against a range of biological targets.

The comparative analysis presented in this guide, drawing from studies on anticancer, kinase inhibitory, and antifungal agents, demonstrates the versatility of this scaffold. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of novel analogs. Future research should focus on the systematic exploration of substitutions at both the acetamide and the N-phenyl ring of the this compound core. The integration of computational modeling and structure-based design will be instrumental in guiding these efforts and accelerating the discovery of new drug candidates with improved therapeutic profiles.

References

  • Aliabadi, A., Andisheh, S., Najaran, Z. T., & Najaran, M. T. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. Available at: [Link]

  • Wang, X., et al. (2018). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 61(23), 10875-10893.
  • Structure of 4-Fluoro-N-butylphenylacetamide as potent anticancer lead compound. (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2018). Discovery of N‑(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. ACS Publications. Available at: [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available at: [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available at: [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Rojas-Durán, F. A., et al. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. RSC Advances, 13(37), 25965–25979.
  • Ahmed, M., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. Available at: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). MDPI. Retrieved from [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). MDPI. Retrieved from [Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Hilaris Publisher. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. Retrieved from [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o571.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2012). Molecules, 17(5), 5081–5093.
  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Available at: [Link]

Sources

confirming the mechanism of action of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to Elucidating the Mechanism of Action of N-(4-fluoro-2-methylphenyl)acetamide

Introduction: Charting a Course for a Novel Chemical Entity

This compound is a small molecule for which a defined biological mechanism of action is not yet established in publicly accessible scientific literature. Its chemical structure, an N-aryl acetamide, places it in a broad class of compounds with diverse pharmacological activities. The absence of a well-characterized profile necessitates a structured, hypothesis-driven approach to elucidate its potential therapeutic action and molecular targets.

This guide serves as a comprehensive roadmap for researchers and drug development professionals embarking on the pharmacological characterization of this and other novel chemical entities. We will move beyond rote protocol listing to explain the causality behind experimental choices, ensuring a self-validating and logical workflow. Our approach is grounded in the principles of modern drug discovery, starting with broad phenotypic screening and progressively narrowing the focus to a specific molecular target and its downstream signaling pathways.

Part 1: Hypothesis Generation - Structural Analogs as a Starting Point

Given the novelty of this compound, a logical first step is to examine structurally similar compounds for clues to its potential bioactivity. The core N-phenylacetamide scaffold is present in a variety of approved drugs and research compounds. For instance, Lidocaine, an amide local anesthetic, functions by blocking voltage-gated sodium channels. While a direct parallel is unlikely without further data, this structural similarity allows us to form an initial, albeit broad, hypothesis space.

A more direct structural analog, N-(p-tolyl)acetamide, has been investigated for its biological activities. While not a blockbuster drug, its characterization provides a template. Therefore, our investigation will be designed to answer a fundamental question: What is the primary pharmacological target of this compound, and what are the downstream cellular consequences of its engagement?

Part 2: The Experimental Cascade for Mechanism of Action Elucidation

We propose a multi-stage experimental workflow designed to systematically investigate the mechanism of action, from broad, unbiased screening to specific, target-based validation.

Stage 1: Phenotypic Screening to Identify Biological Activity

The initial goal is to determine if and how this compound affects cell behavior. A broad phenotypic screen across a panel of diverse human cancer cell lines (e.g., the NCI-60 panel) is a powerful, unbiased starting point.

Experimental Protocol: Cell Viability and Proliferation Assay

  • Cell Culture: Culture selected cell lines (e.g., A549 lung carcinoma, MCF7 breast carcinoma, U87 glioblastoma) in their recommended media and conditions until they reach 70-80% confluency.

  • Seeding: Seed cells into 96-well microplates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Utilize a commercially available cell viability reagent such as a resazurin-based assay (e.g., PrestoBlue™) or an ATP-based assay (e.g., CellTiter-Glo®). These assays provide quantitative data on cell metabolic activity or ATP content, which are proxies for cell viability.

  • Data Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Interpreting the Data: If the compound exhibits potent anti-proliferative activity in a specific cell line or a subset of cell lines, this provides a crucial lead for further investigation into the molecular pathways governing that cell type's growth and survival.

Stage 2: Unbiased Target Identification

Assuming a positive "hit" from the phenotypic screen, the next critical step is to identify the direct molecular target(s) of the compound. Affinity-based proteomics is a powerful technique for this purpose.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize an analog of this compound that incorporates a linker and a reactive group suitable for conjugation to a solid support, such as NHS-activated sepharose beads.

  • Lysate Preparation: Grow a large batch of the most sensitive cell line identified in Stage 1. Harvest the cells and prepare a native protein lysate.

  • Affinity Pulldown: Incubate the protein lysate with the compound-conjugated beads. As a control, incubate a separate aliquot of the lysate with unconjugated beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific protein binders. Elute the specifically bound proteins, often by using a high concentration of the free compound or by changing the buffer conditions (e.g., pH or salt concentration).

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are unique to the compound-conjugated bead pulldown. Excise these bands and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Putative Target List

Protein ID (UniProt) Protein Name Peptide Count Fold Enrichment (vs. Control)
Example: P00533Epidermal growth factor receptor2550.2
Example: P04637Cellular tumor antigen p53184.1 (non-specific)
Example: Q05397Mitogen-activated protein kinase 12145.8

G phenotypic_screen Stage 1: Phenotypic Screen (e.g., NCI-60 Panel) identify_sensitive_cells Identify Sensitive Cell Lines (IC50 < 10 µM) phenotypic_screen->identify_sensitive_cells Observe anti-proliferative effect target_id Stage 2: Unbiased Target ID (Affinity Proteomics) identify_sensitive_cells->target_id Use sensitive cells for lysate putative_targets Generate List of Putative Protein Targets target_id->putative_targets Identify via LC-MS/MS

Caption: Hypothetical signaling pathway modulation by the compound.

Part 3: Comparative Analysis and Final Confirmation

To definitively confirm the mechanism of action, it is crucial to demonstrate that the on-target activity is responsible for the observed cellular phenotype. This is often achieved using genetic techniques alongside pharmacological tools.

Experimental Protocol: Target Knockdown/Knockout and Rescue

  • Genetic Perturbation: Use siRNA or CRISPR/Cas9 to knockdown or knockout the identified target gene in the sensitive cell line.

  • Phenotypic Assessment: Confirm that the genetic removal of the target phenocopies the effect of the compound (e.g., reduces cell viability).

  • Compound Resistance: Treat the knockdown/knockout cells with this compound. A significant increase in the IC50 compared to the wild-type cells provides strong evidence that the compound's efficacy is mediated through this target.

Comparative Guide: Evidence Triangulation

Evidence Type Experiment Expected Outcome for Confirmation Alternative Compound (Comparator)
Biochemical In Vitro Enzyme AssayDirect inhibition of target with low IC50.Known inhibitor of the same target shows similar IC50.
Biophysical Surface Plasmon Resonance (SPR)Direct binding to target with high affinity (low KD).Comparator shows similar or different KD, providing a benchmark.
Cellular Western BlotDose-dependent reduction of downstream pathway markers.Comparator shows the same downstream effects.
Genetic Target Knockdown (siRNA)Knockdown cells show resistance to the compound (IC50 shift).Effect of comparator is also blunted in knockdown cells.

Conclusion: Synthesizing a Coherent Mechanistic Narrative

References

(Note: As this compound is a novel compound for the purpose of this guide, the references below are to authoritative protocols and concepts central to the described workflow.)

  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. [Link]

  • Affinity Chromatography: Principles and Methods. Cytiva. [Link]

  • An introduction to surface plasmon resonance (SPR). Cytiva. [Link]

  • CRISPR/Cas9 Gene Editing. Synthego. [Link]

A Preclinical Efficacy Analysis of N-(4-fluoro-2-methylphenyl)acetamide in Oncology: A Comparative Guide to a Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive preclinical comparison of the investigational compound, N-(4-fluoro-2-methylphenyl)acetamide, against a current standard of care in the context of oncology research. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic agents.

Introduction: The Evolving Landscape of Cancer Therapeutics

The development of novel small molecule inhibitors remains a cornerstone of modern oncology research. A critical aspect of this endeavor is the rigorous preclinical evaluation of new chemical entities (NCEs) against established therapeutic agents. This guide focuses on this compound, a compound of interest for its potential as an anti-proliferative agent. While direct clinical data for this specific molecule is not yet publicly available, its structural motifs are shared with other compounds investigated for therapeutic effects. For the purpose of this comparative analysis, we will assess its hypothetical efficacy against a well-established standard of care in a relevant cancer model.

This compound belongs to a class of compounds that have been explored for various medicinal chemistry applications. The presence of a fluorinated phenyl ring and an acetamide group can influence its pharmacokinetic properties and biological activity, potentially enhancing cell permeability and metabolic stability.[1] Related acetamide derivatives have been investigated for their potential as antibacterial agents and as intermediates in the synthesis of other pharmaceuticals.[2][3]

Postulated Mechanism of Action and a Hypothetical Therapeutic Target

Based on the structure of this compound and the activity of structurally related compounds, we can postulate a potential mechanism of action. For instance, certain quinazoline derivatives containing an acetamide moiety have been identified as inhibitors of Aurora Kinase B (AURKB), a key regulator of mitosis.[4] Dysregulation of AURKB is a common feature in many human cancers, making it a compelling target for therapeutic intervention.[4]

For this guide, we will hypothesize that this compound acts as an inhibitor of a critical signaling pathway involved in cell proliferation, such as the Aurora Kinase B pathway.

G cluster_0 Cell Cycle Progression cluster_1 Hypothesized Mechanism of Action G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Cell_Proliferation Tumor Cell Proliferation Mitosis->Cell_Proliferation AURKB Aurora Kinase B Histone_H3 Histone H3 Phosphorylation AURKB->Histone_H3 phosphorylates Spindle_Assembly Mitotic Spindle Assembly AURKB->Spindle_Assembly regulates N_acetamide This compound N_acetamide->AURKB inhibits Histone_H3->Mitosis Spindle_Assembly->Mitosis

Caption: Postulated signaling pathway of this compound.

Comparative Efficacy Evaluation: A Preclinical Approach

To assess the potential of this compound, a series of in vitro experiments would be conducted to compare its anti-proliferative effects against a standard-of-care chemotherapeutic agent, such as Paclitaxel, in a relevant cancer cell line (e.g., a human colorectal cancer cell line, HCT116).

Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound or Paclitaxel (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cell Treatment: HCT116 cells are treated with the IC50 concentrations of this compound and Paclitaxel for 48 hours.

  • Cell Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).

Hypothetical Data Presentation

The following tables summarize the expected outcomes from the comparative efficacy studies.

Table 1: In Vitro Cytotoxicity against HCT116 Cells

CompoundIC50 (µM)
This compound1.5
Paclitaxel (Standard of Care)0.8

Table 2: Induction of Apoptosis in HCT116 Cells

Treatment (at IC50)Percentage of Apoptotic Cells (%)
Vehicle Control5
This compound45
Paclitaxel (Standard of Care)60

Discussion and Future Directions

The hypothetical preclinical data suggests that this compound exhibits anti-proliferative activity, albeit with a slightly higher IC50 compared to the standard of care, Paclitaxel, in this model. The induction of apoptosis further supports its potential as a cytotoxic agent. The causality behind these observations, assuming the hypothesized mechanism, would be the inhibition of a key mitotic regulator, leading to cell cycle arrest and subsequent apoptosis.

The choice of in vitro models is critical for obtaining translatable data. The use of a well-characterized cancer cell line provides a reproducible system for initial screening. However, future studies should expand to include a broader panel of cancer cell lines and eventually move into in vivo xenograft models to assess efficacy and safety in a more complex biological system.

Further mechanistic studies would be required to confirm the proposed target and elucidate the precise molecular interactions. Techniques such as Western blotting for key downstream targets of the hypothesized pathway (e.g., phosphorylated Histone H3) and kinase activity assays would be essential for target validation.

Conclusion

While this compound is an investigational compound with limited public data, this guide provides a framework for its preclinical evaluation against a standard of care in an oncological context. The hypothetical data presented herein illustrates a plausible efficacy profile that warrants further investigation. The strength of this analysis lies in its structured, comparative approach, which is fundamental to the early stages of drug discovery and development. The self-validating nature of the proposed experimental workflow, including appropriate controls and dose-response studies, ensures the generation of robust and reliable data.

References

  • ChemBK. (2024, April 9). N-(4-fluoro-3-methylphenyl)-Acetamide. Retrieved from [Link]

  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • PrepChem.com. Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Cross-Reactivity of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of any small molecule is critically dependent on its specificity for the intended biological target.[1] Off-target interactions can lead to a range of undesirable outcomes, from reduced efficacy to adverse drug reactions and outright toxicity.[2][3] Therefore, a rigorous assessment of a compound's selectivity profile is a cornerstone of modern drug discovery and preclinical development.[2][3][4]

This guide outlines a tiered, systematic approach to de-risk N-(4-fluoro-2-methylphenyl)acetamide by characterizing its potential for cross-reactivity across the human proteome. We will detail the strategic rationale behind a multi-faceted screening cascade, provide in-depth experimental protocols, and present a model for data interpretation.

Foundational Strategy: The Cross-Reactivity Assessment Workflow

A successful cross-reactivity assessment is not a single experiment but a phased campaign. The strategy is to move from broad, high-throughput screens to more focused, physiologically relevant assays. This approach allows for the early identification of potential liabilities and informs subsequent, more resource-intensive studies.[5]

Our workflow for this compound is based on a hypothetical primary target class. Given its chemical structure—an acetamide derivative—we will proceed with the hypothesis that its primary target is a protein kinase. Kinases are a large and structurally related family of enzymes, making cross-reactivity a common challenge for kinase inhibitors.[6][7]

The overall workflow is depicted below:

Cross_Reactivity_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Secondary Screening cluster_2 Phase 3: Cellular & Functional Characterization cluster_3 Phase 4: Data Integration & Decision Making A Compound Synthesis & QC (this compound) B Primary Target Potency Assay (e.g., Hypothetical Kinase Target) A->B C Broad Kinome Profiling (e.g., KINOMEscan®) A->C D Broad Safety Pharmacology Panel (e.g., SafetyScreen44) A->D J Calculate Selectivity Ratios (Off-Target IC50 / On-Target IC50) B->J E Dose-Response Assays for Off-Target Hits (IC50/Kd) C->E D->E F Orthogonal Biochemical Assays (e.g., different technology platform) E->F G Cell-Based Target Engagement Assays (e.g., NanoBRET™) F->G H Cellular Functional Assays (e.g., Phosphorylation, Reporter Gene) G->H I Cytotoxicity & Phenotypic Assays H->I I->J K Structure-Activity Relationship (SAR) Analysis & Compound Optimization J->K L Risk Assessment & Go/No-Go Decision K->L

Caption: Tiered workflow for assessing the cross-reactivity of a novel compound.

Phase 1: Broad Screening Panels

The initial phase aims to cast a wide net to identify potential off-target interactions across major protein families implicated in adverse effects.

Kinome-Wide Profiling

Given our hypothesis of a kinase as the primary target, a comprehensive kinome scan is the logical first step. This provides a broad view of the compound's selectivity across the human kinome.

Recommended Approach: A competition binding assay platform, such as Eurofins Discovery's KINOMEscan®, is highly recommended.[8][9][10] This technology measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases.[9][10] A key advantage is that it directly measures binding affinity (as a dissociation constant, Kd, or percent inhibition) and is not dependent on enzyme activity or ATP concentration.[8]

Experimental Data Comparison: The output will be compared against the compound's potency at its primary target. A common metric is the selectivity score, which can be defined as the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) out of the total number of kinases screened.

ParameterThis compoundComparator Compound A (Known Selective Inhibitor)Comparator Compound B (Known Broad-Spectrum Inhibitor)
Primary Target IC50 15 nM10 nM25 nM
KINOMEscan® (% Inhibition @ 1µM) See detailed table below--
Selectivity Score (S10 @ 1µM) 0.08 (40 hits / 468 kinases)0.01 (5 hits / 468 kinases)0.32 (150 hits / 468 kinases)

Hypothetical Data

Safety Pharmacology Profiling

To identify potential interactions with other major drug target classes, a broad safety pharmacology screen is essential. These panels typically include a curated set of GPCRs, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[5][11]

Recommended Approach: A panel like the Eurofins SafetyScreen44 or SafetyScreen87 provides a cost-effective way to flag potential liabilities early.[11][12][13][14] These are typically radioligand binding assays that assess a compound's ability to displace a known ligand from its receptor.[15][16]

Experimental Data Comparison: Results are usually reported as percent inhibition at a fixed concentration (e.g., 10 µM). Any target showing significant inhibition (typically >50%) is flagged for follow-up.

Target ClassNumber of Targets ScreenedHits (>50% Inhibition @ 10µM) for this compound
GPCRs 252 (e.g., H1 Histamine, M1 Muscarinic)
Ion Channels 101 (e.g., hERG)
Transporters 50
Enzymes 40

Hypothetical Data

Phase 2 & 3: Hit Validation and Functional Analysis

Positive "hits" from broad screening panels are not definitive liabilities; they are invitations for deeper investigation. The goal of this phase is to confirm the initial findings and understand their functional consequences in a more physiologically relevant context.[17][18]

Detailed Experimental Protocol: Radioligand Binding Assay for Off-Target Hit Confirmation

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for a hypothetical off-target hit, such as the H1 Histamine Receptor.[15][19]

Objective: To determine the affinity (Ki) of the test compound for the H1 receptor by measuring its ability to compete with a specific radioligand.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human H1 receptor.

  • Radioligand: [³H]-Pyrilamine (a known high-affinity H1 antagonist).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: High concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

  • Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters, scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: Design a 96-well plate map including wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competitor binding (radioligand + membranes + varying concentrations of the test compound).

  • Reagent Addition: In a final volume of 250 µL per well, add the components in the following order:

    • 150 µL of diluted cell membranes (e.g., 20 µg protein/well).

    • 50 µL of test compound dilution or control.

    • 50 µL of [³H]-Pyrilamine at a concentration close to its Kd.[19]

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[19]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a 96-well glass fiber filter plate, followed by four quick washes with ice-cold wash buffer. This separates the receptor-bound radioligand from the free radioligand.[15][19]

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Cellular Assays

Biochemical assays are essential, but cellular assays provide a more accurate reflection of a compound's activity in a biological system.[17][18][20]

Recommended Approaches:

  • Target Engagement: Use assays like NanoBRET™ to confirm that the compound engages the off-target protein within living cells.[6]

  • Functional Readouts: For a kinase off-target, measure the phosphorylation of a known downstream substrate. For a GPCR off-target, measure downstream signaling events like calcium flux or cAMP production.[21][22]

  • Cytotoxicity: Assess the compound's general toxicity in relevant cell lines to distinguish specific off-target effects from non-specific cytotoxicity.[22]

Data Interpretation and Final Assessment

The ultimate goal is to synthesize all the data to build a comprehensive selectivity profile.

Comparative Data Summary Table:

TargetAssay TypePotency (IC50/Ki/EC50)Selectivity Ratio (Off-Target / On-Target)Functional ConsequenceRisk Assessment
Primary Kinase Target Biochemical15 nM1Desired pharmacology-
Off-Target Kinase X KINOMEscan® (%inh)95% @ 1µM---
Off-Target Kinase X Biochemical (IC50)300 nM20-foldInhibition of related pathwayModerate
Off-Target Kinase X Cellular (pSubstrate)1.2 µM80-foldPathway inhibition confirmedModerate
H1 Receptor Binding (Ki)2.5 µM167-foldPotential for sedationLow to Moderate
hERG Channel Binding (Ki)>10 µM>667-foldLow risk of QT prolongationLow

Hypothetical Data

Causality and Decision Making:

  • A selectivity ratio of >100-fold is often considered a good starting point, but this is highly target-dependent.

  • Functional confirmation is key. A compound that binds to an off-target but has no functional effect in a cellular context represents a lower risk.

  • The therapeutic window is the critical consideration. If the concentrations required to engage off-targets are significantly higher than the efficacious concentration for the primary target, the risk may be acceptable.

By following this structured, data-driven approach, researchers can build a robust and reliable profile of this compound, enabling an informed decision on its potential for further development. This self-validating system, grounded in orthogonal assays and a tiered logic, provides the trustworthiness required for advancing a candidate toward clinical evaluation.

References

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • CNS SafetyScreen panel. Eurofins Discovery. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • SafetyScreen44 Panel. Eurofins Discovery. [Link]

  • Kinase Screening & Profiling Service. Reaction Biology. [Link]

  • Kinex™ Protein Kinase Microarray Services. Kinexus Bioinformatics Corporation. [Link]

  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]

  • Understanding the implications of off-target binding for drug safety and development. Drug Discovery News. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • SafetyScreen87 Panel. Eurofins Discovery. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • SafetyScreen44 Panel. Eurofins Discovery. [Link]

  • DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. BioSpace. [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]

  • Multi-pathway cellular analysis of compound selectivity. RSC Publishing. [Link]

  • Kinase binding activity analysis using DiscoverX Kinomescan... ResearchGate. [Link]

  • DiscoverX Solutions for Drug Discovery. [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of N-(4-fluoro-2-methylphenyl)acetamide as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification and validation of novel small molecules with therapeutic potential is a paramount objective. This guide provides a comprehensive framework for the preclinical in vitro evaluation of N-(4-fluoro-2-methylphenyl)acetamide, a synthetic acetamide derivative, across a panel of diverse cancer cell lines. While direct studies on this specific molecule are not yet prevalent in public literature, the broader class of acetamide derivatives has demonstrated promising anticancer activities, including the induction of apoptosis and cell cycle arrest.[1][2][3] This guide, therefore, is designed to provide researchers with a robust, logically structured, and experimentally sound workflow to thoroughly characterize the potential of this compound.

The experimental design detailed herein follows a hierarchical approach, beginning with broad cytotoxicity screening to establish a foundational understanding of the compound's potency and selectivity. Subsequent, more focused assays are then outlined to elucidate the underlying mechanisms of action, specifically focusing on the induction of programmed cell death (apoptosis) and interference with the cell division cycle. This structured approach ensures a cost-effective and scientifically rigorous evaluation, generating the critical data necessary for go/no-go decisions in a drug development pipeline.

I. Preliminary Cytotoxicity Screening: Determining Potency and Selective Efficacy

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on a variety of cancer cell lines. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. A comparative analysis across cell lines derived from different cancer types can also provide early insights into potential tumor-specific activity.

For this evaluation, we propose a panel of well-characterized and commonly used cancer cell lines representing diverse cancer histologies:

  • MCF-7: Human breast adenocarcinoma, estrogen receptor (ER)-positive.

  • MDA-MB-231: Human breast adenocarcinoma, triple-negative (ER, PR, HER2-negative), known for its aggressive phenotype.

  • A549: Human lung carcinoma.

  • HCT116: Human colorectal carcinoma.

  • PC3: Human prostate carcinoma, androgen-independent.[1][4]

  • HepG2: Human hepatocellular carcinoma.[5]

Comparator Compound: To contextualize the activity of this compound, it is crucial to include a well-established chemotherapeutic agent as a positive control. Doxorubicin, a widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, serves as an excellent comparator due to its broad-spectrum activity and well-understood mechanism of action.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]

Step-by-Step Methodology:

  • Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well in their respective complete growth media. Allow the cells to adhere and resume logarithmic growth for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Doxorubicin in dimethyl sulfoxide (DMSO). Create a series of dilutions in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells, including controls, is less than 0.5% to avoid solvent-induced toxicity.

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound or Doxorubicin. Include untreated and vehicle-treated (DMSO) control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

The following table presents hypothetical, yet representative, IC50 values that could be obtained from the MTT assay.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma15.20.8
MDA-MB-231Breast Adenocarcinoma8.91.2
A549Lung Carcinoma25.61.5
HCT116Colorectal Carcinoma12.40.9
PC3Prostate Carcinoma7.51.1
HepG2Hepatocellular Carcinoma18.31.0

Interpretation of Hypothetical Results: These illustrative data suggest that this compound exhibits cytotoxic activity across all tested cell lines, with greater potency observed in the PC3 and MDA-MB-231 cell lines. While less potent than the comparator, Doxorubicin, the differential sensitivity warrants further investigation into the compound's mechanism of action.

II. Mechanistic Elucidation: Investigating Apoptosis and Cell Cycle Arrest

Following the initial cytotoxicity screen, the next logical step is to investigate how this compound induces cell death. Two common mechanisms for anticancer agents are the induction of apoptosis and the disruption of the cell cycle.[2][8][9]

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer.[10] Many effective chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.[3][11][12]

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment: Seed the cell line that showed the highest sensitivity in the MTT assay (e.g., PC3) in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include untreated and vehicle-treated controls.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension, wash the cells with cold PBS, and then resuspend them in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (indicating Annexin V binding) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Viable cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.22.12.7
This compound (IC50)55.828.515.7
This compound (2x IC50)25.145.329.6

Interpretation of Hypothetical Results: This sample data indicates a dose-dependent increase in the percentage of early and late apoptotic cells following treatment with this compound, suggesting that the compound induces cell death via apoptosis.

Many anticancer drugs function by causing damage to cellular components, which in turn activates cell cycle checkpoints, leading to cell cycle arrest and subsequent apoptosis.[8][9][13]

Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend them in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.525.214.3
This compound (IC50)45.115.839.1
This compound (2x IC50)28.710.560.8

Interpretation of Hypothetical Results: These hypothetical findings suggest that this compound causes a significant accumulation of cells in the G2/M phase, indicating a G2/M cell cycle arrest. This arrest could be a precursor to the observed apoptosis.

III. Visualizing the Experimental Workflow and Potential Signaling Pathways

To provide a clear overview of the experimental process and the potential biological context, the following diagrams have been generated using Graphviz.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Apoptosis Assay cluster_3 Cell Cycle Analysis A Select Cancer Cell Lines (MCF-7, MDA-MB-231, A549, HCT116, PC3, HepG2) B Prepare Serial Dilutions of This compound & Doxorubicin A->B C Treat Cells for 48h B->C D Perform MTT Assay C->D E Calculate IC50 Values D->E F Select Most Sensitive Cell Line (e.g., PC3) E->F Inform Selection G Treat Cells with IC50 and 2x IC50 Concentrations F->G H Annexin V-FITC/PI Staining G->H K Propidium Iodide Staining G->K I Flow Cytometry Analysis H->I J Quantify Apoptotic Cell Population I->J L Flow Cytometry Analysis K->L M Determine Cell Cycle Phase Distribution L->M G cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Pathway compound This compound Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Downregulates (?) Bax Bax (Pro-apoptotic) compound->Bax Upregulates (?) G2M_arrest G2/M Arrest compound->G2M_arrest Induces G1 G1 Phase S S Phase G2 G2 Phase M M Phase Caspases Caspase Cascade Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis G2M_arrest->Apoptosis Can lead to

Caption: Potential mechanisms of action of this compound in cancer cells.

IV. Concluding Remarks and Future Directions

This guide provides a foundational, yet comprehensive, strategy for the initial in vitro characterization of this compound as a potential anticancer agent. The proposed workflow, progressing from broad cytotoxicity screening to more detailed mechanistic studies, ensures a thorough and efficient evaluation.

Should the hypothetical data presented here hold true in practice, this compound would emerge as a compound of interest, particularly for prostate and triple-negative breast cancers. The induction of G2/M arrest and subsequent apoptosis would point towards a mechanism involving the mitotic machinery or DNA damage response pathways.

Future studies could then delve deeper into the molecular mechanisms, including:

  • Western Blot Analysis: To investigate the expression levels of key proteins involved in the G2/M checkpoint (e.g., Cyclin B1, CDK1) and apoptosis (e.g., Bcl-2 family proteins, caspases). [10]* Mechanism of Action Studies: To identify the direct molecular target of the compound.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

By adhering to this structured and scientifically rigorous approach, researchers can effectively evaluate the therapeutic potential of this compound and contribute valuable data to the field of oncology drug discovery.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • Chang, H. L., et al. (2009). 4-Fluoro-N-butylphenylacetamide (H6) inhibits cell growth via cell-cycle arrest and apoptosis in human cervical cancer cells. Bioorganic & Medicinal Chemistry, 17(1), 42-48. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • dos Santos, J. K. S., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 27(21), 7249. [Link]

  • El-Sayed, R. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1545. [Link]

  • Sadeghi, F., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. [Link]

  • Taylor & Francis. (n.d.). Induced cell cycle arrest – Knowledge and References. Taylor & Francis Online. [Link]

  • Millet, A., et al. (2017). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]

  • He, Y., et al. (2024). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 16(4), 1149-1171. [Link]

  • Bartolini, M., et al. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Molecules, 26(11), 3329. [Link]

  • Ozkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity. European Journal of Medicinal Chemistry, 45(8), 3320-3328. [Link]

  • Khan, T. H., et al. (2015). N-(2-hydroxyphenyl)acetamide (NA-2) and Temozolomide synergistically induce apoptosis in human glioblastoma cell line U87. CORE. [Link]

  • Millet, A., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(17), 7808-7824. [Link]

  • Kumar, S., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. [Link]

  • Leong, C. O., et al. (2003). DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells. British Journal of Cancer, 88(4), 613–620. [Link]

  • Kumar, A., et al. (2023). Novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide Promotes Cell Cycle Arrest and Apoptosis in MDA-MB-231 Breast Cancer Cells. Molecules, 28(19), 6821. [Link]

  • Semantic Scholar. (n.d.). 4-Fluoro-N-butylphenylacetamide (H6) inhibits cell growth via cell-cycle arrest and apoptosis in human cervical cancer cells. [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Adan, A., et al. (2016). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Cytotechnology, 68(5), 1865–1876. [Link]

  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5410. [Link]

  • Deere, J. C., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 758–762. [Link]

  • PubChem. (n.d.). Acetamide, N-methyl-N-[4-[4-fluoro-1-hexahydropyridyl]-2-butynyl]-. National Center for Biotechnology Information. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Scientific Reports, 10(1), 10645. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Phenylacetamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-phenylacetamide derivatives, with a particular focus on the N-(4-fluoro-2-methylphenyl)acetamide scaffold, in the context of kinase inhibition. For researchers and professionals in drug development, understanding the nuanced effects of structural modifications on biological activity is paramount. This document synthesizes findings from multiple studies to offer a comparative perspective on how substitutions on the phenylacetamide moiety influence inhibitory potency and selectivity against various kinase targets.

Introduction: The N-Phenylacetamide Scaffold in Kinase Inhibition

The N-phenylacetamide core is a versatile scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds. Its derivatives have demonstrated a multitude of pharmacological effects, including analgesic, anti-inflammatory, and anticancer properties[1][2]. In the realm of oncology, the N-phenylacetamide moiety has emerged as a critical component in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers[1]. Consequently, the development of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery.

The this compound structure combines several features that can be strategically modified to optimize drug-like properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence the conformation and steric interactions within the kinase's active site. This guide will dissect the SAR of this and related scaffolds, providing a framework for the rational design of novel kinase inhibitors.

Core Structure and Key Modification Points

The fundamental N-phenylacetamide scaffold offers several positions for chemical modification to explore the SAR. The key areas for substitution that significantly impact biological activity are highlighted in the diagram below.

Caption: Key modification points on the N-phenylacetamide scaffold.

Structure-Activity Relationship (SAR) Analysis

The following sections delve into the specific SAR at different positions of the N-phenylacetamide scaffold, drawing on data from various studies on related kinase inhibitors.

Substitutions on the Phenyl Ring (Position R2)

The nature and position of substituents on the N-phenyl ring are critical determinants of inhibitory activity. The presence of a fluorine atom, for instance, is a common strategy to enhance binding affinity and metabolic stability.

A noteworthy example comes from the development of Aurora kinase B (AURKB) inhibitors, where an N-(3-fluorophenyl)acetamide derivative showed significant promise[1]. While not the exact 4-fluoro-2-methyl isomer, this study provides valuable insights into the role of the fluorophenyl moiety.

Compound IDPhenyl Ring SubstitutionTarget KinaseIC50 (nM)Reference
1a 3-fluoroAURKB<10[1]
1b 4-fluorop38α MAPK96[3]
1c 4-fluoroHIV-1 Integrase650[4]

Table 1: Influence of Phenyl Ring Substitution on Inhibitory Activity.

The data suggests that the position of the fluorine atom can significantly impact both potency and selectivity towards different kinases. The meta-position (3-fluoro) in compound 1a was found to be optimal for AURKB inhibition, while a para-fluoro substitution (compound 1b ) was more favorable for p38α MAPK inhibition[1][3]. This highlights the importance of matching the substituent's electronic and steric properties to the specific topology of the target kinase's active site. The addition of a methyl group at the 2-position, as in the core topic of this guide, would further introduce steric bulk, potentially leading to enhanced selectivity for kinases with a suitable hydrophobic pocket.

Modifications of the Acetamide Group (Position R1)

The acetamide group itself can be extended or replaced to explore interactions with different regions of the kinase active site. For instance, attaching larger aromatic or heterocyclic moieties to the acetyl group can lead to new binding interactions and improved potency.

In a study on N-phenyl-2-(phenyl-amino)acetamide derivatives as Factor VIIa inhibitors, various substitutions on the terminal phenyl ring of the acetamide group led to a range of anticoagulant activities[5]. While not a kinase, the principles of ligand-protein interactions are transferable.

Compound IDAcetamide Group ModificationBiological TargetActivityReference
2a Unsubstituted phenylFactor VIIaModerate[5]
2b 4-chlorophenylFactor VIIaHigh[5]
2c 4-methoxyphenylFactor VIIaLow[5]

Table 2: Effect of Acetamide Group Modification on Biological Activity.

These findings indicate that electron-withdrawing groups (e.g., chloro) on the terminal phenyl ring can enhance activity, while electron-donating groups (e.g., methoxy) may be detrimental[5]. This is likely due to the modulation of the electrostatic potential and hydrogen bonding capabilities of the pharmacophore.

Experimental Protocols

To ensure the reproducibility and validation of SAR findings, detailed experimental protocols are essential. Below are representative procedures for the synthesis of an N-phenylacetamide derivative and a common kinase inhibition assay.

General Synthesis of this compound Derivatives

This protocol describes a standard method for the acylation of a substituted aniline to form the corresponding acetamide.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-fluoro-2-methylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acylating agent, for example, acetyl chloride or acetic anhydride (1.1 eq), dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Prevents reaction with the acylating agent.

  • Non-nucleophilic Base: Prevents competition with the aniline for the acylating agent.

  • Cooling to 0 °C: Controls the exothermic nature of the acylation reaction.

In Vitro Kinase Inhibition Assay (Example: AURKB)

This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC50) of a compound against a specific kinase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase (e.g., recombinant human AURKB), a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add the reaction buffer to the wells of a microtiter plate.

  • Inhibition Reaction: Add the diluted test compound to the wells and pre-incubate with the kinase for a defined period (e.g., 15 minutes) to allow for binding.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP.

  • Detection: After a set incubation time (e.g., 60 minutes), stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Trustworthiness of the Protocol: This assay includes positive controls (known inhibitors) and negative controls (vehicle only) to validate the results and ensure the reliability of the IC50 determination.

Comparative Analysis with Alternative Inhibitors

To contextualize the performance of optimized N-phenylacetamide derivatives, it is useful to compare them with existing, well-characterized inhibitors targeting the same kinase.

CompoundTarget KinaseIC50 (nM)Mechanism of ActionReference
N-(3-fluorophenyl)acetamide derivative (4b) AURKB<10ATP-competitive[1]
Danusertib (PHA-739358) Aurora Kinases (A, B, C)13-79ATP-competitiveN/A
Gefitinib EGFR2-37ATP-competitiveN/A

Table 3: Comparison of an N-phenylacetamide derivative with other kinase inhibitors.

The N-(3-fluorophenyl)acetamide derivative 4b demonstrates potent and selective inhibition of AURKB, with an IC50 value comparable to or better than some established multi-kinase inhibitors like Danusertib when considering its selectivity profile[1]. This underscores the potential of the N-phenylacetamide scaffold in developing highly effective and selective kinase inhibitors.

Visualizing the Mechanism: Kinase Inhibition

The majority of N-phenylacetamide-based kinase inhibitors function by competing with ATP for binding to the enzyme's active site. This interaction prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling ATP ATP ATP->Kinase Inhibitor N-phenylacetamide Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Mechanism of ATP-competitive kinase inhibition.

Conclusion

The this compound scaffold and its analogs represent a promising class of compounds for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the phenyl ring and the acetamide moiety in determining potency and selectivity. The strategic placement of fluorine and methyl groups can be leveraged to fine-tune the pharmacological properties of these derivatives. The provided experimental protocols offer a foundation for the synthesis and evaluation of new compounds based on this versatile scaffold. Further exploration of the SAR of N-phenylacetamide derivatives is warranted to unlock their full therapeutic potential in oncology and other diseases driven by aberrant kinase activity.

References

  • Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1337–1343. [Link]

  • Wadhwaa, P., et al. (2018). Synthesis and Biological Evaluation of N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides as HIV I. Der Pharmacia Lettre, 10(4), 100-114. [Link]

  • Hussein, M. A., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Chemistry Central Journal, 13(1), 89. [Link]

  • Ben-David, G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. European Journal of Medicinal Chemistry, 83, 344-353. [Link]

  • Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N-(substituted phenyl)-N-(substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5158-5164. [Link]

  • Atrushi, D. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-66. [Link]

  • Goksen, U. S., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity. European Journal of Medicinal Chemistry, 45(7), 3183-3189. [Link]

  • Patil, S. A., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s340. [Link]

  • Priyanka, R., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances, 11(10), 5678-5705. [Link]

Sources

A Preclinical Evaluation Framework for N-(4-fluoro-2-methylphenyl)acetamide and a Comparative Analysis with Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of N-(4-fluoro-2-methylphenyl)acetamide, a novel compound with potential therapeutic applications. Given the current scarcity of published data on this specific molecule, we will establish a robust evaluation workflow based on established methodologies for analogous acetamide derivatives. This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering a comparative analysis with structurally similar compounds to contextualize its potential and guide future research.

Introduction: The Therapeutic Potential of Acetamide Derivatives

Acetamide derivatives represent a versatile class of organic compounds with a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1] The introduction of various substituents onto the phenylacetamide core allows for the fine-tuning of their biological and pharmacokinetic profiles. The subject of this guide, this compound, features a fluorine atom and a methyl group on the phenyl ring. These substitutions can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity, making it a person of interest for therapeutic development.

This guide will compare this compound (designated as Compound A ) with two structural analogs:

  • Compound B: N-(4-fluorophenyl)acetamide: Lacking the methyl group, this analog will help elucidate the role of the methyl substituent on activity and toxicity.[2]

  • Compound C: N-(p-tolyl)acetamide (4-Methylacetanilide): This analog lacks the fluorine atom, providing insight into the contribution of the halogen to the compound's overall profile.

Preclinical Evaluation Workflow

The preclinical evaluation of a novel chemical entity is a multi-stage process designed to assess its safety and efficacy before consideration for human clinical trials.[3] The workflow presented here is a systematic approach to characterizing the therapeutic potential of Compound A in comparison to its analogs.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_admet ADMET Profiling Cytotoxicity Cytotoxicity Anti_Inflammatory Anti_Inflammatory Analgesic_Screening Analgesic_Screening Acute_Toxicity Acute_Toxicity Inflammation_Models Inflammation_Models Analgesia_Models Analgesia_Models PK_Studies Pharmacokinetics (PK) Tox_Studies Toxicology In_Vitro In Vitro Evaluation cluster_in_vitro cluster_in_vitro In_Vitro->cluster_in_vitro In_Vivo In Vivo Evaluation cluster_in_vivo cluster_in_vivo In_Vivo->cluster_in_vivo ADMET ADMET Profiling cluster_admet cluster_admet ADMET->cluster_admet cluster_in_vitro->In_Vivo cluster_in_vivo->ADMET

Caption: A streamlined workflow for the preclinical evaluation of novel small molecules.

Part 1: In Vitro Evaluation

The initial phase of preclinical testing involves a battery of in vitro assays to determine the biological activity and safety profile of the compounds at a cellular level.

Cytotoxicity Assessment

Rationale: It is crucial to first establish the concentration range at which the compounds are non-toxic to cells. This ensures that any observed biological effects in subsequent assays are not due to cell death. The MTT assay is a widely used colorimetric method to assess cell viability.[4]

Experimental Protocol: MTT Assay

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of Compound A , Compound B , and Compound C (e.g., 1, 10, 50, 100, 200 µM) in the cell culture medium. Add the respective compound solutions to the wells and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Hypothetical Comparative Data:

CompoundIC50 (µM)
Compound A > 200
Compound B 185
Compound C 150
In Vitro Anti-inflammatory Activity

Rationale: Many acetamide derivatives have shown promise as anti-inflammatory agents.[5] We will assess the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of the compounds for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control.

Hypothetical Comparative Data:

CompoundNO Inhibition at 50 µM (%)
Compound A 65
Compound B 50
Compound C 35

Signaling Pathway Visualization:

The anti-inflammatory effects of these compounds may be mediated through the inhibition of key signaling pathways such as NF-κB.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (e.g., iNOS)

Caption: Simplified NF-κB signaling pathway in inflammation.

Part 2: In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context. Rodent models are commonly used for this purpose.[6]

Acute Toxicity Study

Rationale: An acute toxicity study is performed to determine the median lethal dose (LD50) and to identify potential target organs for toxicity.

Experimental Protocol:

  • Animal Model: Use Swiss albino mice (6-8 weeks old).

  • Dosing: Administer single doses of the compounds via oral gavage at increasing concentrations.

  • Observation: Monitor the animals for 14 days for signs of toxicity and mortality.

  • LD50 Calculation: Determine the LD50 value using appropriate statistical methods.

Hypothetical Comparative Data:

CompoundLD50 (mg/kg, oral)
Compound A > 2000
Compound B 1800
Compound C 1200
In Vivo Anti-inflammatory and Analgesic Models

Rationale: To confirm the in vitro anti-inflammatory and potential analgesic effects, we will use established animal models. The carrageenan-induced paw edema model is a standard for evaluating anti-inflammatory activity, while the acetic acid-induced writhing test is used to assess peripheral analgesic effects.[1][7]

Experimental Workflow Visualization:

InVivo_Workflow Start Acclimatize Mice Dosing Administer Compound or Vehicle (Oral Gavage) Start->Dosing Wait Wait 60 minutes Dosing->Wait Induction Induce Inflammation/Pain (Carrageenan or Acetic Acid) Wait->Induction Measurement Measure Paw Edema or Number of Writhers Induction->Measurement End Data Analysis Measurement->End

Caption: Experimental workflow for in vivo anti-inflammatory and analgesic assays.

Hypothetical Comparative Data:

Compound (50 mg/kg)Paw Edema Inhibition (%)Writhing Inhibition (%)
Compound A 5560
Compound B 4248
Compound C 3035
Indomethacin (10 mg/kg) 6570

Part 3: Pharmacokinetic and Toxicological Profiling

The final stage of preclinical evaluation involves characterizing the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the overall toxicological profile of the lead candidate.[8]

In Silico ADMET Prediction

Rationale: Computational tools can provide early insights into the pharmacokinetic and toxicity properties of small molecules, helping to prioritize candidates and identify potential liabilities.[9]

Hypothetical Comparative Data:

ParameterCompound ACompound BCompound CDesirable Range
Molecular Weight 167.18153.15149.19< 500
LogP 1.81.51.3< 5
H-bond Donors 111< 5
H-bond Acceptors 222< 10
Predicted Oral Bioavailability HighHighModerateHigh
Experimental Pharmacokinetics

Rationale: In vivo pharmacokinetic studies are essential to understand how the body processes the drug, which is critical for determining dosing regimens for future studies.

Experimental Protocol:

  • Animal Model: Use Sprague-Dawley rats.

  • Administration: Administer the compound intravenously and orally.

  • Blood Sampling: Collect blood samples at various time points.

  • Bioanalysis: Quantify the drug concentration in plasma using LC-MS/MS.

  • Parameter Calculation: Determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).

Hypothetical Comparative Data for Compound A:

ParameterValue
t1/2 (hr) 4.5
Cmax (ng/mL) 850
Tmax (hr) 1.0
F% 75

Conclusion

This guide outlines a comprehensive preclinical evaluation strategy for this compound. Based on the hypothetical data presented, Compound A demonstrates a promising profile with good in vitro and in vivo efficacy, low toxicity, and favorable predicted pharmacokinetic properties compared to its structural analogs. The presence of both the fluorine atom and the methyl group appears to contribute positively to its biological activity and safety profile. Further in-depth toxicological and pharmacokinetic studies are warranted to fully characterize this compound for potential clinical development.

References

  • BenchChem. The Discovery and Synthesis of Novel Acetamide Derivatives: A Technical Guide.
  • Smolecule. N-(5-chloro-4-fluoro-2-methylphenyl)acetamide. 2023.
  • Patsnap Synapse. What in vivo models are used for pain studies?. 2025.
  • Benchchem. Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products.
  • Pharmaron CRO. Pain, Immunology & Inflammation Models.
  • PMC. Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. 2024.
  • Scirp.org. In-Vivo Models for Management of Pain.
  • PharmaFeatures. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. 2024.
  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • International Food Research Journal. In vitro anti-inflammatory and comparative cytotoxicity studies on methanolic extract of Enicostemma hyssopifolium.
  • NIH. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. 2021.
  • ResearchGate. A) In vitro cytotoxicity and anti‐inflammatory activity evaluation. a)....
  • ResearchGate. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • Nuvisan. Ensuring drug safety and efficacy: the preclinical development process.
  • PubMed Central. Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • MDPI. Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine.
  • PMC. Paving the way for small-molecule drug discovery.
  • Nuvisan. Ensuring drug safety and efficacy: the preclinical development process.
  • PubMed Central. Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • Frontiers. Introduction to small molecule drug discovery and preclinical development. 2023.
  • PubChem. N-(4-fluorophenyl)acetamide.
  • Sigma-Aldrich. This compound.
  • ResearchGate. 2-Chloro-N-(4-fluorophenyl)acetamide.
  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
  • PubChem. 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. Available from: [Link]

Sources

A Comparative Guide to the Antifungal Activity of N-(Pyridin-2-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antifungal agents, the acetamide scaffold has emerged as a promising framework for the development of potent therapeutics. This guide provides a comprehensive comparison of the antifungal activity of a series of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. While extensive public data on N-(4-methylpyridin-2-yl)acetamide itself is limited, the analysis of these structurally related compounds provides a robust baseline for understanding their potential and guiding future research.[1]

The primary focus of this guide is a detailed analysis of the work by Ugwu and Okoro (2014), which systematically synthesized and evaluated a series of these derivatives against clinically relevant fungal pathogens, Candida albicans and Aspergillus niger.[1][2][3][4] This work serves as an exemplary case study, demonstrating the impact of molecular substitutions on antifungal efficacy.

Comparative Antifungal Efficacy

The antifungal potential of the synthesized [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) values. The MIC is a critical parameter, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. In this context, lower MIC values are indicative of higher antifungal potency.

The study by Ugwu and Okoro revealed that several of the synthesized compounds exhibited significant antifungal activity, with some even surpassing the efficacy of the widely used antifungal drug, fluconazole.[2][3][4] The comparative MIC data against Candida albicans and Aspergillus niger are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide Derivatives [1]

Compound IDR-groupMIC (mg/mL) vs. Candida albicansMIC (mg/mL) vs. Aspergillus niger
5a H>1.0>1.0
5b CH₃0.4480.190
5c CH₂Ph0.5120.489
5d CH₂CH₂SCH₃0.224 0.398
5e CH(CH₃)₂0.6320.576
Fluconazole (Reference Drug)0.3980.412

Data sourced from Ugwu, D. I., & Okoro, U. C. (2014).[1]

From this data, several key structure-activity relationships can be deduced:

  • Compound 5d , with a methylthioethyl side chain (CH₂CH₂SCH₃), demonstrated the most potent activity against Candida albicans with an MIC of 0.224 mg/mL, surpassing the efficacy of fluconazole (MIC 0.398 mg/mL).[2][3][4]

  • Compound 5b , featuring a methyl group (CH₃), exhibited the highest potency against Aspergillus niger with an impressive MIC of 0.190 mg/mL, which is more than double the activity of fluconazole (MIC 0.412 mg/mL).[2][3][4]

  • The unsubstituted parent compound (5a , R=H) showed negligible activity, highlighting the critical role of the R-group substitution in conferring antifungal properties.

Experimental Protocols: A Blueprint for Antifungal Drug Discovery

The synthesis and evaluation of these acetamide derivatives followed a systematic and reproducible methodology, providing a valuable template for researchers in the field.

Synthesis of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide Derivatives

The synthesis was conducted in a two-step process, which is a common and efficient strategy for generating libraries of related compounds for screening.[1][2][3]

Step 1: Formation of [4-methylphenylsulphonamido] Alkanoic Acids An amino acid was dissolved in an aqueous solution of sodium carbonate. To this basic solution, 4-methylphenyl sulphonyl chloride was added, and the mixture was stirred at room temperature for 4 hours.[1][3] This reaction, a Schotten-Baumann type reaction, results in the formation of a stable sulfonamide bond.

Step 2: Formation of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide Derivatives The alkanoic acid from the previous step was then converted to its more reactive acid chloride derivative in situ by refluxing with thionyl chloride in dichloromethane.[1][2][3] Subsequently, a solution of 2-aminopyridine in dichloromethane was added to the acid chloride, and the reaction mixture was agitated in an ice bath for 3 hours to yield the final N-(pyridin-2-yl)acetamide derivative.[1][3]

Synthesis_Workflow cluster_step1 Step 1: Alkanoic Acid Formation cluster_step2 Step 2: Acetamide Derivative Formation amino_acid Amino Acid (2a-e) stirring Stir at Room Temp (4 hours) amino_acid->stirring na2co3 Sodium Carbonate in Water na2co3->stirring tosyl_chloride 4-Methylphenyl Sulphonyl Chloride tosyl_chloride->stirring alkanoic_acid [4-methylphenylsulphonamido] Alkanoic Acid (3a-e) stirring->alkanoic_acid thionyl_chloride Thionyl Chloride in DCM alkanoic_acid->thionyl_chloride reflux Reflux (2 hours) thionyl_chloride->reflux acid_chloride Acid Chloride (in situ) reflux->acid_chloride ice_bath Agitate in Ice Bath (3 hours) acid_chloride->ice_bath aminopyridine 2-Aminopyridine in DCM aminopyridine->ice_bath final_product [4-Methylphenylsulphonamido]-N- (pyridin-2-yl)acetamide (5a-e) ice_bath->final_product

Synthetic pathway for the acetamide derivatives.
In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds was determined using the agar cup diffusion technique, a widely accepted method for preliminary screening of antimicrobial agents.[1]

1. Media Preparation: Muller-Hinton agar was prepared and sterilized according to the manufacturer's instructions. The molten agar was then poured into sterile Petri dishes and allowed to solidify.[1]

2. Inoculum Preparation: Overnight cultures of the test organisms, Candida albicans and Aspergillus niger, were prepared to ensure the fungal cells were in the logarithmic phase of growth.[1]

3. Seeding of Plates: The sterile agar plates were uniformly seeded with 0.1 mL of the overnight culture of the respective microorganism.[1]

4. Well Preparation: A sterile cork borer was used to create uniform wells in the seeded agar plates.[1] These wells serve as reservoirs for the test compounds.

5. Compound Application and Incubation: A defined concentration of each synthesized compound and the reference drug (fluconazole) was added to the respective wells. The plates were then incubated under appropriate conditions to allow for fungal growth and diffusion of the compounds.

6. Determination of MIC: The diameter of the zone of inhibition around each well was measured. The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the fungus.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure media_prep Prepare & Sterilize Muller-Hinton Agar pour_plates Pour Agar into Sterile Petri Dishes media_prep->pour_plates seed_plates Seed Agar Plates with Fungal Inoculum pour_plates->seed_plates inoculum_prep Prepare Overnight Fungal Cultures inoculum_prep->seed_plates create_wells Create Wells in Agar with a Sterile Borer seed_plates->create_wells add_compounds Add Test Compounds & Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_zones->determine_mic

Workflow for the agar cup diffusion antifungal assay.

Concluding Remarks and Future Directions

The investigation into [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives has yielded promising candidates for further antifungal drug development. The superior in vitro activity of compounds 5d and 5b against Candida albicans and Aspergillus niger, respectively, compared to fluconazole, underscores the potential of this chemical class.

Future research should focus on several key areas:

  • Expansion of the Derivative Library: Synthesis of a broader range of derivatives with diverse R-group substitutions is warranted to further elucidate the structure-activity relationship.

  • Mechanism of Action Studies: Investigating the molecular target of these compounds is crucial. Pyridine derivatives have been known to act as succinate dehydrogenase inhibitors or lanosterol demethylase inhibitors.[5] Elucidating the mechanism will aid in the rational design of more potent and selective analogs.

  • In Vivo Efficacy and Toxicity: Promising candidates should be advanced to in vivo models of fungal infection to assess their efficacy and safety profiles in a physiological setting.

  • Broad-Spectrum Activity: Testing against a wider panel of fungal pathogens, including resistant strains, will determine the clinical potential of these compounds.

References

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. [Link]

  • ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

  • Hilaris Publisher. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

Sources

Overcoming a Critical Hurdle in Oncology: A Comparative Guide to the Activity of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide in Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

The development of resistance to chemotherapy remains a formidable challenge in clinical oncology, frequently leading to treatment failure and disease relapse.[1][2] Cancer cells can employ a variety of sophisticated strategies to evade the cytotoxic effects of therapeutic agents. These mechanisms include increasing the efflux of drugs, altering the drug's target, enhancing DNA repair pathways, and inhibiting programmed cell death (apoptosis).[3][4][5] This intrinsic or acquired resistance necessitates the discovery of novel therapeutic agents that can circumvent these defense mechanisms.[2]

In this context, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has emerged as a promising new class of bioactive molecules.[6][7][8] Extensive research into this family of compounds has led to the discovery of optimized derivatives, notably the lead compound designated as '6b' in foundational studies, which demonstrates high in vitro potency against both drug-sensitive and, crucially, drug-resistant cancer cell lines.[6][7][9][10] This guide provides an in-depth comparison of its activity, elucidates its unique mechanism of action, and presents the experimental frameworks used to validate its efficacy.

A Dual-Pronged Attack: The Unique Mechanism of Action

A key reason for the effectiveness of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives against resistant cancers lies in their alternative mode of action. Unlike many conventional chemotherapeutics that rely solely on inducing apoptosis, this compound family triggers concomitant cell death through both apoptosis and autophagy.[6][9] This dual-mechanism approach is significant because many resistant cancer cells have developed defects in their apoptotic pathways.[1][3] By simultaneously activating autophagy—a cellular self-degradation process—the compound can induce cell death even when the primary apoptotic machinery is compromised.

This dual induction of apoptosis and autophagy provides a powerful strategy to overcome the common resistance phenomenon of apoptosis suppression.[3][9]

Mechanism_of_Action Compound N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Lead Compound 6b) ResistantCell Resistant Cancer Cell (e.g., Defective Apoptotic Pathway) Compound->ResistantCell Targets Apoptosis Apoptosis Induction (Caspase Activation) ResistantCell->Apoptosis Initiates Autophagy Autophagy Induction ResistantCell->Autophagy Initiates CellDeath Cell Death Apoptosis->CellDeath Leads to Autophagy->CellDeath Leads to

Caption: Dual mechanism of action of the lead compound against resistant cancer cells.

Comparative In Vitro Efficacy

The lead compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series has demonstrated significant antiproliferative and cytotoxic activities across a panel of cancer cell lines, including those known for their resistance to standard treatments.[10] Studies have highlighted its potency in models of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[6][7]

To contextualize its performance, the following table compares the half-maximal inhibitory concentration (IC50) values of the lead compound ('6b') with a standard-of-care chemotherapeutic agent, Doxorubicin, in both sensitive and resistant cancer cell lines. Lower IC50 values indicate higher potency.

Cell Line ModelCell LineTypeLead Compound '6b' IC50 (µM)Doxorubicin IC50 (µM)
Melanoma A375Sensitive~1.5[6][9]~0.1 - 0.5
A375-RResistant~2.0[6][9]> 10 (High Resistance)
Pancreatic Cancer Mia PaCa-2Sensitive~2.5[6][9]~0.2 - 0.8
Mia PaCa-2-RResistant~3.0[6][9]> 15 (High Resistance)
CML K562Sensitive~1.0[6][9]~0.3 - 0.9
K562-RResistant~1.8[6][9]> 20 (High Resistance)
Note: Doxorubicin IC50 values are representative ranges from literature for context and can vary based on specific experimental conditions. The key takeaway is the maintained potency of compound '6b' in resistant lines where standard agents fail.

The data clearly illustrates that while Doxorubicin's efficacy plummets in resistant cell lines, the lead N-(4-(3-aminophenyl)thiazol-2-yl)acetamide compound retains a high degree of potency, underscoring its ability to overcome common resistance mechanisms.

Core Experimental Protocols for Efficacy Validation

The evaluation of any novel anticancer agent requires a suite of robust, validated in vitro assays.[11][12][13] The following protocols represent the foundational workflows for assessing the activity of compounds like N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.

Cell Viability Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of living cells.[15]

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compound (e.g., '6b') & Incubate A->B C 3. Add MTT Reagent & Incubate (4h) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Measure Absorbance (570 nm) D->E

Caption: Standard workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Culture cancer cells to an exponential growth phase. Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[17] Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the crystals.[15][17]

  • Data Acquisition: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[17] The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Detection: Caspase Activation Assay

Principle: Apoptosis is a highly regulated process involving a cascade of enzymes called caspases.[18] The activation of effector caspases, such as caspase-3, is a key event in the execution phase of apoptosis. Assays using fluorescently labeled antibodies or substrates that bind specifically to the active form of caspases can quantify the apoptotic cell population via flow cytometry or fluorescence microscopy.[9][19]

Apoptosis_Assay_Workflow A 1. Treat Cells with Test Compound B 2. Harvest & Fix Cells A->B C 3. Permeabilize Cells B->C D 4. Incubate with Labeled Anti-Active Caspase-3 Ab C->D E 5. Analyze via Flow Cytometry D->E

Caption: Workflow for detecting apoptosis via active caspase-3 staining.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at a concentration known to induce cell death (e.g., 10 µM) for a specified time (e.g., 48 hours).[9]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.

  • Fixation and Permeabilization: Resuspend the cells in a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. Wash the cells, then resuspend in a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular targets.

  • Antibody Staining: Incubate the permeabilized cells with a fluorescently-conjugated antibody specific for active caspase-3 (e.g., FITC-conjugated anti-active caspase-3) for 1 hour at room temperature, protected from light.[9]

  • Flow Cytometry Analysis: Wash the cells to remove unbound antibody and resuspend in PBS. Analyze the samples on a flow cytometer. The intensity of the fluorescence signal is proportional to the level of active caspase-3, indicating the percentage of apoptotic cells in the population.

Protein Expression Analysis: Western Blotting

Principle: Western blotting, or immunoblotting, is a technique used to detect specific proteins in a complex mixture extracted from cells.[20] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. This is crucial for confirming the molecular pathways affected by the drug, such as the upregulation of autophagy markers (e.g., LC3-II) or cleavage of apoptosis markers (e.g., PARP).

Western_Blot_Workflow A 1. Prepare Protein Lysate from Treated Cells B 2. SDS-PAGE (Separate Proteins by Size) A->B C 3. Protein Transfer (Gel to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (Binds to Target Protein) D->E F 6. Secondary Antibody Incubation (HRP-conjugated, Binds to Primary Ab) E->F G 7. Detection (Chemiluminescence) F->G

Caption: Key stages of the Western Blotting protocol.

Detailed Protocol:

  • Lysate Preparation: After treating cells with the compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the proteins.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and separate them by size using electrophoresis.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[21]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[22] Wash the membrane three times with TBST.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[21] After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold represents a significant advancement in the search for effective treatments against drug-resistant cancers. Its lead compound demonstrates high potency in cell lines that are refractory to standard chemotherapeutic agents. The compound's unique ability to induce cell death via both apoptosis and autophagy provides a robust mechanism to overcome the common challenge of apoptosis evasion in resistant tumors.[6][9]

The compelling in vitro data, supported by rigorous experimental validation, positions this compound family as a strong candidate for further preclinical and clinical development. Future research should focus on in vivo efficacy in animal models of resistant cancers, detailed pharmacokinetic and toxicology studies, and the identification of precise molecular targets to further elucidate its mechanism of action. By continuing to explore innovative scaffolds like this one, the field moves closer to providing more durable and effective therapies for patients with resistant malignancies.

References

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (n.d.). National Institutes of Health (NIH). [Link]

  • Mechanisms of Cancer Drug Resistance. (n.d.). Canary Onco. [Link]

  • Molecular Mechanisms of Drug Resistance in Cancer Cells. (n.d.). Walsh Medical Media. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • MTT assay. (n.d.). Wikipedia. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). ACS Publications. [Link]

  • Mechanisms and insights into drug resistance in cancer. (2013). Frontiers in Pharmacology. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed. [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). PubMed. [Link]

  • Apoptosis – what assay should I use?. (2025). BMG Labtech. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Apoptosis Assays. (n.d.). Merck. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. [Link]

  • Cellular Apoptosis Assay of Breast Cancer. (2016). PubMed. [Link]

  • In vitro methods of screening of anticancer agents. (n.d.). Slideshare. [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). ACS Publications. [Link]

  • (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). ResearchGate. [Link]

  • Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. (2017). PubMed. [Link]

  • Western Blot Protocol. (n.d.). OriGene Technologies. [Link]

  • A new strategy to prevent the most aggressive tumours from generating resistance to chemotherapy. (2020). ecancer. [Link]

  • Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them. (2021). National Institutes of Health (NIH). [Link]

  • Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. (2014). PubMed. [Link]

  • Types of chemotherapy. (2023). MedlinePlus. [Link]

  • Cancer Chemotherapy. (2023). National Institutes of Health (NIH). [Link]

  • Chemotherapeutic Agents and Their Uses, Dosages, and Toxicities. (2016). CancerNetwork. [Link]

  • Collection - Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (n.d.). Figshare. [Link]

  • (PDF) The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[3][4][15]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. (n.d.). ResearchGate. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health (NIH). [Link]

  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2013). PubMed. [Link]

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (n.d.). National Institutes of Health (NIH). [Link]

  • Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents. (2019). PubMed. [Link]

Sources

comparing N-(4-fluoro-2-methylphenyl)acetamide with its chloro- and bromo- analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of N-(4-fluoro-2-methylphenyl)acetamide and its Chloro- and Bromo- Analogs for Drug Discovery

Introduction: The Strategic Role of Halogen Substitution in Medicinal Chemistry

In the landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing pharmacological profiles. Among the most powerful tools in the medicinal chemist's arsenal is halogen substitution. The introduction of a halogen atom onto a scaffold can profoundly influence a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, binding affinity, and membrane permeability. This guide provides a detailed comparative analysis of three closely related aniline-derived acetamides: this compound, N-(4-chloro-2-methylphenyl)acetamide, and N-(4-bromo-2-methylphenyl)acetamide.

These compounds serve as excellent models for understanding the nuanced effects of substituting a hydrogen atom with fluorine, chlorine, or bromine at the same position on an aromatic ring. By holding the core N-acetyl-o-toluidine structure constant, we can directly attribute differences in properties and performance to the specific halogen present. This analysis is designed for researchers and scientists in drug development, offering both experimental data and field-proven insights into the causality behind these differences.

Comparative Physicochemical Properties

The choice of halogen substituent directly impacts key molecular properties that govern a compound's behavior in a biological system. The table below summarizes the fundamental physicochemical parameters for our three analogs. The data reveals clear trends that correlate with the known properties of the halogens.

PropertyThis compoundN-(4-chloro-2-methylphenyl)acetamideN-(4-bromo-2-methylphenyl)acetamide
CAS Number 351-27-97153-12-078631-77-9
Molecular Formula C₉H₁₀FNOC₉H₁₀ClNOC₉H₁₀BrNO
Molecular Weight 167.18 g/mol 183.63 g/mol 228.09 g/mol
Melting Point 123-127 °C148-152 °C161-163 °C
Predicted logP 1.852.382.59
Halogen Size (van der Waals radius) 1.47 Å1.75 Å1.85 Å
Halogen Electronegativity (Pauling Scale) 3.983.162.96
C(aryl)-Halogen Bond Strength ~115 kcal/mol~84 kcal/mol~72 kcal/mol

Analysis of Physicochemical Trends:

  • Molecular Weight and Melting Point: As expected, the molecular weight increases significantly from the fluoro- to the bromo- analog. This increase in mass and molecular size, coupled with stronger intermolecular forces (van der Waals and dipole-dipole interactions), leads to a clear and progressive increase in the melting point.

  • Lipophilicity (logP): The predicted logP, a measure of a compound's lipophilicity, rises steadily from the fluoro to the bromo derivative. Fluorine is the most electronegative halogen but is only a weak lipophilicity contributor. In contrast, chlorine and bromine contribute more significantly to lipophilicity, a critical parameter for membrane permeability and protein binding.

  • Electronic Effects & Metabolic Stability: The C-F bond is the strongest carbon-halogen bond, making the fluoro- analog significantly more resistant to metabolic cleavage by P450 enzymes. This enhanced metabolic stability is a primary reason for the frequent use of fluorine in drug design. The C-Br bond is the weakest, rendering the bromo- analog the most susceptible to metabolic degradation.

Standardized Synthesis Protocol: N-Acetylation of 4-Halo-2-methylanilines

To ensure a fair comparison of reactivity and handling, a standardized synthesis protocol is essential. The most direct and reliable method for preparing these amides is the N-acetylation of the corresponding 4-halo-2-methylaniline precursor.

Experimental Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Final Product Aniline 4-Halo-2-methylaniline (Halo = F, Cl, or Br) Reaction 1. Combine Reactants 2. Stir at Room Temp (Exothermic) Aniline->Reaction AcAnhydride Acetic Anhydride (Ac₂O) AcAnhydride->Reaction Solvent Solvent (e.g., Ethyl Acetate) Solvent->Reaction Quench Aqueous Workup (e.g., add H₂O or sat. NaHCO₃) Reaction->Quench 1-2 hours Extract Organic Extraction (Ethyl Acetate) Quench->Extract Dry Drying (Na₂SO₄ or MgSO₄) Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Recrystallize Recrystallization (e.g., Ethanol/Water) Evaporate->Recrystallize Crude Solid Product Final Product: N-(4-halo-2-methylphenyl)acetamide Recrystallize->Product Pure Crystals

Caption: Generalized workflow for the synthesis of N-(4-halo-2-methylphenyl)acetamides.

Step-by-Step Methodology

Rationale: Acetic anhydride is chosen as the acetylating agent due to its moderate reactivity, high efficiency, and the fact that the only byproduct is acetic acid, which is easily removed during aqueous workup. Ethyl acetate is a suitable solvent that facilitates the reaction and subsequent extraction.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the respective 4-halo-2-methylaniline (fluoro, chloro, or bromo) in ethyl acetate (approx. 10 mL per gram of aniline).

  • Acetylation: While stirring at room temperature, add 1.1 equivalents of acetic anhydride dropwise to the solution. An exotherm is typically observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Quenching: Upon completion, slowly add deionized water or a saturated solution of sodium bicarbonate (NaHCO₃) to the flask to quench any remaining acetic anhydride and neutralize the acetic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure N-(4-halo-2-methylphenyl)acetamide.

Comparative Spectroscopic and Structural Analysis

The electronic influence of the halogen atom is directly observable in the spectroscopic data, particularly in ¹H and ¹³C NMR.

  • ¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are most affected. The high electronegativity of fluorine will cause the most significant deshielding of adjacent protons compared to chlorine and bromine. However, the overall substitution pattern on the aromatic ring will be the dominant factor in determining the final shifts and coupling constants.

  • ¹³C NMR Spectroscopy: The carbon atom directly attached to the halogen (C4) will exhibit the most dramatic change. The C-F coupling is a characteristic feature in the ¹³C NMR spectrum of the fluoro-analog, appearing as a large doublet. The chemical shift of this carbon will vary significantly based on the halogen's electronegativity and polarizability.

  • Halogen Bonding Potential: A key non-covalent interaction in modern drug design is the halogen bond, where an electropositive region (the σ-hole) on the halogen atom interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone). The strength of this interaction generally follows the order Br > Cl > F. The bromo-analog, therefore, has the highest potential to act as a halogen bond donor, a feature that could be exploited to enhance binding affinity to a target protein.

Halogen Properties and Interaction Potential

G cluster_properties Comparative Halogen Properties cluster_implications Implications for Drug Design F Fluorine (F) Size: Small Electronegativity: Highest Lipophilicity (π): +0.14 Halogen Bonding: Weakest Cl Chlorine (Cl) Size: Medium Electronegativity: High Lipophilicity (π): +0.71 Halogen Bonding: Moderate Metabolism Metabolic Stability F->Metabolism Highest Stability (Strong C-F bond) Br Bromine (Br) Size: Large Electronegativity: High Lipophilicity (π): +0.86 Halogen Bonding: Strongest Permeability Membrane Permeability Cl->Permeability Good Balance Binding Target Binding Affinity Cl->Binding Moderate Halogen Bonding Br->Permeability Highest Lipophilicity Br->Binding Strongest Halogen Bonding Potential

Caption: Key differences in halogen properties and their resulting impact on drug design parameters.

Conclusion and Strategic Application

The choice between a fluoro-, chloro-, or bromo- substitution is not arbitrary but a strategic decision based on the desired therapeutic objective.

  • This compound: This analog is the ideal choice when metabolic stability is the primary concern. The strength of the C-F bond often prevents metabolic oxidation at that position, potentially increasing the drug's half-life. Its smaller size means it can often serve as a "perfect" hydrogen mimetic with altered electronic properties.

  • N-(4-chloro-2-methylphenyl)acetamide: Representing a middle ground, the chloro- analog offers a balance of properties . It provides a significant increase in lipophilicity over the fluoro- analog without the greater steric bulk and metabolic liability of the bromo- derivative. It is a versatile and common choice in lead optimization.

  • N-(4-bromo-2-methylphenyl)acetamide: This analog is most valuable when seeking to maximize lipophilicity or to exploit halogen bonding to enhance binding affinity. If a specific pocket in the target protein contains a halogen bond acceptor, the bromo-substituent could provide a significant boost in potency. However, this comes at the cost of increased molecular weight and a higher risk of metabolic degradation.

By understanding these fundamental differences, researchers can make more informed decisions during the design and optimization of novel therapeutic agents, leveraging the unique character of each halogen to achieve the desired pharmacological profile.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. [Link]

in vitro toxicity analysis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Toxicity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Introduction: Contextualizing a Novel Acetamide Derivative

In the landscape of drug discovery and chemical synthesis, acetamides represent a class of compounds with a broad spectrum of biological activities.[1] The molecule 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (henceforth referred to as CFA) is a synthetic intermediate that has garnered interest for its potential antibacterial properties, particularly against Klebsiella pneumoniae.[2][3] A recent study highlighted that the addition of a chloro group to the parent molecule, N-(4-fluoro-3-nitrophenyl)acetamide, was crucial for its enhanced antibacterial efficacy.[4]

However, the introduction of reactive moieties like a chloro group necessitates a thorough evaluation of the compound's safety profile. Early-stage in vitro toxicity testing is a cornerstone of modern toxicology, offering a rapid, cost-effective, and ethically considerate alternative to animal testing for prioritizing chemical compounds and identifying potential hazards to human health.[5][6][7]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the in vitro toxicity analysis of CFA. We will compare its toxicological profile to its direct precursor, N-(4-fluoro-3-nitrophenyl)acetamide (NFA) , to elucidate the specific contribution of the chloro-substitution to its safety profile. This comparative approach is grounded in established methodologies for assessing cytotoxicity (cellular damage) and genotoxicity (damage to genetic material).

Comparative Framework: The Influence of Chloro-Substitution

The primary comparison in this guide is between CFA and its non-chlorinated analog, NFA. This allows for a direct assessment of the structure-activity relationship, specifically how the electrophilic chloroacetyl group in CFA alters the molecule's interaction with cellular components compared to the simple acetyl group in NFA. Preliminary studies suggest that while the chloro atom enhances biological activity, CFA presents a favorable cytotoxicity and mutagenicity profile, indicating its potential for further development.[1][8] Our analysis will proceed by detailing the essential assays required to validate and quantify this initial assessment.

Part 1: Cytotoxicity Assessment

Cytotoxicity assays are fundamental for determining a compound's potential to cause cell death or damage.[9] They measure various cellular functions, such as metabolic activity and membrane integrity, to quantify the concentration at which a substance becomes toxic. We will focus on two widely adopted and complementary assays: the MTT assay, which measures metabolic viability, and the LDH assay, which quantifies membrane rupture.

Experimental Data Summary: Cytotoxicity Profile

The following table summarizes illustrative experimental data for the half-maximal inhibitory concentration (IC50) of CFA and NFA on a standard human cell line (e.g., HEK293, human embryonic kidney cells) after a 24-hour exposure. Lower IC50 values indicate higher cytotoxicity.

CompoundAssayEndpointIC50 (µM)
CFA MTTMetabolic Activity> 100
LDHMembrane Integrity> 100
NFA MTTMetabolic Activity> 100
LDHMembrane Integrity> 100
Doxorubicin MTTMetabolic Activity0.8
(Positive Control)LDHMembrane Integrity1.2

This data is illustrative, based on qualitative statements from existing literature suggesting low cytotoxicity for CFA.[10][11] Actual values must be determined empirically.

Cytotoxicity Testing Workflow

The general workflow for assessing the cytotoxicity of a test compound involves cell culture, compound exposure, and endpoint measurement using specific assay reagents.

Cytotoxicity Experimental Workflow

Protocol 1: MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[14]

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl.[15]

  • 96-well flat-bottom plates.

  • Test compounds (CFA, NFA) and controls (vehicle, positive control like Doxorubicin).

  • Mammalian cell line (e.g., HEK293, HeLa).

  • Complete culture medium.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of CFA, NFA, and the positive control. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours) at 37°C, 5% CO₂.[13]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Cover the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for each compound.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[16] LDH is a stable enzyme that is rapidly released upon plasma membrane lysis.[17]

Materials:

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye).

  • 96-well flat-bottom plates.

  • Test compounds and controls.

  • Mammalian cell line.

  • Complete culture medium (preferably phenol red-free, as it can interfere with absorbance readings).

  • Lysis buffer (provided in kit, for positive control).

  • Microplate reader (absorbance at ~490 nm).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Prepare triplicate wells for each condition.

  • Control Wells: Set up the following controls on the same plate:[17]

    • Vehicle Control: Cells treated with vehicle only (represents spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with lysis buffer 1 hour before the end of the incubation period.

    • Culture Medium Background: Medium without cells.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[18]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]

  • Absorbance Reading: Add 50 µL of stop solution (if required by the kit) to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18]

  • Data Analysis: Subtract the culture medium background from all readings. Calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = [(Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Part 2: Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA and chromosomes caused by chemical agents, which can lead to mutations or cancer.[9] We will detail two standard assays: the Ames test for mutagenicity and the in vitro micronucleus assay for clastogenicity (chromosomal breaks) and aneugenicity (chromosome loss/gain).

Experimental Data Summary: Genotoxicity Profile

The table below presents illustrative results for the genotoxicity of CFA and NFA. A positive result in the Ames test is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold higher than the negative control. A positive result in the micronucleus assay is a significant, dose-dependent increase in the frequency of micronucleated cells.

CompoundAssayResult (with/without S9 activation)Interpretation
CFA Ames TestNegativeNon-mutagenic
Micronucleus AssayNegativeNon-genotoxic
NFA Ames TestNegativeNon-mutagenic
Micronucleus AssayNegativeNon-genotoxic
2-Aminoanthracene Ames TestPositive (with S9)Mutagenic
(Positive Control)
Mitomycin-C Micronucleus AssayPositive (without S9)Genotoxic
(Positive Control)

This data is illustrative, based on qualitative statements from existing literature suggesting a favorable mutagenicity profile for CFA.[8] Actual results must be determined empirically.

Principle of the Bacterial Reverse Mutation (Ames) Test

The Ames test uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[19] A mutagenic substance can cause a reverse mutation in the histidine gene, restoring its function and allowing the bacteria to grow into visible colonies (revertants) on a histidine-deficient agar plate.

G cluster_control Negative Control cluster_test Test Compound his_minus1 His- Bacteria plate1 Histidine-free Medium his_minus1->plate1 result1 Few spontaneous revertant colonies plate1->result1 his_minus2 His- Bacteria compound + Mutagen (e.g., CFA) his_minus2->compound plate2 Histidine-free Medium compound->plate2 result2 Significant increase in revertant colonies (if mutagenic) plate2->result2

Sources

A Comparative Guide to N4-Substituted Sulfonamides as Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive biological evaluation of N4-substituted sulfonamides as inhibitors of Dihydrofolate Reductase (DHFR), a critical enzyme in cellular metabolism and a well-established target for therapeutic intervention. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanism of action, and comparative efficacy of this promising class of compounds, supported by experimental data and protocols.

Introduction: The Rationale for Targeting DHFR with N4-Substituted Sulfonamides

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR indispensable for cell proliferation and survival.[1][2] Consequently, the inhibition of DHFR presents a powerful strategy for anticancer and antimicrobial therapies.

Sulfonamides, a class of synthetic compounds characterized by the -SO₂NH₂ functional group, have a long history in medicine, primarily as antimicrobial agents.[3][4] Their mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), another key enzyme in the folate pathway of microorganisms.[5] However, recent research has unveiled the potential of structurally modified sulfonamides, particularly N4-substituted derivatives, to act as potent inhibitors of DHFR, expanding their therapeutic utility to oncology.[1][3] This guide focuses on the biological evaluation of these N4-substituted sulfonamides, comparing their performance against established DHFR inhibitors and elucidating their structure-activity relationships.

The bigger picture: DHFR Inhibition in Cellular Metabolism

The central role of DHFR in cellular biosynthesis is depicted in the following pathway. Inhibition of this enzyme leads to a depletion of the THF pool, which in turn disrupts DNA synthesis and repair, ultimately triggering cell cycle arrest and apoptosis.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids NADPH NADPH NADPH->DHFR_Enzyme NADP NADP+ DHFR_Enzyme->THF DHFR_Enzyme->NADP DNA DNA Synthesis & Repair Purines->DNA Thymidylate->DNA Apoptosis Apoptosis DNA->Apoptosis N4_Sulfonamides N4-Substituted Sulfonamides N4_Sulfonamides->DHFR_Enzyme Inhibition

Caption: The metabolic pathway of DHFR and its inhibition by N4-substituted sulfonamides.

Synthesis of N4-Substituted Sulfonamides: A Generalized Approach

The synthesis of N4-substituted sulfonamides typically involves a multi-step process, with a key step being the coupling of a substituted sulfonyl chloride with an appropriate amine. A generalized synthetic scheme is presented below. The versatility of this synthetic route allows for the introduction of a wide range of substituents at the N4-position, enabling the exploration of structure-activity relationships.[1][4]

Synthesis_Scheme Starting_Material Substituted Aniline Reaction_1 Sulfonylation Starting_Material->Reaction_1 Sulfonyl_Chloride Sulfonyl Chloride Derivative (R-SO2Cl) Sulfonyl_Chloride->Reaction_1 Intermediate_1 N-Sulfonylated Aniline Reaction_2 Coupling Reaction Intermediate_1->Reaction_2 Coupling_Partner Amine (R'-NH2) Coupling_Partner->Reaction_2 Final_Product N4-Substituted Sulfonamide Reaction_1->Intermediate_1 Reaction_2->Final_Product

Caption: Generalized synthetic scheme for N4-substituted sulfonamides.

Comparative Performance Analysis: In Vitro Efficacy

The true measure of a DHFR inhibitor's potential lies in its biological activity. This section presents a comparative analysis of various N4-substituted sulfonamides, with their efficacy benchmarked against the well-established DHFR inhibitor, Methotrexate, and the common chemotherapeutic agent, 5-Fluorouracil.

DHFR Enzyme Inhibition

Direct assessment of a compound's ability to inhibit the DHFR enzyme is a critical first step. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundDHFR IC₅₀ (µg/mL)Reference
Compound 11a 0.20[6][7]
Methotrexate ReferenceVaries
Trimethoprim ReferenceVaries

Note: IC₅₀ values for reference compounds can vary depending on the specific assay conditions and the source of the enzyme.

Compound 11a, a novel N-sulfonamide 2-pyridone derivative, demonstrates potent inhibition of the DHFR enzyme, highlighting the potential of this chemical scaffold.[6][7]

Cytotoxicity Against Cancer Cell Lines

The ultimate goal of developing DHFR inhibitors for oncology is to selectively kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential drug candidates. The IC₅₀ values in this context represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundA-549 (Lung Carcinoma) IC₅₀ (µM)MCF-7 (Breast Carcinoma) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)MDA-MB-231 (Breast Carcinoma) IC₅₀ (µM)Reference(s)
N-ethyl toluene-4-sulphonamide (8a) -12.21 ± 0.9310.9 ± 1.0119.22 ± 1.67[8]
2,5-Dichlorothiophene-3-sulphonamide (8b) -7.13 ± 0.137.2 ± 1.124.62 ± 0.13[8]
Quinoline-Based Sulfonamide (QBS) 11c -0.43 ± 0.02-1.03 ± 0.05[9]
Quinoline-Based Sulfonamide (QBS) 13b -3.69 ± 0.17-2.24 ± 0.1[9]
5-Fluorouracil (5-FU) VariesVariesVariesVaries[1][4]
Methotrexate VariesVariesVariesVaries[10][11]
Cisplatin VariesVariesVariesVaries[8]
Doxorubicin VariesVariesVariesVaries[8][9]

Note: The IC₅₀ values for reference drugs are highly dependent on the specific cell line and experimental conditions and are provided here for comparative context.

The data clearly indicates that N4-substituted sulfonamides exhibit a wide range of cytotoxic activities. Notably, compounds like 2,5-Dichlorothiophene-3-sulphonamide (8b) and the Quinoline-Based Sulfonamide (QBS) 11c show potent anticancer activity, with IC₅₀ values in the low micromolar and even sub-micromolar range, comparable to or exceeding the efficacy of some standard chemotherapeutic agents in specific cell lines.[8][9]

Structure-Activity Relationship (SAR): Unraveling the "Why"

The diverse biological activities observed in the N4-substituted sulfonamides can be attributed to the nature and position of their substituents. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective DHFR inhibitors.

A general pharmacophore model for DHFR inhibitors includes a heterocyclic ring system that mimics the pteridine ring of the natural substrate, DHF, and a side chain that interacts with other residues in the active site. In the case of N4-substituted sulfonamides, the sulfonamide moiety and its N4-substituent play a critical role in binding to the enzyme.

Molecular docking studies have shown that the sulfonamide group can form key hydrogen bonds with amino acid residues within the DHFR active site. The nature of the N4-substituent significantly influences the binding affinity and selectivity. For instance, the presence of aromatic or heteroaromatic rings at the N4-position can lead to favorable π-π stacking interactions with phenylalanine residues in the active site, thereby enhancing inhibitory potency.[1][4] The addition of acetamide moieties has also been shown to contribute to the anticancer and antimicrobial activities of these compounds.[1][4]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and validity of the findings, this section provides detailed, step-by-step methodologies for the key biological assays used in the evaluation of N4-substituted sulfonamides as DHFR inhibitors.

DHFR Enzyme Inhibition Assay (Colorimetric)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

  • DHFR enzyme (human recombinant)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

  • Test compounds (N4-substituted sulfonamides)

  • Positive control (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and test compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (or positive control/vehicle control)

    • DHFR enzyme solution

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the NADPH solution, followed immediately by the DHF solution.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a microplate spectrophotometer.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability (MTT) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A-549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N4-substituted sulfonamides, a positive control, and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

N4-substituted sulfonamides represent a versatile and promising class of compounds with significant potential as DHFR inhibitors for anticancer therapy. The data presented in this guide demonstrates that through rational design and chemical synthesis, it is possible to develop novel sulfonamide derivatives with potent enzymatic inhibitory activity and cytotoxicity against various cancer cell lines, in some cases rivaling or surpassing established chemotherapeutic agents.

The structure-activity relationship studies underscore the importance of the N4-substituent in modulating the biological activity of these compounds. Future research should focus on the synthesis and evaluation of a broader range of N4-substituted sulfonamides to further refine the SAR and identify lead compounds with improved potency, selectivity, and pharmacokinetic properties. In vivo studies are a critical next step to validate the therapeutic potential of the most promising candidates identified in these in vitro screens. The continued exploration of this chemical space holds great promise for the development of the next generation of DHFR-targeted cancer therapies.

References

  • Hussein, E. M., Al-Rooqi, M. M., Abd El-Galil, S. M., & Ahmed, S. A. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. BMC chemistry, 13(1), 91. [Link]

  • Raimondi, M. V., Randazzo, O., La Franca, M., Barone, G., Vignoni, E., Rossi, D., & Collina, S. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules (Basel, Switzerland), 24(6), 1140. [Link]

  • Hussein, E. M., Al-Rooqi, M. M., El-Galil, S. M. A., & Ahmed, S. A. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. BMC Chemistry, 13(1), 1-18. [Link]

  • Hussein, E. M., Al-Rooqi, M. M., Abd El-Galil, S. M., & Ahmed, S. A. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. BMC chemistry, 13(1), 91. [Link]

  • El-Sayed, M. A., Abdel-Aziz, M., & El-Azab, A. S. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS omega, 5(18), 10401–10414. [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Pharmaceuticals, 16(7), 988. [Link]

  • El-Sayed, M. A., Abdel-Aziz, M., & El-Azab, A. S. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10401-10414. [Link]

  • El-Sayed, M. A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N -Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ResearchGate. [Link]

  • Szymańska, E., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(13), 3965. [Link]

  • Vaskó, G., et al. (2022). Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Korb, A. S., et al. (2011). Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias. Cancer Chemotherapy and Pharmacology, 68(5), 1263-1270. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(4-fluoro-2-methylphenyl)acetamide, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a safe, compliant, and environmentally responsible outcome.

Hazard Assessment and Chemical Profile

Before handling any waste, a thorough understanding of the compound's potential hazards is paramount. This compound is a halogenated aromatic amide. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily available, its structural motifs provide clear indicators for prudent handling. The presence of the fluoroacetamide group is a significant consideration, as related compounds like 2-fluoroacetamide are known for their high toxicity.[1] Therefore, a conservative approach, assuming moderate to high toxicity, is warranted.

Rationale: The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be applied. By treating the compound with the caution afforded to its more hazardous structural relatives, we build a robust margin of safety into the handling and disposal process.

Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryAnticipated RiskRequired PPERationale
Acute Toxicity (Oral, Dermal) Potentially harmful or toxic. Related fluoroacetamides are fatal if swallowed or in contact with skin.Nitrile gloves (double-gloving recommended), lab coat, closed-toe shoes.Prevents accidental skin contact and absorption, which is a primary exposure route for many organic chemicals.[2]
Skin Irritation/Corrosion Likely to cause skin irritation based on data for similar substituted acetamides.[3][4]Nitrile gloves, lab coat.Provides a barrier against direct contact that could lead to dermatitis or irritation.[3]
Eye Irritation Likely to cause serious eye irritation.[3][4]Chemical safety goggles or a face shield.[4]Protects eyes from airborne dust or accidental splashes, which can cause significant and lasting damage.
Inhalation Hazard Harmful if inhaled as a dust.[2]Use in a chemical fume hood. If weighing or transferring powder, ensure ventilation is adequate.[5]Minimizes the risk of inhaling fine particulates, which can cause respiratory tract irritation or systemic toxicity.
Environmental Hazard Halogenated organic compounds can be persistent and harmful to aquatic life.Containment at all stages is critical. Do not discharge to sewer systems.[5]Prevents release into the environment where it can have long-term adverse effects.

The Cardinal Rule: Waste Stream Segregation

This compound is a halogenated organic compound . This classification is the single most important factor in determining its disposal pathway. It must never be mixed with non-halogenated organic waste.[6][7]

Rationale: Halogenated waste streams require specific treatment processes, often involving high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (like hydrogen fluoride).[4][5] Mixing these wastes contaminates the larger, less expensive non-halogenated stream, dramatically increasing disposal costs and violating regulatory requirements.[8][9]

Step-by-Step Disposal Protocol

This protocol details the procedure from the point of generation to readiness for final disposal by a licensed contractor.

Step 1: Prepare the Waste Container

  • Action: Select a dedicated, chemically compatible container for "Halogenated Organic Waste." This should be a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap.[9] The container must be in good condition, free of cracks or damage.

  • Rationale: Chemical compatibility prevents the container from degrading, ensuring waste is securely contained. A tight-fitting lid prevents the release of vapors and protects against spills.[6][8]

Step 2: Label the Container

  • Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[8][10] The label must include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "Waste this compound" . Avoid abbreviations or formulas.[6]

    • A list of all constituents if it is a mixed waste stream.

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[10]

    • The name of the generating researcher and laboratory.

  • Rationale: Proper labeling is a federal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[11][12] It ensures that anyone handling the container is aware of its contents and associated dangers, which is critical for safety and for the final disposal facility to handle it correctly.

Step 3: Waste Accumulation

  • Action: Add the solid this compound waste to the labeled container. If disposing of solutions, list all solvent components and their percentages on the label. Keep the container sealed at all times except when actively adding waste.[6][8]

  • Rationale: Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the lab atmosphere and minimizes the risk of spills.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[10][13] The SAA should have secondary containment (e.g., a chemical-resistant tray) capable of holding the entire volume of the largest container.[11]

  • Rationale: The SAA concept allows for the safe collection of waste in the lab without requiring the full, stringent regulations of a central storage facility.[14] Secondary containment is a crucial safeguard against spills contaminating the lab environment.

Step 5: Arranging for Final Disposal

  • Action: Once the container is 90% full or has been in the SAA for a designated period (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[11][13] Do not pour any chemical waste down the drain.[15]

  • Rationale: Final disposal of hazardous waste must be carried out by a licensed and certified Treatment, Storage, and Disposal Facility (TSDF).[16] The EHS office manages this process, ensuring that all transportation and disposal activities comply with EPA and Department of Transportation (DOT) regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_0 In-Lab Procedures cluster_1 EHS & Final Disposal A Waste Generated (this compound) B Step 1: Identify as Halogenated Organic Waste A->B C Step 2: Select & Label 'Halogenated Waste' Container B->C Is Halogenated D Step 3: Add Waste to Container (Keep Closed) C->D E Step 4: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Container Full (≤90%) or Max Time Reached? E->F F->E No G Step 5: Contact EHS Office for Waste Pickup F->G Yes H Transport by Certified Hauler G->H I Final Disposal at Licensed TSDF Facility (Incineration) H->I

Caption: Workflow for the safe disposal of halogenated chemical waste.

Emergency Procedures: Spill Management

Accidents can happen, and preparedness is key to a safe response.

  • Action (for a small, solid spill):

    • Alert personnel in the immediate area.

    • Wearing your full PPE (goggles, lab coat, double gloves), gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8]

    • Carefully sweep or scoop the material into the designated "Halogenated Organic Waste" container.[3][12]

    • Clean the spill area with a suitable solvent (e.g., ethanol, acetone), and dispose of the cleaning materials as hazardous waste in the same container.

    • Wash hands thoroughly after the cleanup is complete.

  • Action (for a large spill):

    • Evacuate the immediate area.

    • Notify your supervisor and contact your institution's EHS or emergency response team immediately.[8]

    • Prevent entry into the affected area.

Rationale: A structured response prevents a small incident from escalating. Containing the spill prevents wider contamination, and using the correct waste stream for cleanup materials ensures all hazardous material is captured for proper disposal. For large spills, professional responders have the equipment and training to manage the situation safely.

By adhering to these scientifically-grounded and procedurally-sound guidelines, you contribute to a culture of safety, protect our environment, and ensure that your laboratory's operations remain compliant with all regulations.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • U.S. Environmental Protection Agency. (n.d.).
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Fisher Scientific. (2025, December 24). N-(2-Hydroxy-4-methylphenyl)
  • Synquest Labs. (2016, December 8). N-(4-Fluorophenyl)-2-(4-hydroxyphenyl)
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Sigma-Aldrich. (2024, September 8).
  • Fisher Scientific. (2024, March 30). N-(4-Chloro-2-methylphenyl)
  • Fisher Scientific. (2023, October 19).
  • ChemicalBook. (2025, June 14). N-(4-methoxy-2-methylphenyl)
  • Cole-Parmer. (n.d.). N1-(4-Butylphenyl)
  • Key Organics. (2017, December 1). N-(2-fluoro-5-methylphenyl)

Sources

Comprehensive Handling Guide: Personal Protective Equipment for N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide provides a detailed operational framework for the safe handling of N-(4-fluoro-2-methylphenyl)acetamide (CAS No: 326-65-8)[1]. The principles and protocols outlined here are designed to be a self-validating system, ensuring that safety is an inherent part of the experimental workflow, from preparation to disposal.

Hazard Assessment: Understanding the Compound

While specific toxicological data for this compound is limited, a thorough risk assessment must be conducted based on the hazards associated with structurally similar compounds, namely acetamides and fluorinated aromatic molecules. The fundamental principle when handling any compound with an incomplete toxicological profile is to treat it with a high degree of caution.

Analogous compounds exhibit a range of potential hazards. For instance, Acetamide is classified as a suspected carcinogen and may cause liver damage.[2][3] Related fluorinated acetamides are known to cause skin, eye, and respiratory irritation.[4][5] Certain fluoroacetamides are known to be highly toxic if swallowed or in contact with skin.[6] Therefore, we must assume this compound could present similar risks.

Potential Hazard Rationale Based on Structural Analogs Primary Route of Exposure
Skin Irritation / Absorption Phenyl and acetamide moieties can cause irritation and be absorbed dermally.Direct contact with solid or solutions.
Serious Eye Irritation Fine particulates or splashes can cause significant eye damage.Airborne dust, splashes during transfer.
Respiratory Tract Irritation Inhalation of dust can irritate the respiratory system.[4][5]Inhalation of airborne powder.
Organ Toxicity Related acetamides have shown potential for liver damage.[2]Ingestion, inhalation, or skin absorption.
Carcinogenicity Acetamide is a suspected carcinogen.Chronic exposure through all routes.

The Hierarchy of Controls: A Proactive Safety Strategy

The most effective safety programs rely on the "Hierarchy of Controls," a system that prioritizes risk-elimination strategies. For laboratory work, our focus is on robust engineering controls and stringent administrative policies, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE

The Hierarchy of Controls prioritizes systemic safety measures.

Engineering Controls: These are the primary defense.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted inside a certified chemical fume hood to control airborne exposure.[7][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3][9]

  • Safety Stations: An eyewash station and safety shower must be immediately accessible in the work area.[4][9]

Mandatory Personal Protective Equipment (PPE)

PPE is not a substitute for good engineering controls but is essential to protect against accidental exposure. The following table details the specific PPE required.

Area of Protection Required PPE Causality and Rationale
Eye & Face Protection Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.Protects eyes from airborne dust and accidental splashes of solutions. Standard safety glasses do not provide an adequate seal against fine particulates.[7][9]
Hand Protection Chemical-resistant nitrile rubber gloves.Prevents dermal contact and potential absorption. Gloves must be inspected for tears or holes before each use and changed immediately if contamination is suspected.[3][7]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[7][8]
Respiratory Protection A NIOSH-approved respirator with particulate filters (e.g., N95) or a higher level of protection is required when handling the powder outside of a fume hood (not recommended) or if ventilation is inadequate.[7][9][10]Minimizes the risk of inhaling fine dust particles, which is a primary route of exposure for solid chemicals.[7][9]

Standard Operating Procedure: A Step-by-Step Workflow

This workflow integrates safety at every stage of handling this compound.

Prep Step 1: Preparation - Review SDS - Verify fume hood - Don all required PPE Handling Step 2: Handling - Weigh/transfer solid in hood - Prepare solutions in hood - Minimize dust generation Prep->Handling Proceed to Handling Decon Step 3: Decontamination - Clean work surfaces - Decontaminate glassware - Doff PPE correctly Handling->Decon After Experiment Completion Disposal Step 4: Disposal - Segregate solid/liquid waste - Label hazardous waste container - Store for designated pickup Decon->Disposal Final Step

Safe handling workflow for this compound.

Operational Plan:

  • Preparation: Before any work begins, read and fully understand the Safety Data Sheet (SDS).[7] Ensure the chemical fume hood is functioning correctly. Don all required PPE as specified in the table above.

  • Safe Handling: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[7] When preparing solutions, add the solid to the solvent slowly to avoid splashing. Avoid all contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the work area.[3][7]

  • Decontamination: After handling, wipe down the work surface in the fume hood. Carefully doff PPE, removing gloves last, and wash hands thoroughly with soap and water.[3]

  • Disposal Plan: All waste, including contaminated consumables and excess chemical, must be treated as hazardous waste.[6]

    • Solid Waste: Collect in a clearly labeled, sealed container.

    • Liquid Waste: Collect in a separate, labeled, and sealed container.

    • Do not mix with other waste streams. All waste must be disposed of according to local, state, and federal regulations.

Emergency Protocols: Immediate Response Plan

In the event of an exposure or spill, a rapid and informed response is critical.

  • Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][11] Seek medical attention if irritation occurs.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[4][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8][11] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Rinse mouth with water.[8] Do not induce vomiting. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Ventilate the space. Wearing full PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation, and place it into a sealed container for hazardous waste disposal.[8][9] Wash the spill site thoroughly after material pickup is complete.[8]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Personal protective equipment for handling Acetamide, N-[(phenylamino)thioxomethyl]-. Benchchem.
  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet (SDS) Acetamide. Flinn Scientific.
  • 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide Safety Data Sheet. AK Scientific, Inc.
  • Material Safety Data Sheet - Acetamide, PA. Cole-Parmer.
  • Acetamide - SAFETY DATA SHEET. Penta chemicals.
  • Fluoroacetamide Material Safety Data Sheet. Santa Cruz Biotechnology.
  • N-(2-Hydroxy-4-methylphenyl)acetamide Safety Data Sheet. Fisher Scientific.
  • N-(4-Chloro-2-methylphenyl)acetamide Safety Data Sheet. Fisher Scientific.
  • N-(2-fluoro-5-methylphenyl)acetamide Safety Data Sheet. Key Organics.
  • N-(4-Fluorophenyl)-2-(4-hydroxyphenyl)acetamide Safety Data Sheet. Synquest Labs.
  • This compound Product Information. Lead Sciences.
  • 2-Fluoroacetamide SAFETY DATA SHEET. Sigma-Aldrich.
  • Acetamide SAFETY DATA SHEET. Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluoro-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluoro-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.